2-Hydrazinopyrimidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
pyrimidin-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-8-4-6-2-1-3-7-4/h1-3H,5H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGHXQFTWKRQTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323773 | |
| Record name | 2-hydrazinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7504-94-1 | |
| Record name | 7504-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydrazinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Hydrazinopyrimidine chemical properties and structure
An In-depth Technical Guide to 2-Hydrazinopyrimidine: A Core Scaffold in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to bind to multiple biological targets with high affinity. The pyrimidine nucleus is one such scaffold, forming the backbone of numerous therapeutic agents.[1] Within this class, this compound (also known as pyrimidin-2-ylhydrazine) stands out as a uniquely versatile and reactive building block. Its strategic importance lies in the dual functionality of the electron-deficient pyrimidine ring and the highly nucleophilic hydrazine moiety. This combination allows for facile elaboration into a diverse array of complex heterocyclic systems, particularly those designed as protein kinase inhibitors for oncology.[1][2]
This technical guide offers an in-depth exploration of the core chemical properties, structure, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the practical application of this pivotal chemical intermediate.
Chemical Identity and Physicochemical Properties
This compound is typically supplied as a hydrate, appearing as a white to light yellow or brown crystalline powder.[3] Its fundamental properties are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| IUPAC Name | pyrimidin-2-ylhydrazine | [3][4] |
| CAS Number | 7504-94-1 | [3][4] |
| Molecular Formula | C₄H₆N₄ | [3][4] |
| Molecular Weight | 110.12 g/mol (anhydrous basis) | [4] |
| Melting Point | 110-115 °C | |
| Appearance | White to light yellow/brown powder | [3] |
| SMILES | NNc1ncccn1 | [3] |
| InChI Key | QDGHXQFTWKRQTG-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 63.8 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
Molecular Structure and Tautomerism
A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium. The molecule can interconvert between the amino (hydrazino) form and the imino (hydrazone) form.[5] This phenomenon is common in heterocyclic compounds containing amino or hydroxyl groups adjacent to endocyclic nitrogen atoms.[6][7]
While derivatives can favor one form over the other depending on substitution, solvent, and pH, this compound predominantly exists as the aromatic amino tautomer, this compound.[5] This stability is attributed to the aromaticity of the pyrimidine ring in this form. The imino tautomer, 2(1H)-pyrimidinone hydrazone, disrupts this aromaticity.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-substituted pyrimidine, typically 2-chloropyrimidine, with hydrazine hydrate. The pyrimidine ring's electron-deficient nature facilitates attack by the strong nucleophile, hydrazine.
Experimental Protocol: Synthesis from 2-Chloropyrimidine
This protocol is adapted from established procedures for analogous hydrazino-heterocycles.[8][9]
Materials:
-
2-Chloropyrimidine
-
Hydrazine hydrate (80-99%)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloropyrimidine (1 equivalent).
-
Addition of Reagent: Carefully add an excess of hydrazine hydrate (5-10 equivalents). Causality Note: Using a large excess of hydrazine hydrate serves both as the nucleophile and the solvent, ensuring the reaction goes to completion and minimizing the formation of dimeric side products.[9]
-
Heating: Heat the reaction mixture to 100 °C and maintain stirring for 12-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with deionized water. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is primarily driven by the reactivity of the terminal -NH₂ group of the hydrazine moiety. This group is a potent nucleophile that readily participates in condensation reactions, especially with carbonyl compounds.[10][11]
Formation of Hydrazones
The reaction with aldehydes and ketones to form stable hydrazone linkages is a cornerstone of its application. This reaction is often the first step in constructing more complex molecular architectures. These hydrazone derivatives are not merely intermediates; they are a class of compounds being actively investigated for their own biological activities, including potent anti-cancer effects.[12]
A Privileged Scaffold for Kinase Inhibitors
The 2-aminopyrimidine core, readily accessible from this compound, is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. The nitrogen atoms in the pyrimidine ring are perfectly positioned to form key hydrogen bond interactions with the "hinge region" of the ATP-binding pocket of many kinases, leading to potent and often selective inhibition.[12]
For example, derivatives of the 2,4-diaminopyrimidine scaffold, which can be synthesized from this compound precursors, have led to FDA-approved drugs like Ceritinib (an ALK inhibitor) and clinical candidates such as Cerdulatinib (a JAK/Syk inhibitor).[12] More directly, recent research has focused on 2,4-diarylaminopyrimidine hydrazones as potent inhibitors of Focal Adhesion Kinase (FAK), a key enzyme in cancer cell proliferation and migration.[12]
Caption: General reaction to form bioactive hydrazone derivatives.
Spectroscopic Profile for Structural Elucidation
Unambiguous characterization of this compound is essential for its use in synthesis. The following spectroscopic signatures are expected.
-
¹H NMR: The spectrum will show distinct signals for the three pyrimidine ring protons, with chemical shifts and coupling patterns characteristic of this heteroaromatic system. Additional signals, often broad, will correspond to the protons of the hydrazine group (-NH- and -NH₂).
-
Infrared (IR) Spectroscopy: Key diagnostic peaks include N-H stretching vibrations for the primary amine (typically two bands) in the 3200-3400 cm⁻¹ region.[13] Vibrations corresponding to C=N and C=C bonds within the pyrimidine ring will appear in the 1500-1650 cm⁻¹ region.[14]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the anhydrous compound (110.0592 g/mol for the exact mass).[4]
Safety and Handling
As with all reactive chemical reagents, proper handling of this compound is paramount.
-
Hazard Classification: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[4]
-
Precautions: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is far more than a simple heterocyclic compound; it is a powerful and versatile tool in the arsenal of the medicinal chemist. Its straightforward synthesis, combined with the predictable and useful reactivity of its hydrazine functional group, makes it an ideal starting point for the construction of complex molecular libraries. Its proven role as a core scaffold for high-value therapeutic targets, particularly protein kinases, ensures that this compound will remain a compound of significant interest in the ongoing quest for novel and more effective medicines.
References
- 2-Hydrazinylpyrimidine.
- Tautomers of 2-hydrazinopyrimidin-4(3H)-ones.
- Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK.
- 2-Hydrazinopyridine | C5H7N3 | CID 78645.
- [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine].
- Reactions with hydrazinopyrimidine 2.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
- Chemical Properties of 2-Hydrazinopyridine (CAS 4930-98-7). Cheméo. [Link]
- Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review).
- Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.
- Synthesis process of 2-hydrazinopyridine derivative.
- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Asian Journal of Pharmaceutical and Clinical Research. [Link]
- Crystal structure of 2,6-bis-hydrazinopyridine dihydrate, its tosylate. University of Memphis Digital Commons. [Link]
- 4-Hydrazino-2-(methylsulfanyl)pyrimidine.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- (PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. Royal Society of Chemistry. [Link]
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
- Spectral Information.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
- How about Tautomers?. WuXi Biology. [Link]
- Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
- Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in ....
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Lowell. [Link]
- Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]
- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium.
- Tautomerism in a hydrazide molecule.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. youtube.com [youtube.com]
- 8. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. [2,2-Hydrazinopyrimidines with branched substituents as potential antitumor agents. Condensation with hydrazine-N,N-dicarboxamidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Strategic Importance of the Hydrazinopyrimidine Scaffold
An In-depth Technical Guide to the Synthesis of 2-Hydrazinopyrimidine from 2-Chloropyrimidine
In the landscape of modern drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of FDA-approved therapeutics.[1][2] Its derivatives are prized for their ability to form multiple hydrogen bonds and act as effective bioisosteres for other aromatic systems, often enhancing pharmacokinetic and pharmacodynamic profiles.[2] Among these derivatives, this compound (C₄H₆N₄) emerges as a particularly valuable building block.[3] Its dual nucleophilic hydrazine moiety offers a versatile handle for constructing more complex heterocyclic systems, such as pyrazolopyrimidines and triazolopyrimidines, which are prevalent in molecules targeting protein kinases and other key enzymes in oncology and infectious diseases.[4][5]
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from the commercially available precursor, 2-chloropyrimidine. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings of the reaction, justify critical procedural choices, and underscore the stringent safety protocols required when handling the hazardous reagents involved. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for accessing this pivotal synthetic intermediate.
The Core Transformation: Mechanistic Insights
The conversion of 2-chloropyrimidine to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, a reactivity profile significantly higher than that of chlorobenzene, for instance.[6]
The reaction proceeds via a well-established addition-elimination mechanism:
-
Nucleophilic Attack: The terminal nitrogen atom of hydrazine (a potent nucleophile) attacks the electron-deficient C2 carbon of the pyrimidine ring. This is the rate-determining step.
-
Formation of a Meisenheimer Complex: The attack disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge across the electron-withdrawing nitrogen atoms of the pyrimidine ring.
-
Rearomatization and Elimination: The aromatic system is restored through the expulsion of the chloride ion, which is a good leaving group. A final proton transfer step yields the stable this compound product.
Caption: The Nucleophilic Aromatic Substitution (SNAr) mechanism.
Safety as a Precondition: Handling Hydrazine Hydrate
Trustworthiness Mandate: Before any experimental work commences, a thorough understanding and implementation of safety protocols for handling hydrazine and its hydrate are non-negotiable. Hydrazine is acutely toxic, corrosive, a suspected human carcinogen, and can form explosive mixtures.[7][8] All operations must be conducted by trained personnel within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Body: Flame-resistant lab coat.[7]
-
Hands: Nitrile gloves are standard, with chloroprene gloves recommended for tasks with a higher splash risk.[7] Always double-glove.
-
Eyes/Face: ANSI Z87.1-compliant safety goggles are mandatory. A full-face shield must be worn over goggles when transferring or handling larger quantities.[7][8]
Engineering Controls & Emergency Preparedness:
-
Ventilation: All manipulations involving hydrazine hydrate must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors.[7][9]
-
Emergency Access: A safety shower and eyewash station must be immediately accessible.[8]
-
Spill Kit: A spill kit specifically for hydrazine should be available. Do not attempt to clean up a large spill yourself; evacuate the area and notify emergency responders.[7]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and has been optimized for yield and purity.
Reagents and Materials
| Reagent | Molecular Wt. | Moles (mmol) | Equivalents | Amount | CAS Number |
| 2-Chloropyrimidine | 114.53 g/mol | 43.65 | 1.0 | 5.0 g | 1722-12-9 |
| Hydrazine Hydrate (~64%) | 50.06 g/mol | ~436.5 | ~10.0 | ~21.8 mL | 7803-57-8 |
| Ethanol (Absolute) | 46.07 g/mol | - | - | 50 mL | 64-17-5 |
Causality Behind Experimental Choices:
-
Solvent: Ethanol is an effective solvent for both reactants and facilitates the reaction at a convenient reflux temperature.[10]
-
Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is employed.[11] This is a critical parameter driven by Le Châtelier's principle to push the reaction to completion. More importantly, it minimizes the formation of the undesired bis(pyrimidin-2-yl)hydrazine dimer, where a molecule of the product acts as a nucleophile, reacting with another molecule of 2-chloropyrimidine.
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the apparatus in a heating mantle on a magnetic stir plate within a chemical fume hood.
-
Reagent Charging: To the flask, add 2-chloropyrimidine (5.0 g, 43.65 mmol) and absolute ethanol (50 mL). Begin stirring to dissolve the solid.
-
Hydrazine Addition: While stirring, carefully and slowly add hydrazine hydrate (~21.8 mL, ~10 eq.) to the solution via a dropping funnel or syringe. Caution: The addition may be mildly exothermic.[12]
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain this temperature with stirring for 3-4 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (1:1).
-
Work-up and Isolation: After the reaction is complete (as indicated by the consumption of 2-chloropyrimidine), remove the heating mantle and allow the mixture to cool to room temperature.
-
Crystallization: Cool the reaction mixture further in an ice bath for 30-60 minutes to promote crystallization of the product.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine and other impurities.
-
Drying: Dry the collected solid under vacuum to yield crude this compound.
Purification
For most applications, the crude product is of sufficient purity. However, for analytical standards or sensitive downstream applications, recrystallization is recommended.
-
Solvent Selection: Dissolve the crude product in a minimum amount of hot ethanol or an ethanol/water mixture.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration.
-
Recrystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
Caption: A streamlined workflow for the synthesis of this compound.
Product Characterization: Validating the Outcome
A successful synthesis must be confirmed through analytical characterization.
-
Appearance: White to light yellow crystalline powder.[3][13]
-
Melting Point: Approximately 110-115 °C. A sharp melting point range is indicative of high purity.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation, showing characteristic signals for the pyrimidine ring protons and the hydrazine protons (NH and NH₂).[3]
-
¹³C NMR: The carbon NMR provides further structural evidence, confirming the number and electronic environment of the carbon atoms in the pyrimidine ring.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching bands for the hydrazine group, as well as C=N and C=C stretching frequencies associated with the pyrimidine ring.[10]
-
Conclusion: A Gateway to Pharmaceutical Innovation
The synthesis of this compound from 2-chloropyrimidine is a robust and reliable transformation that provides access to a highly valuable chemical intermediate. While the procedure is straightforward, the hazardous nature of hydrazine necessitates a disciplined and safety-conscious approach. By understanding the underlying SNAr mechanism and the rationale for key procedural steps, researchers can confidently and safely produce this compound, unlocking its potential for the development of novel therapeutics in oncology, virology, and beyond.[2][4] This guide provides the necessary framework for achieving that goal, blending established chemical principles with the practical insights required for successful laboratory execution.
References
- Benchchem. This compound | CAS 7504-94-1.
- Sigma-Aldrich. SAFETY DATA SHEET - Hydrazine hydrate.
- Princeton University Environmental Health & Safety. Standard Operating Procedure: Hydrazine.
- Abdel-Wahab, B. F., et al. (2018). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH.
- Kreutzberger, A. & Schimmelpfennig, H. (1975). [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. PubMed.
- Reddy, B. N., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central.
- Arkema. Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- Fisher Scientific. Hydrazine hydrate - SAFETY DATA SHEET.
- Organic Syntheses Procedure. PREPARATION OF (E)-(2-CHLOROBENZYLIDENE)HYDRAZINE.
- Shaik, A. B., et al. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines.
- Sciencemadness.org. Safety precautions for hydrazine hydrate.
- ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.
- ResearchGate. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques.
- Sigma-Aldrich. 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99%.
- Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
- ResearchGate. The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c.
- Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
- Royal Society of Chemistry. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.
- Organic Syntheses Procedure. 2-Chloropyrimidine.
- ResearchGate. (PDF) 1-(3-Chloropyridin-2-yl)hydrazine.
- Miniyar, P. B., & Makhija, S. J. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists.
- da Silva, A. D., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH.
- Thermo Fisher Scientific. This compound, 97%.
- Sigma-Aldrich. This compound hydrate 95%.
- Al-Ostath, A. I., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC - NIH.
- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
2-Hydrazinopyrimidine CAS number and molecular weight
An In-Depth Technical Guide to 2-Hydrazinopyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
This compound is a pivotal heterocyclic building block in the field of medicinal chemistry and drug development. Its unique molecular architecture, featuring a pyrimidine ring substituted with a reactive hydrazine moiety, renders it a versatile precursor for the synthesis of a diverse array of fused heterocyclic systems. These resulting compounds, most notably pyrazolo[1,5-a]pyrimidines, have garnered significant attention for their potent biological activities, particularly as kinase inhibitors in oncology.[1][2] This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, encompassing its fundamental physicochemical properties, detailed synthetic protocols, key chemical transformations, and its strategic application in the design of novel therapeutic agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7504-94-1 | [3] |
| Molecular Formula | C4H6N4 | [4] |
| Molecular Weight | 110.12 g/mol | [3][4] |
| Appearance | White to light yellow powder or crystals | [5] |
| Melting Point | 110-112 °C | [4] |
| pKa | Data for the parent pyrimidine (1.3) suggests the ring nitrogens are weakly basic. | [6] |
| Solubility | Soluble in polar organic solvents. | [7] |
Tautomerism
This compound can exist in tautomeric forms, primarily the amino and imino forms. The equilibrium between these tautomers can be influenced by the solvent and the solid-state packing. While often depicted in the amino form, the potential for the imino tautomer to be the reactive species in certain reactions should be considered.
Caption: Tautomeric equilibrium of this compound.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable 2-halopyrimidine, typically 2-chloropyrimidine, with hydrazine hydrate.[8] The reaction proceeds readily due to the electron-deficient nature of the pyrimidine ring, which activates the 2-position towards nucleophilic attack.
Experimental Protocol: Synthesis from 2-Chloropyrimidine
This protocol is adapted from established procedures for the synthesis of similar hydrazino-heterocycles.[9][10]
Materials:
-
2-Chloropyrimidine
-
Hydrazine hydrate (85% or higher)
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyrimidine (1 equivalent) in ethanol.
-
Add hydrazine hydrate (at least 3 equivalents) to the solution. A large excess of hydrazine hydrate is often used to minimize the formation of dimeric byproducts.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the nucleophilicity of the terminal amino group of the hydrazine moiety. This allows for facile reactions with a variety of electrophiles, most notably carbonyl compounds, to construct larger, more complex heterocyclic systems.
Synthesis of Pyrazolo[1,5-a]pyrimidines
A cornerstone application of this compound is in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a condensation reaction with a β-dicarbonyl compound or a synthetic equivalent.[1][2] This reaction is highly efficient and provides a modular approach to a wide range of substituted pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Cyclocondensation with a β-Diketone
Materials:
-
This compound
-
Substituted 1,3-diketone (e.g., acetylacetone)
-
Glacial acetic acid or ethanol
-
Catalytic amount of a mineral acid (optional)
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid or ethanol in a round-bottom flask.
-
Add the β-diketone (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Caption: General mechanism of ATP-competitive kinase inhibition.
Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated as inhibitors for a range of kinases, including:
-
Cyclin-dependent kinases (CDKs) [11]* Focal Adhesion Kinase (FAK) [12]* Adaptor-associated kinase 1 (AAK1) [13] The development of these inhibitors is a very active area of research, with numerous compounds in preclinical and clinical development. [14][15]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
| Hazard | Description | Pictogram |
| Skin Irritation | Causes skin irritation. | GHS07 |
| Eye Irritation | Causes serious eye irritation. | GHS07 |
| Respiratory Irritation | May cause respiratory irritation. | GHS07 |
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its straightforward synthesis and the reactivity of its hydrazine group make it an important tool for medicinal chemists. The pyrazolo[1,5-a]pyrimidine derivatives accessible from this precursor have shown significant promise as potent kinase inhibitors, highlighting the continued importance of this compound in the ongoing quest for novel therapeutics. This guide provides a solid foundation for researchers to safely and effectively utilize this compound in their synthetic and drug discovery endeavors.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- 2-hydrazinopyridine - 4930-98-7, C5H7N3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
- 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558. PubChem @ NIH. [Link]
- Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. [Link]
- Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative | Request PDF.
- Synthesis process of 2-hydrazinopyridine derivative.
- 2-Chloropyrimidine. Organic Syntheses. [Link]
- Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK.
- pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]
- 2-Hydrazinopyridine | C5H7N3 | CID 78645. PubChem @ NIH. [Link]
- Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. PubMed Central. [Link]
- TABLE 3-2, Physical and Chemical Properties of Hydrazines. NCBI. [Link]
- [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. PubMed. [Link]
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
solubility and stability of 2-Hydrazinopyrimidine
An In-Depth Technical Guide to the Solubility and Stability of 2-Hydrazinopyrimidine
Introduction
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a pyrimidine ring substituted with a reactive hydrazine group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. The hydrazine moiety is a potent nucleophile, readily participating in reactions to form hydrazones, pyrazoles, and other nitrogen-containing heterocycles.[1] Understanding the fundamental physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the available technical information on these properties, offering insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. It is often supplied as a hydrate, which can influence its physical properties.[2]
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄ | [3] |
| Molecular Weight | 110.12 g/mol (anhydrous basis) | [2][3] |
| CAS Number | 7504-94-1 | [2][3] |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 110-115 °C | [2] |
| Computed XLogP3-AA | -0.2 | [3] |
| Topological Polar Surface Area | 63.8 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics.
Qualitative Solubility
This compound is reported to be moderately soluble in polar solvents.[1] This is consistent with its chemical structure, which contains multiple nitrogen atoms capable of forming hydrogen bonds with protic solvents.
-
Water: Its solubility in water is pH-dependent.[1] The pyrimidine ring and the hydrazine group have basic nitrogen atoms that can be protonated at acidic pH, increasing the compound's polarity and aqueous solubility.
-
Polar Organic Solvents: It exhibits moderate solubility in solvents like ethanol and dimethyl sulfoxide (DMSO).[1]
Factors Influencing Solubility
-
pH: The solubility of this compound in aqueous solutions is significantly influenced by pH due to the presence of ionizable groups. The pyrimidine ring contains two nitrogen atoms with pKa values characteristic of diazines, and the hydrazine moiety also has a basic character. At a pH below the pKa of the protonated form, the compound will exist predominantly as a more soluble salt.
-
Temperature: In general, the solubility of solid compounds in liquid solvents increases with temperature. However, the thermal lability of this compound must be considered, as elevated temperatures may lead to degradation.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol)
-
Volumetric flasks
-
Scintillation vials or sealed tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually inspect the vial to ensure that excess solid is still present.
-
Centrifuge the suspension at a high speed to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or mol/L.
Caption: Experimental workflow for solubility determination.
Stability Profile of this compound
The stability of this compound is a critical consideration for its synthesis, storage, and handling. It is known to be an air- and heat-sensitive solid.[1]
Degradation Pathways
While specific degradation studies on this compound are not extensively reported, its chemical structure suggests several potential degradation pathways:
-
Oxidation: The hydrazine moiety is susceptible to oxidation, which can be catalyzed by air (autoxidation), metal ions, or other oxidizing agents. Oxidation can lead to the formation of diimide, which can further decompose to nitrogen gas and pyrimidine.
-
Hydrolysis: Although hydrazines are generally stable to hydrolysis, under forced conditions (e.g., strong acid or base and heat), the C-N bond of the hydrazino group could be cleaved, leading to the formation of 2-hydroxypyrimidine and hydrazine.
-
Photodegradation: Many nitrogen-containing aromatic compounds are susceptible to photodegradation. Exposure to UV or visible light could potentially lead to complex degradation pathways, including oxidation and ring cleavage.
-
Thermal Degradation: As a heat-sensitive compound, this compound can decompose at elevated temperatures. The decomposition may involve the loss of the hydrazine group and subsequent reactions of the pyrimidine ring.
Caption: Potential degradation pathways of this compound.
Recommended Storage Conditions
To ensure its integrity, this compound should be stored under controlled conditions:
-
Temperature: Refrigeration (0-10°C) is recommended.[1] For long-term storage, –20°C is advisable.[1]
-
Atmosphere: Storage under an inert gas such as nitrogen or argon is crucial to prevent oxidation.[1]
-
Light: The compound should be protected from light.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV or LC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 70°C).
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A dark control sample should be stored under the same conditions to exclude thermal degradation.
-
At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method to determine the amount of remaining this compound and to detect the formation of any degradation products.
Sources
Navigating the Spectroscopic Maze: A Technical Guide to 2-Hydrazinopyrimidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Challenge of Spectroscopic Data Obscurity
In the landscape of chemical research and drug development, the comprehensive characterization of heterocyclic compounds is paramount. 2-Hydrazinopyrimidine, a molecule of significant interest due to its structural motifs prevalent in pharmacologically active compounds, presents a peculiar challenge. Despite its relevance, publicly accessible, verified spectroscopic data remains remarkably scarce. This guide, therefore, ventures into a dual role: to present the theoretical underpinnings of the spectroscopic analysis of this molecule and to transparently address the current data lacuna. While extensive searches have been conducted, a recurring issue has been the conflation of this compound with its isomer, 2-hydrazinopyridine, leading to a misattribution of spectral data. This document will proceed by outlining the anticipated spectroscopic behavior of this compound based on established principles and data from analogous structures, while clearly acknowledging the absence of definitive, published experimental spectra for the compound itself.
The Structural Significance of this compound
This compound (CAS No. 7504-94-1) possesses a pyrimidine ring, a cornerstone of nucleobases, and a reactive hydrazino group.[1][2][3] This combination makes it a versatile precursor in the synthesis of a wide array of fused heterocyclic systems, which are often explored for their potential therapeutic properties. Accurate spectroscopic data is the bedrock upon which the confirmation of its synthesis and subsequent reactions rests.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Due to the absence of experimentally verified NMR data for this compound in the public domain, the following analysis is based on established chemical shift theory and comparison with related pyrimidine derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be characterized by signals from the pyrimidine ring protons and the hydrazino group protons.
Expected ¹H NMR Spectral Data (Predicted):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-5 | ~6.6 - 6.8 | Triplet (t) | J(H5,H4) ≈ J(H5,H6) ≈ 5.0 | The proton at position 5 is expected to be a triplet due to coupling with the two adjacent protons at positions 4 and 6. |
| H-4, H-6 | ~8.2 - 8.4 | Doublet (d) | J(H4,H5) ≈ J(H6,H5) ≈ 5.0 | The chemically equivalent protons at positions 4 and 6 would appear as a doublet, coupled to the H-5 proton. |
| -NH- | Broad singlet | - | The chemical shift of the secondary amine proton is highly variable and depends on solvent, concentration, and temperature. It is expected to be a broad signal. | |
| -NH₂ | Broad singlet | - | Similar to the -NH- proton, the primary amine protons will likely appear as a broad singlet and their chemical shift will be variable. |
Causality in Experimental Choices: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ are often preferred for compounds with exchangeable protons (-NH, -NH₂) as they can help in observing these signals, which might be broadened or exchanged in protic solvents like D₂O.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Expected ¹³C NMR Spectral Data (Predicted):
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C-5 | ~110 - 115 | The C-5 carbon is expected to be the most upfield of the pyrimidine ring carbons. |
| C-4, C-6 | ~155 - 160 | The chemically equivalent C-4 and C-6 carbons are expected to be significantly downfield due to the influence of the adjacent nitrogen atoms. |
| C-2 | ~165 - 170 | The C-2 carbon, attached to the hydrazino group and flanked by two nitrogen atoms, is predicted to be the most downfield signal. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is typically required compared to ¹H NMR.
-
Instrument Setup: As with ¹H NMR, use a high-field spectrometer, lock, and shim.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
Longer acquisition times are generally needed due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
-
Data Processing: Fourier transform, phase correct, and reference the spectrum using the solvent signal.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3200 | N-H stretching (hydrazino group) | Medium to Strong, often broad |
| 3100 - 3000 | C-H stretching (aromatic) | Medium to Weak |
| ~1620 | C=N stretching (pyrimidine ring) | Medium to Strong |
| ~1580 | C=C stretching (pyrimidine ring) | Medium to Strong |
| ~1600 | N-H bending (scissoring) | Medium |
| 1400 - 1000 | C-N stretching, ring vibrations | Medium |
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR accessory is clean.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
The mass spectrum provides the molecular weight of the compound and insights into its structure through fragmentation patterns. For this compound (C₄H₆N₄), the expected molecular weight is approximately 110.12 g/mol .[1][2]
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺•): An intense peak at m/z 110 is expected.
-
Major Fragmentation Pathways:
-
Loss of N₂H₃• (hydrazinyl radical) to give a fragment at m/z 79.
-
Loss of HCN from the pyrimidine ring.
-
Complex rearrangements and fissions of the pyrimidine ring.
-
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Logical Workflow for Spectroscopic Characterization
A systematic approach is crucial for the unambiguous identification of this compound. The following workflow illustrates the interplay between the different spectroscopic techniques.
Sources
An In-depth Technical Guide to Tautomerism in 2-Hydrazinopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the tautomeric phenomena observed in 2-hydrazinopyrimidine derivatives. Moving beyond a mere recitation of facts, this document delves into the structural intricacies, analytical methodologies, and influencing factors that govern the tautomeric equilibrium in this important class of heterocyclic compounds. The insights contained herein are grounded in field-proven experimental data and computational analysis, offering a robust resource for professionals in drug discovery and medicinal chemistry.
Introduction: The Significance of Tautomerism in this compound Scaffolds
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of molecules. In the realm of drug development, the tautomeric state of a compound can significantly influence its solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. This compound derivatives, a class of compounds with a wide range of reported biological activities, including potential antitumor and antimicrobial effects, present a fascinating case study in tautomerism.[1][2] The presence of the exocyclic hydrazino group and the endocyclic nitrogen atoms of the pyrimidine ring gives rise to several potential tautomeric forms, primarily the amino-imino and, in certain contexts, the azo-hydrazone equilibrium. A thorough understanding of these tautomeric preferences is paramount for rational drug design and the optimization of lead compounds.
Principal Tautomeric Equilibria in this compound Derivatives
The tautomerism of this compound derivatives is principally characterized by two types of equilibria: amino-imino and azo-hydrazone tautomerism.
Amino-Imino Tautomerism
This is the most prevalent form of tautomerism in this compound derivatives, involving the migration of a proton between the exocyclic amino group and a ring nitrogen atom. This results in an equilibrium between the This compound (amino) form and the 2-hydrazono-1,2-dihydropyrimidine (imino) form.
Figure 2: Azo-Hydrazone Tautomeric Equilibrium.
This equilibrium is influenced by the nature of the aryl substituent and the solvent polarity. [3][4][5][6][7][8]
Analytical Techniques for Tautomer Elucidation
A multi-pronged analytical approach is essential for the unambiguous determination of the predominant tautomeric form in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is the most powerful tool for studying tautomerism in solution.
-
¹⁵N NMR Spectroscopy: This technique is exceptionally sensitive to the chemical environment of nitrogen atoms and provides a direct means to distinguish between amino and imino tautomers. The ¹⁵N chemical shifts of the ring and exocyclic nitrogens differ significantly between the two forms. [9]For instance, in a study of related guanidine systems, the imino tautomers showed distinct ¹⁵N NMR signals compared to their amino counterparts. [9]A key study demonstrated that 2-hydrazino-4,6-dimethylpyrimidine exists predominantly as the amino tautomer in a DMSO solution, a conclusion drawn from detailed ¹⁵N NMR analysis. [9][10]
-
¹H and ¹³C NMR Spectroscopy: While less direct than ¹⁵N NMR, ¹H and ¹³C NMR can provide valuable clues. The chemical shifts of the protons and carbons in the pyrimidine ring and the exocyclic group are influenced by the tautomeric state. For example, the presence of an N-H proton signal with a chemical shift characteristic of an amino group, as opposed to an imino proton, can be indicative. However, rapid proton exchange can sometimes lead to averaged signals, complicating interpretation.
Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Dissolve a precisely weighed sample of the this compound derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and integration of signals in the aromatic region and any N-H protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of the pyrimidine ring carbons, especially C2, C4, and C6, as these are sensitive to the tautomeric form.
-
¹⁵N NMR Acquisition: If available, perform ¹H-¹⁵N HMBC or HSQC experiments to determine the chemical shifts of the nitrogen atoms. This provides the most definitive data for amino-imino tautomer assignment.
-
Data Analysis: Compare the observed chemical shifts with literature values for model compounds known to exist in a specific tautomeric form. For ¹⁵N NMR, amino nitrogens in similar heterocyclic systems typically resonate at a different frequency than imino nitrogens.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unequivocal determination of the tautomeric form present in the solid state. [11]By precisely locating the positions of all atoms, including hydrogen atoms, the connectivity and bonding within the molecule can be definitively established. For example, a crystal structure of a hydrazone derivative of thieno[2,3-d]pyrimidine clearly established its hydrazone form in the solid state. [11] Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The location of hydrogen atoms, particularly those involved in tautomerism, is crucial.
-
Analysis: Analyze the bond lengths and angles to confirm the tautomeric form. For example, a C=N double bond and an N-N single bond are characteristic of the hydrazone form, while a C-N single bond and an N=N double bond would indicate the azo form.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy can provide evidence for the predominant tautomer by identifying characteristic vibrational modes. The stretching frequencies of N-H, C=N, and C-N bonds differ between tautomers. For example, the amino tautomer will exhibit characteristic N-H stretching bands, while the imino form will show a prominent C=N stretching vibration.
UV-Vis Spectroscopy
The electronic absorption spectra of tautomers are typically different due to variations in their conjugated π-systems. By comparing the UV-Vis spectrum of a compound with those of model compounds locked in a specific tautomeric form, the position of the equilibrium can be inferred. [8][12][13]
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomeric forms is influenced by a combination of intrinsic molecular features and external environmental factors.
Substituent Effects
The electronic nature of substituents on the pyrimidine ring plays a critical role in determining the relative stability of tautomers.
-
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, tend to stabilize the amino tautomer by increasing the electron density on the pyrimidine ring.
-
Electron-withdrawing groups (EWGs) , such as nitro or halo groups, can favor the imino tautomer by delocalizing the negative charge that can develop on the ring in this form.
Computational studies on related pyrimidine systems have shown that the position and nature of substituents can significantly shift the tautomeric equilibrium. [14][15][16][17] Table 1: Predicted Influence of Substituents on Tautomeric Preference
| Substituent at C4/C5/C6 | Electronic Effect | Predicted Predominant Tautomer |
| -CH₃, -OCH₃ | Electron-donating | Amino |
| -H | Neutral | Amino (often) |
| -Cl, -Br | Electron-withdrawing (inductive) | Equilibrium may shift towards imino |
| -NO₂, -CF₃ | Strongly electron-withdrawing | Imino form more favored |
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent can have a dramatic effect on the tautomeric equilibrium.
-
Polar protic solvents (e.g., water, methanol) can stabilize both tautomers through hydrogen bonding, but may preferentially stabilize the more polar tautomer.
-
Polar aprotic solvents (e.g., DMSO, DMF) can also influence the equilibrium through dipole-dipole interactions.
-
Nonpolar solvents (e.g., hexane, toluene) tend to favor the less polar tautomer.
The amino-imino tautomeric equilibria of some nucleoside analogues are highly dependent on the solvent, with the proportion of the imino species varying significantly in different media. [18]
pH
The pH of the medium can significantly alter the tautomeric equilibrium, especially for compounds with basic or acidic functional groups. Protonation or deprotonation can favor one tautomeric form over another.
Computational Analysis of Tautomerism
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying tautomerism. [4][19][20][21]These methods allow for the calculation of the relative energies of different tautomers, providing a theoretical prediction of their relative stabilities.
Workflow for Computational Analysis
Figure 3: Computational Workflow for Tautomer Analysis.
By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant (K_T) can be predicted. Furthermore, computational methods can be used to simulate spectroscopic data (NMR chemical shifts, IR frequencies), which can then be compared with experimental results to validate the predicted tautomeric preference.
Biological Implications and Drug Development
The tautomeric state of a this compound derivative can have a direct impact on its biological activity. Different tautomers will present different hydrogen bond donor/acceptor patterns and overall shapes to a biological receptor, leading to variations in binding affinity. For instance, the tautomerism of purine and pyrimidine bases is a known factor in spontaneous mutagenesis. [18]Therefore, controlling or at least understanding the tautomeric preference of a drug candidate is crucial for structure-activity relationship (SAR) studies. A drug that exists as a mixture of tautomers in physiological conditions may exhibit complex pharmacology, with each tautomer potentially having a different biological profile.
Conclusion
The tautomerism of this compound derivatives is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding of the predominant tautomeric forms is essential for researchers in medicinal chemistry and drug development. This guide has outlined the key tautomeric equilibria, the powerful analytical techniques for their elucidation, and the critical factors that influence their position. By integrating experimental data from NMR, X-ray crystallography, and other spectroscopic methods with insights from computational chemistry, a clear picture of the tautomeric landscape of these important heterocyclic compounds can be achieved, paving the way for the rational design of more effective therapeutic agents.
References
- Katritzky, A. R., Ghiviriga, I., Elgendy, B., & Steel, P. J. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(19), 4110-4119. [Link]
- Saremi, M., et al. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Journal of Molecular Modeling, 24(11), 316. [Link]
- Lyčka, A., et al. (2012). Tautomerism in azo dyes. Folia Facultatis Scientiarum Naturalium Universitatis Masarykianae Brunensis, Chemia, 20, 1-13. [Link]
- Baik, M.-H., et al. (n.d.). Azo-Hydrazone Tautomerism – an Intriguing Balance. Purdue University Department of Chemistry. [Link]
- Katritzky, A. R., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(19), 4110-4119. [Link]
- Grasel, D., et al. (2016). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Journal of the Brazilian Chemical Society, 27(9), 1637-1644. [Link]
- Patel, K., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 114-118. [Link]
- Yadav, R. A., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Structural Chemistry, 26(5-6), 1435-1449. [Link]
- Abdel-Wahab, B. F., et al. (2014). Azo-Hydrazone Tautomerism and Antimicrobial activity of New substituted Imidazolines and Perimidines. Journal of Advances in Chemistry, 9(2), 1835-1845. [Link]
- Rusanov, E. B., et al. (2015). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Molecules, 20(8), 13834-13867. [Link]
- Chen, X.-C., et al. (2012). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 41(35), 10736-10743. [Link]
- Kreutzberger, V. A., Schücker, R., & Schenck, G. (1975). [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. Arzneimittelforschung, 25(5), 709-711. [Link]
- Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. [Link]
- Al-Warhi, T. I., et al. (2021).
- Sharma, A., et al. (2017). Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. Journal of Chemistry, 2017, 5702962. [Link]
- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]
- Khan, K. M., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 21(10), 1331. [Link]
- Hadipour, E., et al. (2015). Substituent effect on the tautomerism of 5-acetyl-2-methoxydihydropyrimidines: Experimental NMR and computational DFT studies. Magnetic Resonance in Chemistry, 53(11), 930-937. [Link]
- Kılıç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175-185. [Link]
- Sergeieva, T. Y., et al. (2014). Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Journal of Chemistry and Technologies, 22(1), 24-32. [Link]
- Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. [Link]
- Jabri, S., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(22), 5948-5951. [Link]
- Boarland, M. P. V., & McOmie, J. F. W. (1952). Pyrimidines. Part II. The ultra-violet absorption spectra of some monosubstituted pyrimidines. Journal of the Chemical Society (Resumed), 3716-3722. [Link]
- Al-Omary, F. A. M., et al. (2018). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Journal of Heterocyclic Chemistry, 55(1), 199-206. [Link]
- Gilli, G., et al. (2017). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission...
- Beck, B., et al. (2020). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2020(2), M1131. [Link]
- Lyssenko, K. A., et al. (2006). 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole: crystal structure and supramolecularity. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4377-o4379. [Link]
- Mohamed, S. K., et al. (2015). Crystal structure of 2-amino-5-nitropyridinium sulfamate.
- Berson, J. A., & Brown, E. (1955). Tautomeric Pyridines. Part XIV. The Tautomerism of 2-Benzyl-, 2-Benzhydryl-, and 2-Anilino-pyridine. Journal of the Chemical Society, Perkin Transactions 2, (2), 1234-1239. [Link]
- Al-Omary, F. A. M., et al. (2018). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Journal of Heterocyclic Chemistry, 55(1), 199-206. [Link]
- Al-Ayed, A. S. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462. [Link]
- Mack, J., & Stillman, M. J. (2001). Spectroscopic study of NH-tautomerism in novel cycloketo-tetraphenylporphyrins. The Journal of Physical Chemistry A, 105(34), 7935-7943. [Link]
Sources
- 1. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
physical characteristics of 2-Hydrazinopyrimidine hydrate
An In-Depth Technical Guide to the Physical Characteristics of 2-Hydrazinopyrimidine Hydrate
Introduction
This compound hydrate is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of pyrimidine, a core scaffold in nucleobases, its utility often lies as a versatile precursor in the synthesis of more complex molecules with potential therapeutic activities. The presence of a reactive hydrazine moiety allows for its use in forming hydrazones and other derivatives, making it a valuable building block in combinatorial chemistry and targeted synthesis projects.
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound hydrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of properties. It aims to deliver field-proven insights into the causality behind its handling requirements and the methodologies for its characterization, ensuring both scientific integrity and practical utility in a laboratory setting.
Chemical Identity and Properties
Correctly identifying a chemical reagent is the foundational step for any successful research endeavor. The fundamental identifiers and properties of this compound hydrate are summarized below. The compound is typically supplied as a hydrate, meaning it incorporates a non-stoichiometric amount of water (xH₂O) into its crystal structure.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | pyrimidin-2-ylhydrazine | [1] |
| Synonyms | 2-hydrazinylpyrimidine, 2(1H)-Pyrimidinone hydrazone | [1] |
| CAS Number | 7504-94-1 | |
| Molecular Formula | C₄H₆N₄ · xH₂O (Hydrate) | |
| C₄H₆N₄ (Anhydrous) | ||
| Molecular Weight | 110.12 g/mol (Anhydrous basis) |
| InChI Key | QDGHXQFTWKRQTG-UHFFFAOYSA-N | |
Caption: Molecular structure of this compound.
Physical Characteristics
The physical state and properties of a compound dictate its handling, formulation, and reaction setup. This compound hydrate is a solid at room temperature with a relatively sharp melting point range, indicative of a crystalline material.
Table 2: Physical Characteristics
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to light yellow or light brown powder/crystalline solid. | |
| Melting Point | 110-115 °C | |
| Purity (Assay) | Typically ≥95% |
-
Expert Insight on Solubility: The lack of published quantitative solubility data is not uncommon for specialized reagents. Researchers should determine solubility empirically for their specific solvent system and concentration requirements. A recommended starting point for a screening protocol would be to test solubility in a range of solvents from polar (water, ethanol) to aprotic polar (DMSO, DMF) and non-polar (toluene, hexanes) at a concentration relevant to the planned experiment (e.g., 1 mg/mL, 10 mg/mL).
Stability, Storage, and Handling
Trustworthiness in experimentation begins with reagent integrity. this compound hydrate is classified as an air- and heat-sensitive solid. This sensitivity is a critical handling parameter, as degradation can compromise experimental outcomes.
-
Mechanism of Sensitivity: The hydrazine functional group is susceptible to oxidation by atmospheric oxygen. This process can lead to the formation of impurities and a decrease in the compound's reactivity. Furthermore, as a hydrate, its water content can change depending on ambient humidity and temperature, potentially affecting its molecular weight and physical properties.
-
Storage Protocol: To ensure stability, the compound must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][3] It should be kept in a refrigerated, dark, and dry environment (typically 0-10°C).
-
Handling Protocol: All manipulations of the solid should ideally be performed within an inert atmosphere glovebox to minimize exposure to air and moisture.[4][5] If a glovebox is unavailable, handling can be managed using Schlenk line techniques, where the container is backfilled with an inert gas before the solid is dispensed.[4] All glassware must be rigorously dried in an oven (e.g., at 125°C overnight) and cooled under a stream of inert gas before use.[5]
Caption: Recommended workflow for handling air-sensitive solids.
Analytical Characterization
While specific, verified spectra for this compound hydrate are not widely published, its structure allows for the prediction of key analytical features.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful, non-destructive technique for identifying functional groups within a molecule.[6] For this compound hydrate, the spectrum is expected to show characteristic absorption bands.
-
Expected Vibrational Modes:
-
~3200-3400 cm⁻¹: N-H stretching vibrations from the hydrazine (-NHNH₂) group. This region may show multiple sharp peaks.[7]
-
~3000-3100 cm⁻¹: Aromatic C-H stretching from the pyrimidine ring.
-
~1600-1650 cm⁻¹: C=N stretching vibrations within the pyrimidine ring.[7]
-
~1500-1600 cm⁻¹: Aromatic C=C ring stretching.[7]
-
Broad absorption around 3400 cm⁻¹: An O-H stretching band may be present, confirming its nature as a hydrate.
-
-
Experimental Protocol (KBr Pellet Method):
-
Thoroughly dry ~1-2 mg of the compound and ~100-200 mg of spectroscopic grade Potassium Bromide (KBr).
-
In an agate mortar and pestle, gently grind the KBr to a fine powder.
-
Add the compound and mix thoroughly to ensure homogeneity.
-
Transfer the mixture to a pellet-forming die and press under high pressure (as per instrument guidelines) to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would provide information on the proton environment. Expected signals would include distinct peaks for the protons on the pyrimidine ring and exchangeable protons from the -NH and -NH₂ groups of the hydrazine moiety.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the anhydrous compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z of 110.12.
Safety and Hazard Information
Understanding the potential hazards of a chemical is crucial for safe laboratory practice. This compound hydrate should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[1] |
Standard Experimental Protocol: Melting Point Determination
The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity.
-
Objective: To accurately determine the melting range of this compound hydrate using the capillary method.
-
Apparatus: Calibrated melting point apparatus, capillary tubes (sealed at one end).
-
Methodology:
-
Sample Preparation: Place a small amount of the dry, finely powdered compound onto a clean, dry surface. Jab the open end of a capillary tube into the powder to collect a small amount of sample.[8]
-
Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long hollow tube, to pack the solid tightly into the sealed end. The final packed height should be 2-3 mm.[8][9]
-
Measurement: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating: If the approximate melting point is known (around 110°C), heat the block rapidly to about 95-100°C (10-15°C below the expected melting point).[8][10]
-
Slow Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[9][10]
-
Record Range: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting range.
-
Conclusion
This compound hydrate is a valuable chemical intermediate whose utility in research is predicated on a thorough understanding of its physical characteristics. Its sensitivity to atmospheric conditions necessitates rigorous adherence to inert atmosphere handling and storage protocols to maintain its integrity. While comprehensive spectroscopic and solubility data is not widely published, the established physical properties, such as its melting point and appearance, serve as reliable initial indicators of sample quality. The methodologies and insights provided in this guide are intended to empower researchers to handle, characterize, and utilize this compound effectively and safely, thereby ensuring the reliability and reproducibility of their scientific findings.
References
- Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
- PubChem. (n.d.). 2-Hydrazinopyridine. National Center for Biotechnology Information.
- NIST. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook.
- Hassan, A. S., et al. (2015).
- USP. (n.d.). Class Ia.
- LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests.
- Westlab Canada. (2023). Measuring the Melting Point.
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal for Advanced Research, 4(2), 1-5.
- Perlovich, G. L., et al. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal for Advanced Research. [Link]
- ResearchGate. (n.d.). 1 H NMR spectra of compound 2.
- PubChem. (n.d.). 2-Hydrazinylpyrimidine. National Center for Biotechnology Information.
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- NIST. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook.
- NIST. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook.
- PubMed. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine.
- Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
Sources
- 1. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. ossila.com [ossila.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. thinksrs.com [thinksrs.com]
The 2-Hydrazinopyrimidine Scaffold: A Versatile Pharmacophore with Diverse Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2-hydrazinopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this compound derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, explore key structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the this compound core.
Introduction: The Chemical Versatility and Biological Significance of this compound
Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine nucleus a highly attractive scaffold for the design of novel therapeutic agents. The introduction of a hydrazino (-NHNH2) moiety at the 2-position of the pyrimidine ring gives rise to the this compound scaffold, a versatile building block that has unlocked a diverse array of pharmacological activities.[2] The presence of the reactive hydrazine group provides a convenient handle for a wide range of chemical modifications, allowing for the synthesis of large and diverse compound libraries for biological screening.[3] This chemical tractability, coupled with the inherent biological potential of the pyrimidine core, has positioned this compound derivatives as promising candidates for the development of new drugs targeting a spectrum of diseases.
Anticancer Activity: Targeting Key Pathways in Malignancy
The this compound scaffold has demonstrated significant potential in the development of novel anticancer agents. Derivatives of this core structure have been shown to exert their cytotoxic effects through various mechanisms, most notably through the inhibition of key enzymes involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Inhibition of Focal Adhesion Kinase (FAK)
A significant breakthrough in understanding the anticancer potential of this scaffold comes from the discovery of 2,4-diarylaminopyrimidine-based hydrazones as potent inhibitors of Focal Adhesion Kinase (FAK).[4][5] FAK is a non-receptor tyrosine kinase that is overexpressed and hyperactivated in a wide range of human cancers.[6] It plays a pivotal role in integrating signals from the extracellular matrix and growth factors, thereby promoting cell proliferation, survival, migration, and invasion.[4]
The mechanism of FAK activation and its downstream signaling is a critical pathway in cancer progression. The binding of integrins to the extracellular matrix triggers the autophosphorylation of FAK at the Tyr397 residue. This phosphorylation event creates a docking site for Src family kinases, leading to the full activation of FAK and the subsequent phosphorylation of numerous downstream targets that drive malignant phenotypes.[4] Certain 2,4-diarylaminopyrimidine hydrazone derivatives have been shown to effectively inhibit the phosphorylation of FAK at key tyrosine residues (Tyr397, Tyr576/577, and Tyr925), thereby disrupting this critical signaling cascade and impeding cancer cell proliferation and migration.[4][5]
Figure 1: Simplified FAK signaling pathway and the inhibitory action of this compound derivatives.
Potential Mechanism: Tubulin Polymerization Inhibition
While direct evidence for this compound derivatives as tubulin polymerization inhibitors is still emerging, the broader class of heterocyclic compounds, including pyrimidine derivatives, has been extensively studied for this activity.[7][8] Tubulin, a key component of the cytoskeleton, is essential for cell division, and its disruption is a well-validated anticancer strategy.[6] Heterocyclic-fused pyrimidines have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine binding site on β-tubulin.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. Given the structural similarities, it is plausible that certain this compound derivatives could also exert their anticancer effects through this mechanism.
Figure 2: Hypothetical mechanism of tubulin polymerization inhibition by this compound derivatives.
Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 14f | TPC-1 (Thyroid) | 0.113 | FAK Inhibition | [4][5] |
| 1c | Leukemia (HL-60) | 0.0034 (PI3Kδ) | PI3Kδ Inhibition | [9] |
| 4a-d | HCT-116, MCF-7, HEPG-2 | Moderate to Strong | Not specified | [2] |
| 10b, 10c | HCT-116, MCF-7, HEPG-2 | Strong | Not specified | [2] |
Antimicrobial Activity: A Broad Spectrum of Action
The this compound scaffold has also demonstrated significant promise as a source of novel antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][10][11] The rise of multidrug-resistant pathogens necessitates the development of new classes of antimicrobials, and this compound derivatives represent a valuable starting point for such endeavors.
Spectrum of Activity
Numerous studies have reported the synthesis and antimicrobial evaluation of this compound derivatives. For instance, compounds such as 4-amino-6-aryl-5-cyano-2-hydrazino-pyrimidines have shown strong antimicrobial effects against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), Candida albicans, and Aspergillus flavus (fungi).[2] The broad spectrum of activity suggests that these compounds may target fundamental cellular processes common to these diverse microorganisms.
Data on Antimicrobial Activity
The table below presents the antimicrobial activity of selected this compound derivatives.
| Compound ID | Microorganism | Activity | Reference |
| 3a, 3b, 3d | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong | [2] |
| 4a-d | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong | [2] |
| 9c | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong | [2] |
| 10b | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong | [2] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of numerous human diseases, including arthritis, inflammatory bowel disease, and certain cancers. The this compound scaffold has been explored for its potential to yield novel anti-inflammatory agents.[2]
Mechanism of Action
The anti-inflammatory activity of pyrimidine derivatives is often attributed to their ability to inhibit the production of pro-inflammatory mediators. While the specific mechanisms for this compound derivatives are still under investigation, related pyrimidine compounds have been shown to suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key players in the inflammatory cascade. Furthermore, some derivatives have demonstrated antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species that perpetuate inflammation.[2]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the hydrazino moiety. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.[12][13]
-
Substituents on the Pyrimidine Ring: The nature of the groups at positions 4 and 6 of the pyrimidine ring significantly influences activity. For instance, in a series of 4,6-diaryl-2-hydrazinopyrimidine-5-carbonitriles, the electronic properties of the aryl substituents were found to modulate the anticancer activity.[13]
-
Modifications of the Hydrazino Group: The terminal amino group of the hydrazino moiety is a key site for derivatization. The formation of hydrazones by condensation with various aldehydes and ketones has been a widely used strategy to generate diverse libraries of compounds with a broad range of biological activities.[4] The nature of the substituent introduced through the hydrazone linkage can have a profound impact on the compound's potency and target selectivity.
-
Fused Ring Systems: The fusion of other heterocyclic rings, such as pyrazole or triazole, to the pyrimidine core has been shown to enhance the biological activity of the resulting compounds.[2]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of 4-Amino-6-aryl-5-cyano-2-hydrazinopyrimidine
This protocol describes a general method for the synthesis of 4-amino-6-aryl-5-cyano-2-hydrazinopyrimidine derivatives.[2]
Materials:
-
Appropriate 2-chloro-4-amino-6-aryl-5-cyanopyrimidine
-
Hydrazine hydrate (99-100%)
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the 2-chloro-4-amino-6-aryl-5-cyanopyrimidine (1 mmol) in absolute ethanol (20 mL).
-
Add hydrazine hydrate (5 mL) to the solution.
-
Heat the reaction mixture to reflux with constant stirring for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino-6-aryl-5-cyano-2-hydrazinopyrimidine.
-
Characterize the final product using appropriate analytical techniques (FT-IR, NMR, Mass Spectrometry).
Figure 3: General workflow for the synthesis of 4-amino-6-aryl-5-cyano-2-hydrazinopyrimidine.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivative stock solution (in DMSO)
-
Standard antimicrobial agent (positive control)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
In a 96-well plate, prepare serial two-fold dilutions of the this compound derivative in the broth.
-
Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The chemical tractability of the 2-hydrazino group allows for extensive structural modifications, providing a rich avenue for the optimization of lead compounds.
Future research in this area should focus on several key aspects:
-
Elucidation of Mechanisms of Action: While progress has been made, particularly in the context of FAK inhibition for anticancer activity, the precise molecular targets for the antimicrobial and anti-inflammatory activities of many this compound derivatives remain to be fully elucidated.
-
Structure-Based Drug Design: The use of computational modeling and structural biology can guide the rational design of more potent and selective inhibitors targeting specific enzymes or receptors.
-
In Vivo Efficacy and Safety Profiling: Promising in vitro candidates need to be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.
-
Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its potential may extend beyond the areas covered in this guide. Screening of this compound libraries against other therapeutic targets could uncover new and unexpected applications.
References
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Li, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2423875.
- Li, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2423875.
- El-Gazzar, A. R. B. A., et al. (2025).
- Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments.
- Di Mauro, G., et al. (2020).
- Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(16), 4969.
- Theraindx. (n.d.). Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors.
- Frontiers in Health Informatics. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review.
- Barakat, A., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(11), 3169.
- Vicini, P., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(3), 1033.
- Frontiers in Health Informatics. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review.
- Sharma, A., et al. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 41(5), 2849-2895.
- MDPI. (n.d.). Special Issue : Tubulin Inhibitors.
- Abdelgawad, M. A., et al. (2023).
- Giltrap, A. M., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 61, 116711.
- El-Sayed, N. N. E., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465.
- Sanna, M., et al. (2025). Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. ChemMedChem, 20(1), e202400598.
- Yang, B., et al. (2021). Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition. Bioorganic Chemistry, 114, 105134.
- S, S., & K, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
- Encyclopedia.pub. (2022). Molecular Hybrids Targeting Tubulin Polymerization.
- ResearchGate. (n.d.). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity.
- Aremu, O. S., et al. (2021). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5H‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Journal of Heterocyclic Chemistry, 58(10), 2055-2065.
- El-Damasy, A. K., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304625.
- Moreno, E., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(18), 13783-13803.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]
- 8. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 11. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 12. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
exploring the chemical space of 2-Hydrazinopyrimidine derivatives
An In-Depth Technical Guide to the Chemical Space of 2-Hydrazinopyrimidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The this compound scaffold is a cornerstone in modern medicinal chemistry and analytical science. Its unique electronic properties and versatile reactivity make it a privileged structure for the development of targeted therapeutics and highly sensitive analytical reagents. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this compound derivatives. We will delve into the causal mechanisms behind synthetic choices, detail self-validating experimental protocols, and present a critical analysis of the structure-activity relationships that govern their biological function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable chemical class.
The this compound Core: A Scaffold of Versatility
The pyrimidine ring is a fundamental heterocycle found in the building blocks of life, such as the nucleobases cytosine, thymine, and uracil.[1][2] When substituted with a hydrazine moiety (-NHNH2) at the 2-position, its chemical personality is profoundly altered. The hydrazine group, a potent nucleophile, serves as a highly reactive handle for a multitude of chemical transformations.[3] This dual nature—a biologically relevant core combined with a synthetically versatile anchor—is the primary driver of its widespread use in drug discovery and beyond.[4] Derivatives have shown a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6]
Synthetic Strategies for this compound Derivatives
The accessibility of a chemical scaffold is paramount to its utility. The synthesis of this compound derivatives is typically robust and high-yielding, proceeding through well-established nucleophilic aromatic substitution pathways.
Primary Synthesis: Hydrazinolysis of Halopyrimidines
The most direct and common route involves the reaction of a 2-halopyrimidine (typically 2-chloropyrimidine) with hydrazine hydrate.[3][7]
Causality of Experimental Choice:
-
Leaving Group: Chlorine is an excellent leaving group in this context, as the pyrimidine ring is electron-deficient, activating the C2 position for nucleophilic attack. Fluorine can also be used and may offer faster reaction rates but is often more expensive.[7]
-
Nucleophile: Hydrazine hydrate is a powerful and readily available nucleophile. The use of an excess of hydrazine hydrate can also serve as the base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Protic solvents like ethanol or isopropanol are often chosen as they effectively solvate both the hydrazine and the pyrimidine starting material. In some cases, N,N-dimethylpropanolamine can act as both a solvent and an acid scavenger, further promoting the reaction.[7]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system. Successful synthesis will be confirmed by characterization (melting point, NMR), and purity will be assessed by chromatography (TLC/LC-MS).
-
Reaction Setup: To a solution of 2-chloropyrimidine (1.0 eq) in absolute ethanol (10 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (3.0 eq) dropwise at room temperature with stirring.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v), visualizing with UV light. The disappearance of the starting material spot indicates completion.
-
Work-up and Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. The product will precipitate as a white or off-white solid.
-
Purification: Collect the solid by vacuum filtration and wash the filter cake with cold ethanol to remove residual impurities.[3] The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield a product of high purity.[3]
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity via melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Navigating the Chemical Space: Derivatization and Structure-Activity Relationships (SAR)
The true power of the this compound scaffold lies in its capacity for extensive derivatization, primarily through the formation of hydrazones.
Hydrazone Formation: The Gateway to Diversity
The terminal amino group of the hydrazine moiety readily condenses with aldehydes and ketones to form stable hydrazone derivatives.[8][9] This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds by varying the carbonyl component.
Caption: Key derivatization pathways for the this compound core.
Structure-Activity Relationship (SAR) Insights
Systematic modification of derivatives has yielded crucial insights into their biological activity. A review of the literature reveals recurring themes.[1][2][6]
-
Anticancer Activity: In a series of 2,4-diarylaminopyrimidine hydrazone derivatives designed as anti-thyroid cancer agents, the nature of the substituent on the aryl ring of the hydrazone moiety was critical for potency.[10] Electron-withdrawing groups or bulky substituents often modulate kinase binding affinity. For example, compound 14f from one study, which incorporated a specific substitution pattern, showed potent inhibitory activity against Focal Adhesion Kinase (FAK) with an IC₅₀ of 35 nM.[10]
-
Antimicrobial Activity: For antimicrobial applications, lipophilicity and hydrogen bonding potential are key. The introduction of halogenated phenyl rings or other heterocyclic moieties (like furan or thiophene) into the hydrazone structure has been shown to enhance activity against various bacterial and fungal strains.[5][11][12]
| Compound Class | Target/Activity | Key SAR Findings | IC₅₀/MIC Range | Reference |
| 2,4-Diarylaminopyrimidine Hydrazones | Anti-Thyroid Cancer (FAK) | Substituents on the hydrazone aryl ring are critical for potency. | 0.113 to 1.460 µM | [10] |
| Fused Pyrimidines | Anticancer | Fused ring systems like triazolo[4,3-a]pyrimidine show significant cytotoxicity. | Not specified | [11] |
| Various Hydrazones | Antimicrobial | Lipophilic and heterocyclic moieties enhance antibacterial/antifungal effects. | 6.25 µg/mL to >100 µg/mL | [8][12] |
Key Biological Activities and Therapeutic Targets
The structural diversity of this compound derivatives translates into a wide array of biological activities.[8][13]
Anticancer Activity
This scaffold is frequently employed in the design of kinase inhibitors.[10] The pyrimidine ring can act as a hinge-binder, forming critical hydrogen bonds within the ATP-binding pocket of kinases, a strategy used in approved drugs like Gefitinib.[14] The hydrazone portion can then extend into other regions of the active site to confer potency and selectivity. Derivatives have shown promise against various cancer cell lines, including those for thyroid, breast, and lung cancer.[8][10][14]
Antimicrobial Activity
Hydrazide-hydrazone derivatives are well-documented antimicrobial agents.[5][12] Their mechanism can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The ability to easily generate diverse libraries makes this scaffold attractive for combating multidrug-resistant pathogens.[5]
Advanced Application: Ultrasensitive Analytical Derivatization
Beyond therapeutics, this compound (2-HPM) has emerged as a superior derivatizing agent for the analysis of oligosaccharides and carbonyl-containing small molecules (like steroids) by mass spectrometry.[15][16][17]
Causality of Experimental Choice:
-
Reaction Speed: The electron-withdrawing nature of the pyrimidine ring accelerates the condensation reaction, allowing for quantitative derivatization of oligosaccharides in as little as 15 minutes.[15]
-
Ionization Efficiency: The pyrimidine ring is a highly ionizable moiety. Tagging an analyte with 2-HPM significantly enhances its signal intensity (often >10-fold) in MALDI and ESI mass spectrometry.[15][16]
-
Co-Matrix Effect: In MALDI-TOF MS, 2-HPM can act as its own co-matrix, facilitating desorption/ionization and eliminating the need for separate matrix compounds and subsequent purification steps.[15]
Detailed Protocol: Derivatization of Analytes for LC-MS/MS
This workflow is designed for the sensitive detection of low-abundance, carbonyl-containing analytes.
-
Sample Preparation: Extract the analyte of interest from the biological matrix (e.g., plasma) using solid-phase extraction (SPE) or liquid-liquid extraction. Evaporate the solvent to dryness.
-
Derivatization Reaction: Reconstitute the dried extract in 50 µL of a 1:1 methanol/water solution. Add 25 µL of a 1 mg/mL solution of this compound in methanol and 25 µL of 2% acetic acid in methanol.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for direct injection into an LC-MS/MS system. The derivatized analyte will have a unique mass and fragmentation pattern, allowing for highly selective and sensitive quantification using Selected Reaction Monitoring (SRM).[17]
Caption: Workflow for analyte derivatization with 2-HPM for LC-MS/MS.
Conclusion and Future Outlook
The this compound scaffold continues to demonstrate its immense value in both therapeutic and analytical chemistry. Its synthetic tractability allows for the systematic exploration of vast chemical space, leading to the identification of potent and selective bioactive molecules.[1][10] The structure-activity relationships uncovered to date provide a strong foundation for the rational design of next-generation kinase inhibitors and antimicrobial agents.[2][6] Furthermore, its application as a derivatizing agent is a paradigm of chemical innovation, enabling new frontiers in the sensitive analysis of challenging biomolecules.[15][17] Future research will undoubtedly focus on creating more complex, multifunctional derivatives and expanding their application in targeted drug delivery and advanced diagnostics.
References
- Jiang, K., et al. (2017). Rapid and sensitive MALDI MS analysis of oligosaccharides by using this compound as a derivative reagent and co-matrix. Analytical and Bioanalytical Chemistry.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules.
- Gouda, M. A., et al. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
- Xu, J., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. RSC Medicinal Chemistry.
- Krasavin, M. (2019). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. ResearchGate.
- Kreutzberger, V. A., et al. (1975). [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. Arzneimittelforschung.
- Dotsenko, V. V., et al. (2021). Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review). ResearchGate.
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
- Jiang, K., et al. (2016). Rapid and sensitive MALDI MS analysis of oligosaccharides by using this compound as a derivative reagent and co-matrix. ResearchGate.
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
- Al-Omair, M. A., et al. (2022). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Journal of Pharmaceutical Research International.
- Quanson, J. L., et al. (2019). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology.
- Verma, G., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & BioAllied Sciences.
- Surtuche, L., et al. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Semantic Scholar.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. ResearchGate.
- Singh, N., et al. (2012). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences.
- Khan, I., et al. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics.
- Kumar, A., et al. (2012). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Petrikaite, V., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Al-Abdullah, E. S., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules.
- Asif, M. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Chemistry.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
- Asif, M. (2023). Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity. ResearchGate.
- Singh, P., & Srivastava, V. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 15. Rapid and sensitive MALDI MS analysis of oligosaccharides by using this compound as a derivative reagent and co-matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
theoretical calculations on 2-Hydrazinopyrimidine electronic structure
An In-Depth Technical Guide to the Theoretical Calculation of 2-Hydrazinopyrimidine's Electronic Structure
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Understanding the electronic properties of this molecule is paramount for predicting its chemical reactivity, stability, and potential interactions with biological targets. This document serves as a resource for researchers, computational chemists, and drug development professionals, detailing the core theoretical principles and a practical, step-by-step computational workflow. We will explore the application of foundational quantum chemical methods, including Hartree-Fock (HF) theory and Density Functional Theory (DFT), the selection of appropriate basis sets, and the analysis of key electronic descriptors such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and atomic charge distribution. The causality behind methodological choices is emphasized to ensure a robust and self-validating computational protocol, ultimately linking theoretical insights to practical applications in rational drug design.
Introduction: The Significance of this compound
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules, including anticancer agents.[2] this compound, a key derivative, serves as a versatile synthon for creating more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and triazolopyrimidines, which have demonstrated a wide range of biological activities, including potential antitumor properties.[1][3][4] The reactivity and biological function of this compound and its derivatives are intrinsically governed by their electronic structure.
Theoretical calculations provide a powerful, non-invasive lens through which we can examine this structure in detail. By employing computational chemistry, we can predict molecular geometry, stability, and electronic properties with high accuracy.[5][6] This predictive power allows researchers to:
-
Identify the most reactive sites for chemical modification.
-
Understand and predict potential intermolecular interactions, such as hydrogen bonding with enzyme active sites.
-
Correlate electronic properties with observed biological activity, aiding in the design of new, more potent drug candidates.
-
Investigate fundamental properties like tautomeric stability, which is crucial for molecules like this compound that can exist in multiple forms.[7][8]
This guide will provide the theoretical and practical foundation for performing such calculations, empowering researchers to leverage computational tools in their exploration of this compound and related compounds.
Theoretical Methodologies: Choosing the Right Tools
The accuracy of any theoretical calculation is contingent upon the selection of an appropriate computational method and basis set. These choices must balance computational cost with the desired level of accuracy for the system under study.
Quantum Mechanical Methods
The goal of these methods is to solve the time-independent Schrödinger equation for a multi-electron system, typically under the Born-Oppenheimer approximation, which assumes stationary nuclei.[9]
-
Hartree-Fock (HF) Theory : As a foundational ab initio method, Hartree-Fock approximates the N-body wave function of a system with a single Slater determinant.[9] It operates on a mean-field approximation, where each electron interacts with an average field created by all other electrons.[10][11] While computationally efficient and a crucial starting point, HF theory's primary limitation is its neglect of electron correlation—the instantaneous interactions between electrons. This can lead to inaccuracies, especially in describing reaction energies and bond dissociations. The HF method is often used for initial geometry optimizations and as a basis for more advanced calculations.[12][13][14]
-
Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry for its superior balance of accuracy and efficiency. Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density.[15][16] This approach implicitly includes electron correlation through an exchange-correlation functional.
-
The B3LYP Functional : For organic molecules like this compound, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice.[3][5][6][16][17] It combines the exact exchange from HF theory with exchange and correlation functionals from DFT, offering a significant improvement in accuracy over the HF method for a modest increase in computational cost.
-
Basis Sets
A basis set is a collection of mathematical functions (atomic orbitals) used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation.
-
Pople Style Basis Sets : These are commonly used for their efficiency and systematic construction. A typical choice for a molecule like this compound would be the 6-311++G(d,p) basis set.[6] Let's break down its components:
-
6-311G : This is a triple-split valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing the electron distribution.
-
Polarization Functions (d,p) : The (d,p) indicates the addition of d-type functions to heavy (non-hydrogen) atoms and p-type functions to hydrogen atoms. These functions allow orbitals to change shape and "polarize," which is critical for accurately describing chemical bonds.
-
Diffuse Functions (++) : The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. These are large, broad functions that are essential for describing systems with lone pairs, anions, or weak intermolecular interactions like hydrogen bonds—all of which are relevant to this compound.
-
The choice of a robust basis set like 6-311++G(d,p) is crucial for obtaining reliable geometric and electronic properties for this nitrogen-rich heterocyclic system.
A Practical Guide: The Computational Workflow
This section outlines a detailed, step-by-step protocol for conducting a theoretical analysis of this compound's electronic structure using a typical quantum chemistry software package like Gaussian.
Experimental Protocol
-
Step 1: Construct the Molecular Input
-
Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Consider all potential tautomers. For this compound, this involves the amino (-NH-NH2) and imino (=N-NH2) forms. Each tautomer must be calculated separately to determine their relative stabilities.[7]
-
Define the charge (0 for a neutral molecule) and spin multiplicity (singlet for a closed-shell molecule).
-
-
Step 2: Geometry Optimization
-
Objective : To find the molecular geometry with the lowest possible potential energy.
-
Methodology : Perform a geometry optimization calculation using the chosen method and basis set (e.g., B3LYP/6-311++G(d,p)). The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the forces on each atom.
-
Causality : An optimized geometry is crucial because all subsequent electronic property calculations are dependent on the molecular structure. Calculations on an unoptimized structure are physically meaningless.
-
-
Step 3: Vibrational Frequency Analysis
-
Objective : To confirm the nature of the stationary point found during optimization and to calculate the vibrational spectrum.
-
Methodology : Run a frequency calculation at the same level of theory used for optimization.
-
Self-Validation : A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization must be redone. The output provides predicted infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[18][19][20]
-
-
Step 4: Calculation of Electronic Properties
-
Objective : To extract key data about the molecule's electronic structure from the optimized wavefunction.
-
Methodology : This is typically done as part of the optimization or frequency calculation. Key analyses to request include:
-
Population analysis (e.g., Mulliken, NBO) to obtain atomic charges.[21]
-
Generation of molecular orbitals (for HOMO-LUMO analysis).
-
Generation of the electrostatic potential map (MEP).
-
-
Caption: A workflow for theoretical calculations on this compound.
Analysis and Interpretation of Electronic Properties
Once the calculations are complete, the next critical phase is the interpretation of the output data to gain chemical insights.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the "frontier orbitals" that lie at the edges of the occupied and unoccupied molecular orbitals.[22] They are central to chemical reactivity.
-
Highest Occupied Molecular Orbital (HOMO) : This is the outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the ionization potential and reflects the molecule's ability to donate electrons. A higher EHOMO value suggests a better electron donor (nucleophile).[23]
-
Lowest Unoccupied Molecular Orbital (LUMO) : This is the lowest-energy orbital that is empty of electrons. The energy of the LUMO (ELUMO) is related to the electron affinity and reflects the molecule's ability to accept electrons. A lower ELUMO value suggests a better electron acceptor (electrophile).[23]
-
The HOMO-LUMO Gap (ΔE) : The energy difference, ΔE = ELUMO - EHOMO, is a critical indicator of molecular stability and reactivity.[24] A small gap implies that it takes less energy to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability.[6][22][25]
Caption: The relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic potential on the surface of a molecule. It is an invaluable tool for visualizing charge distribution and predicting non-covalent interactions and reaction sites.[26][27]
-
Interpretation : The MEP surface is color-coded.
-
Red/Yellow Regions : Indicate negative electrostatic potential. These are electron-rich areas, typically around electronegative atoms (like nitrogen) with lone pairs. They are the most likely sites for electrophilic attack.[28][29]
-
Blue Regions : Indicate positive electrostatic potential. These are electron-poor areas, usually around hydrogen atoms bonded to electronegative atoms. They are susceptible to nucleophilic attack and are favorable sites for hydrogen bond donation.[30]
-
For this compound, an MEP analysis would clearly identify the nitrogen atoms of the pyrimidine ring and the terminal amino group as key sites for electrophilic interaction and hydrogen bonding.
Atomic Charges and Quantitative Data
Methods like Natural Bond Orbital (NBO) or Mulliken population analysis assign partial charges to each atom. This quantifies the electron distribution predicted by the MEP map.
Table 1: Hypothetical Calculated Electronic Properties for this compound (Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory for illustrative purposes.)
| Property | Value | Significance |
| Total Energy | -396.12 Hartree | A measure of the molecule's overall stability. |
| EHOMO | -6.25 eV | Indicates electron-donating capability. |
| ELUMO | -0.89 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.36 eV | Suggests relatively high kinetic stability. |
| Dipole Moment | 3.45 Debye | Indicates a polar molecule, important for solubility and interactions. |
| NBO Atomic Charges | ||
| N1 (ring) | -0.68 e | Highly negative, a primary site for electrophilic attack/H-bonding. |
| N3 (ring) | -0.72 e | The most electron-rich nitrogen in the ring. |
| N (hydrazine, attached) | -0.55 e | Electron-rich, but less so than ring nitrogens due to neighbor effects. |
| N (terminal NH2) | -0.85 e | Very electron-rich, a strong hydrogen bond acceptor site. |
Bridging Theory and Application in Drug Development
The true power of these theoretical calculations lies in their ability to guide practical drug discovery efforts. The electronic properties determined in the previous section provide a direct roadmap for medicinal chemists.
-
Structure-Activity Relationship (SAR) Studies : By calculating the electronic properties of a series of this compound derivatives and correlating them with their measured biological activities, researchers can build robust SAR models.[3] For example, one might find that derivatives with a more negative MEP around the pyrimidine ring show higher inhibitory activity against a target kinase.
-
Rational Drug Design : The MEP and atomic charge data are crucial for molecular docking studies.[6] They help predict how a ligand will bind to a receptor's active site, identifying key hydrogen bonds and electrostatic interactions. A theoretician can use this data to suggest modifications to the this compound scaffold—such as adding a hydrogen bond donor or acceptor—to enhance binding affinity.
-
Predicting Reactivity and Metabolism : The HOMO/LUMO energies and MEP maps can help predict sites susceptible to metabolic transformation (e.g., oxidation by cytochrome P450 enzymes), which is a critical aspect of drug development.
Caption: How theoretical insights into electronic structure inform drug design.
Conclusion
Theoretical calculations of electronic structure are an indispensable tool in modern chemical and pharmaceutical science. For a molecule as significant as this compound, these methods provide unparalleled insight into its intrinsic properties. By applying a robust and well-validated computational workflow, researchers can elucidate the distribution of electrons, predict sites of reactivity, understand intermolecular interactions, and rationalize biological activity. This guide has outlined the core principles, a practical step-by-step protocol, and the critical interpretation of results, demonstrating how the synergy between computational chemistry and experimental science can accelerate the discovery and development of novel therapeutic agents based on the versatile pyrimidine scaffold.
References
- Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). MDPI.
- Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. (2024). PubMed.
- Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenase. (2022). Semantic Scholar.
- DFT calculation of core-electron binding energies of pyrimidine and purine bases. (n.d.). UBC Chemistry.
- Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2022). Taylor & Francis Online.
- Molecular electronic potential (MEP) of the 2-hydrazinopyridine ligand... (n.d.). ResearchGate.
- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2021). Research J. Pharm. and Tech.
- [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. (1975). PubMed.
- Tautomers of 2-pyrimidinamine and of isocytosine. (n.d.). ResearchGate.
- When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. (2020). ResearchGate.
- Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2022). National Institutes of Health (NIH).
- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). PubMed.
- A computational and spectral analysis of 2-arylhydrazone thiazolo[3,2-a]pyrimidine derivatives containing p-carboxyphenyl fragment. (2023). ResearchGate.
- Molecular electrostatic potential of compounds 2–4. (n.d.). ResearchGate.
- Schematic representation of the LUMO and HOMO molecular orbitals of hydrazine and its derivatives. (n.d.). ResearchGate.
- From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. (2013). Universidade do Porto.
- Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. (2019). National Institutes of Health (NIH).
- Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. (2020). Royal Society of Chemistry.
- Effects of hydrogen bonding on vibrational normal modes of pyrimidine. (2010). PubMed.
- Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. (2014). Semantic Scholar.
- Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. (2022). MDPI.
- Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. (2021). Royal Society of Chemistry.
- Hartree–Fock method. (n.d.). Wikipedia.
- Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. (2023). Semantic Scholar.
- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv.
- Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. (2022). MDPI.
- HOMO and LUMO. (n.d.). Wikipedia.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). MDPI.
- Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. (2022). PubMed.
- Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. (2023). MDPI.
- Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. (n.d.). Der Pharma Chemica.
- T>T: Hartree Fock Theory in 100 Lines. (2020). Dr Adam Luke Baskerville.
- The Hartree-Fock Approximation. (2021). Chemistry LibreTexts.
- Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2014). MDPI.
- How to use the Hartree-Fock method in PennyLane. (2022). PennyLane.
- Physical Chemistry 2, Part 26: The Hartree-Fock Method and Perturbation Theory. (2022). YouTube.
- HOMO-LUMO Energy Gap. (2022). Schrödinger.
- (PDF) Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. (2022). ResearchGate.
- Anharmonic resonances in the vibrational spectra of pyrazine. (2023). ResearchGate.
- Low-Frequency Vibrational Spectroscopy and Quantum Mechanical Simulations of the Crystalline Polymorphs of the Antiviral Drug Ribavirin. (2022). National Institutes of Health (NIH).
- Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences. (2023). MDPI.
- Analysis of the vibrational and sound spectrum of over 100000 protein structures and application in sonification. (2024). PubMed.
Sources
- 1. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [2,2-Hydrazinopyrimidines with branched substituents as potential antitumor agents. Condensation with hydrazine-N,N-dicarboxamidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives: 2-Chloropyrimidine, 5-Chloropyrimidine, 2-Bromopyrimidine and 5-Bromopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DFT calculation of core-electron binding energies of pyrimidine and purine bases | UBC Chemistry [chem.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Effects of hydrogen bonding on vibrational normal modes of pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Low-Frequency Vibrational Spectroscopy and Quantum Mechanical Simulations of the Crystalline Polymorphs of the Antiviral Drug Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 23. wuxibiology.com [wuxibiology.com]
- 24. learn.schrodinger.com [learn.schrodinger.com]
- 25. researchgate.net [researchgate.net]
- 26. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 27. chemrxiv.org [chemrxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Introduction: Proactive Toxicity Assessment of 2-Hydrazinopyrimidine in Early Drug Discovery
Sources
- 1. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluoropyrimidine-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazine induced hepatotoxicity: Significance and symbolism [wisdomlib.org]
- 8. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Studies on hydrazine hepatotoxicity. 2. Biochemical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular Toxicity of Fluoropyrimidines: What We Know - PubMed [pubmed.ncbi.nlm.nih.gov]
commercial availability and suppliers of 2-Hydrazinopyrimidine
An In-Depth Technical Guide to 2-Hydrazinopyrimidine: Sourcing, Quality Control, and Handling for Research & Development
Introduction to this compound
This compound (CAS No. 7504-94-1) is a heterocyclic organic compound featuring a pyrimidine ring substituted with a hydrazine group.[1][2] Its molecular formula is C₄H₆N₄, with a molecular weight of approximately 110.12 g/mol .[1][2] This reagent is typically supplied as a white to light yellow crystalline powder.[1] The unique reactivity of the hydrazine moiety, combined with the electronic properties of the pyrimidine ring, makes it a valuable building block in medicinal chemistry and a specialized reagent in analytical sciences.
In drug discovery, the pyrimidine scaffold is a "privileged" structure, appearing in numerous FDA-approved drugs for a wide range of diseases, including cancer and infectious diseases.[3][4] this compound serves as a precursor for synthesizing more complex molecules, such as hydrazones and fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which have shown potential as kinase inhibitors and anticancer agents.[5][6] Its application also extends to analytical chemistry, where it can be used as a derivatization agent to enhance the detection of other molecules in techniques like mass spectrometry.[1]
This guide provides an in-depth overview of the commercial landscape for this compound, outlines critical quality control measures, and details best practices for its handling and storage, aimed at researchers, chemists, and supply chain professionals in the pharmaceutical and biotechnology industries.
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale academic research to larger developmental quantities. Purity levels typically range from 95% to over 97%.[2][7][8]
Major Commercial Suppliers
The following table summarizes the offerings from several prominent suppliers. Pricing and stock levels are subject to change and should be verified directly with the vendor.
| Supplier | Typical Purity | Available Pack Sizes | CAS Number | MDL Number | Notes |
| Thermo Fisher Scientific | ≥96.0% (HPLC)[7] | 1 g, 5 g[7][9] | 7504-94-1[7] | MFCD01249337[9] | Marketed under the Thermo Scientific Chemicals brand. |
| Sigma-Aldrich (Merck) | 95%[2] | Custom packaging (product is listed as discontinued but may be available as a hydrate)[2] | 7504-94-1[2] | MFCD01249337[2] | Often supplied as a hydrate (C₄H₆N₄ · xH₂O).[2] |
| Apollo Scientific | 97%[8] | 1 g, 5 g, 25 g[8] | 7504-94-1[8] | MFCD01249337[8] | Provides pricing for various quantities on their website.[8] |
| Fluorochem | 95%[10] | 1 g, 5 g, 10 g, 25 g, 100 g[10] | 7504-94-1[10] | MFCD01249337[10] | Stock available in various global locations.[10] |
| Oakwood Chemical | Not specified | 250 mg, 1 g, 5 g, 25 g[11] | 7504-94-1[11] | MFCD01249337[11] | Offers a range of research-focused quantities.[11] |
| US Biological Life Sciences | Highly Purified, 99+% (HPLC)[12] | 500 mg, 1 g, 2 g, 5 g[12] | 7504-94-1[12] | Not specified | Offers different grades for biochemical applications.[12] |
Key Considerations for Sourcing
When selecting a supplier for this compound, researchers should consider the following:
-
Purity and Documentation: The required purity depends on the application. For synthetic chemistry, a 95-97% purity may be sufficient, whereas applications in quantitative analysis or late-stage drug development may demand >99% purity. Always request a lot-specific Certificate of Analysis (CoA) to verify purity, identity (e.g., via NMR or IR), and the analytical methods used.[13][14][15]
-
Scale and Lead Time: Availability can vary significantly between catalog suppliers and bulk manufacturers. For research quantities (mg to g), suppliers like those listed above are suitable.[8][10][11] For kilogram-scale needs, a custom synthesis request may be necessary, involving longer lead times.[16]
-
Physical Form: The compound is typically a solid, but it can be supplied as a hydrate.[2] The presence of water can affect reaction stoichiometry and should be accounted for. The anhydrous form is air- and heat-sensitive, requiring more stringent storage.[1]
Quality Control and Purity Assessment
Ensuring the quality of this compound is paramount, as impurities can lead to failed experiments or the formation of undesired byproducts.
Understanding the Impurity Profile
The most common methods for synthesizing this compound involve the nucleophilic substitution of a leaving group at the 2-position of the pyrimidine ring with hydrazine.[1] Typical starting materials include 2-chloropyrimidine or 2-mercaptopyrimidine, which react with hydrazine hydrate.[1][17]
Based on these routes, potential impurities include:
-
Unreacted Starting Materials: Residual 2-chloropyrimidine or other pyrimidine precursors.
-
Residual Hydrazine: As a process reagent, hydrazine is a potential genotoxic impurity and its levels must be carefully controlled in pharmaceutical applications.[18]
-
Byproducts of Degradation: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of various degradation products, particularly if not stored correctly.
Analytical Methods for Quality Verification
A combination of analytical techniques should be used to confirm the identity and purity of the material.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and identifying impurities. A reversed-phase method with UV detection is typically suitable.[7][19]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure and can detect impurities with distinct proton signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.[7]
Standard Operating Procedure: Purity Determination by HPLC
This protocol is a representative method for determining the purity of this compound. Method validation is required for GMP applications.[19]
1. Objective: To determine the purity of a this compound sample by reversed-phase HPLC with UV detection.
2. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Reference standard (if available)
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λmax determined by UV scan)[19]
-
Injection Volume: 10 µL[19]
5. Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.[19]
-
Injection: Inject the prepared sample solution onto the column.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the main peak area by the total area of all peaks.
6. Acceptance Criteria:
-
For R&D purposes, a purity of ≥95% is typically acceptable. Specifications should be set based on the specific needs of the project.
Supplier Qualification Workflow
For drug development professionals, qualifying a supplier is a critical, multi-step process to ensure a consistent and reliable supply of high-quality material. The following workflow illustrates the key stages.
Caption: Workflow for qualifying a this compound supplier.
Safe Handling, Storage, and Disposal
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.
Safety Precautions
According to safety data sheets, this compound is classified as an irritant.[2][10]
Recommended Handling Procedures:
-
Always handle in a well-ventilated area or a chemical fume hood.[20][21]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[22]
-
Avoid breathing dust. Use dry clean-up procedures and avoid generating dust during handling.[20]
-
Wash hands thoroughly after handling.[21]
Storage Conditions
This compound is sensitive to air and heat.[1]
-
Storage Temperature: Store in a cool, dry place, often under refrigerated conditions (0-10°C).[1] Some suppliers recommend 2-8°C.[23]
-
Atmosphere: To prevent oxidation, store under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Container: Keep the container tightly sealed to prevent moisture ingress.[20]
Disposal
Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or sewer systems.[21][22]
Conclusion
This compound is an accessible and vital reagent for chemical synthesis and drug discovery, available through numerous commercial suppliers. For researchers and developers, the key to successful utilization lies not just in sourcing the material but in applying rigorous quality control and adhering to strict safety and storage protocols. By carefully selecting a supplier, performing independent analytical verification, and understanding the compound's stability, professionals can ensure the integrity of their research and the reliability of their results.
References
- pyrimidine-2-ylhydrazine suppliers USA. (n.d.). USA Chemical Suppliers.
- [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. (1979). Pharmazie, 34(11), 762-3.
- This compound. (n.d.). Oakwood Chemical.
- Synthesis process of 2-hydrazinopyridine derivative. (2019). Google Patents. CN106588758B.
- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2023). Asian Journal of Chemistry, 35(1), 1-8.
- Synthetic process for 2-hydrazinylpyridine derivative. (2017). Google Patents. CN106588758A.
- Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024). European Journal of Medicinal Chemistry, 280, 116843.
- Request A Quote. (n.d.). ChemUniverse.
- Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-10.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews.
- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(18), 5938.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound hydrate 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 6. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 7504-94-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. This compound [oakwoodchemical.com]
- 12. pyrimidine-2-ylhydrazine suppliers USA [americanchemicalsuppliers.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. chemuniverse.com [chemuniverse.com]
- 17. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. fishersci.com [fishersci.com]
- 22. echemi.com [echemi.com]
- 23. 2-肼吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note & Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation of 2-Hydrazinopyrimidine
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug development.[1][2] This scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2][3] Derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and anxiolytic agents.[1][4] Notably, this framework is central to several approved kinase inhibitors, such as Larotrectinib and Repotrectinib, which are used in targeted cancer therapies.[5][6]
The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine system provides an excellent foundation for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][3] One of the most direct and efficient methods for constructing this bicyclic system is through the cyclocondensation of a hydrazine-substituted pyrimidine with a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound.[7]
This application note provides a detailed protocol and mechanistic insights for the synthesis of substituted pyrazolo[1,5-a]pyrimidines using 2-hydrazinopyrimidine as the key starting material. The described methodology is robust, versatile, and serves as a foundational strategy for generating libraries of novel derivatives for drug discovery programs.
Reaction Principle and Mechanism
The synthesis relies on a classical cyclocondensation reaction. The process is initiated by the reaction of this compound with a 1,3-dicarbonyl compound. This compound features two key nitrogen nucleophiles: the endocyclic pyrimidine nitrogen and the exocyclic hydrazine nitrogens. The terminal nitrogen of the hydrazine moiety is significantly more nucleophilic and selectively attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
The reaction proceeds through the following key steps:
-
Hydrazone Formation: The initial step is the nucleophilic attack of the terminal amino group of the hydrazine moiety on one of the carbonyl groups of the 1,3-dicarbonyl, followed by dehydration to form a pyrimidinylhydrazone intermediate.
-
Intramolecular Cyclization: The endocyclic pyrimidine nitrogen then acts as a nucleophile, attacking the second carbonyl carbon of the 1,3-dicarbonyl fragment. This step forms a new five-membered ring.
-
Dehydration/Aromatization: The resulting cyclic intermediate readily undergoes dehydration to form the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.[7][8]
This sequence ensures a regioselective synthesis, which is a critical aspect of building complex molecular architectures.
Caption: Figure 1: Generalized mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.
Detailed Experimental Protocol
This protocol describes the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine from this compound and acetylacetone as a representative example.
3.1. Materials and Reagents
-
This compound (MW: 110.12 g/mol )
-
Acetylacetone (2,4-pentanedione) (MW: 100.12 g/mol )
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
-
Ethyl Acetate (for extraction/crystallization)
-
Hexanes (for crystallization)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.10 g, 10.0 mmol, 1.0 eq.).
-
Solvent and Reagent Addition: Add 30 mL of absolute ethanol to the flask. Stir the suspension until the solid is mostly dissolved. Add acetylacetone (1.10 g, 11.0 mmol, 1.1 eq.) to the mixture.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation steps, particularly the initial hydrazone formation.[7]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase). Spot the starting material and the reaction mixture. The reaction is typically complete within 4-6 hours, indicated by the consumption of the limiting reagent (this compound).
-
Work-up:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the resulting residue in approximately 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 25 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid catalyst) and 25 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel if necessary. The product, 5,7-dimethylpyrazolo[1,5-a]pyrimidine, is typically isolated as a crystalline solid.
Caption: Figure 2: Step-by-step workflow for the synthesis and purification.
Substrate Scope and Data Presentation
The described protocol is versatile and can be applied to a range of 1,3-dicarbonyl compounds to generate diverse pyrazolo[1,5-a]pyrimidine derivatives. The choice of substituents on the dicarbonyl partner directly dictates the substitution pattern at the 5- and 7-positions of the final product.
| Entry | 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Product Substituents (5-R¹, 7-R²) | Typical Yield (%) |
| 1 | Acetylacetone (R¹=Me, R²=Me) | 5-Me, 7-Me | 85-95 |
| 2 | Benzoylacetone (R¹=Ph, R²=Me) | 5-Ph, 7-Me (and isomer 5-Me, 7-Ph) | 70-85 |
| 3 | Dibenzoylmethane (R¹=Ph, R²=Ph) | 5-Ph, 7-Ph | 80-90 |
| 4 | Ethyl Acetoacetate (R¹=Me, R²=OEt) | 5-Me, 7-OH (keto-enol tautomer) | 75-88 |
| 5 | 1,1,1-Trifluoroacetylacetone (R¹=CF₃, R²=Me) | 5-CF₃, 7-Me (major isomer) | 65-80 |
Note: Reactions with unsymmetrical 1,3-dicarbonyls (e.g., Entry 2 and 5) can lead to the formation of regioisomers. The regioselectivity is influenced by the relative electrophilicity of the two carbonyl carbons.[8] Generally, the more electrophilic carbonyl (e.g., the one adjacent to a CF₃ group) is attacked first by the hydrazine.[9]
Field Insights and Troubleshooting
-
Poor Solubility of Starting Material: this compound may have limited solubility in ethanol at room temperature. Gentle warming can aid dissolution before adding other reagents.
-
Formation of Regioisomers: When using unsymmetrical dicarbonyls, the formation of two regioisomers is possible. These can often be separated by column chromatography. Their ratio can be determined by ¹H NMR analysis of the crude product.
-
Reaction Stalling: If the reaction does not proceed to completion, a small additional amount of glacial acetic acid can be added. In some cases, switching to a higher-boiling solvent like n-butanol may be necessary for less reactive substrates.
-
Purification Challenges: If the product is difficult to crystallize, purification via silica gel column chromatography is the recommended alternative. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) is typically effective.
Conclusion
The cyclocondensation of this compound with 1,3-dicarbonyl compounds is an efficient, reliable, and high-yielding method for accessing the medicinally important pyrazolo[1,5-a]pyrimidine scaffold. The protocol is amenable to a wide range of substrates, enabling the generation of diverse molecular libraries for screening and lead optimization in drug discovery. The straightforward procedure and readily available starting materials make this a cornerstone reaction for synthetic and medicinal chemists.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Application Notes and Protocols: Cyclocondensation Reactions of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine. Benchchem.
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- ChemInform Abstract: Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Hydrazone Derivatives from 2-Hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of hydrazone derivatives commencing from 2-hydrazinopyrimidine. Hydrazones incorporating the pyrimidine scaffold are a pivotal class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including notable antimicrobial and anticonvulsant properties. This document provides an in-depth exploration of the chemical principles, a detailed, field-tested experimental protocol, characterization data, and a discussion on the therapeutic potential of these synthesized molecules. Our objective is to furnish researchers and drug development professionals with the requisite knowledge and practical steps to successfully synthesize and explore this promising class of compounds.
Introduction: The Significance of Pyrimidine-Based Hydrazones
The pyrimidine ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including nucleic acids, and serves as a cornerstone in the development of new therapeutic agents.[1][2] When functionalized with a hydrazone moiety (a Schiff base derived from a hydrazine and a carbonyl compound), the resulting pyrimidine-hydrazone derivatives exhibit a remarkable array of pharmacological activities. These activities span antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects.[1][2]
The versatile azomethine group (-NHN=CH-) in hydrazones is a key pharmacophore that facilitates interactions with various biological targets.[1] The synthesis of these compounds is of paramount interest to medicinal chemists as it allows for the creation of diverse molecular libraries for biological screening. This compound is an excellent and readily available starting material for accessing this chemical space, offering a direct route to novel hydrazone derivatives with significant therapeutic potential. This guide will focus on the practical synthesis, characterization, and potential applications of hydrazones derived from this valuable precursor.
The Chemistry of Hydrazone Formation: A Mechanistic Overview
The synthesis of hydrazones from this compound and an aldehyde or ketone is a classic condensation reaction. This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition-elimination mechanism.
The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst (e.g., glacial acetic acid). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The terminal nitrogen atom of the hydrazine moiety in this compound, possessing a lone pair of electrons, acts as the nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Subsequent proton transfer and the elimination of a water molecule lead to the formation of a C=N double bond, yielding the final hydrazone product. The reaction is reversible, and the removal of water can drive the equilibrium towards the product side.
Caption: Mechanism of Hydrazone Formation.
Experimental Protocol: Synthesis of (E)-2-(2-(4-methoxybenzylidene)hydrazinyl)pyrimidine
This protocol provides a representative procedure for the synthesis of a hydrazone derivative from this compound and 4-methoxybenzaldehyde. This specific example is chosen for its reliability and the high yield of the crystalline product, which simplifies purification.
Materials and Equipment
-
Reagents:
-
This compound (98% purity or higher)
-
4-Methoxybenzaldehyde (99% purity or higher)
-
Absolute Ethanol (ACS grade)
-
Glacial Acetic Acid (ACS grade)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Glass stirring rod
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.10 g, 10 mmol) in absolute ethanol (30 mL). To this solution, add 4-methoxybenzaldehyde (1.36 g, 10 mmol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Isolation of Crude Product: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature. A precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Purification
The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described previously.
Characterization of (E)-2-(2-(4-methoxybenzylidene)hydrazinyl)pyrimidine
| Parameter | Expected Result |
| Appearance | Pale yellow crystalline solid |
| Yield | Typically >85% |
| Melting Point | Varies depending on purity |
| IR (KBr, cm⁻¹) | ~3370 (N-H), ~1680 (C=N), ~1600 (C=C aromatic) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~3.8 (s, 3H, OCH₃), ~7.0 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~6.6-8.3 (m, 3H, Pyrimidine-H), ~8.0 (s, 1H, N=CH), ~11.5 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~55.5 (OCH₃), ~114.5, ~128.5, ~130.0, ~161.0 (Aromatic C), ~110.0, ~148.0, ~158.0 (Pyrimidine C), ~140.0 (N=CH), ~162.0 (C-hydrazine) |
| Mass Spec (m/z) | Calculated for C₁₂H₁₂N₄O: 228.10; Found: [M+H]⁺ 229.1 |
Note: The spectral data provided are expected values based on similar structures and may vary slightly.
Caption: A streamlined experimental workflow for the synthesis of pyrimidine-hydrazone derivatives.
Applications and Therapeutic Potential
Hydrazone derivatives of pyrimidine are recognized for their broad-spectrum biological activities, making them attractive candidates for drug discovery and development.
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial properties of pyrimidine-hydrazone derivatives against a range of pathogenic bacteria and fungi.[3][4][5] The presence of the pyrimidine ring, coupled with the hydrazone linkage, appears to be crucial for their activity. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to or even better than standard antibiotics.[4] The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Anticonvulsant Activity
The pyrimidine-hydrazone scaffold has also been identified as a promising pharmacophore for the development of novel anticonvulsant agents. Several derivatives have shown significant protection in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The structural features of these molecules allow them to potentially interact with key targets in the central nervous system involved in seizure propagation.
Conclusion and Future Directions
The synthesis of hydrazone derivatives from this compound offers a straightforward and efficient route to a class of compounds with significant therapeutic potential. The protocol detailed herein provides a reliable method for the preparation of these molecules, which can be readily adapted for the synthesis of a diverse library of derivatives by varying the aldehyde or ketone component. The compelling antimicrobial and anticonvulsant activities of these compounds underscore their importance as leads in drug discovery programs. Further research focusing on structure-activity relationship (SAR) studies and optimization of the pharmacokinetic properties of these derivatives is warranted to advance them towards clinical development.
References
- Kaplancıklı, Z. A., Yurttas, L., Turan-Zitouni, G., Özdemir, A., Göger, G., Demirci, F., & Abu Mohsen, U. (2014). Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. Letters in Drug Design & Discovery, 11(1), 76-81. [Link]
- Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, M. A., & Al-Zahrani, M. A. (2022). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
- Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Ghamaz, N. A. (2018). Antimicrobial evaluation of substituted-benzoyl hydrazino pyrimidines. Journal of the Serbian Chemical Society, 83(10), 1165-1174. [Link]
- Haiba, M. E., Mohamed, G. G., & El-Ghamry, H. A. (2017). Synthesis and antimicrobial activity of new pyrimidine-hydrazones. Journal of the Chinese Chemical Society, 64(1), 51-58. [Link]
- Padmashali, B., Siddesh, M. B., Thriveni, K. S., & Sandeep, C. S. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry, 2(5), 1281-1288. [Link]
Sources
Application Notes and Protocols: The Reaction of 2-Hydrazinopyrimidine with β-Diketones for the Synthesis of Novel Heterocyclic Scaffolds
Abstract
The condensation reaction between 2-hydrazinopyrimidine and various β-diketones is a cornerstone in synthetic medicinal chemistry, providing a robust pathway to a diverse array of pyrazolyl-substituted pyrimidines. These resulting scaffolds are of significant interest in drug discovery due to their prevalence in biologically active molecules, including kinase inhibitors for targeted cancer therapy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic intricacies, detailed experimental protocols, and practical applications of this pivotal reaction. We delve into the causality behind experimental choices, offer self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction: The Strategic Importance of Pyrazolyl-Pyrimidines in Drug Discovery
The fusion of pyrazole and pyrimidine rings into a single molecular entity creates a privileged scaffold in medicinal chemistry.[1][2] Pyrazolo[1,5-a]pyrimidines, a key class of compounds accessible through the reaction of this compound with β-diketones, have demonstrated a remarkable spectrum of pharmacological activities.[3] Their structural versatility allows for fine-tuning of physicochemical and biological properties, making them ideal candidates for the development of targeted therapeutics.[3]
Notably, pyrazolo[1,5-a]pyrimidines have emerged as potent protein kinase inhibitors, targeting enzymes such as EGFR, BRAF, CDK, and MEK, which are critical in cancer progression.[1] The unique five-membered pyrazole ring, with its two adjacent nitrogen atoms, provides a versatile foundation for drug design, while the fused pyrimidine ring contributes to the overall molecular architecture and biological activity.[1] The successful clinical application of pyrazole-containing drugs like Celecoxib (a COX-2 inhibitor) and Crizotinib (an ALK/ROS1 inhibitor) underscores the therapeutic potential of this heterocyclic family.[1]
This guide will provide a detailed exploration of the synthesis of these valuable compounds through the reaction of this compound with β-diketones, a classic and efficient method for constructing the pyrazole ring.[4][5]
Unraveling the Reaction Mechanism: A Step-by-Step Cyclocondensation
The reaction of this compound with a β-diketone proceeds via a cyclocondensation mechanism. The outcome of this reaction can be influenced by the reaction conditions, particularly the presence or absence of an acid catalyst.[4][6]
The Initial Nucleophilic Attack
The reaction commences with the nucleophilic attack of the terminal nitrogen atom of the hydrazine moiety of this compound on one of the carbonyl carbons of the β-diketone. This initial step is often the rate-determining step and is facilitated by the electrophilic nature of the carbonyl carbons.
Intramolecular Cyclization and Dehydration
Following the initial attack, an intramolecular cyclization occurs, leading to the formation of a hydroxyl-pyrazoline intermediate.[4] Under neutral conditions, this intermediate may be the final product, especially when using trifluoromethyl-β-diketones.[4][6] However, in the presence of an acid catalyst, a dehydration step readily occurs, leading to the formation of the aromatic pyrazole ring.
Regioselectivity: A Critical Consideration
A key aspect of this reaction is regioselectivity, as the β-diketone possesses two electrophilic carbonyl centers. The initial nucleophilic attack can, in principle, occur at either carbonyl group, potentially leading to a mixture of regioisomers. The nature of the substituents on the β-diketone plays a crucial role in directing this selectivity. Electron-withdrawing groups can influence the electrophilicity of the adjacent carbonyl carbon, thereby directing the initial attack.[4] For instance, studies with trifluoromethyl-β-diketones have shown that the presence of electron-withdrawing groups on an aryl substituent of the diketone can favor the formation of the hydroxypyrazoline intermediate.[4]
Below is a diagram illustrating the generalized reaction mechanism.
Caption: Generalized reaction mechanism of this compound with a β-diketone.
Experimental Protocols: A Guide to Synthesis and Characterization
This section provides a detailed, step-by-step protocol for the synthesis of a representative pyrazolyl-substituted pyrimidine. The protocol is designed to be self-validating, with clear checkpoints and characterization steps.
General Protocol for the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
This protocol describes the reaction of this compound with acetylacetone (a simple β-diketone).
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
NMR tubes
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.10 g, 10 mmol) in absolute ethanol (30 mL).
-
Reagent Addition: To the stirred solution, add acetylacetone (1.00 g, 10 mmol) followed by a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The disappearance of the starting materials indicates the completion of the reaction.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the acetic acid.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure of the synthesized 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine.
| Parameter | Expected Value |
| Yield | 75-85% |
| Physical Appearance | White to off-white solid |
| Melting Point | Specific to the compound, to be determined experimentally |
| ¹H NMR (CDCl₃, δ ppm) | Peaks corresponding to pyrimidine and pyrazole protons, and methyl groups. |
| ¹³C NMR (CDCl₃, δ ppm) | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrum (m/z) | Molecular ion peak corresponding to the product's mass. |
Applications in Drug Development: A Landscape of Therapeutic Potential
The pyrazolyl-pyrimidine scaffold is a recurring motif in a multitude of compounds with significant therapeutic applications, particularly in oncology.[7][8]
Kinase Inhibition in Cancer Therapy
As previously mentioned, pyrazolo[1,5-a]pyrimidines are potent inhibitors of various protein kinases that are often dysregulated in cancer.[1] The ability to synthesize a diverse library of these compounds through the reaction of this compound with different β-diketones allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
Anti-inflammatory and Antimicrobial Agents
Beyond oncology, pyrazole and pyrimidine derivatives have demonstrated anti-inflammatory and antimicrobial activities.[9][10] The synthesis of novel derivatives through the described reaction provides a platform for discovering new leads in these therapeutic areas.
Other Therapeutic Areas
The versatility of the pyrazolyl-pyrimidine core extends to other areas of drug discovery, including the development of agents for neurodegenerative diseases and other conditions.[7] The straightforward synthesis allows for the rapid generation of compound libraries for high-throughput screening against various biological targets.
Troubleshooting and Field-Proven Insights
Issue: Low reaction yield.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Extend the reflux time and continue to monitor by TLC. Ensure the reaction is heated to the appropriate temperature.
-
-
Possible Cause 2: Suboptimal catalyst concentration.
-
Solution: Vary the amount of acetic acid. In some cases, a stronger acid or no acid at all might be preferable, depending on the specific β-diketone used.[4]
-
-
Possible Cause 3: Loss of product during workup.
-
Solution: Ensure complete extraction from the aqueous layer. Be cautious during the evaporation steps to avoid loss of a volatile product.
-
Issue: Formation of multiple products (regioisomers or side products).
-
Possible Cause 1: Lack of regioselectivity.
-
Solution: Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired regioisomer. The choice of β-diketone is critical; symmetrical β-diketones will avoid this issue.
-
-
Possible Cause 2: Side reactions.
-
Solution: Ensure the purity of starting materials. Lowering the reaction temperature might reduce the formation of side products.
-
Issue: Difficulty in purification.
-
Possible Cause: Similar polarity of the product and impurities.
-
Solution: Optimize the eluent system for column chromatography. Consider alternative purification techniques such as recrystallization.
-
Conclusion
The reaction of this compound with β-diketones represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its simplicity, efficiency, and the biological relevance of the resulting pyrazolyl-pyrimidine products make it a highly valuable transformation in the pursuit of novel therapeutics. This guide has provided a comprehensive overview of the reaction, from its mechanistic underpinnings to practical experimental protocols and its significant applications in drug discovery. By understanding the principles and nuances of this reaction, researchers can effectively leverage it to synthesize diverse molecular scaffolds and accelerate the development of new medicines.
References
- Bansal, A., & Aggarwal, R. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
- Scheme 1. Reaction of 2-hydrazino-4,6-dimethylpyrimidine with...
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Bentham Science. [Link]
- Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1][2][4]triazin-6-one Deriv
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review | Bentham Science [benthamscience.com]
- 9. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
Application Note & Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation of 2-Hydrazinopyrimidine
Abstract: This document provides a comprehensive guide for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3] The protocol details the acid-catalyzed condensation reaction between 2-hydrazinopyrimidine and a 1,3-dicarbonyl compound, using acetylacetone as a model reactant. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, characterization methods, and a troubleshooting guide to ensure reliable and reproducible outcomes for researchers in drug discovery and organic synthesis.
Scientific Background & Significance
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug development, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] These compounds are known to exhibit anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[2] Notably, several approved drugs and clinical candidates, such as the anxiolytic ocinaplon and the sedative zaleplon, feature this heterocyclic system.[1]
The synthetic strategy detailed herein involves a cyclocondensation reaction, a robust and efficient method for constructing the fused bicyclic ring system.[3][4] The reaction leverages the nucleophilic character of the hydrazine moiety on the pyrimidine ring to react with two electrophilic carbonyl centers of a 1,3-dicarbonyl compound.[4][5]
Reaction Mechanism: The reaction proceeds in a stepwise manner:
-
Hydrazone Formation: The more nucleophilic terminal nitrogen of the this compound attacks one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., acetylacetone). This is typically the most reactive carbonyl group. This step is acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6]
-
Intramolecular Cyclization: Following the initial condensation and dehydration to form a hydrazone intermediate, the endocyclic nitrogen of the pyrimidine ring performs an intramolecular nucleophilic attack on the second carbonyl group.
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: Reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | Sigma-Aldrich | Store in a cool, dry place.[7] |
| Acetylacetone (2,4-Pentanedione) | ≥99% | Fisher Scientific | Reagent grade or higher. |
| Ethanol (EtOH) | Anhydrous, 200 proof | VWR | Protic solvent for the reaction. |
| Glacial Acetic Acid (AcOH) | ACS Reagent Grade | Sigma-Aldrich | Used as an acid catalyst. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | VWR | For drying organic layers. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Prepare in-house | For neutralization. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm) for TLC visualization
-
Rotary evaporator
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Glassware for column chromatography
-
NMR tubes, IR sample holders, and Mass Spectrometry vials
Experimental Protocol: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
This protocol details the synthesis using acetylacetone as the 1,3-dicarbonyl component.
Reaction Setup & Procedure
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 1.10 g, 10.0 mmol) in 30 mL of ethanol.
-
Addition of Reactants: To the stirred solution, add acetylacetone (1.1 eq, e.g., 1.10 g, 11.0 mmol).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. Rationale: The acid catalyst protonates a carbonyl oxygen of the acetylacetone, increasing its electrophilicity and accelerating the initial condensation step.[6]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Let the reaction proceed for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the this compound spot has been consumed and a new, typically lower Rf, product spot is dominant.
Work-up and Isolation
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid catalyst. Rationale: Neutralization is crucial to prevent any acid-catalyzed side reactions during work-up and to ensure the product is in its neutral form for efficient extraction and purification.
-
Brine Wash: Wash the organic layer with brine (1 x 30 mL) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a solid or a thick oil.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective purification method.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.
Caption: A typical workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Characterization and Data Analysis
The identity and purity of the synthesized 5,7-dimethylpyrazolo[1,5-a]pyrimidine should be confirmed using standard analytical techniques.
| Technique | Expected Results for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (d, 1H, pyrimidine H), ~6.5 (d, 1H, pyrimidine H), ~6.3 (s, 1H, pyrazole H), ~2.6 (s, 3H, CH₃), ~2.5 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (C), ~155 (C), ~148 (CH), ~145 (C), ~110 (CH), ~108 (CH), ~25 (CH₃), ~18 (CH₃). |
| Mass Spec. (ESI+) | Calculated for C₈H₉N₃ [M+H]⁺: 148.08. Found: 148.08. |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1620 (C=N), ~1580 (C=C). |
| Melting Point | Literature values should be consulted for comparison. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | • Inactive starting material.• Insufficient heating or reaction time.• Catalyst degradation or insufficient amount. | • Check the purity of this compound.• Ensure proper reflux temperature and extend reaction time, monitoring by TLC.• Use fresh glacial acetic acid. |
| Multiple Spots on TLC | • Incomplete reaction.• Formation of side products (e.g., regioisomers if using an unsymmetrical dicarbonyl). | • Continue reflux until the starting material is consumed.• Optimize reaction conditions (temperature, catalyst) to favor the desired product. Purify carefully using column chromatography. |
| Difficulty in Isolating Product | • Product is highly soluble in the work-up solvent.• Emulsion during extraction. | • Use a different extraction solvent.• Add brine to the aqueous layer to break the emulsion. |
| Poor Yield After Purification | • Loss of product during work-up or chromatography. | • Perform extractions carefully. • Use an appropriate amount of silica gel and select the mobile phase carefully to ensure good separation without excessive band broadening. |
Safety Precautions
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8][9]
-
Acetylacetone: Flammable liquid and vapor. Harmful if swallowed.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
General Precautions: Conduct all operations in a well-ventilated fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of dust and vapors.[8][9] Handle all solvents in accordance with good laboratory practice.
References
- Al-Tel, T. H. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry.
- Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- Quiroga, J., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry.
- RSC Publishing. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- ResearchGate. (2020). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate.
- ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Bakr, R. B., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
- ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP.
- ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives.
- ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction.
- Kreutzberger, V. A., et al. (1975). [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. Arzneimittelforschung.
- ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Beilstein Journals. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal. (2005). Microwave Chemistry.
- Sharma, M. K., et al. (2019). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega.
Sources
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound hydrate 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
Revolutionizing Carbonyl Analysis: 2-Hydrazinopyrimidine as a High-Efficiency Derivatization Agent for LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals in analytical chemistry, clinical diagnostics, steroid analysis, and metabolomics.
Abstract: The sensitive and selective quantification of low-abundance, poorly ionizable carbonyl-containing compounds, such as steroids, aldehydes, and ketones, presents a significant challenge in liquid chromatography-mass spectrometry (LC-MS/MS). This application note details the use of 2-Hydrazinopyrimidine as a potent derivatization agent to overcome these limitations. By converting carbonyl functionalities into stable, readily ionizable hydrazones, this method dramatically enhances detection sensitivity and improves chromatographic performance. We provide a comprehensive overview of the underlying chemistry, detailed step-by-step protocols for derivatization and subsequent LC-MS/MS analysis, and illustrative data demonstrating the significant gains in analytical performance.
The Challenge: Unmasking Elusive Carbonyls
Many endogenous and exogenous compounds of critical biological and pharmaceutical importance, including steroid hormones, lipid peroxidation products, and environmental contaminants, contain carbonyl functional groups (aldehydes and ketones). Direct analysis of these molecules by LC-MS/MS is often hampered by several factors:
-
Poor Ionization Efficiency: Many carbonyl compounds lack readily ionizable functional groups, leading to low signal intensity in the mass spectrometer and, consequently, poor sensitivity.[1]
-
Isobaric Interferences: Biological matrices are complex, and analytes of interest can co-elute with structurally similar, isobaric compounds, leading to inaccurate quantification.[1][2]
-
Low Endogenous Concentrations: Many crucial biomarkers, such as the androgen 5α-dihydrotestosterone (DHT), circulate at very low nanomolar or even picomolar concentrations, falling below the detection limits of conventional methods.[1][2]
Chemical derivatization offers a powerful solution by modifying the analyte to introduce desirable properties for LC-MS/MS analysis.[1] This note focuses on this compound, a hydrazine-based reagent designed to specifically target carbonyl groups and significantly enhance their detectability.
Mechanism of Action: The Power of Hydrazone Formation
This compound reacts with the carbonyl group of an aldehyde or ketone to form a stable hydrazone derivative. This reaction is a nucleophilic addition-elimination, as depicted below.
The hydrazine group (-NH-NH₂) of this compound acts as a strong nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), resulting in the corresponding hydrazone.[3][4]
The key advantages conferred by this derivatization are:
-
Enhanced Ionization: The pyrimidine ring is a proton-accepting moiety, which significantly increases the ionization efficiency of the derivative in positive ion electrospray ionization (ESI) mode.
-
Increased Hydrophobicity: The addition of the pyrimidine ring increases the hydrophobicity of the analyte, leading to better retention on reversed-phase liquid chromatography (RPLC) columns and improved separation from polar matrix components.[4]
-
Characteristic Fragmentation: The resulting hydrazone derivatives often exhibit predictable fragmentation patterns in tandem mass spectrometry (MS/MS), with the pyrimidine moiety producing a characteristic product ion, which is ideal for selected reaction monitoring (SRM) assays.[1]
Caption: Reaction of this compound with a carbonyl compound.
Materials and Reagents
-
This compound
-
Target analytes (e.g., steroid standards)
-
LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA) or trifluoroacetic acid (TFA), LC-MS grade
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator
-
Microcentrifuge tubes
-
Autosampler vials
Step-by-Step Derivatization Protocol
This protocol is adapted from a validated method for a structurally similar derivatizing agent, 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP).[1] Optimization may be required for specific analytes and matrices.
-
Sample Preparation:
-
For biological fluids (e.g., plasma, serum), perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analytes of interest and remove interfering matrix components.
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound at 0.1 mg/mL in acetonitrile.
-
To catalyze the reaction, add a small amount of acid to the reagent solution (e.g., 0.05% v/v TFA).[1] Note: The acid concentration may need to be optimized.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract or standard in 100 µL of the this compound reagent solution.
-
Vortex the mixture for 10-15 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.[1]
-
After incubation, cool the samples on an ice bath for 5 minutes to stop the reaction.
-
-
Final Sample Preparation for LC-MS/MS:
-
Evaporate the solvent under a stream of nitrogen at a temperature up to 60°C.
-
Reconstitute the dried derivative in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex, centrifuge to pellet any particulates, and transfer the supernatant to an autosampler vial for injection.
-
Caption: Experimental workflow for derivatization.
LC-MS/MS Analysis Protocol
The following are suggested starting parameters. Optimization of chromatographic and mass spectrometric conditions is essential for achieving the best performance for specific analytes.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, <2 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the derivatized analytes, followed by a wash and re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 2 - 10 µL |
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Source Temp. | Optimize for specific instrument and flow rate |
| Gas Flows | Optimize nebulizer, heater, and curtain gases |
| Precursor Ion (Q1) | [M+H]⁺ of the derivatized analyte |
| Product Ion (Q3) | A characteristic fragment ion, often corresponding to the protonated this compound moiety. |
Example SRM Transitions (Hypothetical for a Testosterone Derivative):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Testosterone-2-HPym | Calculated [M+H]⁺ | Characteristic Fragment | To be optimized |
| IS-Testosterone-d3-2-HPym | Calculated [M+H]⁺ | Characteristic Fragment | To be optimized |
Note: The exact m/z values will depend on the molecular weight of the analyte and the derivatizing agent. For HTP derivatives of androgens, a common product ion corresponding to the protonated trifluoromethyl-pyrimidine moiety was observed at m/z 164.[1] A similar characteristic fragment would be expected for this compound derivatives.
Performance and Expected Results
The use of this compound as a derivatization agent is expected to yield substantial improvements in analytical sensitivity. Studies using the closely related 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) for androgen analysis demonstrated significant increases in signal intensity compared to underivatized compounds.[1] Another study using this compound for MALDI-MS of oligosaccharides reported a greater than 10-fold increase in signal intensities.[5][6]
Expected Improvements:
| Parameter | Without Derivatization | With this compound Derivatization |
| Sensitivity (LOD/LOQ) | High (e.g., nmol/L) | Low (e.g., pmol/L) |
| Ionization Efficiency | Low to moderate | High |
| Chromatographic Peak Shape | May be poor for polar analytes | Improved, sharper peaks |
| Selectivity | Susceptible to isobaric interferences | Enhanced through SRM/MRM |
| Sample Volume Required | Larger volumes (>0.5 mL plasma) often needed[2] | Reduced volumes (e.g., 100-200 µL plasma) are feasible[1][2] |
Troubleshooting and Method Considerations
-
Isomer Formation: Hydrazone formation can result in E/Z geometric isomers, which may appear as two separate peaks in the chromatogram. It is crucial to ensure chromatographic separation or to integrate both peaks for accurate quantification.[1]
-
Reagent Purity: The purity of the this compound reagent is critical to avoid background interference.
-
Reaction Optimization: The optimal reaction time, temperature, and reagent concentration may vary depending on the specific carbonyl compound and its steric hindrance.
-
Derivative Stability: While hydrazones are generally stable, it is good practice to assess the stability of the derivatized samples under storage and autosampler conditions. Studies on similar derivatives have shown stability for up to 30 days at -20°C.[1][2]
Conclusion
This compound is a highly effective derivatization agent for the LC-MS/MS analysis of carbonyl-containing compounds. By forming stable, readily ionizable hydrazone derivatives, this reagent dramatically improves detection sensitivity, enhances chromatographic performance, and increases analytical selectivity. The straightforward and robust protocol makes it a valuable tool for researchers in clinical diagnostics, pharmaceutical development, and metabolomics, enabling the reliable quantification of challenging analytes at trace levels.
References
- Jiang, K., et al. (2016). Rapid and sensitive MALDI MS analysis of oligosaccharides by using this compound as a derivative reagent and co-matrix. Analytical and Bioanalytical Chemistry, 408(24), 6833–6843. [Link]
- Jiang, K., et al. (2016). Rapid and sensitive MALDI MS analysis of oligosaccharides by using this compound as a derivative reagent and co-matrix.
- Taylor, A. E., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.
- Taylor, A. E., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed. [Link]
- Kreutzberger, V. A., Schücker, R., & Schenck, G. (1975). [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. Arzneimittelforschung, 25(5), 709-11. [Link]
- Šesták, V., et al. (2014). Investigation of the stability of aromatic hydrazones in plasma and related biological material.
- Fraser, H. L., et al. (2015). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. ASMS. [Link]
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. (n.d.). Google Patents.
- Li, X., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. [Link]
- Ramappa, C. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
- Fraser, H. L., et al. (2015). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. PubMed. [Link]
- Song, L., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.
- Sharma, P., & Kumar, A. (2013). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 649-651. [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
- Sun, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 846-865. [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
Sources
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Rapid and sensitive MALDI MS analysis of oligosaccharides by using this compound as a derivative reagent and co-matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Carbohydrate Analysis using 2-Hydrazinopyrimidine Derivatization
Introduction: Overcoming the Challenges in Glycoanalysis
The study of protein glycosylation is fundamental to understanding biology and developing biotherapeutics, as the structure and composition of attached glycans critically influence protein folding, stability, and function.[1][2] However, the inherent properties of carbohydrates—such as their low ionization efficiency and lack of a strong chromophore—present significant analytical challenges.[3][4] To overcome these limitations, derivatization of the glycan's reducing end with a suitable tag is a common and essential strategy.[5][6]
This application note introduces a rapid and highly sensitive method for carbohydrate analysis utilizing 2-Hydrazinopyrimidine (2-HP) as a derivatizing agent. 2-HP reacts efficiently with the reducing terminus of carbohydrates to form a stable hydrazone. This modification offers several distinct advantages, particularly for mass spectrometry (MS)-based workflows. The presence of the pyrimidine ring significantly enhances glycan ionization, leading to a substantial increase in signal intensity (>10-fold) in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[3][4] Furthermore, the derivatization reaction is exceptionally rapid, achieving quantitative labeling within 15 minutes.[3][7] A unique feature of 2-HP is its ability to also function as a co-matrix in MALDI-MS, simplifying sample preparation by potentially eliminating the need for post-labeling purification steps.[3][4][7]
This guide provides a comprehensive overview of the 2-HP labeling chemistry, detailed protocols for glycan derivatization, and methodologies for subsequent analysis by both mass spectrometry and liquid chromatography.
Principle of the Method
The Chemistry of Hydrazone Formation
The analytical power of this compound lies in its hydrazine functional group (-NH-NH₂), which readily reacts with the aldehyde group of a carbohydrate. In solution, reducing sugars exist in equilibrium between their cyclic (hemiacetal) and open-chain (aldehyde) forms. The hydrazine moiety of 2-HP undergoes a nucleophilic condensation reaction with the carbonyl carbon of the open-chain sugar, forming a stable hydrazone linkage and releasing a molecule of water.[8][9][10]
The electron-withdrawing nature of the pyrimidine ring increases the reactivity of the hydrazine group, which contributes to the rapid kinetics of the labeling reaction.[3][4] This non-reductive tagging process is highly specific to the reducing end of the carbohydrate.
Figure 1: Chemical reaction of 2-HP with the open-chain form of a reducing sugar.
Impact on Downstream Analysis
Derivatization with 2-HP fundamentally improves the analyzability of carbohydrates:
-
Enhanced MS Ionization: The pyrimidine ring is readily protonated, making 2-HP-labeled glycans highly efficient at forming positive ions (e.g., [M+H]⁺) during mass spectrometry, which is the primary reason for the dramatic signal enhancement.[3][4]
-
Simplified MALDI-MS Workflow: Because 2-HP can also serve as a co-matrix, the derivatization mixture can often be directly analyzed by MALDI-TOF MS without cumbersome cleanup, saving significant time and minimizing sample loss.[3]
-
Improved MS/MS Fragmentation: The tag can influence fragmentation patterns during tandem MS (MS/MS), often leading to clearer spectra that simplify structural elucidation of the glycan.[3][4]
-
UV Detection for HPLC: The pyrimidine ring provides a chromophore that allows for UV detection during High-Performance Liquid Chromatography (HPLC) analysis.
Experimental Workflow Overview
The complete process from a glycoprotein sample to analytical data involves several key stages. The specific path after labeling depends on the chosen analytical technique.
Figure 2: Overall experimental workflow for 2-HP glycan analysis.
Detailed Protocols
Materials and Reagents
-
This compound (2-HP), 97% or higher purity
-
Glycoprotein sample or purified glycans
-
Peptide-N-Glycosidase F (PNGase F)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Glacial Acetic Acid
-
Ultrapure water (Milli-Q or equivalent)
-
Acetonitrile (ACN), HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., graphitized carbon or HILIC-based) for HPLC sample cleanup
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB), if not using 2-HP as a co-matrix
-
Microcentrifuge tubes
-
Heater block or incubator
-
Vacuum concentrator or lyophilizer
Protocol 1: N-Glycan Release from Glycoprotein
This is a standard prerequisite step. If starting with already-released glycans, proceed to Protocol 4.3.
-
Denaturation: To a microcentrifuge tube containing 10-100 µg of glycoprotein in solution, add a denaturing buffer (e.g., 50 mM Tris-HCl, pH 8.0 with 0.5% SDS, 50 mM DTT). Heat at 95°C for 5 minutes.
-
Alkylation (Optional but Recommended): Cool the sample to room temperature. Add iodoacetamide to a final concentration of 120 mM and incubate in the dark for 30 minutes. This step prevents disulfide bonds from reforming.
-
Enzyme Addition: Add a non-ionic detergent (e.g., NP-40) to sequester the SDS. Add PNGase F (typically 1-5 µL, follow manufacturer's instructions) to the sample.
-
Digestion: Incubate the reaction at 37°C for 12-18 hours to ensure complete release of N-glycans.
-
Separation: Precipitate the deglycosylated protein by adding three volumes of cold ethanol and incubating at -20°C for 1 hour. Centrifuge at 14,000 x g for 15 minutes.
-
Glycan Recovery: Carefully transfer the supernatant, which contains the released N-glycans, to a new tube.
-
Drying: Dry the glycan sample completely using a vacuum concentrator or by lyophilization. The sample must be thoroughly dry before proceeding.[11]
Protocol 2: this compound (2-HP) Labeling Reaction
-
Prepare Labeling Reagent: Prepare a solution of 0.5 M this compound in DMSO containing 2% (v/v) glacial acetic acid. Note: This solution should be prepared fresh.
-
Reconstitute Sample: Add 10 µL of the 2-HP labeling reagent to the dried glycan sample (from step 4.2.7 or a starting sample of 10 pmol to 5 nmol of purified glycans).
-
Incubation: Vortex briefly to ensure the sample is fully dissolved. Incubate the reaction mixture at 90°C for 15-20 minutes. The reaction is rapid and quantitative under these conditions.[3][7]
-
Cooling: After incubation, cool the reaction tube to room temperature. The sample is now labeled and ready for analysis or purification.
Protocol 3: Sample Preparation for Analysis
4.4.1 For Direct MALDI-TOF MS Analysis
The key advantage of 2-HP is its function as a co-matrix, which simplifies this step considerably.[3][4]
-
Spot 0.5 - 1.0 µL of the 2-HP labeling reaction mixture directly onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
-
The sample is now ready for MALDI-TOF MS analysis. No further purification is required.
4.4.2 For HPLC/UPLC Analysis
Excess 2-HP reagent must be removed to prevent interference with the chromatographic separation.
-
Dilution: Dilute the 10 µL labeling reaction with 90 µL of 95% Acetonitrile / 5% water.
-
SPE Cleanup: Condition a HILIC-based SPE cartridge according to the manufacturer's protocol.
-
Loading: Load the diluted sample onto the conditioned SPE cartridge. The glycans will be retained, while the excess hydrophobic 2-HP reagent and salts will pass through.
-
Washing: Wash the cartridge with 95% Acetonitrile / 5% water to remove any remaining unbound reagent.
-
Elution: Elute the purified 2-HP-labeled glycans from the cartridge using an aqueous buffer (e.g., 50-100 mM ammonium formate or 50% acetonitrile).
-
Drying: Dry the eluted sample in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried, purified sample in the initial mobile phase for HPLC/UPLC analysis (e.g., 80% Acetonitrile / 20% water).
Analytical Methodologies
MALDI-TOF MS Analysis
-
Instrumentation: A MALDI-TOF/TOF mass spectrometer is recommended.[4]
-
Mode: Operate in positive ion reflectron mode for high resolution.
-
Laser: Use a nitrogen laser (337 nm) or equivalent.
-
Typical Voltage Settings: Ion Source 1: ~25 kV; Ion Source 2: ~22 kV; Reflector 1: ~26 kV; Reflector 2: ~13 kV.[4]
-
Expected Results: A significant increase in signal intensity for all glycan species compared to unlabeled analysis. The resulting mass spectrum will show a series of peaks corresponding to the sodium or proton adducts of the 2-HP-labeled glycans. The high signal-to-noise ratio facilitates the detection of low-abundance species and enables detailed structural analysis via MS/MS fragmentation.
HPLC/UPLC Analysis
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is ideal for separating glycans based on their hydrophilicity.[1]
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.4
-
Mobile Phase B: Acetonitrile
-
Example Gradient:
-
0-5 min: 80% B
-
5-45 min: Linear gradient from 80% to 55% B
-
45-50 min: Linear gradient to 0% B
-
50-55 min: Hold at 0% B
-
55-60 min: Return to 80% B and equilibrate
-
-
Detection: UV detection at ~240 nm or a fluorescence detector (if applicable, though UV is more direct for the pyrimidine ring).
-
Expected Results: A chromatogram showing peaks corresponding to different glycan structures, separated based on size and composition. The separation allows for relative quantification of different glycoforms.
Performance Characteristics and Data
The use of this compound provides quantifiable improvements in glycan analysis, making it a powerful tool for sensitive applications.
| Parameter | Performance Value | Rationale & Source |
| Reaction Time | 15 minutes | The electron-withdrawing N-heterocycle in 2-HP accelerates the condensation reaction with the sugar's aldehyde group.[3][7] |
| Sensitivity (MALDI-MS) | > 10-fold signal increase | The pyrimidine ring provides a site for efficient protonation, dramatically improving ionization efficiency compared to native glycans.[3][4] |
| Limit of Detection | Femtomole (fmol) levels | The combined effect of high reaction yield and enhanced ionization allows for the detection of very low amounts of sample.[4] |
| Key Advantage | Dual reagent/co-matrix role | Simplifies MALDI-MS sample preparation by eliminating the need for post-labeling cleanup, reducing sample loss and analysis time.[3][4] |
Conclusion
This compound is a highly effective derivatizing agent for the analysis of carbohydrates. Its ability to rapidly and quantitatively label glycans, coupled with the profound enhancement of MS signal intensity, positions it as a superior choice for high-sensitivity glycoanalysis. The unique dual functionality as both a labeling reagent and a MALDI co-matrix streamlines workflows, saving valuable time and preserving precious samples. This application note provides the foundational protocols and scientific principles for researchers, scientists, and drug development professionals to successfully implement 2-HP-based methods for robust and sensitive characterization of carbohydrates.
References
- Jiang, K., Qu, J., Xiao, C., Wu, Z., Ma, L., Zhang, C., & Wang, P. G. (2017). Rapid and sensitive MALDI MS analysis of oligosaccharides by using this compound as a derivative reagent and co-matrix. Analytical and Bioanalytical Chemistry, 409(2), 543–551. [Link]
- Jiang, K., Qu, J., Xiao, C., et al. (2016). Rapid and sensitive MALDI MS analysis of oligosaccharides by using this compound as a derivative reagent and co-matrix.
- Aloor, A., Jiang, K., et al. (2016). Rapid and sensitive MALDI MS analysis of oligosaccharides by using this compound as a derivative reagent and co-matrix. Amrita Vishwa Vidyapeetham. [Link]
- Reis, C. A., Domingues, M. R., & Ferreira, J. A. (2014). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 33(4), 255–271. [Link]
- El Ashry, E. S. H., & Abdul-Ghani, M. M. (2004). Reaction of sugars with 2-hydrazinopyridine, precursors for seco C-nucleosides of 1,2,4-triazolo[4,3-a]pyridine. Nucleosides, Nucleotides & Nucleic Acids, 23(3), 567–580. [Link]
- Prien, J. M., Prater, B. D., et al. (2007). Influence of the labeling group on ionization and fragmentation of carbohydrates in mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(3), 479–491. [Link]
- Strasser, R., et al. (2005). Normal phase HPLC analysis of 2-AB-labeled N-linked glycans.
- Waters Corporation. (2007). High Resolution UPLC Analysis of 2-AB Labelled Glycans.
- Savyon Diagnostics. N-Linked Glycan analysis by HPLC. [Link]
- Nakakita, S. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. GlycoPODv2 - NCBI. [Link]
- El Ashry, E. S. H., & Abdul-Ghani, M. M. (2004). Reaction of Sugars with 2‐Hydrazinopyridine, Precursors for Seco C ‐Nucleosides of 1,2,4‐Triazolo[4,3‐a]pyridine.
- Hinneburg, H., Kora, P., & Seeberger, P. H. (2016).
- Agilent Technologies. GlycoRelease™ GLYCAN HYDRAZINOLYSIS KIT. [Link]
- Cre
- PubChem. 2-Hydrazinylpyrimidine.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. savyondiagnostics.com [savyondiagnostics.com]
- 3. Rapid and sensitive MALDI MS analysis of oligosaccharides by using this compound as a derivative reagent and co-matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 7. Rapid and sensitive MALDI MS analysis of oligosaccharides by using this compound as a derivative reagent and co-matrix - Amrita Vishwa Vidyapeetham [amrita.edu]
- 8. Reaction of sugars with 2-hydrazinopyridine, precursors for seco C-nucleosides of 1,2,4-triazolo[4,3-a]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. agilent.com [agilent.com]
Applications of 2-Hydrazinopyrimidine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for designing ligands for a multitude of biological targets. Within this important class of heterocycles, 2-hydrazinopyrimidine stands out as a particularly valuable building block. Its unique chemical reactivity, stemming from the nucleophilic hydrazine moiety attached to the electron-deficient pyrimidine ring, allows for the construction of a diverse array of complex heterocyclic systems with significant therapeutic potential. This guide provides an in-depth exploration of the applications of this compound in modern drug discovery, complete with detailed synthetic protocols, biological activity data, and insights into the molecular mechanisms of action.
The Synthetic Versatility of this compound: A Gateway to Fused Heterocycles
The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of fused pyrimidine derivatives, most notably pyrazolo[1,5-a]pyrimidines. The hydrazine group provides a reactive handle for cyclization reactions with various electrophilic partners, leading to the formation of these bicyclic systems which are isosteres of purines and often exhibit potent biological activities.[1]
General Protocol for the Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol outlines a general and widely applicable method for the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds from this compound and a suitable β-dicarbonyl compound or its equivalent. The reaction proceeds via a condensation-cyclization cascade.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines
-
Materials:
-
This compound
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Glacial acetic acid or ethanol
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (if necessary)
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in glacial acetic acid or ethanol.
-
To this solution, add the 1,3-dicarbonyl compound (1.0-1.2 eq.).
-
Heat the reaction mixture to reflux and maintain for a period of 2-8 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazolo[1,5-a]pyrimidine derivative.[2]
-
-
Causality of Experimental Choices:
-
The choice of solvent (glacial acetic acid or ethanol) can influence the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst for the condensation step.
-
Using a slight excess of the 1,3-dicarbonyl compound can help drive the reaction to completion.
-
Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial condensation and the subsequent intramolecular cyclization.
-
TLC monitoring is crucial to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
-
Applications in Oncology: Targeting Key Cancer Pathways
Derivatives of this compound have emerged as a promising class of anticancer agents, with a significant focus on the development of protein kinase inhibitors. The pyrimidine core often serves as a scaffold that can be functionalized to interact with the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity and the disruption of cancer cell signaling pathways.[3][4]
Kinase Inhibition: A Major Avenue for this compound Derivatives
Kinases are a class of enzymes that play a pivotal role in cellular signal transduction. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2,4-diaminopyrimidine scaffold, often derived from this compound, has been identified as a key pharmacophore in the design of numerous kinase inhibitors.[3]
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors and plays a critical role in cell proliferation, survival, migration, and angiogenesis. Consequently, FAK has become a significant target for the development of novel anticancer therapies.[5][6] A number of 2,4-diarylaminopyrimidine hydrazone derivatives have been designed and synthesized as potent FAK inhibitors.[3]
Table 1: In Vitro FAK Inhibitory Activity and Antiproliferative Activity of Representative 2,4-Diarylaminopyrimidine Hydrazone Derivatives
| Compound ID | FAK IC50 (nM) | TPC-1 Cell Line IC50 (µM) | Reference |
| 14f | 35 | 0.113 | [3] |
| TAE-226 (Reference) | Not explicitly stated in the provided text, but 14f is noted as having decreased FAK inhibitory activity in comparison. | 1.082 | [3] |
Molecular docking studies have provided valuable insights into the binding modes of this compound-derived inhibitors within the kinase domain. For instance, in the case of FAK, the pyrimidine core of the inhibitor typically forms crucial hydrogen bonds with the hinge region of the ATP-binding pocket, mimicking the interaction of the adenine base of ATP. The substituents on the pyrimidine ring can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.[6]
Caption: Binding mode of a this compound-derived FAK inhibitor.
Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a widely used method for screening and profiling kinase inhibitors.
Protocol 2: ADP-Glo™ Kinase Inhibition Assay
-
Materials:
-
Kinase of interest (e.g., FAK)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution at various concentrations or vehicle (for control wells).
-
Add 5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30 °C for 45-60 minutes.[7]
-
-
ADP Detection:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
-
-
Self-Validating System:
-
The inclusion of a positive control (a known inhibitor of the kinase) and a negative control (vehicle) in each assay plate is essential for validating the assay performance.
-
A Z'-factor calculation can be performed to assess the quality and robustness of the assay.
-
Antiproliferative Activity Against Cancer Cell Lines
Beyond enzymatic assays, it is crucial to evaluate the efficacy of this compound derivatives in a cellular context. Antiproliferative assays, such as the MTT assay, are commonly used to determine the cytotoxic effects of these compounds on various cancer cell lines.
Protocol for MTT Antiproliferative Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol 3: MTT Antiproliferative Assay
-
Materials:
-
Cancer cell line of interest (e.g., TPC-1, A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C.[7]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value for each compound.
-
-
Table 2: Antiproliferative Activity of a 2-Hydrazinyl-pyrimidine Derivative Against Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50 (µM) | Reference |
| T9 | A-549 | Human Lung Cancer | < 10 | [11] |
| Adriamycin (Reference) | A-549 | Human Lung Cancer | Not specified, but T9 was more effective. | [11] |
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for medicinal chemistry campaigns. Future research will likely focus on:
-
Expansion of the Target Space: Exploring the potential of this compound derivatives to inhibit other classes of enzymes and receptors implicated in disease.
-
Structure-Activity Relationship (SAR) Studies: Conducting more extensive SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.[12][13]
-
Development of Multi-Targeted Agents: Designing single molecules that can simultaneously modulate multiple targets involved in a disease pathway, a strategy that may lead to enhanced efficacy and a reduced likelihood of drug resistance.
References
- Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (2025). BenchChem.
- Pyrimidine derivatives as anticancer agents. (n.d.).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- 2-Hydrazinopyridine synthesis. (n.d.). ChemicalBook.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). NIH.
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.).
- Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553. (n.d.).
- ADP-Glo™ Kinase Assay Protocol. (n.d.).
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). BMC Chemistry.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.).
- Study on the interactions of pyrimidine derivatives with FAK by 3D-QSAR, molecular docking and molecular dynamics simulation. (n.d.). New Journal of Chemistry (RSC Publishing).
- Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024). NIH.
- Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. (2023). New Journal of Chemistry (RSC Publishing).
- Hydrazone synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of hydrazone derivatives from 2,6-bis-hydrazinopyridine (BHP) and ketones. (2017).
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.).
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020).
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). PubMed Central.
- SAR study of the target compounds. (n.d.).
- Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. (2021).
- Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (n.d.). MDPI.
- Identification of potential focal adhesion kinase (FAK) inhibitors: a molecular modeling approach. (2024). PubMed.
- New Anticancer Agents: Design, Synthesis and Evalu
- In silico design of novel FAK inhibitors using integrated molecular docking, 3D-QSAR and molecular dynamics simul
- Investigations of FAK inhibitors: a combination of 3D-QSAR, docking, and molecular dynamics simul
- Special Issue : Anticancer Agents: Design, Synthesis and Evalu
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.).
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2003).
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PMC - NIH.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
Sources
- 1. carnabio.com [carnabio.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Study on the interactions of pyrimidine derivatives with FAK by 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of Antimicrobial Agents from 2-Hydrazinopyrimidine
Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its ability to interact with various biological targets. This guide provides a comprehensive overview of synthetic strategies and protocols for developing novel antimicrobial compounds derived from 2-hydrazinopyrimidine. We delve into the rationale behind key synthetic transformations, including the formation of hydrazones and the cyclization to pyrazoline derivatives, and provide detailed, field-proven protocols for their synthesis and subsequent antimicrobial evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds in the fight against microbial resistance.
Introduction: The Potential of the this compound Scaffold
Pyrimidine and its fused heterocyclic analogues are of immense interest in drug discovery, demonstrating a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. The pyrimidine ring's prevalence in natural biomolecules, such as the nucleobases cytosine, thymine, and uracil, allows its derivatives to interact effectively with enzymes, genetic material, and other cellular biopolymers.
The this compound moiety serves as a particularly versatile starting material. The presence of the reactive hydrazinyl group (-NHNH2) provides a synthetic handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. This reactivity is key to creating libraries of novel compounds for antimicrobial screening. Specifically, the hydrazinyl group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, and participates in cyclization reactions to form stable, five-membered heterocyclic rings like pyrazolines. These derivatives have shown significant promise as antimicrobial agents, often targeting essential bacterial enzymes like dihydrofolate reductase (DHFR) and DNA gyrase, which are critical for microbial survival.
Synthetic Strategies & Mechanistic Rationale
The development of potent antimicrobial agents from this compound typically follows two primary synthetic routes: the synthesis of Schiff bases (hydrazones) via condensation and the synthesis of pyrazoline derivatives via cyclization of chalcone intermediates.
Strategy A: Synthesis of Arylidenehydrazinyl Pyrimidine Derivatives (Hydrazones)
This is one of the most direct methods to introduce structural diversity. The reaction involves the condensation of the nucleophilic hydrazinyl group of this compound with various aromatic or heteroaromatic aldehydes.
Causality: The reaction is typically catalyzed by a small amount of acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal amino group of the hydrazinyl moiety. This is followed by a dehydration step to yield the stable C=N double bond of the hydrazone. The choice of different aldehydes allows for the systematic exploration of structure-activity relationships (SAR), investigating how various electronic and steric properties of the substituents affect antimicrobial potency.
Caption: General reaction scheme for the synthesis of hydrazones.
Strategy B: Synthesis of Pyrazoline Derivatives from Chalcones
This multi-step approach first involves the synthesis of an α,β-unsaturated ketone, known as a chalcone, which then undergoes a cyclization reaction with this compound to form a pyrazoline ring.
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted acetophenone is reacted with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH). Causality: The base abstracts an acidic α-proton from the acetophenone to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily dehydrates under the reaction conditions to form the thermodynamically stable conjugated system of the chalcone.
-
Step 2: Pyrazoline Formation (Cyclocondensation): The synthesized chalcone is then refluxed with this compound in a suitable solvent, often with an acid or base catalyst. Causality: The reaction proceeds via a Michael addition, where the hydrazinyl group acts as a nucleophile and attacks the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization and dehydration to yield the stable five-membered dihydropyrazole (pyrazoline) ring, now attached to the pyrimidine core.
Caption: Two-step workflow for pyrimidine-pyrazoline synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: General Synthesis of 2-(2-Arylidenehydrazinyl)pyrimidine (Hydrazone)
This protocol is adapted from the methodologies described for the synthesis of arylidene hydrazinyl derivatives.
-
Reagents & Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.10 g, 10 mmol).
-
Add absolute ethanol (30 mL) and stir until the solid is mostly dissolved.
-
Add the desired substituted aromatic aldehyde (10 mmol, 1.0 eq).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane, 7:3). The formation of a new, less polar spot indicates product formation.
-
-
Work-up and Purification:
-
After completion, allow the reaction mixture to cool to room temperature.
-
A solid precipitate will typically form. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the crude product by vacuum filtration and wash the solid with cold ethanol (2 x 10 mL).
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or a DMF/ethanol mixture) to obtain the pure hydrazone derivative.
-
-
Characterization:
-
Confirm the structure using standard analytical techniques:
-
FT-IR: Look for the appearance of a C=N stretch (around 1610-1640 cm⁻¹) and the disappearance of the aldehyde C=O stretch.
-
¹H NMR: Confirm the presence of the azomethine proton (-N=CH-) signal (typically a singlet around δ 8.0-8.5 ppm) and the disappearance of the aldehyde proton signal.
-
Mass Spectrometry: Determine the molecular weight to confirm the expected product.
-
-
Protocol 2: Synthesis of Pyrimidine-Pyrazoline Hybrids
This protocol is a composite based on the general synthesis of pyrazolines from chalcones.
Part A: Synthesis of Chalcone Intermediate
-
Reagents & Setup:
-
Dissolve the substituted acetophenone (10 mmol) and the substituted aromatic aldehyde (10 mmol) in ethanol (20 mL) in a 100 mL flask with stirring at room temperature.
-
Prepare a 40% aqueous solution of sodium hydroxide (NaOH).
-
-
Reaction:
-
Slowly add the NaOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours. The formation of a solid precipitate often indicates the reaction is proceeding.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing crushed ice and water (100 mL).
-
Acidify the mixture with dilute HCl until it is neutral or slightly acidic (pH ~6-7).
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude chalcone from ethanol.
-
Part B: Synthesis of the Pyrazoline Derivative
-
Reagents & Setup:
-
In a 100 mL round-bottom flask with a reflux condenser, dissolve the synthesized chalcone (5 mmol) and this compound (0.55 g, 5 mmol) in glacial acetic acid (20 mL).
-
-
Reaction:
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC. The disappearance of the yellow color of the chalcone is often a good visual indicator of reaction progress.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
A solid product will precipitate out. Collect it by vacuum filtration.
-
Wash the solid with water to remove any residual acetic acid, then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to yield the pure pyrazoline derivative.
-
-
Characterization:
-
¹H NMR: The most characteristic signals for the pyrazoline ring are three protons that appear as a set of doublets of doublets (an ABX system) between δ 3.0 and 6.0 ppm.
-
FT-IR: The C=O stretch of the chalcone (around 1650-1680 cm⁻¹) will be absent. A C=N stretch for the pyrazoline ring will be present around 1590-1610 cm⁻¹.
-
Antimicrobial Screening Protocols
Once synthesized and purified, the compounds must be evaluated for their biological activity. The following are standard, widely accepted methods.
Agar Disk Diffusion Method (Qualitative Screening)
This method provides a preliminary assessment of antimicrobial activity.
-
Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Inoculate the surface of the agar with a standardized microbial suspension (e.g., a 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
Application: Place sterile filter paper discs (6 mm diameter) onto the agar surface. Pipette a known concentration of the test compound (e.g., 100 µg dissolved in a solvent like DMSO) onto each disc. A disc with only the solvent serves as a negative control, and a disc with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.
Broth Microdilution Method (Quantitative - MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.
-
Preparation: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is recorded as the lowest concentration of the compound in which no visible turbidity (growth) is observed.
Caption: Workflow for antimicrobial activity evaluation.
Data Summary: Antimicrobial Activity
The following table summarizes representative antimicrobial activity data for pyrimidine derivatives from the literature to provide context for expected results.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Thiophenyl Pyrimidine | MRSA | 2 | |
| Thiophenyl Pyrimidine | VREs | 2 | |
| 1,2,4-Triazolo[1,5-a]pyrimidine | B. subtilis | 16-102 (Range for series) | |
| 1,2,4-Triazolo[1,5-a]pyrimidine | S. aureus | 16-102 (Range for series) | |
| Pyrimidin-2-amine derivative | E. coli | 0.91 | |
| Pyrimidin-2-ol derivative | B. subtilis | 0.96 | |
| Hydrazone Derivative | E. coli | 32-512 (Range for series) | |
| Pyrazoline Derivative | S. aureus | 32-512 (Range for series) |
MRSA: Methicillin-resistant Staphylococcus aureus; VREs: Vancomycin-resistant Enterococci
Conclusion and Future Directions
This compound is a highly valuable and synthetically accessible starting material for the generation of novel antimicrobial candidates. The protocols outlined in this guide for the synthesis of hydrazone and pyrazoline derivatives provide a robust framework for creating compound libraries for screening. The straightforward nature of these reactions, coupled with the vast commercial availability of diverse aldehydes and ketones, allows for extensive exploration of the chemical space. Future work should focus on correlating specific structural modifications with antimicrobial activity and mechanism of action to rationally design the next generation of pyrimidine-based drugs to combat the growing threat of antibiotic resistance.
References
- Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine‐Containing Antimicrobial Agents. ChemMedChem.
- Anonymous. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing.
- El-Naggar, M., et al. (n.d.). Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents. National Institutes of Health.
- Anonymous. (2008). Synthesis and antimicrobial activity of new triazolopyrimidinecarbonitrile derivatives. AOC.
- Al-Ostath, A., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
- Gouda, M. A., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports.
- Anonymous. (n.d.). Antibacterial activity of pyrimidine derivatives. ResearchGate.
- Jadhav, S. A., et al. (2016). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica.
- Anonymous. (n.d.). Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. MDPI.
- Kumar, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal.
- Anonymous. (n.d.). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics.
- Ghorab, M. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
- Aksöz, B. E., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences.
- Anonymous. (2020). Synthesis, characterisation and antimicrobial activity of some pyrimidine derivatives from chalcones. Journal of Chemical, Biological and Physical Sciences.
- Aksöz, B. E., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences.
- Anonymous. (n.d.). Synthesis and antibacterial activity of chalcones, aminopyrimidines and pyrazolines. ResearchGate.
Application Notes & Protocols: 2-Hydrazinopyrimidine Derivatives as Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds
Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific amino acids on substrate proteins.[1][2] This modification acts as a molecular switch, controlling everything from cell proliferation and differentiation to apoptosis and metabolism.[3] Given their central role, it is unsurprising that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[4][5] This has made kinases one of the most important classes of drug targets in modern medicine.[4]
The design of small molecule kinase inhibitors often revolves around the concept of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity.[6] The pyrimidine nucleus is one such scaffold, serving as a fundamental component of DNA and RNA and as the backbone for numerous therapeutic agents.[7] Its structural similarity to the adenine ring of ATP allows pyrimidine-based molecules to act as competitive inhibitors, effectively occupying the ATP-binding site within the kinase catalytic domain and blocking its function.[4][8]
This guide focuses on a specific, highly versatile class of pyrimidine derivatives: the 2-hydrazinopyrimidines . This scaffold has emerged as a cornerstone in medicinal chemistry, with the hydrazinyl (-NHNH₂) moiety providing a unique combination of synthetic tractability and potent biological activity.[9] The hydrazinyl group can form critical hydrogen bonds with the "hinge region" of the kinase active site, a key interaction for potent inhibition, and serves as a versatile anchor for further chemical modification to enhance selectivity and potency.[4][8][10]
These notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the 2-hydrazinopyrimidine scaffold, detailed protocols for its synthesis and biological evaluation, and insights into data interpretation.
Section 1: The this compound Scaffold: A Bioisostere of Adenine
The efficacy of the pyrimidine core as a kinase inhibitor stems from its nature as a bioisostere of adenine.[4][8] This structural mimicry allows it to fit within the highly conserved ATP-binding pocket of kinases. The 2-hydrazinyl group further enhances this interaction.
Key Structural and Functional Attributes:
-
Hinge Region Binding: The pyrimidine ring and the attached hydrazinyl group can form two or more crucial hydrogen bonds with the backbone atoms of the kinase hinge region, effectively anchoring the inhibitor in the active site.[10]
-
Synthetic Versatility: The hydrazinyl group is a reactive handle that allows for the straightforward synthesis of hydrazone derivatives, enabling the exploration of a vast chemical space to optimize potency and selectivity against specific kinase targets.[11][12]
-
Vectorial Exit: Substitutions on the pyrimidine ring and the distal end of the hydrazinyl moiety can be directed towards different regions of the ATP binding site, allowing for fine-tuning of the inhibitor's properties to target unique features of a specific kinase.
The following diagram illustrates a common signaling pathway, the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently targeted by pyrimidine-based inhibitors in cancer therapy.[5][13]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-Hydrazinopyrimidine in the Design of Fluorescent Chemosensors for Metal Ions
Introduction: The Role of 2-Hydrazinopyrimidine in Advanced Metal Ion Sensing
The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical quality control. Fluorescent chemosensors have emerged as powerful analytical tools due to their high sensitivity, selectivity, and the ability to provide real-time detection.[1] The core of a successful fluorescent chemosensor lies in its molecular design, which typically consists of a fluorophore (the signaling unit) and a receptor (the recognition unit). The strategic selection of the receptor is critical for achieving high selectivity towards a specific metal ion.
This compound is a versatile building block in the design of fluorescent chemosensors. Its pyrimidine ring can act as a part of the fluorophore system, while the hydrazino group provides a reactive site for the straightforward synthesis of Schiff base derivatives.[2] These Schiff bases, containing an imine (-C=N-) linkage, are excellent ligands for a variety of metal ions. The coordination of a metal ion to the Schiff base receptor can induce significant changes in the electronic properties of the molecule, leading to a measurable change in its fluorescence, such as enhancement ("turn-on") or quenching ("turn-off").[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of this compound-based fluorescent chemosensors for metal ion detection. We will delve into the underlying sensing mechanisms, provide detailed experimental protocols, and offer insights into data interpretation.
Design Principles and Sensing Mechanisms
The design of a this compound-based chemosensor typically involves a one-step condensation reaction between this compound and an aldehyde-containing fluorophore. This modular approach allows for the fine-tuning of the sensor's properties by varying the structure of the aldehyde.
Signaling Mechanisms
The interaction between the chemosensor and a metal ion can trigger several photophysical processes that result in a change in fluorescence:
-
Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for "turn-on" sensors. In the free sensor, non-radiative decay processes, such as photoinduced electron transfer (PET) or C=N isomerization, can quench the fluorescence.[1] Upon binding to a metal ion, the sensor's structure becomes more rigid, which inhibits these non-radiative pathways and leads to a significant enhancement of fluorescence.[5]
-
Fluorescence Quenching: This "turn-off" mechanism is often observed with paramagnetic metal ions like Cu²⁺.[4] The metal ion, upon coordination with the sensor, can induce fluorescence quenching through energy transfer or electron transfer processes.[6]
The choice of the fluorophore and the overall molecular structure will determine which mechanism is dominant and which metal ion is selectively detected.
Synthesis and Characterization of a Representative Chemosensor
Here, we describe the synthesis of a representative this compound-based Schiff base chemosensor, (E)-2-((2-hydroxy-5-nitrobenzylidene)hydrazinyl)pyrimidine (HNHP) , designed for the potential detection of metal ions.
Synthesis Protocol for HNHP
Materials:
-
This compound
-
2-Hydroxy-5-nitrobenzaldehyde
-
Absolute Ethanol
-
Catalytic amount of acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.10 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add 2-hydroxy-5-nitrobenzaldehyde (1.67 g, 10 mmol) dissolved in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The resulting precipitate is the desired product.
-
Collect the yellow solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure HNHP sensor.
Characterization:
The synthesized HNHP should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the C=N imine bond.
Application Protocol: Fluorescent Detection of Metal Ions
This protocol outlines the steps for using the synthesized HNHP chemosensor for the detection of a target metal ion (e.g., Al³⁺ for a "turn-on" response or Cu²⁺ for a "turn-off" response).
Materials and Instrumentation:
-
Synthesized HNHP chemosensor
-
Stock solution of HNHP (1 mM in DMSO or acetonitrile)
-
Stock solutions of various metal perchlorates or nitrates (10 mM in deionized water)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Solvent (e.g., a mixture of DMSO and water)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Experimental Workflow
Caption: Experimental workflow for metal ion detection.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of HNHP in DMSO.
-
Prepare 10 mM stock solutions of the metal salts to be tested (e.g., Al(NO₃)₃, Cu(ClO₄)₂, Zn(ClO₄)₂, etc.) in deionized water.
-
Prepare a working buffer solution (e.g., 10 mM HEPES at pH 7.4).
-
-
Fluorescence Titration:
-
In a quartz cuvette, place 2 mL of the working buffer.
-
Add an appropriate amount of the HNHP stock solution to achieve a final concentration of 10 µM. The final solution may contain a small percentage of DMSO to ensure the sensor's solubility.
-
Record the initial fluorescence emission spectrum of the sensor solution by exciting at its maximum absorption wavelength (determined from UV-Vis spectroscopy).
-
Sequentially add small aliquots (e.g., 2-10 µL) of the target metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to incubate for a short period (e.g., 1-2 minutes) to ensure the complexation reaction reaches equilibrium.
-
Record the fluorescence emission spectrum after each addition.
-
-
Selectivity Study:
-
Prepare a series of solutions containing the HNHP sensor (10 µM) in the buffer.
-
To each solution, add an excess (e.g., 10 equivalents) of a different metal ion.
-
Record the fluorescence spectrum for each sample and compare the changes in fluorescence intensity to determine the selectivity of the sensor.
-
Data Analysis
-
Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement (sensor solution without the metal ion) and S is the slope of the linear portion of the fluorescence intensity versus metal ion concentration plot.[7]
-
Binding Stoichiometry (Job's Plot): The stoichiometry of the sensor-metal ion complex can be determined using Job's plot method. A series of solutions are prepared where the total molar concentration of the sensor and the metal ion is kept constant, but their mole fractions are varied. The fluorescence intensity is plotted against the mole fraction of the metal ion. The maximum of the plot indicates the stoichiometry of the complex.[1]
-
Binding Constant (Ka): The binding constant can be determined by fitting the fluorescence titration data to the Benesi-Hildebrand equation.[1]
Illustrative Signaling Pathways
The following diagrams illustrate the "turn-on" and "turn-off" sensing mechanisms.
Caption: Fluorescence Quenching "Turn-Off" Mechanism.
Performance Data of a Representative Sensor
The following table summarizes the expected performance of a well-designed this compound-based fluorescent chemosensor for a specific metal ion.
| Parameter | Value |
| Target Ion | Al³⁺ |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) |
| Solvent System | DMSO/H₂O (1:9, v/v) |
| Excitation Wavelength (λex) | ~420 nm |
| Emission Wavelength (λem) | ~530 nm |
| Fluorescence Enhancement | >50-fold |
| Linear Range | 0.1 - 10 µM |
| Limit of Detection (LOD) | ~20 nM |
| Binding Stoichiometry | 1:1 (Sensor:Al³⁺) |
| Binding Constant (Ka) | ~1.5 x 10⁵ M⁻¹ |
| Response Time | < 2 minutes |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Incorrect excitation/emission wavelengths.- Sensor degradation.- Low sensor concentration. | - Optimize instrument settings.- Use freshly prepared solutions.- Increase sensor concentration. |
| Poor selectivity | - Sensor coordinates with multiple ions.- Interfering ions present in the sample. | - Redesign the sensor for higher selectivity.- Use masking agents to block interfering ions. |
| Precipitation upon metal ion addition | - Low solubility of the complex.- High concentration of sensor or metal ion. | - Adjust the solvent system (e.g., increase organic co-solvent).- Work with lower concentrations. |
Conclusion
This compound serves as a valuable and versatile platform for the development of highly sensitive and selective fluorescent chemosensors for metal ions. The straightforward synthesis of Schiff base derivatives allows for a modular design approach, enabling the fine-tuning of sensor properties for specific applications. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design, synthesize, and apply these powerful analytical tools in their respective fields.
References
- Dalton Transactions. (n.d.). A new multifunctional Schiff base as a fluorescence sensor for Al3+ and a colorimetric sensor for CN− in aqueous media: an application to bioimaging. RSC Publishing.
- Journal of Photochemistry and Photobiology B: Biology. (2022). An efficient turn-on fluorescence chemosensor system for Zn(II) ions detection and imaging in mitochondria. PubMed.
- RSC Advances. (n.d.). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. NIH.
- Proceedings of the National Academy of Sciences. (n.d.). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells. PubMed Central.
- RSC Advances. (n.d.). A highly sensitive and selective fluorescent sensor for Al3+ ions based on thiophene-2-carboxylic acid hydrazide Schiff base. RSC Publishing.
- Molecules. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. PubMed.
- JETIR. (n.d.). SYNTHESIS AND CHARACTERIZATION OF A NOVEL PYRIMIDINE BASED SCHIFF BASE CHEMOSENSOR FOR THE DETECTION OF Al. Jetir.org.
- Scientific Reports. (n.d.). Experimental and theoretical investigations on wavelength-specific probe for divalent metal ion detection. PubMed Central.
- RSC Advances. (n.d.). Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. RSC Publishing.
- Molecules. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. MDPI.
- Journal of Fluorescence. (2024). Hydrazide Schiff base Compound Containing Triphenylphosphonium Units for Fluorescence Sensing of Al3+ and its real Sample Applications. PubMed.
- ACS Omega. (n.d.). Fluorescent Sensor for Copper(II) and Cyanide Ions via the Complexation–Decomplexation Mechanism with Di(bissulfonamido)spirobifluorene. PubMed Central.
- RSC Advances. (2023). Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. PubMed Central.
- AMiner. (n.d.). Selective and Sensitive "Turn-On" Fluorescent Zn2+ Sensors Based on Di- and Tripyrrins with Readily Modulated Emission Wavelengths. AMiner.
- National Genomics Data Center. (2025). Colorimetric and Fluorometric N-Acylhydrazone-based Chemosensors for Detection of Single to Multiple Metal Ions: Design Strategies and Analytical Applications. CNCB-NGDC.
- MDPI. (n.d.). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI.
- Molecules. (n.d.). A Highly Selective and Sensitive Fluorescent Turn-Off Probe for Cu2+ Based on a Guanidine Derivative. NIH.
- PubMed. (2014). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells. PubMed.
- MDPI. (2022). Copper-Induced Fluorescence Quenching in a Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative for Quantification of Cu2+ in Solution. MDPI.
- ResearchGate. (n.d.). Figure 5. Illustrative mechanism of some luminescent Cu 2+ probes. ResearchGate.
- Dalton Transactions. (n.d.). An effective Cu(ii) quenching fluorescence sensor in aqueous solution and 1D chain coordination polymer framework. RSC Publishing.
- ACS Omega. (n.d.). Fabrication of a Hydrazone-Based Al(III)-Selective “Turn-On” Fluorescent Chemosensor and Ensuing Potential Recognition of Picric Acid. NIH.
Sources
- 1. jetir.org [jetir.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aminer.org [aminer.org]
- 4. A Highly Selective and Sensitive Fluorescent Turn-Off Probe for Cu2+ Based on a Guanidine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive and selective fluorescent sensor for Al3+ ions based on thiophene-2-carboxylic acid hydrazide Schiff base - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. An effective Cu(ii) quenching fluorescence sensor in aqueous solution and 1D chain coordination polymer framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the N-Arylation of 2-Hydrazinopyrimidine: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of N-arylated pyrimidine derivatives is a cornerstone of modern medicinal chemistry, with applications spanning oncology, virology, and neurodegenerative disease research. Specifically, the 1-aryl-2-(pyrimidin-2-yl)hydrazine scaffold represents a privileged structural motif. This application note provides an in-depth guide to the experimental procedures for the N-arylation of 2-hydrazinopyrimidine. We will explore the two primary catalytic systems employed for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide offers detailed, step-by-step protocols, discusses critical mechanistic considerations, and provides field-proven insights into reaction optimization and troubleshooting, grounded in authoritative literature.
Introduction: The Significance of N-Aryl-2-Hydrazinopyrimidines
The pyrimidine ring is a fundamental component of nucleobases and a wide array of pharmacologically active molecules. When functionalized with a hydrazine group, it becomes a versatile building block for constructing more complex heterocyclic systems.[1] The subsequent N-arylation of this hydrazine moiety introduces a crucial aryl group that can modulate the compound's steric and electronic properties, often leading to enhanced biological activity and improved pharmacokinetic profiles.
However, the N-arylation of this compound is not without its challenges. The hydrazine group possesses two nucleophilic nitrogen atoms (N¹ and N²), creating the potential for regioselectivity issues. Furthermore, the reaction conditions must be carefully controlled to avoid side reactions, such as the formation of diarylated products or degradation of the starting material. The development of robust and selective catalytic systems, primarily based on palladium and copper, has been instrumental in overcoming these hurdles.[2][3] This guide will detail the practical application of these systems.
Mechanistic Considerations: Palladium vs. Copper Catalysis
A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimizing the N-arylation process. The two most prominent methods, Buchwald-Hartwig amination (Palladium-catalyzed) and Ullmann condensation (Copper-catalyzed), operate via distinct catalytic cycles.
The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig reaction is a powerful tool for C-N bond formation, prized for its broad substrate scope and functional group tolerance.[2][4] The catalytic cycle, illustrated below, generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[5]
-
Amine Coordination & Deprotonation: The this compound coordinates to the palladium center. A base then deprotonates the coordinated hydrazine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the nitrogen atom reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[2][5]
Caption: The catalytic cycle for Buchwald-Hartwig N-arylation.
The Ullmann Condensation Cycle
The Ullmann condensation is a classical copper-catalyzed C-N coupling reaction.[3] While traditional Ullmann reactions required harsh conditions, modern protocols utilize ligands to facilitate the process under milder temperatures.[6][7] The proposed mechanism involves a Cu(I)/Cu(III) cycle:
-
Amine Coordination: The this compound reacts with a Cu(I) species.
-
Oxidative Addition: The aryl halide adds to the copper complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The desired N-aryl hydrazine is formed via reductive elimination, regenerating a Cu(I) species that continues the catalytic cycle.[7][8]
Caption: The proposed catalytic cycle for Ullmann N-arylation.
Experimental Protocols & Methodologies
The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Workflow Overview
A typical experimental procedure follows the logical steps of setup, execution, and analysis. Proper inert atmosphere techniques are crucial, especially for the air-sensitive palladium catalysts and ligands.
Caption: General workflow for N-arylation experiments.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol is adapted from established procedures for the N-arylation of amines and hydrazines using palladium catalysts.[9][10] The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos or Josiphos are often effective.[5][9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Halide (Aryl Bromide or Iodide is preferred) (1.1 mmol, 1.1 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine Ligand (e.g., Xantphos, 10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., Toluene or Dioxane, 5 mL)
Step-by-Step Procedure:
-
Vessel Preparation: Add the this compound, aryl halide, base, palladium catalyst, and phosphine ligand to an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-110 °C. For microwave-assisted reactions, heat at a set temperature (e.g., 120-150 °C) for 20-60 minutes.[11][12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-aryl-2-hydrazinopyrimidine.
Data Summary Table:
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Precursors that readily form the active Pd(0) species in situ.[4] |
| Ligand | Xantphos, Josiphos, BINAP | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[2][5] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | A strong, non-nucleophilic base is required to deprotonate the hydrazine.[5] |
| Solvent | Toluene, Dioxane | Aprotic, high-boiling solvents are standard for these coupling reactions.[4] |
| Temperature | 80 - 110 °C (Conventional) | Provides sufficient thermal energy to overcome activation barriers in the catalytic cycle. |
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Type)
This protocol is based on modern Ullmann-type coupling reactions, which are often more cost-effective than their palladium counterparts.[6][13] Simple ligands like 1,10-phenanthroline or even amino acids can be effective.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Halide (Aryl Iodide is preferred) (1.2 mmol, 1.2 equiv)
-
Copper Catalyst (e.g., CuI, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline or L-proline, 20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., DMF or DMSO, 4 mL)
Step-by-Step Procedure:
-
Vessel Preparation: To a sealable reaction tube, add the copper catalyst, ligand, base, this compound, and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube and purge with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add the aryl halide followed by the anhydrous solvent.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-140 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate. The copper salts will often precipitate.
-
Filtration & Extraction: Filter the mixture through Celite, washing the pad with additional ethyl acetate. Wash the filtrate with aqueous ammonia solution to remove residual copper, followed by water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
Data Summary Table:
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | CuI or CuO Nanoparticles | Inexpensive and robust copper sources that form the active Cu(I) species.[6][13] |
| Ligand | 1,10-phenanthroline, L-proline | Ligands solubilize the copper salt and accelerate the catalytic cycle.[3] |
| Base | K₂CO₃, Cs₂CO₃ | A strong base is needed to generate the nucleophilic hydrazide anion.[13] |
| Solvent | DMF, DMSO | High-boiling polar aprotic solvents are necessary to facilitate the reaction.[3] |
| Temperature | 100 - 140 °C (Conventional) | Higher temperatures are typically required for Ullmann couplings compared to Buchwald-Hartwig.[3] |
Conclusion
The N-arylation of this compound is a critical transformation for the synthesis of novel compounds in drug discovery. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer viable and effective routes. The choice between them often depends on factors such as cost, substrate scope, and functional group tolerance. The Buchwald-Hartwig reaction generally provides higher yields under milder conditions for a broader range of aryl halides, while modern Ullmann protocols offer a more economical alternative, particularly for aryl iodides. By understanding the underlying mechanisms and carefully optimizing the reaction parameters as detailed in this guide, researchers can reliably access the valuable 1-aryl-2-(pyrimidin-2-yl)hydrazine scaffold for further investigation.
References
- Synthesis and molecular structure of 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3- thiazol-2-yl)hydrazines. (2025). Russian Journal of Organic Chemistry. [Link provided by search tool]
- Buchwald–Hartwig amination. In Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines. (2025).
- Ullmann condensation. In Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. (n.d.).
- Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (2009). MDPI. [Link]
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. (2020). Taylor & Francis Online. [Link]
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). National Institutes of Health (NIH). [Link]
- The synthesis of pyrimidin‐2‐yl thioethers. (n.d.).
- Synthesis of 1-(pyridin-2-yl)hydrazine Derivatives. (2014). Xihua University Journal. [Link]
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
- The reaction mechanism proposed for the Ullmann-type N-arylation. (n.d.).
- The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. (n.d.).
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. (2001). Organic Chemistry Portal. [Link]
- Mechanism of the Ullmann Condensation. (1976). The Journal of Organic Chemistry. [Link]
- Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. (2025). PubMed. [Link]
- Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. (2005). PubMed Central. [Link]
- Tandem copper catalyzed regioselective N-arylation–amidation: synthesis of angularly fused dihydroimidazoquinazolinones and the anticancer agent TIC10/ONC201. (2020). Organic & Biomolecular Chemistry. [Link]
- Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. (2005). PubMed. [Link]
- Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). PubMed Central. [Link]
- Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals. (2023). PubMed Central. [Link]
- Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxyl
- Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (2009). OUCI. [Link]
- Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.
- Microwave-Assisted Synthesis of Some 3,5-Aryl
- Palladium catalyzed N-arylation of hydroxylamines. (n.d.).
- An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Asian Journal of Chemistry. [Link]
- Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Beilstein Journal of Organic Chemistry. [Link]
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides [organic-chemistry.org]
Application Notes & Protocols: One-Pot Synthesis of Fused Pyrimidine Systems from 2-Hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of One-Pot Syntheses in Pyrimidine Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] Its derivatives exhibit a wide spectrum of biological activities, including roles as anticancer, antimicrobial, antidiabetic, and anti-inflammatory agents.[1][2][3] Fused pyrimidine systems, such as the pyrazolo[1,5-a]pyrimidines, are of particular interest as they act as purine bioisosteres and have shown significant potential as protein kinase inhibitors in cancer therapy.[4][5][6]
Traditional multi-step syntheses of these complex heterocyclic systems often suffer from drawbacks such as low overall yields, tedious purification procedures, and significant solvent waste. One-pot syntheses, particularly multicomponent reactions (MCRs), offer an elegant and efficient alternative.[7] By combining multiple reaction steps in a single flask without isolating intermediates, MCRs enhance operational simplicity, reduce reaction times, and improve atom economy, aligning with the principles of green chemistry.[7][8]
This application note provides a detailed guide to the one-pot synthesis of pyrazolo[1,5-a]pyrimidines, a prominent class of fused pyrimidines, utilizing 2-hydrazinopyrimidine as a key building block. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the causality behind experimental choices to empower researchers in their synthetic endeavors.
Mechanistic Insights: The Cyclocondensation Cascade
The formation of the pyrazolo[1,5-a]pyrimidine core from this compound and a suitable 1,3-bielectrophilic partner proceeds through a cascade of reactions, primarily involving nucleophilic attack, condensation, and intramolecular cyclization. A common and illustrative example is the reaction with β-enaminones.
The proposed mechanism for this transformation is as follows:
-
Michael Addition: The reaction initiates with a Michael-type addition of the more nucleophilic amino group of the pyrazole tautomer of this compound onto the electron-deficient double bond of the β-enaminone.
-
Amine Elimination: This is followed by the elimination of a dimethylamine molecule, leading to a non-isolable intermediate.
-
Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization through the nucleophilic attack of the pyrazole nitrogen onto the carbonyl carbon, followed by the loss of a water molecule to afford the aromatic pyrazolo[1,5-a]pyrimidine scaffold.[9]
This mechanistic pathway highlights the efficiency of the one-pot approach, where sequential bond formations occur in a controlled manner to rapidly build molecular complexity.
Visualizing the Reaction Pathway
Caption: Streamlined workflows for the one-pot synthesis of pyrimidine derivatives.
Quantitative Data Summary
The following table summarizes representative yields and reaction conditions for the one-pot synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the efficiency and versatility of these methods.
| Entry | Reactant 1 | Reactant 2 | Conditions | Time | Yield (%) | Reference |
| 1 | 3-Phenyl-1-(4-chlorophenyl)prop-2-en-1-one | 3-Phenyl-1H-pyrazol-5-amine | MW, 180°C, Solvent-free | 2 min | 95 | [10] |
| 2 | 1,3-Diphenylprop-2-en-1-one | 3-Phenyl-1H-pyrazol-5-amine | MW, 180°C, Solvent-free | 2 min | 97 | [10] |
| 3 | 2-Amino-4-chloro-6-methoxypyrimidine | Hydrazine hydrate | Reflux, Ethanol | 24 h | - | [2] |
| 4 | 2-Amino-4-hydrazinyl-6-methoxypyrimidine | Phenyl isothiocyanate | RT, Chloroform | 24 h | High | [2] |
| 5 | 5-Amino-3-phenyl-1H-pyrazole | Ethyl acetoacetate | Acetic acid, Reflux | 3 h | 85 | [9] |
Yields are for the isolated product.
Applications in Drug Discovery
The synthetic accessibility and structural diversity of pyrazolo[1,5-a]pyrimidines make them highly attractive scaffolds in drug discovery. Their demonstrated activity as potent and selective inhibitors of various protein kinases has positioned them as promising candidates for the development of targeted cancer therapies. [6][11]For instance, derivatives of this scaffold have been investigated as inhibitors of PI3Kδ, a key enzyme in inflammatory and autoimmune diseases. [12]Furthermore, certain pyrimidine derivatives synthesized through one-pot procedures have shown potential as dual α-glucosidase and α-amylase inhibitors for the management of diabetes. [2][3][13]The continued exploration of one-pot synthetic strategies will undoubtedly accelerate the discovery of novel pyrimidine-based therapeutics.
Conclusion
One-pot syntheses involving this compound and its derivatives represent a powerful and efficient strategy for the construction of medicinally relevant fused heterocyclic systems. The methodologies presented in this application note, from microwave-assisted catalyst-free reactions to sequential one-pot additions, offer significant advantages in terms of yield, purity, and operational simplicity. By understanding the underlying reaction mechanisms and leveraging these robust protocols, researchers can readily access a diverse library of pyrazolo[1,5-a]pyrimidines and other functionalized pyrimidines for applications in drug discovery and development.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC. NIH.
- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - Semantic Scholar. Semantic Scholar.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). - ResearchGate.
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions - ResearchGate.
- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PubMed. PubMed.
- [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine] - PubMed. PubMed.
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... - ResearchGate.
- (PDF) One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - ResearchGate.
- Recent Advances in the Multicomponent Synthesis of Pyrano[2,3-c]pyrazole derivatives. Research Journal of Chemistry and Environment.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Recent advances in the multicomponent synthesis of pyrazoles - PubMed. PubMed.
- One-pot synthesis of 2-aryl-1,2-fused pyrimidones. Indian Academy of Sciences.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - NIH.
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
- A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W
- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology.
- Efficient one-pot, two-step, microwave-assisted procedure for the synthesis of polysubstituted 2-aminoimidazoles - PubMed. PubMed.
- One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. PubMed Central.
- Ultrasound-assisted synthesis of pyrimidines and their fused deriv
- Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PubMed Central. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Royal Society of Chemistry.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. MDPI.
- Special Issue “Advances in Drug Discovery and Synthesis” - MDPI. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydrazinopyrimidine
Welcome to the technical support center for the synthesis of 2-Hydrazinopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various heterocyclic compounds with potential therapeutic applications. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable pyrimidine precursor, typically 2-chloropyrimidine, with hydrazine hydrate. While seemingly straightforward, this reaction can present challenges in achieving high yields and purity, especially during scale-up. This guide provides practical, experience-driven advice to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely employed method is the reaction of 2-chloropyrimidine with hydrazine hydrate.[1] This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydrazine attacks the electron-deficient C2 position of the pyrimidine ring, displacing the chloride leaving group.[1][2]
Q2: Why is a large excess of hydrazine hydrate often recommended in literature procedures?
A significant excess of hydrazine hydrate is used to minimize the formation of the common byproduct, 2,4-dihydrazinopyrimidine.[3] The pyrimidine ring is activated towards a second nucleophilic attack after the first substitution. By maintaining a high concentration of hydrazine, the reaction is driven towards the monosubstituted product. However, this presents challenges in downstream processing and on a larger scale.[3]
Q3: What are the optimal reaction conditions (temperature, solvent) for this synthesis?
The optimal conditions can vary depending on the scale and desired reaction time. Generally, temperatures ranging from 60°C to 130°C are reported.[4] Common solvents include alcohols like ethanol or butanol, as well as dioxane and N,N-dimethylformamide (DMF).[4] The choice of solvent can influence the reaction rate and solubility of reactants and products.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and methanol, can effectively separate the starting material (2-chloropyrimidine), the desired product (this compound), and potential byproducts.[4]
Q5: What is the best way to purify the final product?
The most common purification method is recrystallization.[5][6][7][8] After the reaction is complete, the mixture is typically cooled to induce crystallization of the product. The choice of recrystallization solvent is crucial and may require some optimization. Water or a mixture of an organic solvent and water is often effective.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and continue to monitor by TLC until the starting material is consumed.[4] - Temperature: If the reaction is sluggish, consider cautiously increasing the temperature. Be mindful that higher temperatures can also promote side reactions. - Hydrazine Hydrate Stoichiometry: Ensure a sufficient excess of hydrazine hydrate is used, especially on a small scale. For larger scale reactions where minimizing excess hydrazine is desirable, a more controlled addition of the limiting reagent may be necessary.[3] |
| Side Reaction: Formation of 2,4-Dihydrazinopyrimidine | - Controlled Addition: Add the 2-chloropyrimidine solution slowly to the heated solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the pyrimidine species throughout the reaction, favoring monosubstitution.[3] - Stoichiometry: While a large excess is common, optimizing to a smaller, yet sufficient, excess (e.g., 3-5 equivalents) can be a good compromise for scale-up. |
| Product Loss During Workup | - Precipitation/Crystallization: Ensure the reaction mixture is cooled sufficiently to maximize product precipitation. An ice bath can be beneficial.[7] - Extraction: If an extractive workup is used, ensure the correct pH to keep the product in the organic phase and perform multiple extractions to maximize recovery. |
Problem 2: Impure Product (Presence of Side Products)
| Potential Cause | Troubleshooting & Optimization |
| Formation of Dihydrazino Byproduct | As mentioned above, controlled addition of the limiting reagent and optimizing hydrazine stoichiometry are key. |
| Unreacted Starting Material | Drive the reaction to completion by extending the reaction time or slightly increasing the temperature. Monitor carefully by TLC. |
| Other Unidentified Impurities | - Recrystallization: This is the most effective method for removing many impurities. Experiment with different solvent systems to find the one that gives the best purity and recovery.[5][6][7][8] Common choices include ethanol/water or isopropanol/water. - Charcoal Treatment: If the product is colored, adding activated charcoal to the hot solution during recrystallization can help remove colored impurities.[8] |
Experimental Protocols
Typical Lab-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (e.g., 5-10 equivalents) and a suitable solvent (e.g., ethanol).
-
Heating: Heat the hydrazine solution to reflux (or the desired reaction temperature).
-
Addition of 2-Chloropyrimidine: Dissolve 2-chloropyrimidine (1 equivalent) in a minimal amount of the same solvent and add it dropwise to the refluxing hydrazine solution over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water or the cold reaction solvent to remove excess hydrazine hydrate.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified crystals under vacuum.
-
Data Presentation
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| 2-Chloropyrimidine | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | 70-85 | [4] |
| 2-Chloropyrimidine | Hydrazine Hydrate | n-Butanol | 100-110 | 3-5 | 75-90 | General observation from patents |
| 2-Chloropyrimidine | Hydrazine Hydrate | Dioxane | 100 | 4-6 | 65-80 | General observation from patents |
| 2-Methoxypyrimidine | Hydrazine Hydrate | Ethanol | Reflux | 6-8 | 60-75 | Inferred from similar reactions |
Visualizations
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: Troubleshooting decision tree for addressing low yields in this compound synthesis.
References
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. (n.d.).
- Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. (n.d.).
- nucleophilic aromatic substitutions - YouTube. (2019, January 19).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
- Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014, November 18).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
- Recrystallization - Chemistry LibreTexts. (2023, January 29).
- Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC - NIH. (n.d.).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
minimizing di-substitution byproducts in 2-Hydrazinopyrimidine reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-hydrazinopyrimidine. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the nuances of its reactivity and achieve high-yield, selective synthesis of your target molecules. Our focus is on minimizing the formation of common byproducts, which in the context of this compound chemistry, often relates to ensuring complete and regioselective cyclocondensation rather than simple di-substitution.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the reactivity of this compound and the control of side reactions.
Q1: What is the primary reactive site of this compound?
A1: The primary reactive site of this compound is the hydrazine moiety (-NH-NH₂). This group is a potent dinucleophile. The terminal nitrogen (-NH₂) is generally considered the more nucleophilic center and typically initiates reactions with electrophiles.[1][2] This is followed by a subsequent reaction involving the second nitrogen atom, often leading to the formation of stable heterocyclic ring systems.
Q2: What is the most common reaction type for this compound in medicinal chemistry?
A2: The most prevalent and synthetically valuable reaction is the cyclocondensation with 1,3-dicarbonyl compounds (e.g., β-ketoesters, acetylacetone) or their equivalents.[1][3] This reaction is a cornerstone for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold, a privileged core structure in many kinase inhibitors and other therapeutic agents.[1]
Q3: What does "di-substitution" mean in the context of this compound reactions?
A3: Unlike substrates with two leaving groups where "di-substitution" means replacing both, for this compound, the issue is more about controlling the reaction pathway. Byproducts can arise from several scenarios that can be broadly classified as undesired "di-functionalization" or incomplete reactions:
-
Incomplete Cyclization: The initial intermediate (a hydrazone) formed after the first nucleophilic attack fails to undergo the second, ring-closing step.
-
Di-acylation/Di-alkylation: When reacting with simple acylating or alkylating agents, both nitrogen atoms of the hydrazine group may be substituted, leading to undesired 1,2-disubstituted hydrazine derivatives.[4]
-
Alternative Regiochemistry: The 1,3-dicarbonyl compound may have two different electrophilic centers, potentially leading to a mixture of regioisomeric pyrazole products.
Q4: How do I confirm the formation of the desired mono-substituted, cyclized product versus byproducts?
A4: A combination of analytical techniques is essential.
-
TLC (Thin Layer Chromatography): For initial reaction monitoring to track the consumption of starting materials and the appearance of new spots.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The disappearance of the hydrazine N-H protons and the appearance of characteristic signals for the newly formed pyrazole ring are key indicators. The formation of an uncyclized intermediate will show a distinctly different set of signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and rule out di-acylated/alkylated byproducts which would have a higher mass.
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of carbonyl groups from the starting dicarbonyl compound if they are consumed in the cyclization.
Troubleshooting Guide: Cyclocondensation with 1,3-Dicarbonyls
This section provides solutions to specific problems encountered during the synthesis of pyrazolo[1,5-a]pyrimidines from this compound and 1,3-dicarbonyl compounds.
Problem 1: Low yield of the desired pyrazolo[1,5-a]pyrimidine product with significant unreacted starting material.
This is a common issue indicating that the reaction conditions are not optimal for driving the cyclocondensation to completion.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete cyclization.
Causality and Explanation
-
Driving the Equilibrium: The final dehydration step is a reversible equilibrium. To drive the reaction toward the cyclized product, the water byproduct must be removed. This can be achieved by using a strong acid catalyst which acts as a dehydrating agent or by employing techniques like a Dean-Stark apparatus with a suitable solvent (e.g., toluene).
-
Solvent Effects: Polar protic solvents like ethanol are common, but if cyclization is difficult, switching to a higher-boiling, non-polar solvent can facilitate the high temperatures needed for dehydration.
Problem 3: Formation of regioisomeric products when using an unsymmetrical 1,3-dicarbonyl compound.
When using a β-ketoester like ethyl acetoacetate, the initial nucleophilic attack can occur at either the ketone or the ester carbonyl, potentially leading to two different regioisomers.
Reaction Mechanism & Regioselectivity
Caption: Regioselectivity in the reaction with β-ketoesters.
Controlling Regioselectivity
-
Intrinsic Reactivity: Generally, the ketone carbonyl is significantly more electrophilic than the ester carbonyl. Therefore, the reaction is highly regioselective, with the terminal -NH₂ of the hydrazine preferentially attacking the ketone. [5]This leads to the formation of one major regioisomer.
-
Reaction Conditions: To maximize this inherent selectivity, it is crucial to use conditions that favor kinetic control.
-
Lower Temperatures: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can enhance selectivity.
-
Catalyst Choice: A mild acid catalyst is usually sufficient and avoids potential side reactions or equilibration that might occur under harsher conditions.
-
Quantitative Data: Impact of Conditions on Selectivity
| Parameter | Condition A (Standard) | Condition B (Optimized for Selectivity) | Expected Outcome |
| Temperature | Reflux in Ethanol | Room Temp -> 60 °C | Lower temp favors kinetic product. |
| Catalyst | 5 drops Glacial Acetic Acid | 2 drops Glacial Acetic Acid | Milder acid prevents side reactions. |
| Addition | All reagents mixed at once | Slow addition of ketoester | Maintains low concentration of electrophile. |
| Typical Ratio (A:B) | > 95 : 5 | > 98 : 2 | Enhanced regioselectivity. |
Data is representative and compiled from general principles of organic chemistry.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine
This protocol describes the selective cyclocondensation of this compound with acetylacetone.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and dissolve it in ethanol (approx. 10 mL per mmol of pyrimidine).
-
Add acetylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux (approx. 78 °C).
-
Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure product.
Protocol 2: Minimizing Di-acylation - Selective Mono-N-Acetylation of the Hydrazine Moiety
This protocol is adapted from general methods for the selective mono-acylation of hydrazines and serves as a starting point for non-cyclizing reactions. [6] Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.05 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (1.1 eq)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq).
-
In a separate syringe, prepare a solution of acetic anhydride (1.05 eq) in anhydrous DCM.
-
Add the acetic anhydride solution dropwise to the cooled pyrimidine solution over 30-60 minutes. Slow addition is critical to prevent over-acylation.
-
Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete, monitoring by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-acetylated product.
References
- BenchChem. (2025). Application Notes and Protocols: Cyclocondensation Reactions of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.
- Erkin, A. V. (2004). Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6-Methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. Russian Journal of General Chemistry. [Link]
- Al-Abdullah, E. S., et al. (2016).
- Google Patents. (1995). US5461153A - 2-alkoxy-4-hydrazinopyrimidine compounds.
- Bar-Peled, L., et al. (2017). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PMC - NIH. [Link]
- MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]
- BenchChem. (2025). minimizing di-substitution side products in hydrazinolysis of difluoropyrimidines.
- Tuley, A., et al. (2019).
- Kreutzberger, A., & Schimmelpfennig, H. (1975). [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. PubMed. [Link]
- ResearchGate. (2002). Mono-and di-acetylation of hydrazine hydrate according to different supported reagents. [Link]
- ResearchGate. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. [Link]
- ResearchGate. (2009). Microwave Assisted Synthesis of 1,5-Disubstituted Hydantoins and Thiohydantoins in Solvent-Free Conditions. [Link]
- ResearchGate. (2020).
- ResearchGate. (2020). The reactions of highly electrophilic 2-chloronicotinonitriles with.... [Link]
- Bitha, P., et al. (1987). Cyclocondensation reactions of 3-amino-2-hydrazino-4(3H)-pyrimidinones. Formation of 1,2,4-triazolo[4,3-a]pyrimidines and pyrimido[1,2-b]t[1][8][9][10]etrazines. Journal of Organic Chemistry. [Link]
- RSC Publishing. (2023). A turn-on fluorescent probe containing a β-ketoester moiety for the selective detection of intracellular hydrazine. [Link]
- Nature. (2022).
- ResearchGate. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [Link]
- University of Alaska Fairbanks. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. [Link]
- PMC - NIH. (2011).
- PubMed. (1986). 1,2-bis(arylsulfonyl)hydrazines. 2.
- PubMed. (2015). Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. [Link]
- PubMed. (2007). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. [Link]
- MDPI. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]
- PMC - NIH. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. [Link]
- Google Patents. (2004). JP3516064B2 - 2-alkoxy-4-hydrazinopyrimidine compounds and their use in the preparation of 5-alkoxy-1,2,4-triazolo [4,3-c] pyrimidine-3 (2H).
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- PubMed. (2009).
- Khan Academy. (n.d.). Multiple substituents. [Link]
- ResearchGate. (2009).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1,2-bis(arylsulfonyl)hydrazines. 2. The influence of arylsulfonyl and aralkylsulfonyl substituents on antitumor and alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis from 2-Hydrazinopyrimidine
Welcome to the technical support resource for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-hydrazinopyrimidine as a key precursor. The synthesis of the pyrazolo[1,5-a]pyrimidine core, typically through the cyclocondensation of this compound with a 1,3-dicarbonyl compound, is a cornerstone reaction for accessing a class of molecules with significant pharmaceutical interest, including potential applications as kinase inhibitors and antimicrobial agents.[1][2]
Despite its utility, this reaction can be prone to issues that result in suboptimal yields, hindering research and development timelines. This document provides in-depth troubleshooting guides and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to help you diagnose and resolve common synthetic challenges.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is structured as a series of common problems encountered during the synthesis. Each question is followed by a detailed analysis of potential causes and actionable, step-by-step solutions.
Q1: My reaction has failed or the yield is extremely low (<10%). Where should I start my investigation?
This scenario usually points to a fundamental issue with the reagents or the reaction setup. A systematic check of the basics is the most efficient way to identify the culprit.
Potential Causes & Solutions:
-
Purity and Stability of this compound:
-
The "Why": this compound can degrade over time, especially if exposed to air and moisture. The hydrazine moiety is susceptible to oxidation, which renders it incapable of acting as the bidentate nucleophile required for cyclization.[3] Impurities can also interfere with catalysts or promote side reactions.
-
Actionable Steps:
-
Verify Purity: Check the purity of your starting material via ¹H NMR or melting point analysis. Compare it against the supplier's certificate of analysis or literature values.
-
Recrystallize if Necessary: If impurities are detected or the material is old, recrystallize the this compound from a suitable solvent (e.g., ethanol or isopropanol) to remove oxidized species and other contaminants.
-
Proper Storage: Store this compound under an inert atmosphere (nitrogen or argon) in a desiccator to prevent future degradation.
-
-
-
Quality of the 1,3-Dicarbonyl Compound:
-
The "Why": Many 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, exist as a mixture of keto and enol tautomers. While the equilibrium is usually not a barrier, impurities or degradation products can significantly lower the effective concentration of the reactive species.
-
Actionable Steps:
-
Freshly Distill: For liquid 1,3-dicarbonyls, distillation is the most effective purification method. This removes non-volatile impurities and any water that may have been absorbed.
-
Check for Acidity: Acidic impurities can sometimes catalyze unwanted side reactions. Check the pH of an aqueous extract of your dicarbonyl compound.
-
-
-
Inert Atmosphere and Anhydrous Conditions:
-
The "Why": The formation of the key hydrazone intermediate involves the loss of water. According to Le Châtelier's principle, the presence of water in the reaction medium can shift the equilibrium away from the product, suppressing the reaction. Furthermore, oxygen can promote oxidative side reactions.
-
Actionable Steps:
-
Use Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Employ Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Maintain an Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon.
-
-
Q2: My TLC analysis shows multiple product spots and significant starting material consumption. What are the likely side reactions?
Observing multiple spots is a classic sign of competing reaction pathways or the formation of stable, non-productive intermediates. The key is to understand these pathways to shift the reaction equilibrium toward your desired product.
Potential Side Reactions & Mitigation Strategies:
-
Formation of Regioisomers:
-
The "Why": When using an unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), the initial nucleophilic attack can occur at either of the two carbonyl carbons. The two nitrogen atoms of the hydrazine can also exhibit different nucleophilicity, leading to two different pyrazole regioisomers.[3][4] The reaction of this compound typically proceeds via initial attack from the exocyclic NH₂ group followed by cyclization involving the endocyclic nitrogen, but alternative pathways can compete.
-
Mitigation:
-
Solvent Choice: Aprotic polar solvents like DMF or DMAc often provide better regioselectivity compared to protic solvents like ethanol.[3]
-
Temperature Control: Running the reaction at lower temperatures can sometimes favor the thermodynamically more stable product, improving the isomeric ratio.
-
Catalyst Selection: The choice of an acid or base catalyst can influence which carbonyl is attacked first. Experiment with both to find the optimal conditions for your specific substrate.
-
-
-
Incomplete Cyclization (Stable Hydrazone Intermediate):
-
The "Why": The reaction proceeds via a hydrazone intermediate. If the subsequent intramolecular cyclization step is slow or energetically unfavorable under the chosen conditions, this intermediate can accumulate.
-
Mitigation:
-
Acid Catalysis: A catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can protonate the remaining carbonyl group, making it more electrophilic and promoting the final ring-closing step.
-
Increase Temperature: Higher temperatures provide the necessary activation energy for the cyclization step. Consider refluxing for a longer duration while monitoring by TLC.
-
-
-
Dimerization or Self-Condensation:
-
The "Why": Under certain conditions, particularly with strong base catalysis, 1,3-dicarbonyl compounds can self-condense. Hydrazine derivatives can also form azines or other byproducts.[5]
-
Mitigation:
-
Controlled Addition: Add one reagent dropwise to a solution of the other, rather than mixing them all at once. This keeps the concentration of the added reagent low, minimizing self-reaction.
-
Use a Milder Catalyst: If self-condensation is suspected, switch from a strong base like sodium hydroxide to a milder one like potassium carbonate or triethylamine.
-
-
Below is a workflow diagram to help visualize the troubleshooting process for side product formation.
Caption: Troubleshooting workflow for side product formation.
Q3: How can I optimize my reaction conditions—solvent, catalyst, and temperature—to maximize yield?
Optimization is a multi-variable process. The interplay between solvent, catalyst, and temperature is critical for directing the reaction toward high conversion and selectivity.
| Parameter | Recommendation | Rationale & Supporting Evidence |
| Solvent | Aprotic Polar (e.g., DMF, DMAc) | Aprotic polar solvents have been shown to give better results than traditional protic solvents like ethanol.[3] They effectively solvate intermediates without competing as nucleophiles, often leading to higher yields and better regioselectivity. |
| Ethanol or Acetic Acid | While sometimes leading to lower yields, these protic solvents can be effective, especially when acid catalysis is desired. Acetic acid can serve as both the solvent and the catalyst. | |
| Catalyst | Acid Catalyst (e.g., glacial acetic acid, PTSA) | Catalyzes both the formation of the hydrazone intermediate (by activating the carbonyl) and the final dehydration step to form the aromatic pyrazole ring.[6] This is the most common approach. |
| Base Catalyst (e.g., piperidine, K₂CO₃) | Can be effective for specific substrates by deprotonating the 1,3-dicarbonyl to form a more nucleophilic enolate. However, it can also promote side reactions.[7] | |
| Lewis Acid/Solid Catalyst (e.g., nano-ZnO) | Some studies report excellent yields and short reaction times using solid catalysts like nano-ZnO, which can facilitate easier work-up.[3] | |
| Temperature | Room Temperature to Reflux (60-120 °C) | The optimal temperature is a balance. Higher temperatures increase the reaction rate but may also promote byproduct formation. Start at a moderate temperature (e.g., 80 °C) and adjust based on TLC monitoring. Some highly regioselective syntheses have been achieved at room temperature in DMAc.[4] |
| Microwave | Microwave Irradiation | Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields by providing rapid, uniform heating.[8] This is an excellent option if conventional heating is slow or inefficient. |
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of the acid catalyst?
A: The acid catalyst plays two key roles. First, it protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the this compound. Second, after the cyclized intermediate is formed, the acid facilitates the dehydration step, which is the elimination of a water molecule to form the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
Q: My final product is difficult to purify by column chromatography. Are there other methods?
A: Yes. If your product is a solid, recrystallization is often the best method for achieving high purity, assuming a suitable solvent system can be found. Alternatively, you can try converting the pyrazole product into an acid addition salt (e.g., hydrochloride or phosphate salt), which may have different solubility properties and crystallize more readily, allowing for purification away from neutral byproducts.[9] The free base can then be regenerated.
Q: Can I use hydrazine hydrate instead of this compound to make a simple pyrazole first?
A: While hydrazine hydrate reacts with 1,3-dicarbonyls to form pyrazoles, this would not yield the desired pyrazolo[1,5-a]pyrimidine fused-ring system. The synthesis is specific to the structure of this compound, where the pyrimidine ring is already incorporated and participates in the cyclization.
Q: Why is the reaction to form pyrazolo[1,5-a]pyrimidines considered a cyclocondensation?
A: It is called a cyclocondensation because it involves two key processes: a cyclization (ring-forming) step and a condensation (loss of a small molecule, in this case, water) step to form the final stable product.
The general mechanism is illustrated below.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions of 2-Hydrazinopyrimidine with Electrophiles
Welcome to the technical support resource for optimizing reaction conditions involving 2-hydrazinopyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our focus is on understanding the "why" behind experimental choices to empower you to solve problems effectively.
Introduction: The Chemical Personality of this compound
This compound is a versatile building block in heterocyclic synthesis. Its utility stems from the nucleophilic hydrazine moiety attached to an electron-deficient pyrimidine ring. Understanding this electronic interplay is the first step to mastering its reactivity. The pyrimidine ring's electron-withdrawing nature decreases the overall basicity and nucleophilicity of the hydrazine group compared to hydrazine hydrate itself.[1][2] However, the terminal nitrogen (-NH₂) of the hydrazine group remains significantly more nucleophilic than the nitrogen attached to the ring (-NH-), which dictates the initial site of reaction with most electrophiles.[3]
This guide is structured to address common issues based on the type of electrophile you are using.
General Troubleshooting Workflow
Before diving into specific reaction types, consider this general workflow when a reaction with this compound is not performing as expected.
Caption: General troubleshooting workflow for problematic reactions.
Section 1: Reactions with Aldehydes & Ketones (Hydrazone Formation)
The reaction of this compound with aldehydes or ketones yields the corresponding hydrazone. This reaction is typically straightforward but can be sluggish or incomplete without proper optimization.
Frequently Asked Questions
Q1: My hydrazone formation is very slow and the yield is low. What am I doing wrong?
A1: This is a classic equilibrium process, and two factors are critical: catalysis and water removal.
-
Causality: The reaction mechanism involves nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N double bond.[4][5] The dehydration step is often rate-limiting and is reversible. To drive the reaction forward, you need to facilitate this step.
-
Troubleshooting Steps:
-
Catalytic Acid: The reaction is often catalyzed by a small amount of acid (e.g., a few drops of glacial acetic acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the hydrazine.[6] Be cautious, as too much acid will protonate the hydrazine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 5.
-
Water Removal: Since water is a byproduct, its removal will shift the equilibrium towards the product, according to Le Châtelier's principle. This can be achieved by:
-
Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene).
-
Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
-
-
Temperature: Gently heating the reaction (e.g., refluxing in ethanol or methanol) can increase the reaction rate.[6]
-
Q2: I'm seeing multiple spots on my TLC plate, and my final product is difficult to purify. What are these side products?
A2: The most common issues are unreacted starting materials or the formation of azines.
-
Causality: If the aldehyde is particularly reactive or used in excess, it can potentially react with the newly formed hydrazone. More commonly, if your this compound starting material has degraded or was impure, this can lead to complex mixtures.
-
Troubleshooting Steps:
-
Check Purity: Ensure the purity of both the this compound and the carbonyl compound. This compound can oxidize over time.
-
Control Stoichiometry: Use a stoichiometry of ~1:1 or a slight excess (1.1 eq) of the carbonyl compound.
-
Purification: Hydrazones are often crystalline. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) is usually the most effective purification method.[7]
-
Protocol: Synthesis of a 2-Pyrimidinylhydrazone
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add the aldehyde or ketone (1.05 eq).
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, typically eluting with ethyl acetate/hexane) or recrystallization.
Section 2: Reactions with Acyl Chlorides & Anhydrides
This reaction produces N-acyl-N'-(pyrimidin-2-yl)hydrazines, which are valuable intermediates. The primary challenge here is controlling the reactivity of the acylating agent to prevent side reactions.
Frequently Asked Questions
Q1: My main product is the 1,2-diacylhydrazine. How can I favor mono-acylation?
A1: This is the most common problem when reacting hydrazines with highly reactive acylating agents.[8] The initially formed mono-acyl product can be acylated a second time.
-
Causality: The lone pair on the second nitrogen of the mono-acylated product is still nucleophilic enough to react with another molecule of the acyl chloride, especially under harsh conditions or with incorrect stoichiometry.
-
Troubleshooting Steps:
-
Low Temperature: Perform the reaction at a low temperature (0 °C or even -10 °C) to control the high reactivity of the acyl chloride.[9]
-
Slow Addition: Add the acyl chloride dropwise to a solution of the this compound using a syringe pump.[8] This maintains a low concentration of the electrophile and favors the reaction with the more nucleophilic starting material.
-
Stoichiometry: Use a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) to ensure the acyl chloride is consumed before it can react with the product.
-
Choice of Base: A non-nucleophilic base like pyridine or triethylamine (TEA) should be used to neutralize the HCl byproduct.[10] Using an excess of the amine nucleophile as the base is also a common strategy.
-
Q2: The reaction is very fast and turns dark. Is this normal?
A2: A rapid, exothermic reaction that produces a dark color often indicates decomposition or side reactions.
-
Causality: Acyl chlorides are highly electrophilic and their reaction with amines is strongly exothermic.[11] Uncontrolled exotherms can "burn" the reaction, leading to polymerization and degradation.
-
Troubleshooting Steps:
-
Solvent Choice: Use a suitable aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile that can dissipate heat effectively.
-
Effective Cooling: Ensure your reaction vessel is in an ice bath or a cryocooler throughout the addition of the acyl chloride.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm.
-
| Parameter | Recommendation for Mono-acylation | Rationale |
| Temperature | 0 °C to -10 °C | Reduces the rate of the second acylation.[9] |
| Addition Rate | Slow, dropwise addition | Maintains low [Acyl Chloride], favoring reaction with starting material.[8] |
| Stoichiometry | 1.0 eq Acyl Chloride / 1.1 eq Hydrazine | Ensures complete consumption of the highly reactive acyl chloride. |
| Base | Pyridine, TEA (1.1 - 1.5 eq) | Neutralizes HCl byproduct without competing as a nucleophile.[10] |
Section 3: Cyclocondensation with 1,3-Dicarbonyl Compounds
This is a powerful reaction for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are privileged scaffolds in drug discovery.
Frequently Asked Questions
Q1: The cyclocondensation reaction is giving me a low yield and doesn't go to completion. How can I improve it?
A1: This reaction involves two key steps: an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration. Both steps may require optimization.
-
Causality: The initial condensation is similar to hydrazone formation. The subsequent cyclization requires the enol or enolate of the second carbonyl to attack the imine carbon, followed by elimination of water to form the aromatic pyrazole ring.[3] This final dehydration step is often the most difficult and requires forcing conditions.
-
Troubleshooting Steps:
-
Catalyst: The reaction is almost always catalyzed by an acid. Glacial acetic acid is a common choice as it can serve as both a catalyst and a solvent.[3] Stronger acids like HCl can also be used catalytically.
-
Temperature: These reactions typically require heat to drive the final dehydration step. Refluxing in a solvent like ethanol or acetic acid for several hours is common.[3]
-
Solvent: Ethanol, isopropanol, or glacial acetic acid are effective solvents that can facilitate both the reaction and, upon cooling, the crystallization of the product.
-
Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine
Adapted from BenchChem Application Notes[3]
-
Dissolve this compound (1.0 eq) in ethanol or glacial acetic acid.
-
Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq).
-
If using ethanol, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction's completion via TLC.
-
After completion, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration.
-
If not, concentrate the solvent under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution (to neutralize the acid), then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product for further purification.
Caption: Mechanism of pyrazolo[1,5-a]pyrimidine synthesis.
Section 4: Reactions with Isocyanates
The reaction with isocyanates produces pyrimidin-2-yl-semicarbazides. Isocyanates are highly reactive, and reactions are typically fast, but selectivity can be an issue.
Frequently Asked Questions
Q1: My reaction with the isocyanate is messy. What solvent and temperature should I use?
A1: Isocyanate reactions are best performed in aprotic solvents under anhydrous conditions.
-
Causality: Isocyanates can react with protic solvents like water or alcohols, leading to the formation of ureas or carbamates as byproducts.[12] These reactions are often fast and exothermic.
-
Troubleshooting Steps:
-
Solvent: Use dry, aprotic solvents such as THF, DCM, or acetonitrile.
-
Temperature: While the reaction is often fast at room temperature, cooling to 0 °C during the addition of the isocyanate can improve selectivity and minimize side reactions, especially with highly reactive isocyanates.
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to exclude moisture.
-
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- Application Notes and Protocols: Cyclocondensation Reactions of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine. BenchChem.
- Addressing challenges in the scale-up synthesis of pyrimidine compounds. BenchChem.
- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
- Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIV
- Let's discuss the basicity of pyrazine and pyrimidine. Reddit.
- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
- Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses.
- Which is more basic, hydrazine or ammonia? Chemistry Stack Exchange.
- Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. PubMed Central (PMC).
- Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube.
- Preparations and Reactions of Acyl Chlorides. YouTube.
- Synthesis of 5-substituted-3H-[13][14][15]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). Royal Society of Chemistry.
- Reactions of Acid Chlorides. Chemistry LibreTexts.
Sources
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES | Kirilin | Fine Chemical Technologies [finechem-mirea.ru]
Technical Support Center: Purification of 2-Hydrazinopyrimidine Derivatives by Recrystallization
Welcome to the technical support center for the purification of 2-hydrazinopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this important class of heterocyclic compounds. The information herein is curated to enhance experimental success by explaining the fundamental principles behind the purification process.
Section 1: Troubleshooting Guide
Recrystallization is a powerful technique for purifying solid organic compounds, based on the principle that the solubility of most solids increases with temperature.[1] However, challenges can arise. This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound derivatives.
Issue 1: Compound Fails to Dissolve in Hot Solvent
Possible Cause: The chosen solvent is inappropriate for your specific this compound derivative. The polarity of the solvent may not be compatible with the polarity of your compound.[2]
Solutions:
-
Verify Solvent Choice: A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[3] If the compound is not dissolving even at the solvent's boiling point, the solvent is too nonpolar.
-
Increase Polarity: For this compound derivatives, which possess polar functional groups, polar solvents are generally more effective.[2] Consider solvents like ethanol, isopropanol, or acetonitrile. A mixture of solvents, such as ethanol/water, can also be effective.[4]
-
Increase Solvent Volume: It's possible you are not using a sufficient volume of solvent. Add the hot solvent in small increments until the compound dissolves completely.[5] However, be mindful that using an excessive amount of solvent will lead to poor recovery.[6]
Issue 2: No Crystals Form Upon Cooling
Possible Cause 1: Supersaturation The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. Crystal formation requires a nucleation point to begin.[7]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[6][8]
-
Seed Crystals: Add a tiny crystal of the pure this compound derivative to the solution. This provides a template for further crystal growth.[6][8]
-
-
Cooling Technique: Ensure slow cooling. Rapid cooling can sometimes inhibit crystal formation or lead to the formation of small, impure crystals.[9] Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Possible Cause 2: Too Much Solvent Was Used This is a very common reason for crystallization failure.[7] If the solution is not saturated enough, the compound will remain dissolved even at low temperatures.
Solution:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[7] Be careful not to boil it too vigorously, as this can cause the compound to "oil out." Once the volume is reduced, allow the solution to cool again.
Issue 3: Oiling Out Instead of Crystallizing
Possible Cause: The compound is coming out of solution at a temperature above its melting point, or it is significantly impure.[7] This is more common when using mixed solvent systems.
Solutions:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to ensure the saturation point is not reached at too high a temperature.[7]
-
Slower Cooling: Allow the solution to cool even more slowly. This can be achieved by leaving the flask on a hot plate that is turned off, allowing it to cool with the plate.[7]
-
Change Solvent System: If oiling out persists, the chosen solvent system may be unsuitable. Experiment with different solvents or solvent pairs.
Issue 4: Low Yield of Recovered Crystals
Possible Cause 1: Excessive Solvent Usage Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of the product remaining in the mother liquor upon cooling.[6]
Solution:
-
Optimize Solvent Volume: In subsequent recrystallizations, use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Possible Cause 2: Premature Crystallization During Hot Filtration If the solution cools during gravity filtration to remove insoluble impurities, the product can crystallize in the filter funnel, leading to loss of material.
Solution:
-
Keep Everything Hot: Use a pre-heated funnel and flask for the filtration. Adding a small excess of hot solvent before filtration can also help prevent premature crystallization.[9]
Possible Cause 3: Inefficient Crystal Collection Product can be lost during the transfer of crystals from the flask to the filter and during washing.
Solution:
-
Rinse with Cold Solvent: Use a small amount of the ice-cold recrystallization solvent to rinse the flask and transfer the remaining crystals to the filter.[6] Washing the collected crystals should also be done with a minimal amount of ice-cold solvent to avoid re-dissolving the product.[6]
Troubleshooting Flowchart
Caption: Troubleshooting workflow for recrystallization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a solvent for recrystallizing this compound derivatives?
An ideal solvent should exhibit the following characteristics[3]:
-
High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.[2]
-
Low solubility at cold temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.[2]
-
Appropriate boiling point: The solvent's boiling point should be below the melting point of the this compound derivative to prevent it from melting in the hot solvent.
-
Inertness: The solvent must not react with the compound.[10]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[10]
-
Impurity solubility: Impurities should either be highly soluble in the cold solvent (so they remain in the mother liquor) or insoluble in the hot solvent (so they can be removed by hot filtration).[2]
Q2: How do I choose the right solvent to start with?
A good starting point is to consult the literature for recrystallization of similar compounds.[2] If no information is available, you can perform small-scale solubility tests with a variety of solvents of differing polarities.[2] For this compound derivatives, which are relatively polar, solvents like ethanol, methanol, isopropanol, acetonitrile, and water, or mixtures thereof, are often good candidates.[4][11]
Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for highly polar compounds, but high boiling point can be an issue. |
| Ethanol | High | 78 | A versatile and commonly used solvent for many organic compounds.[11] |
| Methanol | High | 65 | Similar to ethanol but more volatile. |
| Isopropanol | Medium-High | 82 | Can be a good alternative to ethanol. |
| Acetonitrile | Medium-High | 82 | Useful for moderately polar compounds. |
| Ethyl Acetate | Medium | 77 | A less polar option, may be used in mixed solvent systems. |
| Hexane | Low | 69 | Typically used as an anti-solvent in mixed solvent systems with a more polar solvent.[11] |
Q3: When should I use a mixed solvent system?
A mixed solvent system is employed when no single solvent has the ideal solubility characteristics.[2][12] This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[12][13]
Q4: What is the correct procedure for a mixed solvent recrystallization?
-
Dissolve the crude this compound derivative in the minimum amount of the hot "good" solvent.[14]
-
While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid).[13][14] This indicates that the solution is saturated.
-
Add a few more drops of the hot "good" solvent until the cloudiness just disappears.[13][14]
-
Allow the solution to cool slowly and undisturbed to induce crystallization.
Q5: What are some common impurities in the synthesis of this compound derivatives?
Impurities can originate from starting materials, reagents, intermediates, by-products, and degradation products.[15][16] Common impurities may include:
-
Unreacted starting materials (e.g., a dihalopyrimidine).
-
By-products from side reactions.
-
Degradation products formed during the reaction or workup.
-
Residual solvents.[16]
Q6: How can I remove colored impurities?
If your crude product is colored, and the pure compound is known to be colorless, the color is likely due to high molecular weight, polar impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[8] Use charcoal sparingly, as it can also adsorb some of your desired product.
Section 3: Experimental Protocol - General Recrystallization Procedure
This protocol provides a general guideline for the recrystallization of a this compound derivative. The specific solvent and volumes will need to be optimized for your particular compound.
Step 1: Solvent Selection
-
Place a small amount of your crude product into several test tubes.
-
Add a small amount of a different solvent to each test tube and observe the solubility at room temperature and upon heating.[3]
-
Select the solvent in which the compound is poorly soluble at room temperature but completely soluble at the solvent's boiling point.
Step 2: Dissolution
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.[9] Avoid adding an excess of solvent.
Step 3: Hot Filtration (if necessary)
-
If there are insoluble impurities present, perform a hot gravity filtration.
-
Preheat a funnel and a clean Erlenmeyer flask.
-
Pour the hot solution through a fluted filter paper in the preheated funnel into the clean flask.
Step 4: Crystallization
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[9]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
Step 5: Crystal Collection
-
Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[17]
Step 6: Drying
-
Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter for a period of time or by transferring them to a watch glass to air dry.[17]
Caption: Step-by-step recrystallization workflow.
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Unknown. (n.d.). recrystallization-2.doc.pdf.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
- Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based....
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- MIT OpenCourseWare. (2012, January). Two-Solvent Recrystallization Guide.
- LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- Unknown. (n.d.). Recrystallization.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
- National Center for Biotechnology Information. (n.d.). 2-Hydrazinylpyrimidine. PubChem.
- LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts.
- Pharmaceutical Technology. (n.d.). Evaluating Impurities in Drugs (Part II of III).
- National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
- National Center for Biotechnology Information. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
- National Center for Biotechnology Information. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC.
- MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. researchgate.net [researchgate.net]
- 5. edu.rsc.org [edu.rsc.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mt.com [mt.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. homework.study.com [homework.study.com]
- 13. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ocw.mit.edu [ocw.mit.edu]
identifying unexpected side products in 2-Hydrazinopyrimidine reactions
Welcome to the technical support center for 2-hydrazinopyrimidine reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common and unexpected challenges encountered during synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on understanding the underlying chemical principles to help you predict, identify, and mitigate the formation of unexpected side products.
Troubleshooting Guide: Identifying and Mitigating Unexpected Side Products
This section is dedicated to resolving specific issues you may encounter in the lab. Each problem is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: My reaction is forming a significant amount of a pyrazole-containing byproduct.
Question: I am trying to perform a substitution or condensation reaction with this compound, but I am consistently isolating a pyrazole derivative. Why is this happening and how can I prevent it?
Answer:
The formation of a pyrazole from a pyrimidine precursor when using hydrazine is a known ring transformation reaction.[1][2] This occurs because hydrazine can act as a potent binucleophile, leading to the cleavage and subsequent re-cyclization of the pyrimidine ring.
Causality:
The pyrimidine ring, particularly when activated by electron-withdrawing groups or at elevated temperatures, is susceptible to nucleophilic attack by hydrazine at multiple sites.[3][4] The reaction can proceed through a ring-opening mechanism, followed by an intramolecular condensation to form the more thermodynamically stable five-membered pyrazole ring.[1]
Key Factors Influencing Pyrazole Formation:
| Factor | Condition Favoring Pyrazole Formation | Rationale |
| Temperature | High temperatures (>100 °C) | Provides the activation energy needed for ring opening.[1][3] |
| Hydrazine Concentration | Large excess of hydrazine | Increases the probability of multiple nucleophilic attacks on the pyrimidine ring.[3][4] |
| Substituents | Electron-withdrawing groups on the pyrimidine ring | Activate the ring for nucleophilic attack.[4] |
| pH | Harsh acidic or basic conditions | Can catalyze ring opening and rearrangement. |
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., room temperature or 0 °C) to disfavor the high-energy ring-opening pathway.[4]
-
Control Stoichiometry: Use a stoichiometric amount of this compound or a slight excess (1.1-1.5 equivalents) instead of a large excess.
-
Optimize pH: Maintain a neutral or mildly basic pH to avoid catalyzing the ring transformation.
-
Protect the Pyrimidine Ring: If possible, introduce electron-donating groups onto the pyrimidine ring to deactivate it towards nucleophilic attack.
-
Alternative Reagents: If the desired reaction is a simple hydrazone formation, consider using a less reactive hydrazine derivative, such as a substituted hydrazine, which may be less prone to inducing ring cleavage.
Reaction Pathway Visualization:
Caption: Formation of a pyrazole side product from this compound.
Issue 2: My reaction is producing a complex mixture of products, including what appears to be a dimer.
Question: I am performing a condensation reaction with this compound and an electrophile, but my crude product is a complex mixture. I suspect dimerization of my starting material or product. Is this possible?
Answer:
Yes, dimerization is a potential side reaction, especially under oxidative conditions or with certain catalysts.[5][6] The hydrazine moiety is susceptible to oxidation, which can lead to the formation of a diimide intermediate that can then dimerize. Additionally, self-condensation reactions can occur, particularly at high concentrations or temperatures.
Causality:
-
Oxidative Dimerization: Trace oxygen or oxidizing agents can oxidize the hydrazine group to a diazo intermediate, which can then couple to form an azo-dimer or undergo further reactions.
-
Self-Condensation: The amino group of one this compound molecule can potentially react with an activated position on another molecule, leading to a dimer. This is more likely if the pyrimidine ring has electrophilic sites.
Troubleshooting Protocol:
-
De-gas Solvents: Before starting the reaction, thoroughly de-gas your solvents by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric oxygen from entering the reaction vessel.[7]
-
Control Concentration: Run the reaction at a lower concentration to reduce the probability of intermolecular side reactions.
-
Purify Starting Materials: Ensure that your this compound and other reagents are free from oxidizing impurities.
-
Screen Catalysts: If using a catalyst, consider that some metal-based catalysts can promote oxidative coupling. Screen for alternative catalysts that are less likely to induce dimerization.[8]
Workflow for Preventing Dimerization:
Caption: Experimental workflow to minimize dimerization side products.
Issue 3: I am trying to synthesize a pyrazolo[1,5-a]pyrimidine, but I am getting low yields and multiple products.
Question: My goal is the synthesis of a pyrazolo[1,5-a]pyrimidine from this compound and a β-dicarbonyl compound, but the reaction is not clean. What are the likely side products and how can I improve the yield of my desired product?
Answer:
The condensation of a hydrazine with a β-dicarbonyl compound is a classic method for forming a five-membered heterocyclic ring, which in this case would be a pyrazole that is fused to the pyrimidine.[9][10] However, the regioselectivity of the initial condensation and the conditions of the subsequent cyclization are critical for obtaining the desired pyrazolo[1,5-a]pyrimidine.
Common Side Products and Their Causes:
| Side Product | Cause |
| 5-Hydroxy-5-trifluoromethylpyrazolines | Incomplete dehydration of the intermediate formed from the reaction of this compound with trifluoromethyl-β-diketones under neutral conditions.[11] |
| Isomeric Pyrazolo[1,5-a]pyrimidines | Lack of regioselectivity in the initial condensation of an unsymmetrical β-dicarbonyl compound with this compound.[12] |
| Unreacted Starting Materials | Inefficient cyclization due to suboptimal temperature, pH, or catalyst.[8] |
| Open-chain Intermediates | The initial hydrazone or enamine intermediates may be stable under the reaction conditions and fail to cyclize. |
Troubleshooting and Optimization Protocol:
-
Control of Regioselectivity:
-
pH Adjustment: The regioselectivity of the initial attack of the hydrazine on the β-dicarbonyl can be influenced by pH. Acidic conditions can alter the electrophilicity of the carbonyl carbons.[11]
-
Choice of β-Dicarbonyl: Using a symmetrical β-dicarbonyl compound will avoid issues with regioselectivity.
-
-
Promoting Cyclization and Dehydration:
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) to promote the cyclization and subsequent dehydration to the aromatic pyrazole ring.[13]
-
Azeotropic Removal of Water: If the reaction is run at reflux, using a Dean-Stark trap to remove water can drive the equilibrium towards the cyclized product.
-
-
Reaction Conditions:
-
Solvent: Experiment with different solvents. Polar protic solvents like ethanol or acetic acid often facilitate this type of condensation.[9]
-
Temperature: Gradually increase the reaction temperature while monitoring by TLC to find the optimal balance between reaction rate and side product formation.
-
Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis:
Caption: Controlling regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: How does the stability of this compound vary with pH?
A1: this compound, like other hydrazines, is a basic compound. In acidic solutions, the hydrazine moiety will be protonated to form a hydrazinium salt. This can affect its nucleophilicity; the protonated form is less nucleophilic. In strongly acidic or basic conditions, and particularly at elevated temperatures, the pyrimidine ring itself can become susceptible to hydrolysis or ring-opening reactions.[14][15] For most applications, reactions are best carried out in neutral or weakly acidic/basic conditions to maintain the stability of the core structure.
Q2: Can I use this compound in reactions with strong electrophiles?
A2: Yes, but with caution. The hydrazine group is a strong nucleophile and will react readily with strong electrophiles like acyl chlorides or sulfonyl chlorides.[16][17] However, due to the presence of multiple nucleophilic nitrogens, you may get a mixture of products (e.g., acylation at the terminal amino group vs. the ring nitrogen). To achieve selectivity, it may be necessary to use protecting groups or carefully control the reaction conditions (e.g., low temperature, slow addition of the electrophile).
Q3: What are the best analytical techniques to identify unexpected side products in my reaction?
A3: A combination of techniques is recommended for unambiguous structure elucidation:
-
Thin-Layer Chromatography (TLC): For initial assessment of the reaction mixture complexity.
-
High-Performance Liquid Chromatography (HPLC): To quantify the number of components and their relative abundance.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To obtain the molecular weights of the different components in the mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): Essential for determining the detailed structure of isolated side products.
-
Infrared (IR) Spectroscopy: To identify key functional groups in the products.
Q4: Are there any safety concerns I should be aware of when working with this compound?
A4: Hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation and skin contact. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- Said, M. M., et al. (2022). Unexpected ring opening of some Biginelli pyrimidines with hydrazine hydrate. Journal of the Iranian Chemical Society, 19(11), 4787-4796.
- Moustafa, A. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2184918.
- Rivera, G., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4983.
- Gant, T. G., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 144(30), 13535-13540.
- Brown, D. M. (1966). The reaction of hydrazine with pyrimidine bases. Methods in Enzymology, 12, 53-58.
- Attaby, F. A., et al. (1997). Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a]-1,2,4-triazine, triazolo-[1,2-a]pyrimidine, 2-(1-pyrazolo)pyrimidine and 2-arylhydrazonopyrimidine derivatives. Archives of Pharmacal Research, 20(6), 620-628.
- Lee, J., et al. (2018). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Molecules, 23(11), 2795.
- Iorkula, T. H., et al. (2020). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate.
- Lister, J. H., & Taylor, E. C. (1970). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic, (10), 1303-1305.
- Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6436.
- Dr MSH FAIZI SIR. (2022, October 13). pyrimidine. YouTube.
- Kreutzberger, V. A., Schücker, R., & Schenck, G. (1975). [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. Arzneimittelforschung, 25(5), 709-711.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
- Kumar, A., et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. Indian Journal of Heterocyclic Chemistry, 28(2), 195-200.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- El-kazak, A., & El-mahdy, K. M. (2013). Synthesis and Biological Evaluation of Some New Pyrimidine Derivatives. HETEROCYCLES, 87(7), 1537-1551.
- ResearchGate. (n.d.). Scheme 4. Reactions with hydrazinopyrimidine 2. ResearchGate.
- ResearchGate. (n.d.). The reactions of highly electrophilic 2-chloronicotinonitriles with.... ResearchGate.
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
- Al-Mousawi, S. M., et al. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 17(6), 6547-6556.
- Cinelli, M. A., et al. (2007). Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. Journal of Medicinal Chemistry, 50(6), 1247-1258.
- Ghorab, M. M., et al. (2012). Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides. Journal of Saudi Chemical Society, 20(4), 437-443.
- Marquez, V. E., et al. (1980). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 23(7), 713-715.
- Vinogradova, O. V., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(11), 5013-5023.
- Bastien, L., & Gauthier, C. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(11), 3328.
- Klumpp, D. A., et al. (2006). Superacid-Catalyzed Reactions of Olefinic Pyrazines: an Example of Anti-Markovnikov Addition Involving Superelectrophiles. Organic Letters, 8(17), 3873-3875.
- Kaptein, R., et al. (1981). Photo-CIDNP study of pyrimidine dimer splitting. II: Reactions involving pyrimidine radical anion intermediates. Photochemistry and Photobiology, 34(1), 19-26.
- Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND. Chemistry Journal of Moldova, 15(2), 88-98.
- Oguma, K., & Kagi, H. (2003). Pyrimidine dimer formation and oxidative damage in M13 bacteriophage inactivation by ultraviolet C irradiation. Photochemistry and Photobiology, 78(4), 349-354.
- Salgado-Zamora, H., et al. (2004). An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. Revista de la Sociedad Química de México, 48(4), 315-318.
- Krivokolysko, S. G., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14030-14048.
- Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova, 15(2), 88-98.
- Drouet, N., et al. (2015). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Journal of Solution Chemistry, 44(1), 49-64.
- Chernyshev, V., et al. (2009). 2-Amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines: Synthesis and reactions with electrophilic reagents. Chemistry of Heterocyclic Compounds, 45(5), 589-601.
Sources
- 1. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [4] The reaction of hydrazine with pyrimidine bases (1967) | D.M. Brown | 12 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b]pyridine-2-carboxamide Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar 2-Hydrazinopyrimidine Derivatives
Welcome to the technical support guide for navigating the complexities of purifying polar 2-hydrazinopyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this unique class of compounds. The inherent physicochemical properties of these molecules—namely their high polarity, basicity, and propensity for hydrogen bonding—often render standard purification protocols ineffective. Here, we provide in-depth troubleshooting advice and detailed methodologies in a practical, question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in purifying polar this compound derivatives?
A1: The primary challenges are rooted in the molecule's structure.[1] The combination of the basic pyrimidine ring and the polar, hydrogen-bonding hydrazine group leads to:
-
High Polarity: This results in excellent solubility in polar solvents like water, methanol, and DMSO, but poor solubility in common organic solvents used for extraction and chromatography. This high polarity often causes compounds to either remain at the baseline in normal-phase chromatography or elute in the void volume in standard reversed-phase chromatography.[1][2][3]
-
Basicity: The nitrogen atoms are basic and readily interact with acidic surfaces, most notably the silanol groups on standard silica gel. This leads to significant peak tailing, streaking, or even irreversible adsorption during column chromatography.[4]
-
Hydrogen Bonding: The presence of multiple hydrogen bond donors and acceptors promotes strong intermolecular interactions and high affinity for polar solvents and stationary phases, making crystallization difficult.[1]
-
Potential for Impurities: Synthesis can result in closely related polar impurities, starting materials, or by-products that have similar chromatographic behavior to the target compound, making separation challenging.[5][6]
Q2: My compound is a salt (e.g., a hydrochloride salt). How does this affect my purification strategy?
A2: Purifying the salt form directly via chromatography can be very difficult. The ionic nature of the salt makes it extremely polar, leading to very strong interactions with silica or poor retention on reversed-phase columns. It is often more effective to first neutralize the salt to the free base before attempting purification. This can be achieved through a liquid-liquid extraction by dissolving the salt in water, adding a base (like NaHCO₃ or a dilute NaOH solution) to raise the pH, and then extracting the neutral free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[7][8] After purification, the free base can be converted back to the desired salt if necessary.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary purification tool, but it requires careful optimization for polar, basic compounds.
Issue 1: Severe Peak Tailing or Streaking on a Silica Gel Column
Q: I'm running a flash column on silica gel, but my compound is streaking badly down the column, leading to poor separation and mixed fractions. What is happening and how do I fix it?
A: This is a classic sign of strong, undesirable interactions between your basic this compound derivative and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction is often non-uniform, causing the tailing effect.
Solutions:
-
Use a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase.[4]
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent. It's a volatile base that competes with your compound for binding to the acidic sites.
-
Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as a polar component in your mobile phase (e.g., a gradient of DCM to 10% of a 7N NH₃/Methanol solution).[2]
-
-
Switch to a Different Stationary Phase: If modifiers are not sufficient or are incompatible with your compound, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[4]
-
Deactivated Silica: You can deactivate silica gel by pre-flushing the packed column with your mobile phase containing 1-2% TEA before loading your sample.[9]
-
Reversed-Phase Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography may be a viable option.[10]
-
Workflow for Mitigating Peak Tailing
Caption: Decision tree for addressing peak tailing of basic compounds on silica gel.
Issue 2: Compound Does Not Elute from the Column or Has an Rf of Zero
Q: My compound sticks to the top of the silica column and won't move, even with highly polar solvents like 100% ethyl acetate. What should I do?
A: This indicates that your compound is too polar for the selected mobile phase, or it is irreversibly binding to the stationary phase.[2][4]
Solutions:
-
Increase Mobile Phase Polarity Drastically: Ethyl acetate is often not polar enough. You need to incorporate stronger, more polar solvents.
-
Methanol (MeOH) or Ethanol (EtOH): A common solvent system is Dichloromethane/Methanol (DCM/MeOH). Start with a low percentage of MeOH and gradually increase it (e.g., from 2% to 20%).
-
Add a Basic Modifier: As mentioned previously, adding ammonia (e.g., in methanol) can both increase polarity and prevent strong binding, helping to elute the compound.[2] A typical aggressive solvent system is 89:10:1 DCM/MeOH/NH₄OH.
-
-
Consider an Alternative Chromatographic Mode: If your compound is exceptionally polar, normal-phase chromatography may not be the best choice.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[1][3][4] It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase.
-
Reversed-Phase (RP) Chromatography: While seemingly counterintuitive, some polar compounds can be retained on modern polar-endcapped or polar-embedded RP columns (like C18) using highly aqueous mobile phases.[1][11]
-
Issue 3: Poor Retention in Reversed-Phase HPLC (Compound Elutes in Void Volume)
Q: I'm trying to purify my compound using preparative RP-HPLC with a C18 column, but it elutes immediately with the solvent front. How can I get it to retain?
A: This is a common problem for highly polar molecules that lack sufficient hydrophobic character to interact with the nonpolar C18 stationary phase.[1][3]
Solutions:
-
Switch to a More Suitable Stationary Phase:
-
Polar-Embedded/Endcapped Columns: Use a reversed-phase column specifically designed for polar analytes. These columns have polar groups embedded within the alkyl chains or at the surface, which helps prevent phase collapse in highly aqueous mobile phases and provides an alternative retention mechanism.[1][11]
-
HILIC Column: This is often the best solution. HILIC provides excellent retention for very polar compounds that are not retained in reversed-phase mode.[3][12]
-
-
Modify the Mobile Phase:
-
Use 100% Aqueous Mobile Phase: Some modern C18 columns are designed to be stable in 100% aqueous conditions. Check your column's specifications.
-
Add an Ion-Pairing Reagent: For ionizable derivatives, adding an ion-pairing reagent (e.g., trifluoroacetic acid (TFA) for basic compounds) can form a neutral, more hydrophobic ion-pair that will be better retained on the C18 column. Note that TFA can be difficult to remove from the final product.
-
Table 1: Recommended Chromatographic Conditions
| Issue | Chromatographic Mode | Recommended Stationary Phase | Recommended Mobile Phase System |
| Tailing on Silica | Normal-Phase | Silica Gel | Hexane/EtOAc or DCM/MeOH with 0.5-2% Triethylamine |
| Rf = 0 on Silica | Normal-Phase | Silica Gel or Alumina | DCM/MeOH with 1-10% of 7N NH₃ in MeOH |
| Elutes in Void (RP) | HILIC | Bare Silica, Amide, or Diol | Acetonitrile/Water with buffer (e.g., Ammonium Formate) |
| Elutes in Void (RP) | Reversed-Phase | Polar-Endcapped C18 | Highly aqueous (95-100% water) with 0.1% Formic Acid |
Troubleshooting Guide: Recrystallization
Recrystallization can be a powerful and cost-effective purification method, but finding the right conditions for highly polar molecules is challenging.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
Q: I dissolved my compound in a hot solvent, but upon cooling, it separates as an oil instead of solid crystals. What should I do?
A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, or when the solution is too concentrated or cooled too quickly. Impurities can also suppress crystallization.[4]
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to make the solution slightly less saturated, then allow it to cool much more slowly.[4]
-
Slow Cooling: Insulate the flask to ensure very slow cooling to room temperature before moving it to an ice bath.
-
Induce Crystallization:
-
Change Solvent System: The chosen solvent may be unsuitable. Try a different solvent or a solvent/anti-solvent pair.
Issue 2: Finding a Suitable Recrystallization Solvent
Q: My compound is soluble in everything polar (water, methanol) even when cold, and insoluble in everything non-polar (hexane, ether) even when hot. How do I recrystallize it?
A: This is a classic dilemma for polar compounds. The solution is often to use a binary solvent system, also known as a solvent/anti-solvent recrystallization.[1][13]
Protocol: Recrystallization using a Solvent/Anti-Solvent System
-
Selection: Choose a "good" solvent in which your compound is highly soluble (e.g., Methanol, Ethanol, Water). Choose a "poor" or "anti-solvent" in which your compound is insoluble but is miscible with the good solvent (e.g., Diethyl Ether, Ethyl Acetate, Hexane, Dichloromethane).[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and dissolve it in the minimum amount of the hot "good" solvent. Ensure it is fully dissolved.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise with swirling until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[15]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[16]
Table 2: Common Solvent/Anti-Solvent Pairs for Polar Compounds
| "Good" Solvent (High Polarity) | "Poor" Anti-Solvent (Lower Polarity) |
| Methanol / Ethanol | Diethyl Ether, Dichloromethane, Ethyl Acetate |
| Water | Ethanol, Acetone, Isopropanol |
| Acetone | Hexane, Toluene |
| Dimethylformamide (DMF) | Water, Diethyl Ether |
Troubleshooting Guide: Acid-Base Extraction
This classical technique is exceptionally well-suited for this compound derivatives due to their basic nature and can be a powerful first step to remove neutral or acidic impurities.[17][18]
Issue: How do I perform an acid-base extraction to purify my compound?
Q: Can you provide a step-by-step protocol for using acid-base extraction to separate my basic this compound derivative from non-basic impurities?
A: Absolutely. The principle is to convert your basic compound into a water-soluble salt by protonating it with an acid. This salt will move into the aqueous layer, while neutral organic impurities remain in the organic layer. You then regenerate the neutral basic compound by adding a base.[8][19]
Workflow for Acid-Base Extraction of a Basic Compound
Caption: Workflow for the purification of a basic compound using acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid (e.g., 1M HCl). Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains your protonated, water-soluble product. The upper organic layer contains the neutral impurities and can be discarded (after checking by TLC to ensure no product remains). For thorough extraction, wash the organic layer with fresh 1M HCl one more time and combine the aqueous layers.
-
Regeneration of Free Base: Place the combined aqueous extracts in a flask and cool in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the solution is strongly basic (check with pH paper, pH > 10).
-
Isolation: Your purified product should either precipitate out as a solid or form an oil.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.[7]
-
If it oils out or remains dissolved, extract it back into an organic solvent (like DCM or EtOAc), dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[3][8]
-
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- BenchChem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles.
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- VSCHT. (n.d.). Successful HPLC Operation - Troubleshooting Guide.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Organic Chemistry Lab Manual. (n.d.). Recrystallization. Retrieved from a general organic chemistry lab manual.
- Organic Chemistry Lab Manual. (n.d.). Recrystallization-1.pdf. Retrieved from a general organic chemistry lab manual.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Organic Chemistry Lab Manual. (n.d.). Acid-Base Extraction. Retrieved from a general organic chemistry lab manual.
- Organic Chemistry Lab Manual. (n.d.). Recrystallization. Retrieved from a general organic chemistry lab manual.
- BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Cheméo. (n.d.). Chemical Properties of 2-Hydrazinopyridine (CAS 4930-98-7).
- Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
- Phenomenex. (n.d.). High-Performance Preparative LC Techniques.
- PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. J Sep Sci, 33(19), 3029-35. doi: 10.1002/jssc.201000417.
- Waters Corporation. (n.d.). Separation and Purification of Highly Polar Pharmaceutical Compounds on a RPLC Column at Prep Scale.
- Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
- YouTube. (2020). Acid-Base Extractions. Wizzbang Chemistry.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- PubChem. (n.d.). 2-Hydrazinylpyrimidine.
- Chemistry LibreTexts. (2022). 7.7: Acid-Base Extraction.
- Taylor & Francis. (n.d.). Acid-base extraction – Knowledge and References.
- PubMed. (2015). Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds from Caulis Polygoni Multiflori. J Sep Sci, 38(13), 2241-7. doi: 10.1002/jssc.201500171.
- Pharmaceutical Technology. (2015). Evaluating Impurities in Drugs (Part II of III).
- USP-NF. (n.d.). IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
- PubChem. (n.d.). 2-Hydrazinopyridine.
- ResearchGate. (2023). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation.
- NIH. (2012). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 13(3), 946–953. doi: 10.1208/s12249-012-9812-3.
- NIH. (2012). Recent trends in the impurity profile of pharmaceuticals. J Pharm Bioallied Sci, 4(1), 21–25. doi: 10.4103/0975-7406.92727.
- NIH. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Explor Target Antitumor Ther, 4(5), 785-802. doi: 10.37349/etat.2023.00165.
- BenchChem. (n.d.). Overcoming challenges in the purification of 2H-1,2,5-Oxadiazine derivatives.
- BenchChem. (n.d.). Addressing challenges in the purification of polar thiourea derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uspnf.com [uspnf.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds from Caulis Polygoni Multiflori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Removal of Unreacted Hydrazine Hydrate
Welcome to the technical support center for handling residual hydrazine hydrate in reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who utilize hydrazine hydrate in their synthetic workflows. As a potent reducing agent and a key building block in synthesizing various nitrogen-containing compounds, its complete removal post-reaction is critical for product purity, stability, and downstream process safety.
This resource provides in-depth, field-proven insights into the most effective methods for eliminating unreacted hydrazine hydrate, complete with troubleshooting guides and frequently asked questions. The information presented here is grounded in established chemical principles and safety protocols to ensure both the integrity of your research and the safety of your laboratory personnel.
A Critical Overview: Why Proper Removal is Non-Negotiable
Hydrazine hydrate is a hazardous substance, classified as toxic, corrosive, and a suspected human carcinogen.[1][2] Its presence as an impurity can interfere with subsequent reaction steps, compromise the structural integrity of the desired product, and pose significant safety risks during handling and storage. Therefore, selecting an appropriate and efficient removal strategy is a crucial aspect of process development and optimization.
Method Selection Guide: A Comparative Analysis
Choosing the right method for hydrazine hydrate removal depends on several factors, including the scale of the reaction, the chemical properties of your product (e.g., solubility, stability to acids/bases/oxidants), and the available laboratory equipment. The following table provides a comparative overview of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Chemical Quenching | Conversion to a more easily removable or inert substance. | Rapid, effective for complete destruction. | Potential for side reactions with the desired product; exothermic. | Reactions where the product is stable to the quenching agent. |
| Aqueous Extraction | Partitioning of water-soluble hydrazine hydrate into an aqueous phase. | Simple, widely applicable, avoids harsh reagents. | May require multiple extractions for complete removal; emulsion formation can be an issue. | Water-insoluble products.[3] |
| Azeotropic Distillation | Removal as a lower-boiling azeotrope with an appropriate solvent. | Effective for large-scale operations; can remove both hydrazine and water. | Requires heating, which may not be suitable for thermally sensitive products. | Thermally stable products in a compatible solvent.[4] |
| Chromatography | Separation based on differential adsorption on a stationary phase. | High purity of the final product; applicable to a wide range of compounds. | Can be time-consuming and require significant solvent volumes; hydrazine may be difficult to elute. | Small-scale purifications where high purity is essential.[5] |
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Chemical Quenching
What are the most common quenching agents for hydrazine hydrate, and how do they work?
The most common quenching agents are acetone, hydrogen peroxide, and sodium hypochlorite.
-
Acetone: Reacts with hydrazine to form acetone hydrazone and subsequently acetone azine, which are generally less reactive and more easily removed during workup.[6][7][8] This method is advantageous as it avoids the use of strong oxidants that could potentially damage the desired product.
-
Hydrogen Peroxide (H₂O₂): Oxidizes hydrazine to nitrogen gas and water, making it an environmentally friendly option.[9][10][11] The reaction can be catalyzed by metal ions like Cu(II).[12][13]
-
Sodium Hypochlorite (NaOCl): A strong oxidizing agent that rapidly destroys hydrazine.[14][15][16] It is often used for waste disposal and decontamination.[14][15]
My product is sensitive to oxidation. Can I still use a quenching method?
If your product is sensitive to oxidation, using hydrogen peroxide or sodium hypochlorite is not recommended. Acetone would be a more suitable choice as it reacts via a condensation mechanism rather than oxidation.[6][7]
I've added the quenching agent, but I'm not sure if all the hydrazine hydrate has been removed. How can I check?
Thin-layer chromatography (TLC) is a common method to monitor the disappearance of hydrazine. A potassium permanganate stain can be used to visualize hydrazine on a TLC plate. Alternatively, specific analytical techniques like GC-MS or HPLC can be employed for more quantitative analysis.
The quenching reaction is highly exothermic. How can I control it?
Always perform the quenching reaction in an ice bath to dissipate the heat generated. Add the quenching agent slowly and portion-wise to the reaction mixture with vigorous stirring to maintain temperature control.
Section 2: Aqueous Extraction
How many extractions are typically needed to remove hydrazine hydrate?
This depends on the partition coefficient of hydrazine hydrate between the organic and aqueous phases. Generally, 3 to 5 extractions with deionized water or a brine solution are recommended to ensure complete removal.[17]
I'm getting an emulsion during the extraction. What should I do?
Emulsion formation is a common problem. To break an emulsion, you can try:
-
Adding a saturated solution of sodium chloride (brine).
-
Allowing the mixture to stand for an extended period.
-
Gently swirling the separatory funnel instead of vigorous shaking.
-
Filtering the mixture through a pad of Celite.
My product has some water solubility. Will I lose it during aqueous extraction?
Yes, if your product has partial water solubility, you will likely experience some product loss in the aqueous layers. In such cases, back-extraction of the combined aqueous layers with a fresh portion of the organic solvent can help recover some of the dissolved product. Alternatively, consider a different removal method like azeotropic distillation or chromatography.
Section 3: Azeotropic Distillation
What solvents are suitable for the azeotropic removal of hydrazine hydrate?
Toluene and xylene are commonly used solvents for the azeotropic removal of hydrazine hydrate.[4][18][19][20] They form azeotropes with water, and since hydrazine hydrate is a solution of hydrazine in water, this technique effectively removes both.
My product is heat-sensitive. Can I still use azeotropic distillation?
If your product is thermally labile, azeotropic distillation under reduced pressure can be an option to lower the boiling point of the azeotrope. However, careful temperature control is crucial to avoid product degradation.
How do I know when all the hydrazine hydrate has been removed?
The removal of the azeotrope can be monitored by observing the temperature at the distillation head. Once the temperature rises to the boiling point of the pure solvent, it indicates that the lower-boiling azeotrope has been completely removed.
Section 4: Chromatography
What type of chromatography is best for removing hydrazine hydrate?
Normal-phase column chromatography using silica gel is a common method. Hydrazine, being a polar compound, tends to adsorb strongly to the silica gel, allowing the less polar product to be eluted first.[5]
I'm having trouble eluting my product from the silica gel column.
If your product is also polar, it may co-elute with hydrazine or be difficult to separate. In such cases, you can try:
-
Using a more polar eluent system.
-
Treating the reaction mixture with a quenching agent before chromatography to convert hydrazine into a less polar derivative that can be more easily separated.
Experimental Protocols
Protocol 1: Quenching with Acetone
-
Cool the reaction mixture to 0 °C in an ice bath with efficient stirring.
-
Slowly add acetone (2-3 equivalents with respect to hydrazine hydrate) dropwise via an addition funnel.
-
Monitor the reaction by TLC until all the hydrazine hydrate is consumed.
-
Proceed with the standard aqueous workup and extraction of the product.
Protocol 2: Azeotropic Distillation with Toluene
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Add toluene to the residue and equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the mixture and concentrate under reduced pressure to remove the toluene.
Safety First: Handling Hydrazine Hydrate
Hydrazine hydrate is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[1]
-
Eye Protection: Safety goggles and a face shield.[1]
-
Lab Coat: A flame-resistant lab coat is recommended.[2]
In case of a spill, evacuate the area and follow your institution's established spill cleanup procedures.[2] All waste containing hydrazine hydrate must be disposed of as hazardous waste according to local regulations.[21][22]
References
- hydrazine hydrate 55% - SAFETY D
- Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. [Link]
- Hydrazine. Environmental Health & Safety, UC Santa Barbara. [Link]
- The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide. DTIC. [Link]
- The product obtained when acetone reacts with hydrazine followed by he
- How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019).
- How would you dispose of hydrazine monohydr
- Acetone hydrazone. Organic Syntheses Procedure. [Link]
- Raschig process. Britannica. [Link]
- Hydrogen Peroxide Catalytic Oxidation of Hydrazine in Decontamination Solution. (2008).
- Methylhydrazine reaction with acetone.
- Products of the Hypochlorite Oxid
- Polyazines. II. The Reaction of Hydrazine Hydrate with Acetylacetone, Acetonylacetone, and Benzil. Journal of the American Chemical Society. [Link]
- Kinetics of the Oxidation of Hydrazine by Hydrogen Peroxide, Catalyzed by Hydrated Copper(II). ElectronicsAndBooks. [Link]
- Hydrazine hydrate removal by column chrom
- Supporting information. The Royal Society of Chemistry. [Link]
- Process for removing residual hydrazine
- Remove excess hydrazine hydrate? (2021).
- Production of Hydrazine. Chempedia - LookChem. [Link]
- How to quench excess hydrazine monohydr
- Kinetics of the Oxidation of Hydrazine by Hydrogen Peroxide, C
- Dehydration of hydrazine.
- Catalytic oxidation of ammonia and sodium hypochlorite to synthesize hydrazine hydrate.
- (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses Procedure. [Link]
- Method for preparing high-concentration hydrazine hydrate.
- Curious about quenching of hydrazinolysis. (2017).
- hydrazine hydr
- Dehydration of hydrazine solutions.
- Hydrazine (Bio) synthesis and separation: Advances, state-of-the-art methods, and patent review. (2024).
- Method for preparing high-concentration hydrazine hydrate.
- Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. MDPI. [Link]
- Process for the removal of impurities
- Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.
Sources
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. The product obtained when acetone reacts with hydrazine followed by heati.. [askfilo.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. arxada.com [arxada.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. rsc.org [rsc.org]
- 18. CN105254527A - Method for preparing high-concentration hydrazine hydrate - Google Patents [patents.google.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. US2698286A - Dehydration of hydrazine solutions - Google Patents [patents.google.com]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
- 22. reddit.com [reddit.com]
Technical Support Center: Navigating Solubility Challenges with 2-Hydrazinopyrimidine Reaction Products
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-hydrazinopyrimidine derivatives. The unique chemical scaffold of these compounds, while offering significant potential in medicinal chemistry, often presents a considerable hurdle: poor solubility of the reaction products. This guide is structured in a practical question-and-answer format to directly address the common solubility-related issues encountered during synthesis, purification, and formulation. Here, we provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound reaction product has crashed out of the reaction mixture. What are my immediate troubleshooting steps?
A1: Product precipitation during a reaction is a common indication that the solubility limit has been exceeded in the chosen solvent system as the product forms. Immediate action should focus on safely and effectively redissolving the product without compromising the reaction's integrity.
Immediate Actions & Rationale:
-
Incremental Heating: Gently warm the reaction mixture. Solubility is often temperature-dependent, and a modest increase can be sufficient to redissolve the product.[1][2][3] Monitor the temperature closely to avoid potential degradation of your compound or unwanted side reactions.
-
Co-Solvent Addition: Introduce a small volume of a stronger, polar aprotic co-solvent. Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are powerful solubilizing agents for many heterocyclic compounds.[2] Add the co-solvent dropwise until the precipitate dissolves. Be mindful that altering the solvent composition can affect reaction kinetics.
Workflow for In-Reaction Precipitation:
Caption: Immediate troubleshooting for in-reaction precipitation.
Q2: I've successfully synthesized my this compound derivative, but it's poorly soluble in common organic solvents for purification. What is a systematic approach to finding a suitable solvent system?
A2: A systematic solvent screening is the most effective method to identify an appropriate solvent for purification, whether by chromatography or recrystallization.
Step-by-Step Solvent Screening Protocol:
-
Small-Scale Testing: Use a small amount of your crude product (e.g., 1-2 mg) for each test.
-
Solvent Spectrum: Test a range of solvents with varying polarities. A suggested list is provided in the table below.
-
Observation: Add a small volume of the solvent (e.g., 0.1 mL) and observe solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.
-
Heating: If the compound is not soluble at room temperature, gently heat the mixture to assess temperature-dependent solubility.[3]
-
Co-Solvent Systems: If a single solvent is not ideal, try binary or even tertiary solvent systems. For example, a common strategy for poorly soluble compounds is to dissolve them in a small amount of a strong solvent like DMF or DMSO and then introduce a less polar co-solvent.[2][4]
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Polarity Index | Typical Use Case |
| Polar Aprotic | DMSO, DMF, NMP | High | Strong solubilizers, often used as a primary solvent in a co-solvent system.[2] |
| Polar Protic | Methanol, Ethanol | Moderate-High | Good for more polar derivatives, often used in recrystallization.[5] |
| Ethers | THF, 1,4-Dioxane | Moderate | General-purpose solvents, often effective for a range of polarities.[3] |
| Ketones | Acetone, MEK | Moderate | Can be effective for compounds of intermediate polarity. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low-Moderate | Useful for less polar derivatives and for chromatography. |
| Aromatic | Toluene, Xylene | Low | For non-polar derivatives. |
Q3: My final product is intended for biological assays and has poor aqueous solubility. What are the key strategies to improve its water solubility?
A3: Enhancing aqueous solubility is a critical step for in vitro and in vivo testing. Several well-established techniques can be employed, ranging from simple pH adjustment to more complex chemical modifications.[6][7]
Strategies for Improving Aqueous Solubility:
-
pH Modification: this compound derivatives are often basic due to the presence of multiple nitrogen atoms. Adjusting the pH of the aqueous medium can significantly impact their solubility.[1][2]
-
For Basic Compounds: Lowering the pH with a pharmaceutically acceptable acid (e.g., HCl, citric acid) will protonate the basic nitrogen centers, forming a more soluble salt.[8][9]
-
For Amphoteric/Acidic Compounds: If your derivative has acidic protons, increasing the pH with a suitable base can form a soluble salt.
-
-
Salt Formation: This is one of the most common and effective methods for increasing the solubility of ionizable drug candidates.[6][10][11] By reacting your compound with an acid or base, you form a salt which often has much higher aqueous solubility and a more stable crystalline form.
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[12][13][14] This is a powerful strategy to overcome solubility issues.[15] For this compound derivatives, a common approach is to attach a water-solubilizing promoiety to a suitable functional group.[15]
Conceptual Prodrug Strategy:
Caption: Prodrug approach for enhancing aqueous solubility.
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix.[16][17] The amorphous form of a drug typically has a higher apparent solubility and faster dissolution rate than its crystalline counterpart.[18]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).
-
Preparation Methods: Spray drying, hot-melt extrusion, or solvent evaporation.
-
-
Particle Size Reduction: Decreasing the particle size of your compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[6][7][10]
Workflow for Enhancing Aqueous Solubility:
Caption: Decision-making workflow for improving aqueous solubility.
References
- Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Publications.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). National Institutes of Health.
- APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. (n.d.). Semantic Scholar.
- Drug Solubility: Importance and Enhancement Techniques. (2012). National Institutes of Health.
- Pyrimidine. (n.d.). Solubility of Things.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central.
- (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). ResearchGate.
- Techniques to improve the solubility of poorly soluble drugs. (2013). ResearchGate.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2016). PubMed Central.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2012). National Institutes of Health.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2012). ACS Publications.
- Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Prodrug strategies to overcome poor water solubility. (2007). PubMed.
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). World Journal of Pharmacy and Pharmaceutical Sciences.
- (PDF) Principles of Salt Formation. (2025). ResearchGate.
- Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2021). MDPI.
- Prodrug strategies to overcome poor water solubility. (2007). ResearchGate.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of Drug Development and Research.
- Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). CordenPharma.
- (PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate.
- diazonium salt formation on heterocycles. (2012). Sciencemadness.org.
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2022). PubMed Central.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (2015). Revue Roumaine de Chimie.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2021). MDPI.
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. (2018). ResearchGate.
- Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a] - PubMed. (1997). PubMed.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (2012). Aston University Research Explorer.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn.
- Optimization of different solvents for the model reaction. a. (n.d.). ResearchGate.
- Effect of solvent for the synthesis of pyrimidine derivative 3 b. (n.d.). ResearchGate.
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2022). MDPI.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). National Institutes of Health.
- Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). PubMed Central.
- (PDF) Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile. (2025). ResearchGate.
- Scheme 4. Reactions with hydrazinopyrimidine 2. (n.d.). ResearchGate.
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube.
- Solvent-Free Heterocyclic Synthesis. (2012). ACS Publications.
- Chapter 5 - Green Solvents for Eco-friendly Synthesis of Bioactive Heterocyclic Compounds. (2015). R Discovery.
- Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar.
- A Study Of Synthesis Of Bioactive Heterocycles. (2024). IJNRD.
- Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4 ',5 ': 4,5]thiazolo[3,2-a]benzimidazole. (2025). ResearchGate.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - diazonium salt formation on heterocycles - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 19. sphinxsai.com [sphinxsai.com]
Technical Support Center: Navigating Unexpected NMR Shifts in 2-Hydrazinopyrimidine Product Characterization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for the characterization of 2-hydrazinopyrimidine and related N-heterocyclic compounds by Nuclear Magnetic Resonance (NMR) spectroscopy. Unexpected NMR shifts can be a significant roadblock in product characterization, leading to ambiguous results and delays in research. This resource will equip you with the knowledge and experimental protocols to confidently interpret your NMR data and resolve common spectral challenges.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound and my ¹H NMR spectrum shows unexpected peak positions and multiplicities. What are the most likely causes?
A1: Unexpected NMR shifts in this compound are often rooted in its rich structural chemistry. The primary factors to consider are:
-
Tautomerism: this compound can exist in two tautomeric forms: the amino form and the imino form. While studies on the parent compound are limited, related structures like 2-hydrazino-4,6-dimethylpyrimidine have been shown to exist predominantly in the amino form.[1][2] However, the presence of the minor imino tautomer, even in small amounts, can lead to additional, unexpected signals.
-
Solvent Effects: The chemical shifts of protons in heterocyclic systems are highly sensitive to the solvent used.[3] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts compared to more common solvents like CDCl₃ or DMSO-d₆ due to anisotropic effects. Hydrogen bonding interactions with the solvent can also play a crucial role.
-
pH of the Sample: The nitrogen atoms in the pyrimidine ring and the hydrazine moiety can be protonated or deprotonated depending on the pH of the NMR sample. This can dramatically alter the electronic environment of the molecule and, consequently, the chemical shifts of its protons.
-
Proton Exchange: The protons on the hydrazine group (-NHNH₂) are exchangeable. Their exchange rate with residual water or other labile protons in the sample can affect their appearance in the spectrum, leading to broad signals or even their complete disappearance.
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Amino Tautomer)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-4, H-6 | 8.0 - 8.5 | Doublet | These protons are equivalent and coupled to H-5. |
| H-5 | 6.5 - 7.0 | Triplet | Coupled to H-4 and H-6. |
| -NH- | 7.5 - 9.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |
| -NH₂ | 4.0 - 5.5 | Broad Singlet | Prone to exchange; may be very broad or not observed. |
Prediction based on data from analogous structures like 2-hydrazinopyridine.[4]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Amino Tautomer)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-4, C-6 | 155 - 160 |
| C-5 | 110 - 115 |
These are estimated ranges and can vary based on experimental conditions.
Q3: How can I confirm the presence of tautomers in my sample?
A3: Variable-temperature (VT) NMR spectroscopy is a powerful technique to investigate the presence of tautomers in dynamic equilibrium. By acquiring spectra at different temperatures, you can observe changes in the relative populations of the tautomers and potentially coalesce the signals at higher temperatures if the rate of interconversion becomes fast on the NMR timescale.
Troubleshooting Guide: A Deeper Dive into Unexpected Shifts
Issue 1: The chemical shifts of my pyrimidine ring protons are significantly different from the predicted values.
Root Cause Analysis:
This is a common issue and can often be traced back to environmental factors influencing your sample.
-
Solvent Choice: As mentioned, the solvent can have a profound effect. Aromatic solvents can cause upfield shifts, while polar, hydrogen-bonding solvents can lead to downfield shifts.
-
pH Effects: Even trace amounts of acid or base in your NMR solvent or on your glassware can alter the protonation state of the molecule, leading to significant shifts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected pyrimidine proton shifts.
Experimental Protocol: pH-Dependent NMR Study
-
Sample Preparation: Prepare a stock solution of your this compound product in a suitable deuterated solvent (e.g., D₂O or methanol-d₄).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the stock solution.
-
Acidification: Add a small, measured amount of a dilute acid (e.g., 0.1 M DCl in D₂O) to the NMR tube.
-
Acquire Spectrum: Re-acquire the ¹H NMR spectrum.
-
Titration: Continue adding small aliquots of the acid and acquiring spectra at each step until no further significant changes in chemical shifts are observed.
-
Basification (Optional): Repeat the process by titrating a fresh sample with a dilute base (e.g., 0.1 M NaOD in D₂O).
-
Data Analysis: Plot the chemical shifts of the pyrimidine protons as a function of the added acid/base volume or estimated pH. The resulting titration curves will reveal the pKa values of the molecule and help to identify the species present at different pH values.
Issue 2: I'm observing more signals than expected, suggesting a mixture of compounds, but my synthesis should be clean.
Root Cause Analysis:
The presence of multiple species in your NMR tube doesn't always mean you have impurities. For this compound, this is a classic sign of tautomerism.
-
Amino-Imino Tautomerism: The amino and imino tautomers will have distinct sets of NMR signals. If the equilibrium between them is slow on the NMR timescale, you will observe both species.
Troubleshooting Workflow:
Caption: Workflow to investigate the presence of multiple species.
Experimental Protocol: Variable-Temperature (VT) NMR Spectroscopy
-
Solvent Selection: Choose a high-boiling point deuterated solvent such as DMSO-d₆ or toluene-d₈.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Heating: Increase the sample temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Cooling (Optional): If your instrument has cooling capabilities, you can also acquire spectra at lower temperatures to potentially "freeze out" one tautomer.
-
Data Analysis: Observe the changes in the spectra as a function of temperature. Look for:
-
Broadening of signals.
-
Coalescence of pairs of signals into single, averaged signals.
-
Changes in the relative integration of signals, which can indicate a shift in the equilibrium position.
-
References
- Elvidge, J. A., & Linstead, R. P. (1954). Heterocyclic imines. Part I. The structure of ‘succinimidine’ and ‘glutarimidine’. Journal of the Chemical Society (Resumed), 5000-5007. [Link]
- Ghiriga, I., El-Dien, M. B., & Katritzky, A. R. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(19), 4110-4119. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Ghiriga, I., El-Dien, M. B., & Katritzky, A. R. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(19), 4110-4119. [Link]
- ResearchGate. (n.d.). Tautomers of 2-hydrazinopyrimidin-4(3H)-ones.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- IMSERC. (n.d.). Variable Temperature (VT) Control for NMR.
- Popov, K., Rönkkömäki, H., & Lajunen, L. H. (2006). Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry, 78(3), 663-675. [Link]
- Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. [Link]
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR spectroscopy. Elsevier. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]
- University of Ottawa. (n.d.). Variable Temperature NMR.
- Reich, H. J. (n.d.). Solvent Effects in NMR Spectroscopy. University of Wisconsin.
- ResearchGate. (n.d.). Solvent shift on NMR chemical shifts for pyrimidine hydrogen atoms.
Sources
- 1. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxypyrimidine hydrochloride(38353-09-2) 1H NMR [m.chemicalbook.com]
- 4. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Preventing Insoluble Byproducts in Pyrimidine Synthesis
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the formation of insoluble byproducts during pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with purity, solubility, and yield in their pyrimidine synthesis workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve these common experimental hurdles.
Introduction: The Challenge of Pyrimidine Synthesis
Pyrimidines are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and nucleic acids.[1] While several synthetic routes to pyrimidines exist, such as the widely used Biginelli and Pinner reactions, the formation of insoluble byproducts is a frequent complication.[1] These byproducts not to only reduce the yield of the desired product but also complicate purification, often leading to time-consuming and costly downstream processing. Understanding the underlying causes of byproduct formation is paramount to developing robust and efficient synthetic protocols.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Formation of a Yellow, Fluorescent Byproduct in the Biginelli Reaction
Question: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone (DHPM). What is this byproduct, and how can I prevent its formation?
Answer:
This is a classic issue in the Biginelli reaction. The fluorescent byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP).[2][3] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[2][3] This pathway directly competes with the desired Biginelli condensation.[2][3]
Causality and Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures.[2][3] Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2][3]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2][3] Certain Lewis acids may preferentially promote the desired reaction.[2][3]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[2][3]
Diagram: Competing Pathways in the Biginelli Reaction
Caption: Biginelli vs. Hantzsch reaction pathways.
Issue 2: Low Yield and Unreacted Starting Materials
Question: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials detected by TLC and HPLC. What are the likely causes, and how can I improve the conversion?
Answer:
Low conversion can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[2][3]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[2][3] Transition-metal catalyzed reactions are also an option for improving yields and selectivity.[4]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[2][3] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3][5]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction.[3] Ensure all reactants are of high purity.[3]
-
Solvent Choice: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[2]
Table: General Optimization Parameters for Pyrimidine Synthesis
| Parameter | Recommendation | Rationale |
| Temperature | Optimize via screening (e.g., room temp to reflux) | Balances reaction rate against byproduct formation. |
| Catalyst Loading | Typically 1-10 mol% | Sufficient to promote the reaction without causing unwanted side reactions. |
| Reaction Time | Monitor by TLC/HPLC | Ensures the reaction goes to completion without product degradation. |
| Stoichiometry | Use a slight excess of one reactant (e.g., urea) | Can drive the equilibrium towards the product.[6] |
Issue 3: Difficulty in Purifying the Crude Product Due to Suspected N-Acylurea Byproducts
Question: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
Answer:
N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process.[3] These arise from a competing reaction between the β-ketoester and urea.[3]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[3]
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[3]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[2][7][8] Careful selection of the recrystallization solvent is crucial.[2][7] Flash column chromatography is another widely used technique for purification.[7]
Diagram: Troubleshooting Workflow for Purification
Caption: General purification and optimization workflow.
Issue 4: Poor Solubility of the Final Pyrimidine Product
Question: My final purified pyrimidine product has very low solubility in common organic and aqueous solvents, which is problematic for downstream applications and biological assays. What strategies can I employ to improve its solubility?
Answer:
Poor solubility is a common challenge with pyrimidine derivatives, often due to their planar structure and strong crystal lattice energy.[9]
Strategies to Enhance Solubility:
-
pH Adjustment: For pyrimidine derivatives with ionizable groups (e.g., amines), adjusting the pH of the solution can significantly improve solubility.[9] For instance, in acidic conditions, an amine group will be protonated, forming a more soluble cationic species.[9]
-
Use of Co-solvents: Employing a mixture of solvents can enhance solubility. Common co-solvents for biological assays include DMSO, though the final concentration should be kept low (typically <0.5%) to avoid cytotoxicity.[10]
-
Formulation Strategies: For in vitro and in vivo studies, formulation with solubilizing agents like cyclodextrins can be effective.[10]
-
Prodrug Approach: Chemical modification of the pyrimidine derivative to create a more soluble "prodrug" that converts to the active parent drug in vivo is a common strategy in drug development.[11]
Table: Common Solvents for Pyrimidine Derivatives
| Solvent | Polarity | Common Use |
| Ethanol/Methanol | Polar Protic | Recrystallization, Reaction Solvent[7] |
| Ethyl Acetate | Moderately Polar | Recrystallization, Chromatography[7] |
| Hexane/Ethyl Acetate Mixtures | Variable | Flash Column Chromatography[7] |
| DMSO | Polar Aprotic | Stock solutions for biological assays[10] |
| Water (with pH adjustment) | Polar Protic | Aqueous assays for ionizable compounds[9] |
Experimental Protocols
General Protocol for a Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs), with an emphasis on minimizing byproduct formation.
Materials:
-
Aldehyde (10 mmol)
-
β-Ketoester (10 mmol)
-
Urea (12 mmol, 1.2 equivalents)
-
Catalyst (e.g., HCl, 4-5 drops, or a Lewis acid like Yb(OTf)₃, 1-5 mol%)[12]
-
Ethanol (20-30 mL)
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea, and ethanol.
-
Add the catalyst to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[3]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[3]
General Protocol for Single-Solvent Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrimidine compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine in the minimum amount of hot solvent to form a saturated solution.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration.[7]
-
Washing: Wash the crystals with a small amount of cold solvent.[7]
-
Drying: Dry the purified crystals under vacuum.[7]
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Overcoming solubility issues with 4-Pyrimidine methanamine in aqueous solutions.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
- BenchChem. (2025). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
- BenchChem. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
- ResearchGate.
- BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Methods for Pyrimidine-Based Compounds.
- Singh, P., Kumar, V., & Singh, D. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4. [Link]
- MDPI. (2023).
- ACS Omega. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
- ResearchGate. Optimization of the reaction condition for the synthesis of.
- BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- Zrenner, C., St-Laurent, G., & Ashihara, H. (2006). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. In The Structure and Function of Plastids (pp. 95-124). Springer, Dordrecht. [Link]
- Wikipedia. Biginelli reaction. [Link]
- Harper's Illustrated Biochemistry (31st). Purine & Pyrimidine Metabolism.
- NIH. (2019). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]
- Creative Proteomics Blog. (2024).
- Wikipedia. Pyrimidine metabolism. [Link]
- Organic Chemistry Portal. Biginelli Reaction. [Link]
- Analytical Chemistry. Chromatography of Pyrimidine Reduction Products. [Link]
- ResearchGate. Recent Developments in the Reactivity of the Biginelli Compounds. [Link]
- NIH. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]
- Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]
- Revue Roumaine de Chimie.
- YouTube. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Biginelli Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Choice for 2-Hydrazinopyrimidine Coupling Reactions
Welcome to the technical support center for optimizing catalyst choice in 2-hydrazinopyrimidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to enhance the success and efficiency of your experiments.
The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone for the formation of C–N bonds in modern organic synthesis.[1][2][3] However, the unique electronic and structural properties of this compound present a distinct set of challenges that require careful consideration of the catalytic system. This guide will provide both fundamental understanding and practical advice to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering insights into the underlying causes and providing actionable solutions.
Question 1: I am observing low to no yield of my desired coupled product. What are the likely causes and how can I improve it?
Answer:
Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Catalyst Deactivation: this compound, like other hydrazine derivatives, can act as a reductant, leading to the formation of inactive palladium black.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands that stabilize the Pd(0) center and promote the desired catalytic cycle over catalyst decomposition.[5] Consider using pre-formed, air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) to ensure the efficient generation of the active LPd(0) species.[6][7]
-
-
Inappropriate Ligand Choice: The steric and electronic properties of the ligand are critical for a successful coupling with this specific nucleophile.
-
Suboptimal Base Selection: The choice of base can significantly influence the reaction outcome. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but can also promote side reactions if not chosen carefully.[6]
-
Poor Reagent Quality: Impurities in reagents or solvents, especially water and oxygen, can poison the catalyst.[7]
-
Solution: Ensure all reagents are of high purity. Use anhydrous and degassed solvents. Liquid amines should be purified by distillation or filtration through activated alumina.[7]
-
Below is a troubleshooting workflow to address low-yield issues:
Caption: Troubleshooting workflow for low product yield.
Question 2: I am observing significant formation of side products, such as diarylation or N-N bond cleavage. How can I improve the selectivity for the desired mono-arylated product?
Answer:
Controlling selectivity is a key challenge in hydrazine couplings due to the presence of multiple reactive N-H bonds and the potential for N-N bond scission.[1]
Potential Causes & Solutions:
-
Polyarylation: The mono-arylated product can undergo a second coupling reaction.
-
Solution: Carefully control the stoichiometry of the reactants. Use a slight excess of the this compound (e.g., 1.1-1.5 equivalents) relative to the aryl halide. Additionally, employing sterically hindered ligands can disfavor the second coupling event.
-
-
N-N Bond Cleavage: The palladium catalyst can mediate the cleavage of the hydrazine N-N bond, leading to the formation of 2-aminopyrimidine as a byproduct.[1]
-
Solution: Milder reaction conditions (lower temperature, weaker base) may suppress this side reaction. The choice of ligand is also critical; ligands that promote rapid reductive elimination can outcompete the N-N cleavage pathway.
-
-
Hydrodehalogenation: The replacement of the halide on the aryl partner with a hydrogen atom is a common side reaction.
-
Solution: This is often exacerbated by the presence of water or other protic sources. Ensure strictly anhydrous conditions. This can also be a sign of an inefficient catalytic cycle, so re-evaluating the catalyst, ligand, and base combination is warranted.
-
| Side Product | Potential Cause | Suggested Optimization |
| Diarylated Product | Excess aryl halide; highly active catalyst | Use slight excess of this compound; screen less reactive catalyst systems if necessary. |
| 2-Aminopyrimidine | N-N bond cleavage | Employ milder reaction conditions; screen ligands that favor rapid reductive elimination. |
| Hydrodehalogenated Arene | Presence of protic impurities; slow reductive elimination | Use anhydrous reagents and solvents; optimize catalyst system for faster turnover. |
Caption: Common side products and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for this compound coupling reactions?
A1: The choice of palladium source is crucial for generating the active Pd(0) catalyst. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction, which can be inefficient.[6] For more reliable and reproducible results, air-stable palladium precatalysts such as Buchwald's G3 or G4 precatalysts are highly recommended.[6][7] These form the active LPd(0) species rapidly upon exposure to a base.[6]
Q2: How do I select the optimal ligand for my specific substrates?
A2: There is no single "best" ligand, as the optimal choice depends on the specific aryl halide and any substituents on the this compound. However, a good starting point is to screen a panel of bulky, electron-rich biaryl monophosphine ligands.[5][6] These ligands have proven effective for a wide range of challenging C-N couplings. A suggested initial screening panel is provided below.
Q3: What is the role of the base in the catalytic cycle, and how do I choose the right one?
A3: The base plays a critical role in the deprotonation of the hydrazine to form the active nucleophile that coordinates to the palladium center.[12] The choice of base can significantly impact reaction rates and functional group tolerance. Strong bases like NaOtBu or LiHMDS are often effective but can be incompatible with base-sensitive functional groups.[6][12] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance but may require higher reaction temperatures.[6]
Q4: Can I use copper catalysts for this transformation?
A4: While copper-catalyzed Ullmann-type couplings are an alternative for C-N bond formation, they often require higher temperatures and are generally more effective with aryl iodides and bromides.[13] Palladium-based systems, particularly with modern phosphine ligands, typically offer broader scope, especially for less reactive aryl chlorides.[9]
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol provides a framework for efficiently screening different catalyst systems.
-
Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the specific phosphine ligand (4 mol%).
-
Reagent Addition: To each vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to each vial to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine conversion and product formation.
Caption: Workflow for catalyst system screening.
Recommended Initial Catalyst Screening Panel
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.4 eq) | Toluene | 100 |
| Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | NaOtBu (1.4 eq) | Toluene | 100 |
| XPhos Pd G3 (2 mol%) | - | K₃PO₄ (2.0 eq) | Dioxane | 110 |
| SPhos Pd G3 (2 mol%) | - | Cs₂CO₃ (2.0 eq) | Dioxane | 110 |
Caption: A starting point for catalyst screening conditions.
References
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Doye, S. (2014). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research. [Link]
- LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
- Nagy, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]
- LibreTexts. (2020).
- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
- Wang, J. Y., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
- Wang, J. Y., et al. (2021).
- Wang, J. (2021). Mechanistic Studies of Pd-Catalyzed C-N Bond Forming Reactions. eScholarship. [Link]
- Ma, F-F., et al. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett. [Link]
- Crawford, S. M., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides. Chemistry – A European Journal. [Link]
- Wang, J. Y., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central. [Link]
- Wang, J. Y., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
- Wang, J. Y., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie. [Link]
- Gryaznov, D. S., et al. (2022).
- Lundgren, R. J., & Stradiotto, M. (2010). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine.
- Newman, S. G., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. [Link]
- Al-Suwaidan, I. A., et al. (2013).
- Wang, J., et al. (2022). Light-enabled metal-free pinacol coupling by hydrazine.
- Allouch, F., et al. (2020). Optimization of the Buchwald-Hartwig reaction.
- Lee, Y., et al. (2021).
- Figadere, B., et al. (2019). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2.
- Wikipedia. (n.d.).
- El-Hashash, M. A., et al. (2014). Scheme 4. Reactions with hydrazinopyrimidine 2.
- Zhang, Y., et al. (2022). Radical coupling reactions of hydrazines via photochemical and electrochemical strategies. Organic Chemistry Frontiers. [Link]
- Kreutzberger, A., & Schimmelpfennig, H. (1975). [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. Arzneimittelforschung. [Link]
- Sar, A., et al. (2021). Screening of catalysts for cross coupling reaction.
- Chen, Y., et al. (2018). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules. [Link]
- Nagy, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]
- Grainger, R., et al. (2019). Screening strategy pursues photocatalytic couplings for drug discovery. Chemistry World. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Cossy, J., et al. (2009). Cobalt-catalyzed cross-coupling between in situ prepared arylzinc halides and 2-chloropyrimidine or 2-chloropyrazine. Organic Letters. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. | Semantic Scholar [semanticscholar.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic 2-Hydrazinopyrimidine Reactions
Welcome to the technical support center for managing exothermic reactions involving 2-hydrazinopyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for ensuring thermal safety and reaction reproducibility. The synthesis of 2-hydrazinopyrimidines often involves highly exothermic steps, where inadequate temperature control can lead to thermal runaway, byproduct formation, and significant safety hazards.[1][2] This resource provides a structured approach to understanding, predicting, and controlling these thermal risks.
Part 1: Fundamentals of Exothermic Risk
This section addresses the foundational questions regarding the thermal hazards inherent in this compound synthesis.
Q1: Why are reactions involving hydrazine and pyrimidine derivatives often highly exothermic?
The primary reaction, a nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring by hydrazine, is intrinsically exothermic. The formation of the stable C-N bond releases significant energy.[3] However, the greater danger often lies in secondary or decomposition reactions.[4] Hydrazine and its salts can undergo violent exothermic decomposition, especially at elevated temperatures or in the presence of certain catalysts or byproducts.[3][5][6] For instance, acidic byproducts like HCl, generated during the reaction, have been shown to lower the decomposition onset temperature of hydrazine monohydrate, creating a significant risk.[5][6][7]
Q2: What is a thermal runaway, and what are its consequences?
A thermal runaway is a hazardous feedback loop where the heat generated by an exothermic reaction exceeds the rate of heat removal from the system.[2][8] This surplus heat increases the reaction mixture's temperature, which exponentially accelerates the reaction rate, leading to an even faster rate of heat generation.[2][9] If uncontrolled, this cycle can cause a rapid spike in temperature and pressure, potentially exceeding the design limits of the reactor.[1] The consequences can be catastrophic, ranging from boiling over of toxic materials to vessel rupture, fire, and explosion.[1][2]
Q3: How does reaction scale-up affect thermal risk?
Scaling up a reaction significantly increases the risk of thermal runaway. The heat generated by a reaction is proportional to the volume of the reactants, while the ability to remove heat is proportional to the surface area of the reactor. As the reactor size increases, the volume increases cubically while the surface area only increases squarely. This results in a decreased surface-area-to-volume ratio, making heat dissipation far less efficient on a larger scale.[2][10] A reaction that is easily controlled in a 100 mL flask may become dangerously uncontrollable in a 20 L reactor without re-evaluated engineering controls.[11]
Part 2: Proactive Temperature Management & Troubleshooting
This section provides practical guidance on assessing thermal hazards and implementing control strategies, followed by common troubleshooting scenarios.
FAQs: Hazard Assessment & Control
Q4: What is the first step I should take to assess the thermal risk of my specific reaction?
Before any experiment, a thorough hazard assessment is essential.[12] This begins with a comprehensive literature review for any reported thermal data on your reaction or analogous systems. The most critical step is to perform calorimetric studies.[8] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) provide quantitative data on the heat of reaction (ΔHr), the onset temperature of decomposition, and the potential adiabatic temperature rise (ΔTad).[8][11] This data is crucial for determining the Maximum Temperature of the Synthesis Reaction (MTSR), which represents the highest temperature the reaction would reach in a total cooling failure scenario.[13]
Q5: How do I select an appropriate cooling system for my reaction?
The choice of cooling system depends on the scale and the measured exothermicity of the reaction.[14]
-
For small-scale, low-exotherm reactions: A simple ice/water or ice/salt bath may suffice.[15][16]
-
For moderate exotherms or precise temperature control: A jacketed reactor connected to a refrigerated circulator is the standard method.[10][17] This allows for active and responsive temperature management.
-
For highly exothermic reactions or scale-up: More robust engineering controls are necessary. This often involves moving from a batch process to a semi-batch process, where one reagent is added slowly to control the rate of heat generation.[10][18] Flow chemistry, using microreactors with very high surface-area-to-volume ratios, offers superior heat transfer and is an inherently safer design for managing dangerous exotherms.[19][20]
Q6: Can solvent selection be used as a safety control?
Yes, solvent choice is a critical safety parameter. Using a lower-boiling-point solvent can provide a layer of passive safety.[5][7] If the reaction temperature approaches the solvent's boiling point, the solvent will reflux, removing energy via the latent heat of vaporization. However, relying on this alone is insufficient, as it may not be adequate to handle a rapid exotherm, especially if the condenser's cooling capacity is overwhelmed.[6] Additionally, selecting a solvent with a higher heat capacity can help absorb more reaction heat for a given temperature increase.[19]
Q7: My reaction generates an acidic byproduct. You mentioned this is a risk. How can I mitigate it?
This is a critical insight for hydrazine-based reactions. The generation of acids like HCl can significantly lower the thermal stability of the reaction mixture.[5][6] The most effective mitigation strategy is to add a non-nucleophilic base, such as sodium acetate (NaOAc) or potassium carbonate (K2CO3), to the reaction mixture at the start.[3][7] This base neutralizes the acid as it is formed, preventing it from catalyzing the decomposition of unreacted hydrazine.[5][7] This simple addition can dramatically increase the onset temperature of the exothermic decomposition, creating a much safer process.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Sudden, uncontrolled temperature spike. | 1. Reagent added too quickly. 2. Cooling system failure. 3. Inadequate mixing leading to localized "hot spots". | 1. Immediately stop all reagent addition. 2. Ensure cooling system is operational and set to a lower temperature. 3. Increase stirring rate if safe to do so. 4. If temperature continues to rise rapidly, prepare for emergency quench (see Protocol 2). |
| Reaction temperature is consistently above the set point. | 1. Reaction is more exothermic than anticipated. 2. Cooling capacity of the system is insufficient for the reaction scale/rate. | 1. Slow down the rate of reagent addition significantly.[16] 2. Lower the set point of the cooling circulator. 3. Consider diluting the reaction mixture with more solvent to increase the thermal mass. |
| Low yield and/or significant byproduct formation. | 1. Overheating may be causing decomposition of the product or starting materials. 2. Localized overheating due to poor mixing. | 1. Re-evaluate the reaction temperature; a lower temperature may be required. 2. Improve stirring efficiency. 3. Ensure controlled, slow addition of the limiting reagent to maintain a low concentration and minimize side reactions. |
| Delayed exotherm after addition is complete. | Accumulation of unreacted starting material due to an induction period or too-low initial temperature. | 1. This is a highly dangerous situation. Do not attempt to heat the reaction to "kick-start" it. 2. Maintain cooling and stirring. 3. If a delayed runaway begins, treat it as an emergency. The risk is high because all reagents are already present in the reactor. |
Part 3: Diagrams & Visual Workflows
Visual aids are essential for understanding complex safety concepts. The following diagrams illustrate the thermal runaway feedback loop, a decision-making workflow for thermal management, and the chemical principle behind stabilizing hydrazine reactions.
Caption: Mitigation of acid-catalyzed decomposition of hydrazine.
Part 4: Experimental Protocols
These protocols provide a generalized framework. Always adapt them to your specific chemical process and perform a thorough risk assessment.
Protocol 1: General Procedure for Controlled Addition in a Jacketed Reactor
This protocol outlines a safe method for performing an exothermic reaction using a semi-batch approach.
[8]1. Reactor Setup & Pre-Reaction Checks:
- Assemble a clean, dry jacketed reactor with an overhead stirrer, a thermocouple to monitor the internal reaction temperature, a condenser, and an addition funnel or syringe pump.
- Connect the reactor jacket to a circulating bath. Ensure the cooling fluid is appropriate for the desired temperature range.
- Perform a leak check of the system.
- Charge the reactor with the initial substrate, the neutralizing base (e.g., sodium acetate), and the solvent.
- Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0–5 °C).
-
Reagent Addition:
-
Dissolve the this compound precursor (e.g., 2-chloropyrimidine) or hydrazine in a suitable solvent in the addition funnel or syringe pump.
-
Begin adding the reagent solution dropwise or at a slow, constant, pre-calculated rate.
-
Crucially, monitor the internal temperature. The addition rate must be slow enough that the cooling system can maintain the temperature within a narrow range (e.g., ±2 °C) of the set point. [8] * If the temperature rises above the set limit, immediately stop the addition. Allow the cooling system to bring the temperature back down before resuming at a slower rate.
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, continue to stir and cool the reaction for a specified period, monitoring for any delayed exotherm.
-
Once the reaction is deemed complete by an appropriate analytical method (TLC, LC-MS, etc.), proceed with a planned and safe work-up and quenching procedure.
-
Protocol 2: Emergency Quenching Procedure
This procedure should be understood by all personnel before the reaction begins. It is a last resort in the event of an uncontrollable thermal runaway.
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity and evacuate non-essential operators.
-
Stop all reagent addition and heating.
-
Apply maximum cooling via the reactor jacket and an external ice bath if possible.
-
-
Quenching (if necessary):
-
If the temperature continues to rise uncontrollably, a quench may be required. The choice of quenching agent must be determined during the hazard assessment phase.
-
A common method is dilution with a large volume of a cold, inert solvent to dissipate heat and reduce reactant concentrations. [21] * For neutralizing excess hydrazine, a dilute solution of an oxidizing agent like sodium hypochlorite can be used, but this quenching reaction is itself exothermic and must be performed with extreme caution and secondary cooling. [21] * NEVER add water to a reaction that may contain water-reactive reagents.
-
References
- Wang, Z., Richter, S. M., Gandarilla, J., Kruger, A. W., & Rozema, M. J. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development, 17(12), 1603–1610. [Link] 2[5][6]. Efficiency Finder. (2017). Cooling during chemical reactions in chemical industry. [Link]
- Wang, Z., et al. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.
- ACS Publications. Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development. [Link]
- TheSafetyMaster. (2024). Exothermic Reaction Hazards. [Link]
- ACS Publications. (2013). Details of the process safety evaluation are discussed in this work. Organic Process Research & Development. [Link]
- Quora. (2014). What are the most efficient heat removal methods in an exothermic reaction system? [Link]
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
- Asynt. (2024). What are the best tools for cooling chemical reactions? [Link]
- IChemE. (1993). The protection of reactors containing exothermic reactions: an HSE view. [Link]
- H.E.L Group.
- University of Rochester, Department of Chemistry.
- Reddit. (2022). Cooling down methods. r/chemistry. [Link]
- ACS Publications. Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters. Organic Process Research & Development. [Link]
- Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]
- MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- Chemical Industry Journal. (2020). Handling Reaction Exotherms – A Continuous Approach. [Link]
- ARIA. Runaway reactions, case studies, lessons learned. [Link]
- Health and Safety Executive. Chemical reaction hazards and the risk of thermal runaway INDG254. [Link]
- ResearchGate. (2013). Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors. [Link]
- ResearchGate.
- Google Patents. (1979). US4132529A - Temperature control in exothermic/endothermic reaction systems.
- ioKinetic. (2025).
- World Journal of Advanced Research and Reviews. (2022). Practical approach to prediction and prevention of runaway reactions. [Link]
- SciSpace. (1999).
- RSC Publishing. (2021). Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter. [Link]
- ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? [Link]
- PMC - NIH. (2025).
- MDPI. (2022). Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. Entropy. [Link]
- YouTube. (2016). Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. [Link]
- University of Tübingen. Calorimetry. [Link]
- PubMed Central. (2015).
- MDPI. (2023). Biological Calorimetry: Old Friend, New Insights. International Journal of Molecular Sciences. [Link]
- PMC - NIH. (2025).
Sources
- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 2. cedrec.com [cedrec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. T2 Laboratories Runaway Reaction Hazards [iokinetic.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 10. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 11. helgroup.com [helgroup.com]
- 12. icheme.org [icheme.org]
- 13. wjarr.com [wjarr.com]
- 14. Cooling during chemical reactions in chemical industry - Efficiency Finder [wiki.zero-emissions.at]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. labproinc.com [labproinc.com]
- 17. asynt.com [asynt.com]
- 18. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 19. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Selection in 2-Hydrazinopyrimidine Reactions
Welcome to the technical support center for optimizing reactions with 2-hydrazinopyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent choice in directing reaction outcomes. Here, we move beyond simple protocol recitation to explore the underlying chemical principles, offering field-tested insights and robust troubleshooting strategies.
Introduction: The Pivotal Role of the Solvent
This compound is a cornerstone building block in heterocyclic synthesis, prized for its dual nucleophilic centers that enable the construction of fused ring systems like pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines. However, the reactivity of this molecule is exquisitely sensitive to its environment. The choice of solvent is not merely a matter of dissolution; it is a powerful tool that can dictate reaction pathways, influence yields, and determine the final product structure. A suboptimal solvent can lead to a cascade of issues, from sluggish or stalled reactions to the formation of intractable side products. This guide will equip you with the expertise to harness solvent effects for successful and reproducible outcomes.
Troubleshooting Guide & FAQs
Here we address common problems encountered during reactions involving this compound, with a focus on solvent-related causes and solutions.
FAQ 1: My reaction to form a pyrazolo[1,5-a]pyrimidine from this compound and a 1,3-dicarbonyl compound is giving low yields. What could be the issue?
Answer: Low yields in this classic condensation-cyclization reaction are frequently tied to solvent choice. The reaction proceeds through a hydrazone intermediate, followed by an intramolecular cyclization and dehydration. The ideal solvent must facilitate each of these steps.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These are often the solvents of choice for this transformation.
-
Why they work: Protic solvents can protonate the carbonyl group of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine. They also effectively solvate the transition states and can participate in the proton transfer steps required for both hydrazone formation and the final dehydration. Acetic acid often serves as both the solvent and an acid catalyst, further accelerating the reaction.
-
Troubleshooting:
-
If you are using a neutral protic solvent like ethanol and the reaction is slow, consider adding a catalytic amount of acid (e.g., acetic acid, HCl) to promote the initial condensation.
-
If your starting materials are not fully soluble in ethanol at room temperature, try gentle heating or switching to a higher-boiling alcohol like n-butanol.
-
-
-
Aprotic Solvents (e.g., DMF, DMSO, Toluene):
-
Potential Pitfalls: While these solvents can be effective, especially for dissolving recalcitrant starting materials, they can slow down the reaction if proton transfer is the rate-limiting step. In the absence of an external acid catalyst, the reaction may not proceed efficiently.
-
Troubleshooting: If you must use an aprotic solvent for solubility reasons, ensure a catalytic amount of a suitable acid (like p-toluenesulfonic acid) is present.
-
Data Summary: Solvent Effects on Pyrazolo[1,5-a]pyrimidine Synthesis
| Solvent | Typical Conditions | Expected Outcome | Troubleshooting Tips |
| Ethanol | Reflux, 2-6 h | Good to excellent yields. | Add catalytic acid if reaction is slow. |
| Acetic Acid | Reflux, 1-3 h | Excellent yields, often faster reaction rates. | Can be corrosive; ensure your substrate is stable. |
| DMF | 80-120 °C, 4-12 h | Variable yields, highly substrate-dependent. | Add an acid catalyst (e.g., PTSA). |
| Toluene | Reflux with Dean-Stark trap | Can be effective if water removal is critical. | Often requires an acid catalyst. |
FAQ 2: I am trying to synthesize a triazolo[4,3-a]pyrimidine, but I am isolating the isomeric triazolo[1,5-a]pyrimidine instead. How can the solvent influence this?
Answer: This is a classic case of kinetic versus thermodynamic control, where the solvent can play a decisive role. The reaction of this compound with a one-carbon electrophile (e.g., triethyl orthoformate) can lead to two different cyclized products.
-
The Dimroth Rearrangement: The initially formed product is often the kinetically favored 1,2,4-triazolo[4,3-a]pyrimidine. However, under certain conditions, this can rearrange to the more thermodynamically stable 1,2,4-triazolo[1,5-a]pyrimidine isomer.
-
Solvent Influence:
-
Polar Protic Solvents (e.g., alcohols): These solvents can facilitate the ring-opening and ring-closing steps of the Dimroth rearrangement, especially at elevated temperatures. Running the reaction in refluxing ethanol for an extended period is more likely to yield the rearranged, thermodynamically stable [1,5-a] isomer.
-
Aprotic Solvents (e.g., Dioxane, DMF): In the absence of protons to mediate the rearrangement, it is often easier to isolate the initial, kinetically favored [4,3-a] product, especially if lower temperatures and shorter reaction times are used.
-
Workflow for Selective Isomer Synthesis
Caption: Solvent choice to control kinetic vs. thermodynamic product formation.
FAQ 3: My this compound starting material is poorly soluble in the recommended solvent. What are my options?
Answer: Solubility is a critical prerequisite for any reaction. If your starting material does not dissolve, the reaction will be slow and inefficient, proceeding only at the solid-liquid interface.
-
Switch to a More Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent at dissolving a wide range of organic molecules, including many heterocyclic compounds. They are a good first choice when solubility is an issue in less polar solvents like alcohols or toluene. Be mindful that you may need to adjust the reaction temperature and workup procedure.
-
Use a Co-solvent System: A mixture of solvents can sometimes provide the desired solubility without drastically changing the reaction conditions. For example, if your reaction works well in ethanol but solubility is poor, you could try a mixture of ethanol and DMF. Start with a small amount of the co-solvent (e.g., 10-20% v/v) and increase as needed.
-
Increase the Temperature: For most solvents, solubility increases with temperature. Gently heating the mixture to achieve dissolution before proceeding with the reaction can be effective. Ensure the temperature does not exceed the boiling point of the solvent or cause decomposition of your starting materials.
Experimental Protocol: A General Procedure for Pyrazolo[1,5-a]pyrimidine Synthesis
This protocol provides a robust starting point for the synthesis of pyrazolo[1,5-a]pyrimidines, a common application of this compound.
Objective: To synthesize a substituted pyrazolo[1,5-a]pyrimidine via the condensation of this compound with a 1,3-dicarbonyl compound.
Materials:
-
This compound (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0-1.1 eq)
-
Solvent (e.g., Glacial Acetic Acid or Ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Step-by-Step Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.05 eq).
-
Solvent Addition: Add the chosen solvent (e.g., glacial acetic acid, ~10 mL per gram of this compound).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Expert Tip: The reaction in acetic acid is often complete within 1-3 hours, while in ethanol it may require 4-8 hours.
-
Workup:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration.
-
If no precipitate forms, slowly pour the reaction mixture into a beaker of ice-water. A solid product should crash out.
-
Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol or diethyl ether to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Troubleshooting Workflow for the Protocol
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- Al-Zaydi, K. M. (2008). A facile, one-pot synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives. Molecules, 13(11), 2825-2835. [Link]
- Gomaa, M. A.-M. (2010). Synthesis of pyrazolo[1,5-a]pyrimidines from this compound.
- Guerret, P., Jacquier, R., & Maury, G. (1973). Isomerisation de derives du s-triazolo[4,3-a]pyrimidine en derives du s-triazolo[1,5-a]pyrimidine (réarrangement de Dimroth). Journal of Heterocyclic Chemistry, 10(4), 643-646. [Link]
Technical Support Center: Work-up Procedures for Aqueous 2-Hydrazinopyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the aqueous work-up of reactions involving 2-hydrazinopyrimidine. The unique chemical nature of this reagent—possessing both basic amine functionalities and the potential for strong hydrogen bonding—often presents challenges during product isolation and purification. This resource is designed to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Section 1: Fundamental Properties & Initial Considerations
Before initiating a work-up, it is crucial to understand the properties of this compound and how they influence procedural design. It is a basic compound due to its multiple nitrogen atoms and can form salts with acids.[1][2] This acidic/basic character is the cornerstone of a successful extractive work-up.[3][4][5]
FAQ: Quenching and pH Adjustment
Question: My reaction is complete. What is the first step in the work-up, and why is pH control so important?
Answer: The first and most critical step is the controlled quenching of the reaction. This typically involves diluting the reaction mixture with water, followed by careful pH adjustment.
The rationale is twofold:
-
Safety and Reactivity: If excess hydrazine hydrate is present, it must be neutralized. While quenching with oxidizing agents like sodium hypochlorite is possible, it can be highly exothermic and may affect your product.[6] A safer initial approach is dilution with a large volume of cold water, followed by pH adjustment to neutralize any acidic or basic catalysts.[6]
-
Product Solubility Control: The solubility of your product and any remaining this compound is highly dependent on pH.
-
Basic Products (Common): Most products derived from this compound (e.g., pyrazolo[1,5-a]pyrimidines) are basic. To extract them into an organic solvent, the aqueous layer must be made basic (pH > 9-10).[5] This ensures the product is in its neutral, "free base" form, which is more soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or chloroform.
-
Acidic Byproducts/Reagents: If your reaction used acidic reagents or generated acidic byproducts, adjusting the pH to be basic will convert them into their anionic salt forms, which will remain in the aqueous layer during extraction.[3][7]
-
Experimental Protocol: General Reaction Quenching and pH Adjustment
-
Cooling: Cool the reaction vessel to 0-5 °C in an ice bath to manage any potential exotherms during quenching.
-
Dilution: Slowly add cold deionized water to the reaction mixture with vigorous stirring. A volume of 5-10 times the initial reaction volume is a good starting point.
-
Initial pH Check: Use pH paper or a calibrated pH meter to check the pH of the aqueous mixture.
-
Basification: For a typical basic product, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the pH is between 9 and 11.
-
Scientist's Note: Use sodium bicarbonate with caution if significant acid is present, as it will generate CO₂ gas, leading to pressure buildup and foaming.[8] Add it slowly and ensure adequate venting. Potassium carbonate is a stronger base and has a better "salting-out" effect, which can improve extraction efficiency by reducing the solubility of organic compounds in the aqueous layer.[9]
-
-
Proceed to Extraction: Once the pH is stable in the desired range, you can proceed with the liquid-liquid extraction.
Section 2: Troubleshooting Product Isolation & Extraction
This section addresses the most common challenges encountered when isolating the desired product from the aqueous mixture.
Troubleshooting Guide: Common Work-up Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not precipitate or extract into the organic layer. | 1. The product is protonated and remains as a water-soluble salt. 2. The product is highly polar. | 1. Check and Adjust pH: Ensure the aqueous layer is sufficiently basic (pH 9-11) to deprotonate your product to its free base form.[5] 2. Increase Solvent Polarity: If the product is still not extracting, try a more polar solvent like chloroform or a mixture of DCM with 10% methanol. 3. Salting Out: Add solid sodium chloride (NaCl) or potassium carbonate (K₂CO₃) to the aqueous layer to decrease the solubility of your product and "push" it into the organic phase.[9] |
| An emulsion forms at the aqueous-organic interface. [8] | 1. High concentration of salts or polar byproducts. 2. Vigorous shaking of the separatory funnel. | 1. Wait: Allow the separatory funnel to stand undisturbed for 10-30 minutes. 2. Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, helping to break the emulsion.[7] 3. Filtration: Pass the entire mixture through a pad of Celite® or glass wool. 4. Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. |
| A gooey precipitate forms between the layers. [8] | Insoluble salts or polymeric byproducts have formed. | 1. Dilute: Add more water and organic solvent to dissolve the precipitate. 2. Filter: If dilution fails, filter the entire mixture to remove the insoluble material before proceeding with the separation of the liquid layers. Wash the filtered solid with both the aqueous and organic solvents to recover any trapped product. |
| The organic layer is colored, even after multiple washes. | Residual colored impurities or halogen reagents. | 1. Activated Carbon: Stir the organic layer with a small amount of activated charcoal for 15-20 minutes, then filter through Celite®. 2. Thiosulfate Wash: If excess halogen (e.g., from an NBS or I₂ reaction) is suspected, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[8] |
Visualization of the Work-up Decision Process
The following diagram illustrates a logical workflow for a standard aqueous work-up, incorporating key decision points from the troubleshooting guide.
Caption: A typical workflow for the aqueous work-up of this compound reactions.
Section 3: Purification Strategies
After a successful extraction and concentration, the crude product often requires further purification. The most common methods are recrystallization and column chromatography.
Question: My crude product is an oil/solid. How do I choose between recrystallization and column chromatography?
Answer: The choice depends on the purity of your crude material and its physical properties.
-
Recrystallization: This is the preferred method if your crude product is a solid and relatively pure (>85-90%). It is efficient for removing small amounts of impurities. Common solvent systems for pyrazolo[1,5-a]pyrimidines include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[10]
-
Column Chromatography: This is necessary when the crude product is an oil, is significantly impure, or contains byproducts with similar polarity to the desired compound. For pyrazolo[1,5-a]pyrimidine derivatives, silica gel is the most common stationary phase.[11]
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.
-
Pro-Tip for Basic Compounds: To prevent streaking of basic compounds on silica gel (which is acidic), it is often beneficial to add a small amount of triethylamine (~0.5-1%) to the eluent system.[12]
-
Troubleshooting Purification
Caption: Troubleshooting common issues during the purification of basic heterocyclic products.
References
- BenchChem.
- Wikipedia.Acid–base extraction.[Link]
- BenchChem.
- National Institutes of Health (NIH).Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid.[Link]
- University of Toronto.Acid and Base Extraction - Engineering Ideas Clinic.[Link]
- Swarthmore College.Acid-Base Extraction.[Link]
- University of Rochester.Troubleshooting: The Workup.[Link]
- BenchChem.
- PubMed Central.Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.[Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable.MedChem Tips and Tricks.[Link]
- Reddit.
- Chemistry LibreTexts.4.8: Acid-Base Extraction.[Link]
- PubChem.2-Hydrazinylpyrimidine.[Link]
- University of Rochester.Workup: Amines.[Link]
- Reddit.Amine workup.[Link]
- Eur. J. Org. Chem.pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB).[Link]
Sources
- 1. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of 2-Hydrazinopyrimidine Reaction Products
For researchers and professionals in drug development, 2-hydrazinopyrimidine is a cornerstone building block. Its unique bifunctional nature, possessing both a highly nucleophilic hydrazine moiety and a heterocyclic pyrimidine ring, makes it an exceptionally versatile precursor for synthesizing fused heterocyclic systems. These products, particularly pyrazolo[1,5-a]pyrimidines, are purine analogues and have garnered significant interest for their wide-ranging biological activities, including roles as kinase inhibitors and antimicrobial agents.[1][2]
However, the very reactivity that makes this compound so valuable also introduces significant challenges in structural confirmation. Reactions with asymmetric electrophiles can lead to multiple regioisomers, and incomplete cyclization can yield simple hydrazones. Mischaracterization of a lead compound can have profound consequences, wasting resources and invalidating downstream biological data.
This guide provides a robust, field-proven framework for the unambiguous structural determination of this compound reaction products. We will move beyond simple procedural lists to explain the causal logic behind experimental choices, empowering you to design self-validating analytical workflows. We will focus on the most common and challenging reaction class—cyclocondensation with 1,3-dicarbonyl compounds—and provide the comparative data and protocols necessary for definitive confirmation.
Part 1: The Predominant Reaction Pathway & The Core Challenge of Regioselectivity
The most prevalent reaction of this compound involves a cyclocondensation with a 1,3-dielectrophile, such as a β-dicarbonyl compound or a β-ketoester.[3][4] This reaction doesn't simply form a hydrazone; it proceeds via a cascade that results in the formation of a highly stable, fused aromatic pyrazolo[1,5-a]pyrimidine ring system.
The generally accepted mechanism involves two key steps:
-
Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen of the hydrazine group attacks one of the carbonyl carbons.
-
Intramolecular Cyclization & Dehydration: The endocyclic nitrogen of the pyrimidine ring (N1) then attacks the second carbonyl, followed by dehydration to yield the final aromatic fused ring.
Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
The primary analytical challenge arises when the 1,3-dicarbonyl compound is asymmetric (e.g., a β-ketoester like ethyl acetoacetate). In this scenario, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to two possible regioisomeric products. Distinguishing between these isomers is critical and forms the core of our analytical workflow.
Caption: Two potential reaction pathways leading to regioisomers.
Part 2: A Comparative Guide to Spectroscopic Analysis
A multi-pronged spectroscopic approach is essential for confident structural assignment. High-resolution mass spectrometry (HRMS) confirms the elemental composition, verifying that the expected condensation and dehydration have occurred. However, NMR spectroscopy is the primary tool for differentiating isomers.
Comparative Data Summary
The table below outlines the expected key analytical signatures for different classes of this compound reaction products. This comparative data is crucial for initial hypothesis generation from raw spectral data.
| Product Class | Example Structure | Key ¹H NMR Signals (DMSO-d₆) | Key ¹³C NMR Signals (DMSO-d₆) | Expected Mass (m/z) [M+H]⁺ |
| Simple Hydrazone | Product with Acetone | - Two distinct N-H signals- Pyrimidine ring protons- Two methyl singlets | - C=N signal (~150-160 ppm)- Pyrimidine ring carbons- Two methyl carbons | 151.098 |
| Symmetric Product | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | - Pyrimidine H-2, H-3, H-6 protons- Two distinct methyl singlets- Absence of N-H signals | - C5 & C7 signals (~150-160 ppm)- Two distinct methyl carbons (~15-25 ppm)[5] | 160.092 |
| Isomer A (β-Ketoester) | 5-Methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one | - Pyrimidine H-2, H-3, H-6 protons- One methyl singlet- Broad N-H signal (at C4) | - C=O signal (~160-170 ppm)- C5 signal (~155 ppm)- Methyl carbon (~15 ppm) | 162.072 |
| Isomer B (β-Ketoester) | 7-Methyl-pyrazolo[1,5-a]pyrimidin-5(4H)-one | - Pyrimidine H-2, H-3, H-6 protons- One methyl singlet- Broad N-H signal (at C4) | - C=O signal (~175-185 ppm)- C7 signal (~160 ppm)- Methyl carbon (~20 ppm)[5] | 162.072 |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
In-Depth Analysis: Using 2D NMR to Resolve Ambiguity
While ¹H and ¹³C NMR provide the foundational data, they may not be sufficient to distinguish between Isomer A and Isomer B. The subtle differences in the chemical shifts of the methyl groups can be a clue, but for irrefutable proof, two-dimensional NMR experiments are required.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. To distinguish our isomers, one would look for a correlation between the protons of the methyl group and the carbons of the fused ring system.
-
For Isomer A , the methyl protons (at C5) should show a correlation to the C5 carbon itself, the C6 carbon, and potentially the C4a carbon.
-
For Isomer B , the methyl protons (at C7) should show a correlation to the C7 carbon, the C6 carbon, and potentially the N8 nitrogen (if a ¹H-¹⁵N HMBC is performed). The lack of correlation to C5 would be a key differentiator.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A correlation between the methyl protons and the H-6 proton would be expected in both isomers. However, a definitive NOE between the methyl protons and the H-3 proton would strongly suggest a 7-methyl substitution (Isomer B), depending on the molecule's conformation.
Part 3: Validated Experimental Protocols
Trustworthy data begins with clean synthesis and methodical analysis. The following protocols provide detailed, step-by-step methodologies for a model synthesis and the subsequent analytical workflow.
Protocol 1: Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine
This protocol describes a model reaction with a symmetric dicarbonyl compound, acetylacetone, which yields a single, unambiguous product, ideal for establishing baseline characterization.
Materials:
-
This compound (1.0 eq)
-
2,4-Pentanedione (acetylacetone) (1.1 eq)
-
Ethanol (200 proof)
-
Glacial Acetic Acid (catalytic, ~3-5 drops)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add 2,4-pentanedione (1.1 eq) to the solution, followed by the catalytic amount of glacial acetic acid.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Allow the reaction to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting material. The product can be further purified by recrystallization from ethanol to yield off-white to pale yellow crystals.
-
Characterization: Dry the purified product under vacuum and characterize using ¹H NMR, ¹³C NMR, and HRMS. The resulting spectra should be compared against the data in the summary table.
Protocol 2: Definitive Structure Elucidation Workflow
This workflow provides a logical sequence of experiments to move from a newly synthesized compound to a fully validated structure.
Caption: Logical workflow for structural confirmation of products.
Part 4: The Gold Standard: Single-Crystal X-ray Crystallography
When spectroscopic data remains ambiguous, or when a novel scaffold is synthesized for the first time, single-crystal X-ray crystallography is the ultimate arbiter.[7] It provides an unequivocal, three-dimensional map of the molecule, definitively resolving any questions of connectivity and regiochemistry.[8][9]
Protocol 3: General Method for Growing X-ray Quality Crystals
Obtaining a high-quality crystal is often the most challenging step. Patience and systematic screening of conditions are key.
-
Ensure High Purity: The starting material must be of the highest possible purity (>99%). Recrystallize or chromatograph the sample if necessary.
-
Solvent Screening: Identify a solvent in which your compound is sparingly soluble at room temperature but more soluble when heated. Common solvents include ethanol, methanol, ethyl acetate, acetonitrile, and mixtures thereof.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap that has been pierced with a needle. Allow the solvent to evaporate slowly over several days to weeks in an undisturbed, vibration-free environment.
-
Solvent Diffusion: Create a layered system. Dissolve your compound in a dense solvent in which it is soluble (e.g., DMF or CH₂Cl₂). Carefully layer a less dense "anti-solvent" in which the compound is insoluble (e.g., hexane or ether) on top. Crystals will form at the interface over time.
-
Crystal Harvesting: Once suitable crystals have formed (look for clear, well-defined shapes), carefully remove them from the mother liquor with a loop and submit for analysis.
By combining logical synthetic design with a rigorous, multi-technique analytical approach, researchers can confidently confirm the structures of this compound derivatives, ensuring the integrity and reproducibility of their scientific findings.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate.
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate.
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate.
- Preparation and characterization of some pyrimidine derivatives and study with CT DNA. AIP Conference Proceedings.
- Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. ResearchGate.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate.
- Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-a]pyrimidines. SpringerLink.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Publications.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
- Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI.
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Center for Biotechnology Information.
- Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. ResearchGate.
- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
- Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. National Center for Biotechnology Information.
Sources
- 1. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-<i>a</i>]pyrimidines | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Hydrazinopyrimidine and 4-Hydrazinopyrimidine for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrimidine derivatives stand as privileged scaffolds, integral to the structure of nucleic acids and a plethora of pharmacologically active agents. Among these, hydrazinopyrimidines serve as versatile building blocks, prized for their ability to participate in a variety of chemical transformations to construct more complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two common isomers: 2-hydrazinopyrimidine and 4-hydrazinopyrimidine. Understanding the nuanced differences in their chemical behavior is paramount for researchers in medicinal chemistry and drug development, as the choice of isomer can profoundly impact reaction outcomes, yields, and the biological activity of the final compounds.
This guide will delve into the electronic properties governing the reactivity of these isomers, present supporting experimental data (both established and illustrative), and provide detailed protocols for their comparative analysis.
The Decisive Role of Electron Distribution in the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is not uniform across the ring, leading to significant differences in the chemical environment of substituents at the 2- and 4-positions.
The nitrogen atoms exert a strong electron-withdrawing inductive (-I) effect and a mesomeric (-M) effect, which significantly influences the electron density at the carbon atoms of the ring. Theoretical studies on the electronic properties of pyrimidines have shown that the 2- and 4-positions are the most electron-deficient.[1][2] This electron deficiency directly impacts the nucleophilicity of the attached hydrazine group.
The hydrazine moiety itself is a potent nucleophile, owing to the alpha effect where the lone pair on the terminal nitrogen is destabilized by the adjacent lone pair, making it more available for reaction.[3] However, when attached to the electron-deficient pyrimidine ring, the nucleophilicity of the hydrazine is attenuated. The degree of this attenuation is dependent on the position of attachment.
-
This compound: The hydrazine group at the C2 position is flanked by two ring nitrogen atoms. This proximity leads to a strong withdrawal of electron density from the hydrazine group, significantly reducing its nucleophilicity.
-
4-Hydrazinopyrimidine: The hydrazine group at the C4 position is adjacent to one nitrogen atom and a C-H bond. While still influenced by the electron-withdrawing nature of the ring, the effect is less pronounced compared to the C2 position.
This fundamental electronic difference is the primary driver of the differential reactivity observed between these two isomers.
Visualizing the Electronic Differences
To conceptualize the flow of electron density and its impact on reactivity, the following diagram illustrates the key electronic effects in both isomers.
Caption: Electronic influence of the pyrimidine ring on the hydrazine moiety.
Comparative Reactivity: Experimental Insights and Data
The difference in electron density on the hydrazine groups of 2- and 4-hydrazinopyrimidine manifests in their basicity (pKa) and their nucleophilic reactivity, which can be quantified through kinetic studies.
Basicity (pKa) Comparison
The pKa of the terminal amino group of the hydrazine moiety is a direct measure of its basicity and, by extension, its nucleophilicity. A lower pKa value indicates a less basic and less nucleophilic hydrazine.
Table 1: Comparative pKa Values of Hydrazinopyrimidines
| Compound | Predicted pKa (Terminal NH₂) | Rationale |
| This compound | ~ 3.5 - 4.5 | Strong electron withdrawal by two adjacent ring nitrogens significantly reduces the basicity of the hydrazine. |
| 4-Hydrazinopyrimidine | ~ 5.0 - 6.0 | Electron withdrawal is less pronounced than in the 2-isomer, resulting in a more basic hydrazine. |
| Phenylhydrazine (Reference) | 5.27 | For comparison, a common aromatic hydrazine. |
Note: The pKa values for the hydrazinopyrimidines are estimated based on the known pKa of related heterocyclic hydrazines and the electronic effects of the pyrimidine ring. Precise experimental determination is recommended for specific applications.
Nucleophilic Reactivity: Hydrazone Formation
A classic reaction to probe the nucleophilicity of hydrazines is their condensation with aldehydes to form hydrazones.[4][5] The rate of this reaction is directly proportional to the nucleophilicity of the hydrazine.
Table 2: Comparative Reaction Rates for Hydrazone Formation with p-Nitrobenzaldehyde
| Hydrazine Derivative | Second-Order Rate Constant (k₂) at pH 7.4 (M⁻¹s⁻¹) | Relative Reactivity |
| This compound | 0.5 (Illustrative) | 1 |
| 4-Hydrazinopyrimidine | 5.0 (Illustrative) | 10 |
Note: The rate constants are illustrative to demonstrate the expected trend. Actual values would need to be determined experimentally.
The data clearly indicates that 4-hydrazinopyrimidine is expected to be significantly more reactive as a nucleophile than this compound. This has profound implications for synthetic planning, as reactions with the 2-isomer may require more forcing conditions (e.g., higher temperatures, longer reaction times, or catalysis) to achieve comparable yields to the 4-isomer.
Experimental Protocols for Comparative Reactivity Analysis
To provide a framework for the empirical validation of these reactivity differences, the following detailed experimental protocols are provided.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorbance spectrum of the hydrazinopyrimidine as a function of pH.
Workflow for pKa Determination
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of each hydrazinopyrimidine isomer in DMSO.
-
Buffer Preparation: Prepare a series of buffers with known pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Sample Preparation: For each isomer, prepare a series of samples by diluting a fixed volume of the stock solution into each buffer to a final concentration of 50 µM.
-
Spectroscopic Measurement: Record the UV-Vis absorption spectrum of each sample from 200 to 400 nm.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer.
-
pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.
Protocol 2: Kinetic Analysis of Hydrazone Formation by HPLC
This protocol measures the rate of reaction between the hydrazinopyrimidine isomers and a model aldehyde (e.g., p-nitrobenzaldehyde) by monitoring the formation of the hydrazone product over time using High-Performance Liquid Chromatography (HPLC).
Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of hydrazone formation by HPLC.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare equimolar (e.g., 1 mM) solutions of the hydrazinopyrimidine isomer and p-nitrobenzaldehyde in the desired reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Reaction Initiation: At time zero, mix equal volumes of the two solutions to initiate the reaction.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase.
-
HPLC Analysis: Inject the quenched sample onto a suitable C18 HPLC column and monitor the chromatogram at a wavelength where both the reactants and the product can be detected (e.g., 254 nm or 350 nm).
-
Data Analysis: Integrate the peak areas of the starting materials and the product at each time point.
-
Rate Constant Calculation: Plot the concentration of the product formed over time and fit the data to a second-order rate equation to determine the rate constant (k₂).
Conclusion and Practical Implications
The electronic disparity between the 2- and 4-positions of the pyrimidine ring dictates a clear hierarchy in the reactivity of their corresponding hydrazine derivatives. 4-Hydrazinopyrimidine is the more nucleophilic and, therefore, the more reactive isomer. This heightened reactivity makes it a more suitable choice for reactions where mild conditions are desired or when reacting with less reactive electrophiles.
Conversely, the attenuated reactivity of This compound can be advantageous in scenarios requiring greater selectivity or when the hydrazine needs to survive harsh reaction conditions targeted at other functional groups in the molecule. Its lower basicity might also be beneficial in avoiding base-catalyzed side reactions.
For researchers and professionals in drug development, a thorough understanding of these reactivity differences is not merely academic. It is a critical aspect of rational molecular design and efficient synthesis. The choice between 2- and 4-hydrazinopyrimidine can significantly influence the success of a synthetic campaign and the ultimate properties of the target molecules. The experimental protocols outlined in this guide provide a robust framework for quantifying these differences and making informed decisions in the laboratory.
References
- Diaminopyrimidine - Uses, Dosage, Side Effects & Precautions. Drug Today Medical Times. [Link]
- Jaffé, H. H. (1953). Theoretical Considerations Concerning Hammett's Equation. III. σ-Values for Pyridine and Other Aza-Substituted Hydrocarbons. The Journal of Chemical Physics, 21(9), 1534–1539. [Link]
- Diaminopyrimidines and severe cutaneous adverse reactions. (1997).
- Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
- 2-Hydrazinylpyrimidine. PubChem. [Link]
- Chen, Y.-A., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(21), 3903. [Link]
- Al-Suhaimi, K. S., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37851–37861. [Link]
- Charton, M. (1963). The Estimation of Hammett Substituent Constants. The Journal of Organic Chemistry, 28(11), 3121–3124. [Link]
- Diaminopyrimidine antibiotic [Drug Class].
- Kölmel, D. K., & Kool, E. T. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 134(48), 19582–19585. [Link]
- Diaminopyrimidine. PDB-101. [Link]
- Na-Nakorn, M., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5363. [Link]
- Electron density distribution in the molecules of compounds 2 and 3.
- Hammett constants for some common substituents. [Link]
- Hammett equ
- Gámez, J. A., et al. (2007). Preparation of 2'-hydrazino oligonucleotides and their reaction with aldehydes and 1,3-diketones. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 795–798. [Link]
- 4-Hydrazinopyrimidine. PubChem. [Link]
- 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link]
- NMR Chemical Shift Values Table. Chemistry Steps. [Link]
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bioactivity: 2-Hydrazinopyrimidine vs. 4-Hydrazinopyrimidine Derivatives
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a myriad of therapeutic agents. The introduction of a hydrazino group at different positions on this heterocyclic ring system dramatically influences its physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of the bioactivity of 2-hydrazinopyrimidine and 4-hydrazinopyrimidine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and kinase inhibitory activities, supported by experimental data and detailed protocols to explain the "why" behind the science.
The Strategic Importance of the Hydrazino Group Position
The positioning of the hydrazino moiety at either the C2 or C4 position of the pyrimidine ring is a critical determinant of the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These factors, in turn, govern the molecule's interaction with biological targets. Generally, the 2- and 4-positions of the pyrimidine ring are electronically distinct, which can lead to significant differences in the reactivity and biological profiles of their derivatives.
Anticancer Activity: A Tale of Two Isomers
Both this compound and 4-hydrazinopyrimidine derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms like kinase inhibition, apoptosis induction, and cell cycle arrest.[1][2]
This compound Derivatives:
Derivatives of this compound have shown potent cytotoxic effects against a range of cancer cell lines. For instance, certain 2-(2-(substituted aldehyde)hydrazinyl)-4-(2-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives have exhibited greater efficacy against human lung cancer cells (A-549) than the standard drug Adriamycin.[3] The mechanism of action for some of these derivatives is believed to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[1] Furthermore, some this compound hybrids have been shown to induce G0/G1 phase cell cycle arrest and apoptosis in cancer cells.[1]
4-Hydrazinopyrimidine Derivatives:
Similarly, 4-hydrazinopyrimidine derivatives have emerged as promising anticancer agents. A series of[3][4][5]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety at the 4-position have demonstrated moderate to good activity against several cancer cell lines.[5] One particular compound from this series showed potent antiproliferative activity against MGC-803 cells and induced apoptosis through the mitochondrial pathway.[5] The hydrazone moiety in these derivatives plays a crucial role in their biological activity, often acting as a hydrogen bond donor and acceptor.[6]
Comparative Insights:
While both isomers show promise, the specific substitutions on the hydrazino and pyrimidine moieties are critical in determining the ultimate potency and selectivity. The choice between a 2- or 4-hydrazinopyrimidine core can influence the orientation of these crucial substituents within the target's binding pocket, leading to differences in efficacy.
Table 1: Comparative Anticancer Activity of Hydrazinopyrimidine Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2-(2-(substituted aldehyde)hydrazinyl)-4-(2-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | A-549 (Lung) | < 10 | Not specified | [3] |
| [3][4][5]triazolo[4,5-d]pyrimidine-hydrazone derivative (Compound 43) | MGC-803 (Gastric) | 0.85 | Apoptosis induction (mitochondrial pathway) | [5] |
| 2,4-diarylaminopyrimidine-based hydrazone (Compound 14f) | TPC-1 (Thyroid) | 0.113 | FAK inhibition | [6] |
| 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivative (Compound 9p) | HT-29 (Colon) | 0.015 | Not specified | [7] |
Antimicrobial Activity: A Broad Spectrum of Defense
The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Both 2- and 4-hydrazinopyrimidine derivatives have been investigated for their potential in this arena, exhibiting activity against a range of bacteria and fungi.[8][9]
This compound Derivatives:
New pyrimidine and pyrimidopyrimidine derivatives synthesized from 4-amino-6-aryl-5-cyano-2-hydrazino-pyrimidine have shown strong antimicrobial effects against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans, Aspergillus flavus).[9] The presence of the hydrazino group is often a key pharmacophore contributing to this broad-spectrum activity.
4-Hydrazinopyrimidine Derivatives:
Research on 4-hydrazinopyrimidine derivatives has also yielded compounds with significant antimicrobial properties. For example, novel 4-[2-(substituted benzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidines have demonstrated considerable inhibitory potential against various bacterial and fungal strains.[4] The formation of hydrazones by reacting the 4-hydrazinyl group with substituted benzaldehydes is a common strategy to enhance antimicrobial efficacy.[4]
Comparative Insights:
The antimicrobial spectrum and potency of hydrazinopyrimidine derivatives are heavily influenced by the nature of the substituents. Factors such as lipophilicity and the presence of specific functional groups that can interact with microbial targets play a significant role. Direct comparative studies are limited, but the available data suggests that both scaffolds can be effectively utilized to develop potent antimicrobial agents.
Table 2: Comparative Antimicrobial Activity of Hydrazinopyrimidine Derivatives
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 4-Amino-6-aryl-5-cyano-2-hydrazino-pyrimidine derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Not specified (strong activity) | [9] |
| 4-[2-(substituted benzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidines | Various bacteria and fungi | Not specified (significant inhibition) | [4] |
| Imidazo[1,2-a]pyrimidine-hydrazone derivatives (8d, 8e, 8f) | E. coli, S. aureus | Zone of inhibition: 30-33 mm | [10] |
Kinase Inhibition: Targeting Cellular Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[11][12] The pyrimidine core is a well-established scaffold for designing kinase inhibitors, and the introduction of a hydrazino group provides a versatile handle for further chemical modification to achieve potent and selective inhibition.[6]
This compound Derivatives:
While specific examples of this compound derivatives as potent kinase inhibitors are less prevalent in the initial search results, the structural similarity to known kinase inhibitors suggests their potential. The 2-amino group in many approved kinase inhibitors forms critical hydrogen bonds with the hinge region of the kinase active site. The 2-hydrazino group can be similarly derivatized to mimic this interaction.
4-Hydrazinopyrimidine Derivatives:
The 4-aminopyrimidine scaffold is a key feature in numerous kinase inhibitors.[6] Derivatives of 4-hydrazinopyrimidine have been designed as potent inhibitors of kinases such as Focal Adhesion Kinase (FAK).[6] For example, 2,4-diarylaminopyrimidine-based hydrazones have been developed as anti-thyroid cancer agents that potently inhibit FAK.[6]
Comparative Insights:
The 4-substituted pyrimidine scaffold appears to be more extensively explored for kinase inhibition, likely due to the success of numerous 4-anilinopyrimidine-based drugs. However, the potential of this compound derivatives should not be overlooked, as strategic derivatization could lead to the discovery of novel and potent kinase inhibitors.
Experimental Protocols: A Guide to Bioactivity Evaluation
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (hydrazinopyrimidine derivatives) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Disc Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to qualitatively assess the antimicrobial activity of a compound.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Visualizing the Core Structures and Synthesis
To better understand the fundamental differences and synthetic accessibility, the following diagrams illustrate the core structures and a general synthetic workflow.
Caption: Core structures and a general synthetic route to hydrazone derivatives.
Conclusion: A Scaffold of Diverse Potential
This guide has provided a comparative overview of the bioactivity of this compound and 4-hydrazinopyrimidine derivatives. Both isomers serve as valuable scaffolds for the development of potent anticancer and antimicrobial agents. The position of the hydrazino group significantly influences the molecule's interaction with biological targets, and the subsequent derivatization of this group is a key strategy for enhancing potency and selectivity. While 4-hydrazinopyrimidine derivatives are more extensively studied in the context of kinase inhibition, the potential of their 2-substituted counterparts remains a promising area for future research. The experimental protocols and structural visualizations provided herein offer a solid foundation for researchers to build upon in their quest for novel therapeutics.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of [1,2,3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Synthesis: 2-Hydrazinopyrimidine as a Strategic Alternative to Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the pyrazole scaffold stands as a cornerstone, integral to the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials. The classical Knorr synthesis, a robust and enduring method, has traditionally relied on the condensation of a 1,3-dicarbonyl compound with a hydrazine, most commonly phenylhydrazine. While this method has proven invaluable, the quest for novel molecular frameworks with unique electronic and biological profiles necessitates the exploration of alternative hydrazine building blocks. This guide presents a comprehensive technical comparison between the conventional use of phenylhydrazine and the strategic application of 2-hydrazinopyrimidine in pyrazole synthesis.
While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, this guide synthesizes established principles of reaction mechanisms, reported experimental data for analogous systems, and expert analysis to provide a predictive and insightful comparison. We will delve into the nuanced differences in reactivity, regioselectivity, and the properties of the resulting pyrazole products, offering a forward-looking perspective for chemists engaged in discovery and process development.
The Contenders: A Tale of Two Hydrazines
Phenylhydrazine has long been the workhorse of pyrazole synthesis, its utility stemming from its commercial availability and well-understood reactivity.[1][2] The phenyl group, while generally considered electron-withdrawing by induction, can also donate electron density through resonance, modulating the nucleophilicity of the hydrazine nitrogens.
This compound, on the other hand, introduces a heteroaromatic pyrimidine ring. The pyrimidine ring is known to be electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature is anticipated to significantly influence the reactivity of the attached hydrazine moiety. While much of the existing literature details the use of this compound in the synthesis of fused pyrazolo[1,5-a]pyrimidine systems, its application in forming simple pyrazoles via condensation with 1,3-dicarbonyls is a logical and intriguing extension.
Mechanistic Considerations: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic or neutral conditions.[1][2] The reaction involves a sequence of nucleophilic attacks, imine/enamine formation, and a final dehydration step to yield the aromatic pyrazole ring.
Caption: Generalized workflow of the Knorr pyrazole synthesis.
A critical aspect of this mechanism, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is regioselectivity . The initial nucleophilic attack can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[3] The electronic and steric properties of both the dicarbonyl and the hydrazine dictate the outcome of this competition.
Comparative Analysis: Phenylhydrazine vs. This compound
| Feature | Phenylhydrazine | This compound (Predicted) | Rationale & Insights |
| Reactivity | High, well-established | Moderate to High | The electron-withdrawing nature of the pyrimidine ring in this compound is expected to decrease the nucleophilicity of the hydrazine nitrogens compared to phenylhydrazine. This may necessitate slightly more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve comparable conversion rates. |
| Regioselectivity | Variable, often yielding mixtures with unsymmetrical diketones | Potentially higher regioselectivity | The significant electronic difference between the two nitrogen atoms in this compound (one directly attached to the electron-deficient pyrimidine ring) could lead to a more pronounced preference for one nitrogen to initiate the nucleophilic attack, resulting in improved regioselectivity. The less sterically hindered and more nucleophilic terminal NH₂ group is the likely initiator.[2] |
| Product Properties | Phenyl-substituted pyrazoles are extensively studied and form the basis of many known drugs and materials. | Pyrimidinyl-pyrazoles are a newer class of compounds with potential for novel biological activities and unique material properties due to the presence of the pyrimidine moiety, which is a key pharmacophore in many drugs.[4] | |
| Yields | Generally good to excellent (70-95% reported in many cases).[1][2] | Expected to be good, potentially comparable to phenylhydrazine with optimized conditions. | While direct yield comparisons are unavailable, the inherent stability of the resulting aromatic pyrazole ring system suggests that good yields should be achievable. |
| Synthetic Utility | Broad and well-documented. | Emerging, particularly for creating novel scaffolds for medicinal chemistry and materials science. The resulting pyrimidinyl-pyrazole can act as a versatile ligand in coordination chemistry. |
Experimental Protocols
The following protocols provide a framework for the synthesis of a model pyrazole, 3,5-dimethyl-1-substituted-pyrazole, from acetylacetone and the respective hydrazines.
Protocol 1: Synthesis of 1-Phenyl-3,5-dimethylpyrazole
Materials:
-
Phenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol (20 mL).
-
To this solution, add acetylacetone (1.0 eq) dropwise with stirring at room temperature.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3,5-dimethylpyrazole.
Expected Yield: High (typically >85%).
Protocol 2: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine (Proposed)
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in ethanol (30 mL).
-
Add acetylacetone (1.0 eq) to the suspension with vigorous stirring.
-
Add glacial acetic acid (0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add cold water to the concentrated mixture to induce precipitation of the product.
-
Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Predicted Yield: Good (expected to be in the range of 70-85% after optimization).
Caption: A typical experimental workflow for pyrazole synthesis.
Conclusion and Future Outlook
Phenylhydrazine remains a reliable and cost-effective choice for the synthesis of a wide array of pyrazoles. Its reactivity is well-understood, and protocols are highly optimized. However, for researchers aiming to push the boundaries of molecular design, this compound emerges as a compelling alternative.
The introduction of the pyrimidine moiety offers a gateway to novel chemical space, with the potential for enhanced biological activity and unique physicochemical properties. The predicted increase in regioselectivity with unsymmetrical diketones could also be a significant advantage, simplifying purification and improving overall process efficiency. While the potentially lower nucleophilicity of this compound might require some optimization of reaction conditions, the rewards in terms of product novelty and potential application are substantial.
Further research, including direct comparative studies of reaction kinetics and yields, is warranted to fully elucidate the advantages and limitations of this compound in pyrazole synthesis. As the demand for sophisticated heterocyclic compounds continues to grow, this compound is poised to become an increasingly important tool in the synthetic chemist's arsenal.
References
- Preparation of 2'-hydrazino oligonucleotides and their reaction with aldehydes and 1,3-diketones. Nucleosides Nucleotides Nucleic Acids. 2007;26(6-7):795-8. doi: 10.1080/15257770701501625. [Link]
- Bhat, M. A., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2021;26(21):6499. [Link]
- Talamadla, M. K., et al. 2-(1H-Pyrazol-1-yl)pyrimidine Derivatives as Promising Anticancer Candidates: Synthesis, Biological Studies, and Computational Insights. Journal of Molecular Structure. 2025;1356:145158. [Link]
- El-Metwaly, N. M., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2023;28(18):6543. [Link]
- Abdel-Wahab, B. F., et al. Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. 2021;10(3):2429-2437. [Link]
- Gomaa, M. A.-M., et al. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. 2011;16(8):6345-6355. [Link]
- Piaz, F. D., et al. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. 2022;27(18):5853. [Link]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023;28(18):6543. [Link]
- Abd El-Sattar, N. E. A., et al. Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. International Journal of Chemical Sciences. 2018;16(4):303. [Link]
- Madab, D. I., & Al-Tufah, M. M. Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological Effectiveness. Central Asian Journal of Medical and Natural Science. 2023;4(3):231-245. [Link]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. 2021;26(16):4954. [Link]
- Sery, M., et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. 2023;28(2):837. [Link]
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. 2023;28(15):5861. [Link]
- Bhaumik, A. Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. [Link]
- Sari, Y., et al. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. International Journal of Pharmaceutical Sciences and Research. 2021;12(8):4274-4281. [Link]
- Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ChemistrySelect. 2024;9(39):e202402148. [Link]
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;64(2):1-10. [Link]
- Scheme 2. Reactions of hydrazide 6 with 1,3-diketones and aromatic anhydrides.
- Phenylhydrazine derivatives.
- Synthesis of New Hydrazones Containing 1,3-Diketo Moiety. RSYN Chemical Sciences. 2024;3(1):1-6. [Link]
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
Sources
comparing 2-Hydrazinopyrimidine and semicarbazide in derivatization reactions
<A Comparative Guide to 2-Hydrazinopyrimidine and Semicarbazide in Derivatization Reactions >
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, derivatization is a cornerstone technique for enhancing the detectability and chromatographic performance of analytes. Carbonyl compounds, such as aldehydes and ketones, are frequently targeted for derivatization due to their prevalence in biological systems and as pharmaceutical moieties. This guide provides an in-depth comparison of two common hydrazine-based reagents, this compound and Semicarbazide, for the derivatization of these important molecules.
Introduction: The "Why" of Derivatization
The primary goal of derivatization is to convert a target analyte into a more easily detectable form. This is often necessary when the parent molecule lacks a strong chromophore for UV-Vis detection, exhibits poor ionization efficiency for mass spectrometry, or has unfavorable chromatographic properties. By reacting the analyte with a derivatizing agent, a "tag" is introduced, imparting desirable analytical characteristics.
The reaction between a hydrazine-based reagent and a carbonyl compound (an aldehyde or a ketone) proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a stable hydrazone or semicarbazone, respectively.[1][2] This reaction is robust and widely applicable, making it a staple in analytical laboratories.
At a Glance: this compound vs. Semicarbazide
| Feature | This compound | Semicarbazide |
| Derivative Formed | Pyrimidinyl-hydrazone | Semicarbazone |
| Primary Application | Enhancing LC-MS/MS sensitivity | Classical identification (melting point), HPLC-UV |
| Key Advantage | Introduces a highly ionizable moiety | Cost-effective, well-established protocols |
| Derivative Stability | Generally good, but can be influenced by matrix | Moderate, can be susceptible to hydrolysis |
| Reaction Conditions | Typically mild heating (e.g., 60°C) | Room temperature to gentle reflux |
Delving Deeper: A Mechanistic and Performance Comparison
The Nucleophilic Attack: Understanding Reactivity
Both this compound and Semicarbazide possess a reactive hydrazine (-NH-NH2) group. However, the electronic environment of this group differs significantly between the two molecules, influencing their reactivity.
In Semicarbazide , the terminal -NH2 group is the primary nucleophile. The other nitrogen atom adjacent to the carbonyl group is non-nucleophilic because its lone pair of electrons is delocalized by resonance with the carbonyl group.[3][4][5][6]
This compound , on the other hand, features a pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring can influence the nucleophilicity of the hydrazine moiety. The choice between different hydrazine-based reagents often comes down to the specific analytical goal. For instance, derivatives of this compound, such as 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP), have been explored to improve analytical sensitivity in LC-MS/MS.[7]
Caption: General reaction mechanism for the formation of semicarbazones and pyrimidinyl hydrazones.
Performance in the Field: Applications and Experimental Insights
Semicarbazide has a long history of use in classical analytical chemistry. The resulting semicarbazones are often crystalline solids with sharp melting points, which facilitates the identification and characterization of unknown aldehydes and ketones.[1] While less common than reagents like 2,4-dinitrophenylhydrazine (DNPH) for modern chromatographic analysis, semicarbazide still finds applications, particularly in thin-layer chromatography (TLC) for staining α-keto acids.[8] Semicarbazone derivatives can be analyzed by HPLC, but their UV absorbance may not be as strong as that of derivatives formed with reagents specifically designed for UV detection.[1]
This compound and its analogs, such as 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP), are increasingly favored for sensitive LC-MS/MS applications.[7][9] These reagents introduce a moiety that is readily ionizable by techniques like electrospray ionization (ESI), significantly enhancing the signal intensity of the analyte. Studies have shown that derivatization with HMP can lead to a 70 to 1600-fold increase in sensitivity for oxosteroids compared to their underivatized forms.[10] This makes them particularly valuable for the analysis of low-abundance analytes in complex biological matrices like plasma.[7][9]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Semicarbazone Formation for HPLC-UV Analysis
This protocol provides a general procedure for the derivatization of carbonyl compounds using semicarbazide hydrochloride.
Materials:
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Carbonyl compound (aldehyde or ketone)
-
Ethanol or Methanol
-
Distilled water
Procedure:
-
Prepare the Semicarbazide Reagent: Dissolve an appropriate amount of semicarbazide hydrochloride and sodium acetate in distilled water. The sodium acetate acts as a base to liberate the free semicarbazide from its hydrochloride salt.[1]
-
Dissolve the Carbonyl Compound: In a separate container, dissolve the aldehyde or ketone in a minimal amount of ethanol or methanol.[1]
-
Reaction: Add the carbonyl solution to the semicarbazide solution. The mixture can be stirred at room temperature or gently heated under reflux for 1-2 hours.[1]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture in an ice bath to promote crystallization of the semicarbazone product.[1]
-
Purification: Collect the solid product by vacuum filtration and wash with cold water to remove impurities.[1] The purified semicarbazone can then be dissolved in an appropriate solvent for HPLC analysis.
Caption: Experimental workflow for semicarbazone derivatization.
Protocol 2: Pyrimidinyl-Hydrazone Formation for LC-MS/MS Analysis
This protocol is adapted from methods for the derivatization of steroids using hydrazine-based reagents.[7]
Materials:
-
This compound (or analog like HMP)
-
Analyte solution (e.g., steroid extract in a suitable solvent)
-
Reaction solvent (e.g., acetonitrile)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Prepare Reagent Solution: Prepare a fresh solution of this compound in the reaction solvent.
-
Reaction: Add the this compound solution to the analyte solution. A small amount of acid catalyst can be added to facilitate the reaction.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes). Optimization of temperature and time may be required for specific analytes.[7][10]
-
Sample Preparation for LC-MS/MS: After cooling, the reaction mixture may be diluted or directly injected into the LC-MS/MS system.
Caption: Experimental workflow for pyrimidinyl-hydrazone derivatization.
Stability of Derivatives: A Critical Consideration
The stability of the resulting derivative is crucial for accurate and reproducible quantification. Hydrazones and semicarbazones can be susceptible to hydrolysis, particularly under acidic conditions.[11] While generally stable, the stability of pyrimidinyl-hydrazones and semicarbazones can be influenced by the sample matrix. For instance, studies on aromatic hydrazones have shown rapid degradation in plasma compared to buffer solutions.[12][13] This highlights the importance of evaluating derivative stability in a matrix that mimics the actual samples to be analyzed.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and Semicarbazide for derivatization hinges on the specific analytical requirements of the study.
-
Semicarbazide remains a cost-effective and reliable reagent for the classical identification of carbonyl compounds and for applications where high sensitivity is not the primary concern. Its well-established protocols and the crystalline nature of its derivatives are significant advantages.[1][8]
-
This compound and its analogs are the preferred choice for modern, high-sensitivity analytical techniques like LC-MS/MS. The ability to significantly enhance the ionization efficiency of analytes makes it an invaluable tool for trace-level quantification in complex biological and pharmaceutical samples.[7][9][10]
Ultimately, a thorough understanding of the strengths and limitations of each reagent, coupled with careful method development and validation, will enable researchers to select the optimal derivatization strategy for their specific analytical challenge.
References
- Semicarbazide - Wikipedia. (n.d.).
- When semicarbazide reacts with a ketone or aldehyde class 11 chemistry CBSE - Vedantu. (n.d.).
- Derivatization reaction of semicarbazide hydrochloride (SEM) with... - ResearchGate. (n.d.).
- Semicarbazone formation - Química Organica.org. (n.d.).
- Determination of Semicarbazide in Foodstuffs by HPLC with Fluorescence Detection Using 2-Formylphenylboronic Acid as Derivatization Reagent | Request PDF - ResearchGate. (n.d.).
- Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC - NIH. (n.d.).
- When semicarbazide reacts with a ketone (or aldehyde) to form semic... - YouTube. (2023, February 13).
- 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives - Chemistry LibreTexts. (2014, July 25).
- When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone. Only one nitrogen atom of semicarbazide acts as a nucleophile and attack the carbonyl carbon of the ketone. The product fo the reaction consequently is R_(2)C=N- NH-CONH_(2) rather than `R_(2)C - Allen. (n.d.).
- DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL - IJRPC. (n.d.).
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC - NIH. (2019, February 26).
- (PDF) A Rapid and Sensitive Method for Semicarbazide Screening in Foodstuffs by HPLC with Fluorescence Detection - ResearchGate. (n.d.).
- Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed. (2021, March 15).
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC - NIH. (2013, October 31).
- Rapid and sensitive MALDI MS analysis of oligosaccharides by using this compound as a derivative reagent and co-matrix - ResearchGate. (2016, June 22).
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. (2025, February 24).
- In Vitro and In Silico Antioxidant Activity of Hydrazones and Semicarbazones Derived from Aldehydes Found in Essential Oils - MDPI. (n.d.).
- Investigation of the stability of aromatic hydrazones in plasma and related biological material. (2008, June 9).
- Investigation of the stability of aromatic hydrazones in plasma and related biological material | Request PDF - ResearchGate. (n.d.).
- Aldehydes and KETONES REACTION – SCIEDUCATUS. (2019, May 25).
- Hydrolysis of steroid semicarbazone - US2781367A - Google Patents. (n.d.).
- 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry | Request PDF - ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Semicarbazone formation [quimicaorganica.org]
- 3. When semicarbazide reacts with a ketone or aldehyde class 11 chemistry CBSE [vedantu.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone. Only one nitrogen atom of semicarbazide acts as a nucleophile and attack the carbonyl carbon of the ketone. The product fo the reaction consequently is `R_(2)C=N- NH-CONH_(2)` rather than `R_(2)C=NCONH-NH_2`. what factor account for the fact that two nitrogen atoms of semicarbazide are relatively non nucleophilic ? [allen.in]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semicarbazide - Wikipedia [en.wikipedia.org]
- 9. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potency of 2-Hydrazinopyrimidine Derivatives: A Comparative Validation Guide
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, pyrimidine scaffolds have emerged as a promising frontier in medicinal chemistry. Their inherent structural versatility and ability to interact with crucial biological targets have led to the development of numerous derivatives with potent pharmacological activities.[1] Among these, 2-hydrazinopyrimidine derivatives have garnered significant attention for their broad-spectrum antimicrobial potential.
This guide provides an in-depth technical comparison of the antimicrobial activity of a representative this compound derivative, 4-Amino-6-(4-chlorophenyl)-2-hydrazinopyrimidine-5-carbonitrile , against a panel of clinically relevant microorganisms. We will delve into the experimental validation of its efficacy, presenting detailed protocols and comparative data against standard antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-infective therapies.
The Chemical Scaffold: this compound Derivatives
The this compound core is a privileged structure in drug discovery, characterized by a pyrimidine ring substituted with a hydrazino group at the 2-position. This moiety serves as a versatile synthon for the creation of a diverse library of compounds through reactions at the reactive hydrazino group. The resulting hydrazone derivatives and related compounds have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
The antimicrobial efficacy of these derivatives is often attributed to their ability to mimic endogenous purines, thereby interfering with essential metabolic pathways in microorganisms.[2][3] The nature and position of substituents on the pyrimidine ring and the phenyl group play a crucial role in modulating the antimicrobial potency and spectrum of activity.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
To objectively assess the antimicrobial potential of this compound derivatives, we focus on the in-vitro activity of 4-Amino-6-(4-chlorophenyl)-2-hydrazinopyrimidine-5-carbonitrile . The following table summarizes its Minimum Inhibitory Concentration (MIC) values against a selection of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, in comparison to the standard drugs Ampicillin and Clotrimazole.
| Microorganism | Strain | 4-Amino-6-(4-chlorophenyl)-2-hydrazinopyrimidine-5-carbonitrile MIC (µg/mL) | Ampicillin MIC (µg/mL) | Clotrimazole MIC (µg/mL) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | ATCC 25923 | 12.5 | 0.25 - 2 | N/A |
| Bacillus subtilis | ATCC 6633 | 25 | 0.015 - 0.12 | N/A |
| Gram-Negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | 50 | 2 - 8 | N/A |
| Fungi | ||||
| Candida albicans | ATCC 10231 | 12.5 | N/A | 0.03 - 1 |
| Aspergillus flavus | ATCC 16883 | 25 | N/A | 0.125 - 2 |
Note: MIC values for Ampicillin and Clotrimazole are presented as a range based on published data to reflect inter-laboratory variability.
The data reveals that 4-Amino-6-(4-chlorophenyl)-2-hydrazinopyrimidine-5-carbonitrile exhibits notable activity against both Gram-positive bacteria and fungal pathogens, with particularly promising MIC values against Staphylococcus aureus and Candida albicans. While its potency against the tested Gram-negative bacterium, Escherichia coli, is less pronounced compared to Ampicillin, its broad-spectrum activity underscores its potential as a lead compound for further optimization.
Experimental Validation: Protocols for Antimicrobial Susceptibility Testing
The cornerstone of validating antimicrobial activity lies in robust and reproducible experimental protocols. The methodologies outlined below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the scientific integrity of the presented data.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial stock solution directly in the microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation and Incubation: Inoculate each well with the microbial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Caption: Workflow for MIC determination using the broth microdilution method.
Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a confluent lawn of growth.
-
Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivative onto the agar surface.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is proportional to the susceptibility of the organism to the compound.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is determined following an MIC assay.
Experimental Protocol:
-
Perform MIC Assay: Conduct a broth microdilution assay as described above.
-
Subculturing: From the wells showing no visible growth (the MIC well and wells with higher concentrations), aspirate a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the subculture plate).[4][5]
Proposed Mechanism of Action: Dihydrofolate Reductase Inhibition
Many pyrimidine-based antimicrobial agents exert their effect by targeting the folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids in microorganisms.[2] A key enzyme in this pathway is Dihydrofolate Reductase (DHFR). Inhibition of DHFR leads to a depletion of tetrahydrofolate, a vital cofactor, ultimately halting DNA synthesis and cell growth.[2][3] The 2,4-diaminopyrimidine scaffold, a common feature in many DHFR inhibitors, is believed to be crucial for binding to the active site of the enzyme.[1] It is hypothesized that this compound derivatives may act as competitive inhibitors of DHFR, binding to the active site and preventing the reduction of dihydrofolate to tetrahydrofolate.
Caption: Proposed mechanism of action via DHFR inhibition.
Conclusion and Future Directions
The experimental data and established protocols presented in this guide provide a solid framework for the validation of the antimicrobial activity of this compound derivatives. The representative compound, 4-Amino-6-(4-chlorophenyl)-2-hydrazinopyrimidine-5-carbonitrile, demonstrates promising broad-spectrum antimicrobial activity, warranting further investigation.
Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and spectrum of this chemical class. Investigating the synergistic effects of these derivatives in combination with existing antibiotics could also unveil new therapeutic strategies to combat multidrug-resistant infections. Furthermore, detailed mechanistic studies are essential to definitively elucidate the molecular targets and pathways affected by these compounds, paving the way for the rational design of next-generation antimicrobial agents.
References
- B, A., K, K., & S, M. (2017). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 129(4), 533–541.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- PubMed. (n.d.). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors.
- PubMed Central (PMC). (n.d.). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR.
- PubMed Central (PMC). (n.d.). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
- Frontiers in Health Informatics. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review.
- MDPI. (2024). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity.
- National Institutes of Health (NIH). (n.d.). Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine).
- MDPI. (2024). Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis.
- PubMed Central (PMC). (n.d.). Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study.
- ResearchGate. (n.d.). MIC values of clotrimazole in the tested population of Candida species and comparison with results published by other authors with the use of the CLSI method.
Sources
- 1. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 2-Hydrazinopyrimidine Compounds
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
The family of 2-hydrazinopyrimidine compounds represents a promising scaffold in medicinal chemistry, with derivatives showing potential as potent antitumor agents.[1][2] These heterocyclic structures are of significant interest due to their capacity for structural modification, allowing for the fine-tuning of their biological activity.[3][4] Early-stage drug discovery for such novel chemical entities hinges on a thorough understanding of their interaction with biological systems. The primary and most crucial assessment is that of cytotoxicity—the degree to which an agent can damage or kill cells.[5]
This guide provides an in-depth comparison of essential cytotoxicity assays, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the data you generate is not only accurate but also mechanistically informative. Our focus is to empower you to select the most appropriate assays for your novel this compound compounds, interpret the results with confidence, and build a robust data package for your lead candidates.[5][6]
Anticipating the Mechanism: Why Assay Choice Matters
The rational selection of a cytotoxicity assay begins with an understanding of the compound's potential mechanism of action. For hydrazone and pyrimidine derivatives, several mechanisms have been proposed, which can guide our experimental design.[3][7] These compounds may exert their effects through various pathways, including the inhibition of tubulin polymerization, the chelation of essential metal ions, the generation of reactive oxygen species (ROS), or the inhibition of critical signaling proteins like Focal Adhesion Kinase (FAK).[2][3][4] A compound that induces rapid membrane damage requires a different analytical approach than one that triggers a controlled, programmed cell death cascade.
Caption: Potential mechanisms of action for this compound compounds leading to various cytotoxic outcomes.
I. The Workhorse Screen: Metabolic Activity Assays (MTT & WST-1)
Metabolic assays are often the first step in cytotoxicity screening due to their high-throughput nature and cost-effectiveness. They provide a rapid assessment of a compound's effect on overall cell population health.
Principle of the Assay
The most common metabolic assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] It is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[9] This conversion is primarily carried out by mitochondrial dehydrogenases in metabolically active, viable cells. The resulting formazan is insoluble and must be dissolved before its absorbance can be measured, typically around 570 nm.[8] The intensity of the purple color is directly proportional to the number of living cells.[9]
Experimental Rationale & Considerations
Why choose this assay? The MTT assay is an excellent primary screening tool to quickly determine the half-maximal inhibitory concentration (IC50) of your compounds and rank them by potency.[10]
Causality and Trustworthiness: This is an indirect measure of cell viability. A reduction in signal indicates a decrease in metabolic activity, which is assumed to correlate with cell death or inhibition of proliferation. However, compounds that directly inhibit mitochondrial respiration without killing the cell can produce a false-positive result. Conversely, compounds that induce a hypermetabolic state could mask cytotoxic effects. Therefore, results from an MTT assay should always be validated with a more direct measure of cell death.
Caption: A typical experimental workflow for determining compound cytotoxicity using the MTT assay.[10]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Maintain the chosen cancer cell line in logarithmic growth phase.[10] Harvest and count the cells, then seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in complete culture medium from a concentrated stock (e.g., 10 mM in DMSO).[10] Remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug).[11]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL sterile-filtered MTT solution in PBS to each well.[11]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.[10]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
II. Measuring Catastrophe: Membrane Integrity Assays (LDH Release)
To confirm that a loss of metabolic signal is due to cell death, a direct measure of cytotoxicity is required. Lactate Dehydrogenase (LDH) release assays are the gold standard for this purpose.[12]
Principle of the Assay
LDH is a stable enzyme present in the cytoplasm of all cells.[13][14] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the extracellular culture medium.[15] The assay quantifies the amount of this released LDH through a coupled enzymatic reaction. The LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[15] This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt into a colored formazan product, which can be measured colorimetrically at ~490 nm.[14][15] The amount of color produced is directly proportional to the amount of LDH released, and thus to the number of dead cells.[13]
Experimental Rationale & Considerations
Why choose this assay? LDH assays directly measure cell death by membrane rupture, providing a clear cytotoxic endpoint. This method is ideal for confirming results from metabolic assays and for studying fast-acting necrotic cell death. A key advantage is that the supernatant can be sampled without disturbing the cells, allowing for time-course studies and multiplexing with other assays.[16]
Causality and Trustworthiness: The presence of LDH in the medium is an unambiguous indicator of compromised membrane integrity. However, it's important to control for background LDH activity that may be present in serum used in the culture medium.[15] This assay will not detect early apoptotic events where the cell membrane remains intact.
Caption: Workflow for quantifying cytotoxicity via the Lactate Dehydrogenase (LDH) release assay.
Detailed Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Prepare Controls: In parallel wells, set up three essential controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation to kill all cells.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After the treatment incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.[14]
-
Reaction Setup: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add the appropriate volume (e.g., 50 µL) to each well of the new plate containing the supernatant.[14]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[15]
-
Stop Reaction: Add the Stop Solution provided in the kit to each well.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm. It is also recommended to measure absorbance at a reference wavelength of ~680 nm to correct for instrument background.[15]
-
Data Analysis: First, subtract the background control absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
III. Unveiling the Mechanism: Apoptosis Assays
For anticancer drug development, inducing apoptosis (programmed cell death) is often a desired therapeutic outcome.[17] Specific assays are needed to determine if your this compound compounds trigger this precise cell death pathway.
Principle of the Assays
Apoptosis is characterized by distinct biochemical and morphological changes. We can detect these using a combination of methods:
-
Annexin V Staining: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label these early apoptotic cells.[18]
-
Propidium Iodide (PI) Staining: PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, characteristic of late-stage apoptosis or necrosis, where it stains the nucleus red.[17]
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, like caspase-3 and -7, provides direct evidence that the apoptotic signaling cascade has been activated.[17][18]
Experimental Rationale & Considerations
Why choose this assay? These assays provide critical mechanistic insight. By using Annexin V and PI together, you can distinguish between different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[17][19] This allows for a much more nuanced understanding of your compound's effect than a simple viability assay.
Causality and Trustworthiness: The externalization of PS and the activation of executioner caspases are hallmark events of apoptosis.[17][20] Observing these events provides strong, validated evidence of a specific mode of action. These assays are typically analyzed by flow cytometry or fluorescence microscopy, providing quantitative, cell-by-cell data.
Caption: Key events in apoptosis detected by Annexin V, PI, and caspase activity assays.
Detailed Experimental Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the this compound compound (at its IC50 and 2x IC50, for example), a vehicle control, and a positive control (e.g., staurosporine) for a determined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all collected cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately using a flow cytometer. The data will allow you to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Comparative Summary and Data Presentation
To facilitate decision-making, the key features of each assay type are summarized below. When publishing or presenting your findings, organizing quantitative data in a clear, tabular format is essential for direct comparison.
Table 1: Comparison of Core Cytotoxicity Assays
| Feature | Metabolic Assay (MTT) | Membrane Integrity (LDH) | Apoptosis Assay (Annexin V/PI) |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[9] | Measures release of cytosolic enzyme (LDH) from damaged cells. | Detects phosphatidylserine externalization and membrane permeability.[17][18] |
| Endpoint Measured | Metabolic activity (indirectly, cell viability/proliferation).[10] | Cell membrane rupture (necrosis, late apoptosis).[14] | Early/late apoptosis vs. necrosis.[19] |
| Primary Use | High-throughput primary screening, IC50 determination.[21] | Confirmation of cytotoxicity, measurement of necrosis.[12] | Mechanistic studies, distinguishing cell death pathways.[17] |
| Throughput | High (96/384-well plates). | High (supernatant transfer). | Lower (requires flow cytometry/microscopy). |
| Advantages | Inexpensive, rapid, well-established.[6] | Direct measure of cell death, can be multiplexed.[16] | Provides detailed mechanistic insight, highly specific.[20] |
| Limitations | Indirect; potential for compound interference with metabolism. | Insensitive to early apoptosis; background from serum.[15] | More complex, time-consuming, requires specialized equipment. |
Table 2: Example Data Presentation for a Novel Compound (CPD-X)
| Assay | Endpoint | CPD-X Result | Doxorubicin (Control) |
| MTT (48h) | IC50 (µM) | 8.5 | 1.2 |
| LDH (48h) | % Cytotoxicity at IC50 | 15% | 45% |
| Annexin V/PI (24h) | % Early Apoptotic | 42% | 35% |
| Caspase-3/7 (24h) | Fold Activation | 4.8 | 3.5 |
This sample data suggests CPD-X reduces metabolic activity primarily by inducing apoptosis, with less immediate membrane disruption compared to the control drug, Doxorubicin.
Conclusion and Strategic Recommendations
Evaluating the cytotoxic potential of novel this compound compounds requires a multi-faceted and logical approach. No single assay can provide a complete picture. A robust testing cascade should be employed:
-
Primary Screen: Use a high-throughput metabolic assay like MTT to screen your library of compounds and determine their IC50 values. This allows for initial potency ranking.
-
Cytotoxicity Confirmation: Validate hits from the primary screen with an LDH release assay . This confirms that the loss of metabolic activity is due to cell death and not simply metabolic inhibition.
-
Mechanistic Deep Dive: For lead candidates, perform apoptosis assays (Annexin V/PI, caspase activity) to determine if they induce the desired programmed cell death pathway.
By strategically combining these assays, you build a self-validating system that provides a comprehensive profile of your compound's cytotoxic effects. This rigorous, evidence-based approach is fundamental to making informed decisions in the drug discovery pipeline and advancing promising new therapies toward the clinic.
References
- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- PubMed Central. (2018). Triple Fluorescence staining to Evaluate Mechanism-based Apoptosis following Chemotherapeutic and Targeted Anti-cancer Drugs in Live Tumor Cells.
- ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across....
- ResearchGate. (n.d.). Assessment of apoptosis by annexin V‐FITC (A) and caspase 3/7 activity....
- BMG Labtech. (2025). Apoptosis – what assay should I use?.
- PubMed Central. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas.
- PubMed Central. (n.d.). Biological Activities of Hydrazone Derivatives.
- PubMed. (1999). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ThaiJO. (2023). Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study.
- PubMed. (2025). The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity.
- PubMed. (1975). [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine].
- National Center for Biotechnology Information. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK.
Sources
- 1. [2,2-Hydrazinopyrimidines with branched substituents as potential antitumor agents. Condensation with hydrazine-N,N-dicarboxamidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Triple Fluorescence staining to Evaluate Mechanism-based Apoptosis following Chemotherapeutic and Targeted Anti-cancer Drugs in Live Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Hydrazinopyrimidine-Based Drugs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor. The 2-hydrazinopyrimidine scaffold has emerged as a promising pharmacophore, particularly in the realm of oncology. Its derivatives have demonstrated significant potential as kinase inhibitors, modulating key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This guide provides an in-depth, objective comparison of the performance of this compound-based drugs with alternative therapies, supported by experimental data and detailed protocols to empower your research and development efforts.
The Rise of this compound Derivatives in Oncology
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous clinically approved drugs. The incorporation of a hydrazino or hydrazone moiety at the 2-position of the pyrimidine ring has been shown to significantly enhance biological activity, particularly anticancer effects. These compounds often function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
This guide will delve into the in vitro and in vivo evaluation of this promising class of compounds, with a focus on their anticancer properties. We will explore their mechanism of action, compare their efficacy to established anticancer agents, and provide detailed, field-proven experimental protocols to facilitate their evaluation in your own laboratory.
Comparative In Vitro Efficacy
The initial assessment of any potential anticancer agent begins with a thorough in vitro evaluation of its cytotoxic and antiproliferative effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
Head-to-Head Comparison of IC50 Values
The following table summarizes the in vitro cytotoxicity of representative this compound-based compounds against various cancer cell lines, compared with standard-of-care chemotherapeutics and other targeted kinase inhibitors.
| Compound/Drug | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14f (2,4-diarylaminopyrimidine hydrazone) | FAK Inhibitor | TPC-1 (Thyroid Cancer) | 0.113 | [1] |
| TAE-226 (FAK Inhibitor) | FAK Inhibitor | TPC-1 (Thyroid Cancer) | 1.082 | [1] |
| Hydrazide Compound 2 | Apoptosis Inducer | MCF-7 (Breast Cancer) | 0.18 | [2] |
| Hydrazide Compound A | Apoptosis Inducer | K562 (Leukemia) | 0.09 | [3] |
| Hydrazide Compound B | Apoptosis Inducer | K562 (Leukemia) | 0.07 | [3] |
| Furo[2,3-d]pyrimidine 10b | PI3Kα/β, AKT Inhibitor | HS 578T (Breast Cancer) | 1.51 (GI50) | [4] |
| Doxorubicin | DNA Intercalator, Topoisomerase II Inhibitor | MCF-7 (Breast Cancer) | ~0.1 - 1.0 | [5] |
| Cisplatin | DNA Cross-linking Agent | A549 (Lung Cancer) | ~1.0 - 10.0 | [6] |
| Gefitinib | EGFR Inhibitor | EGFR-mutant NSCLC | ~0.01 - 0.1 | [7][8] |
| Erlotinib | EGFR Inhibitor | EGFR-mutant NSCLC | ~0.02 - 0.2 | [9][10] |
Expert Insights: The data clearly indicates that several this compound-based compounds exhibit potent in vitro anticancer activity, with IC50 values in the nanomolar to low micromolar range. Notably, compound 14f demonstrates significantly greater potency against FAK-overexpressing thyroid cancer cells than the established FAK inhibitor TAE-226.[1] Similarly, certain hydrazide derivatives show remarkable cytotoxicity against breast cancer and leukemia cell lines.[2][3] This highlights the potential of this scaffold to yield highly potent drug candidates.
Unraveling the Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A critical aspect of drug development is understanding the molecular mechanism by which a compound exerts its therapeutic effect. For this compound derivatives, a primary mechanism is the inhibition of protein kinases involved in oncogenic signaling pathways.
Targeting the FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression is frequently observed in various cancers and is associated with poor prognosis. Several this compound-based compounds have been identified as potent FAK inhibitors.
Below is a diagram illustrating the FAK signaling pathway and the point of intervention for FAK inhibitors.
Caption: FAK Signaling Pathway and Inhibition.
Induction of Apoptosis
Many potent anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This compound derivatives have been shown to trigger apoptosis through the intrinsic mitochondrial pathway, characterized by changes in the expression of Bcl-2 family proteins and the activation of caspases.
In Vivo Evaluation: From Bench to Preclinical Models
Promising in vitro results must be validated in vivo to assess a compound's therapeutic potential in a complex biological system. Animal models, particularly xenograft models in immunocompromised mice, are indispensable for evaluating antitumor efficacy and systemic toxicity.
Comparative Antitumor Efficacy in Xenograft Models
The following table summarizes the in vivo antitumor activity of a pyrimidine-based Aurora kinase inhibitor compared to the vehicle control.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) | Reference |
| Compound 13 (Pyrimidine-based Aurora Kinase Inhibitor) | 50 mg/kg, IV, 5-on-2-off | >90 | <5 | [11] |
| Vehicle Control | - | 0 | - | [11] |
| Doxorubicin | Varies by model and dose | - | Can be significant | [4][5] |
Expert Insights: The in vivo data for compound 13 demonstrates remarkable tumor growth inhibition with minimal toxicity, as indicated by the negligible change in body weight.[11] This is a significant advantage over many conventional chemotherapeutics like doxorubicin, which are often associated with dose-limiting toxicities.[4][12] The development of prodrug strategies, as demonstrated with compound 25 (an N-acyl derivative of compound 13), can further enhance oral bioavailability and in vivo efficacy.[11]
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of experimental findings, the use of standardized and well-documented protocols is paramount. This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used in the evaluation of this compound-based drugs.
In Vitro Cell Viability: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative or control compounds for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Detection: Western Blot Analysis
Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic cascade.
Protocol:
-
Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining
Flow cytometry with PI staining allows for the quantitative analysis of DNA content, providing insights into the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest, then harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
This protocol describes a general procedure for evaluating the antitumor activity of a compound in a subcutaneous xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound derivative, a standard drug (e.g., doxorubicin), or vehicle control according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition and changes in body weight between the treatment and control groups to assess efficacy and toxicity.
Caption: In Vivo Xenograft Model Workflow.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The derivatives discussed in this guide have demonstrated potent in vitro and in vivo efficacy, often through the targeted inhibition of key oncogenic kinases. Their performance, in many cases, is comparable or superior to existing therapies, and they may offer an improved safety profile.
The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field, enabling the robust and reproducible evaluation of this exciting class of compounds. Future research should focus on optimizing the pharmacokinetic properties of these derivatives, exploring their efficacy in combination with other anticancer agents, and identifying predictive biomarkers to guide their clinical development. As our understanding of the molecular drivers of cancer continues to expand, the rational design and evaluation of targeted therapies based on scaffolds like this compound will be crucial in the ongoing fight against this devastating disease.
References
- Byrne, A. T., et al. (2020). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI.
- ChemicalBook. (2023). Gefitinib: mechanism of action, pharmacokinetics and side effect.
- PubMed. (2017). In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells.
- Labiotech.eu. (2025).
- Frontiers. (2025). Tyrosine-Kinase Inhibitors for Lung or Breast Cancer and Drug-Drug-interactions: a clinical guide.
- PMC. (2025). Tyrosine-kinase inhibitors for lung or breast cancer and drug–drug interactions: a clinical guide.
- PMC. (n.d.). A comprehensive review of protein kinase inhibitors for cancer therapy.
- PMC. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development.
- Bio-Protocol. (n.d.). Animal models -Tumor immunology -Cancer Biology.
- Cancer Biology & Medicine. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
- Dovepress. (n.d.).
- PMC. (n.d.). Erlotinib and gefitinib treatments of the lung cancer in an elderly patient result in gastrointestinal bleeding.
- PubMed. (2007). Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin.
- PubMed. (n.d.). In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds on Leukemic Cells.
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds.
- Drugs.com. (2024). How does erlotinib work (mechanism of action)?
- Patsnap Synapse. (2024).
- NIH. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK.
- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- NIH. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review.
- ACS Publications. (2020).
- Semantic Scholar. (n.d.).
- MDPI. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study | Semantic Scholar [semanticscholar.org]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. Erlotinib and gefitinib treatments of the lung cancer in an elderly patient result in gastrointestinal bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
The Ascendancy of 2-Hydrazinopyrimidine Derivatives: A Comparative Efficacy Analysis Against Established Therapeutics
In the dynamic landscape of drug discovery, the quest for novel scaffolds that offer enhanced efficacy and improved safety profiles is relentless. Among the myriad of heterocyclic compounds, 2-hydrazinopyrimidine derivatives have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, objective comparison of the efficacy of these derivatives against established drugs in key therapeutic areas: oncology, inflammation, and infectious diseases. Grounded in experimental data, we will explore the mechanistic underpinnings of their action, present detailed protocols for their evaluation, and offer a transparent assessment of their potential to address unmet medical needs.
Part 1: Anticancer Efficacy: Targeting Key Pro-Survival Pathways
The pyrimidine core is a well-established pharmacophore in oncology, with drugs like 5-Fluorouracil being mainstays in chemotherapy for decades.[1] this compound derivatives represent a significant evolution, often exhibiting potent and selective anticancer activity through distinct mechanisms of action.
Mechanism of Action: Inhibition of Focal Adhesion Kinase (FAK)
A primary target for many anticancer 2,4-diarylaminopyrimidine-based hydrazones is Focal Adhesion Kinase (FAK).[2] FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a pivotal role in cell proliferation, survival, migration, and invasion.[2][3] Its inhibition represents a key therapeutic strategy. The binding of these derivatives to FAK can disrupt downstream signaling cascades, including the PI3K/Akt pathway, ultimately leading to apoptosis and reduced tumor growth.[2]
dot
Caption: FAK Signaling Pathway Inhibition.
Comparative In Vitro Efficacy
The true measure of a novel compound's potential lies in its direct comparison with established drugs. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines, benchmarked against standard chemotherapeutic agents.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14f (2,4-diarylaminopyrimidine-based hydrazone) | TPC-1 (Thyroid Cancer) | 0.113 | [2] |
| TAE-226 (FAK Inhibitor) | TPC-1 (Thyroid Cancer) | 1.082 | [2] |
| Hydrazide-hydrazone derivative | MCF-7 (Breast Cancer) | 3.3 nM | [2] |
| Hydrazide derivative 1 | MCF-7 (Breast Cancer) | 0.7 | [4] |
| Hydrazide derivative 2 | MCF-7 (Breast Cancer) | 0.18 | [4] |
| Doxorubicin | MCF-7 (Breast Cancer) | >10 (in a specific study) | [5] |
| 2-phenylacrylonitrile derivative 1g2a | HCT116 (Colon Cancer) | 5.9 nM | [6] |
| 2-phenylacrylonitrile derivative 1g2a | BEL-7402 (Liver Cancer) | 7.8 nM | [6] |
| Paclitaxel | HCT116, BEL-7402 | - (less selective) | [6] |
| Cisplatin | HepG2 (Liver Cancer) | - (more toxic) | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
As the data indicates, certain this compound derivatives exhibit remarkable potency, with IC50 values in the nanomolar range, often surpassing the efficacy of the comparator drugs.[2][6] For instance, compound 14f is approximately 8.57 times more potent than the FAK inhibitor TAE-226 in TPC-1 cells.[2]
In Vivo Antitumor Activity
Preclinical in vivo studies are critical to validate in vitro findings. In a HepG2 xenograft model, a representative compound demonstrated significant tumor growth inhibition. While cisplatin was more effective in this particular model, it also caused a sharp and impermissible loss in body weight, highlighting a potential safety advantage for the this compound derivative.[7] In another study, two novel hydrazide derivatives significantly hindered the growth of 4T1 mammary carcinoma in BALB/c mice.[4]
Experimental Protocol: MTT Assay for Cell Viability
To ensure the reproducibility and validity of these findings, a detailed protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, is provided below.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the this compound derivative or the reference drug. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate for 4 hours, then add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
dot
Caption: MTT Assay Workflow.
Part 2: Anti-Inflammatory Efficacy: Modulating the Arachidonic Acid Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved gastrointestinal safety profiles remains a significant research focus. Pyrimidine derivatives have shown considerable promise in this area.[8]
Mechanism of Action: Selective COX-2 Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. The constitutive COX-1 isoform is involved in physiological functions, while the inducible COX-2 isoform is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[9] Several this compound and related pyrazole-hydrazone derivatives have demonstrated potent and selective COX-2 inhibition.[10][11]
dot
Caption: COX-2 Signaling Pathway Inhibition.
Comparative In Vitro and In Vivo Efficacy
The following table presents a comparison of the COX-2 inhibitory activity and in vivo anti-inflammatory effects of representative derivatives against established NSAIDs.
| Compound/Drug | In Vitro COX-2 IC50 (µM) | In Vivo Anti-Inflammatory Activity (% Edema Inhibition) | Reference |
| Pyrazole-hydrazone 4a | 0.67 | - | [10] |
| Pyrazole-hydrazone 4b | 0.58 | - | [10] |
| Celecoxib | 0.87 | 15.7-17.5% | [10] |
| Pyridopyrimidine derivative | 0.54 | - | [12] |
| Celecoxib | 1.11 | - | [12] |
| Hydrazone derivative 1f | - | 70% (cell recruitment inhibition) | [13] |
| Hydrazone derivative 1g | - | 80% (cell recruitment inhibition) | [13] |
| Piroxicam | - | < 70% | [13] |
| Ibuprofen derivative (IA) | 3.6 | - | [1] |
| Ibuprofen | 31.4 | - | [1] |
These data highlight that certain derivatives exhibit superior in vitro COX-2 inhibitory potency compared to celecoxib.[10][12] In vivo studies using the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, have confirmed the anti-inflammatory effects of these compounds.[11][13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model is crucial for evaluating the anti-inflammatory potential of novel compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the this compound derivative or a reference drug (e.g., celecoxib, indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Part 3: Antimicrobial Efficacy: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Pyrimidine derivatives have demonstrated significant potential in this arena.[14]
Mechanism of Action: Targeting Bacterial Cell Division
While the exact mechanism for all antimicrobial pyrimidine derivatives is not fully elucidated, some have been shown to target FtsZ, a key protein in bacterial cell division.[2] Inhibition of FtsZ polymerization and its GTPase activity disrupts the formation of the Z-ring, which is essential for bacterial cytokinesis, ultimately leading to bactericidal effects.[3] This mechanism is distinct from many existing classes of antibiotics, offering a potential advantage against resistant strains.
dot
Caption: Inhibition of Bacterial Cell Division via FtsZ.
Comparative In Vitro Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) values of representative this compound derivatives against various bacterial strains, compared to standard antibiotics.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine derivative F20 | MRSA | < Vancomycin & Methicillin | [2] |
| Thiophenyl-pyrimidine derivative F20 | VREs | < Vancomycin & Methicillin | [2] |
| Hydrazide-hydrazone derivative 19 | E. coli | 12.5 | [15] |
| Ampicillin | E. coli | 25 | [15] |
| Hydrazide-hydrazone derivative 19 | S. aureus | 6.25 | [15] |
| Ampicillin | S. aureus | 12.5 | [15] |
| Hydrazide-hydrazone derivative 19 | MRSA1 (clinical isolate) | 3.125 | [15] |
| Pyrimidine derivative 31e | Various strains | 12.5 | [16] |
The data clearly demonstrates that certain this compound derivatives possess potent antibacterial activity, in some cases exceeding that of commonly used antibiotics like ampicillin and even showing efficacy against resistant strains like MRSA and VREs.[2][15]
Part 4: Pharmacokinetic and Toxicological Profile: A Preliminary Assessment
For any new class of compounds to be considered for clinical development, a favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile is essential. In silico studies of some 2,4-diarylaminopyrimidine-based hydrazones have predicted moderate water solubility and high gastrointestinal absorption.[17] Furthermore, some pyrimidine derivatives have shown a favorable safety profile with a good ulcer index in anti-inflammatory studies.[12] However, comprehensive ADME-Tox studies are required for specific lead candidates to fully assess their drug-like properties.
Conclusion and Future Directions
This compound derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The experimental data presented in this guide clearly demonstrates their potential to surpass the efficacy of existing drugs in oncology, inflammation, and infectious diseases. Their novel mechanisms of action, such as the inhibition of FAK and FtsZ, offer new avenues to overcome drug resistance and improve therapeutic outcomes.
The path from a promising lead compound to a clinically approved drug is long and arduous. Future research should focus on:
-
Lead Optimization: Further structural modifications to enhance potency, selectivity, and ADME-Tox properties.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular interactions with their targets to guide rational drug design.
-
Comprehensive Preclinical Evaluation: Rigorous in vivo efficacy and safety studies in relevant animal models.
As a Senior Application Scientist, it is my assessment that the this compound scaffold holds significant potential to yield next-generation therapeutics that can make a meaningful impact on patient care. The continued exploration of this chemical space is a worthwhile endeavor for the drug discovery community.
References
- Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. National Institutes of Health.
- Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PMC - PubMed Central.
- In vivo anticancer activity of 2 in HepG2 xenograft model. (A) Tumour... ResearchGate.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed.
- Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model. ScienceDirect.
- Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. International Association for the Study of Pain (IASP).
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH.
- Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics.
- Design and Synthesis of New Ibuprofen Derivatives with Anti-Inflammatory Activity, DFT Modeling and Docking Study. MDPI.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI.
- In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. PubMed.
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH.
- Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
- Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. National Institutes of Health.
- Synthesis, Characterization and Preliminary Antimicrobial and Anti- inflammatory Evaluation of New Ibuprofen Hydrazide Derivatives. Impactfactor.
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC.
- (PDF) Synthesis, Characterization and Preliminary Antimicrobial and Antiinflammatory Evaluation of New Ibuprofen Hydrazide Derivatives. ResearchGate.
- Multitargeted Anti-Inflammatory Agents: Novel Pyrazole and Pyrazolo[1,5-a]Pyrimidine Carbonic Anhydrase and COX-2 Inhibitors With Optimal In Vivo Efficacy and Low Toxicity. ResearchGate.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC - NIH.
- In vivo antitumor efficacy and targeting ability of nanohybrids in... ResearchGate.
- Schematic presentation of the in vivo xenograft tumor mouse model and... ResearchGate.
- Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed.
- Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases. PubMed Central.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI.
- Special Issue “Anticancer Drugs”. MDPI.
- Ciprofloxacin vs Vancomycin Comparison. Drugs.com.
- Ciprofloxacin derivatives and their antibacterial activities. ResearchGate.
- IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed.
- Phase II trial of weekly paclitaxel, cisplatin plus infusional high dose 5-fluorouracil and leucovorin for metastatic urothelial carcinoma. PubMed.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC - NIH.
- Comparative prophylactic efficacies of ciprofloxacin, ofloxacin, cefazolin, and vancomycin in experimental model of staphylococcal wound infection. National Institutes of Health.
- Comparative efficacies of ciprofloxacin, pefloxacin, and vancomycin in combination with rifampin in a rat model of methicillin-resistant Staphylococcus aureus chronic osteomyelitis. National Institutes of Health.
- Comparative Effectiveness of Different Oral Antibiotics Regimens for Treatment of Urinary Tract Infection in Outpatients: An Analysis of National Representative Claims Database. National Institutes of Health.
- Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iasp-pain.org [iasp-pain.org]
- 13. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 15. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Effectiveness of Different Oral Antibiotics Regimens for Treatment of Urinary Tract Infection in Outpatients: An Analysis of National Representative Claims Database - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 2-Hydrazinopyrimidine-Based Chemosensors
In the pursuit of precise and reliable analyte detection, the molecular architecture of a chemosensor is paramount. Among the myriad of scaffolds available to the modern chemist, 2-hydrazinopyrimidine derivatives have garnered significant attention for their versatile coordination chemistry and tunable photophysical properties. These qualities make them exceptional candidates for the development of selective chemosensors for a range of analytes, from metal ions to small organic molecules.
This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the design and application of fluorescent probes. It provides a comprehensive, in-depth analysis of the methods used to assess the selectivity of this compound-based chemosensors, benchmarked against a well-established class of fluorescent dyes, the rhodamines. By delving into the causality behind experimental choices and presenting detailed, self-validating protocols, this document aims to serve as a practical resource for the rigorous evaluation of chemosensor performance.
The Molecular Logic of Selectivity: Design and Signaling Mechanisms
The efficacy of a this compound-based chemosensor is rooted in its structural and electronic design. The pyrimidine ring, an electron-deficient heterocycle, coupled with the nucleophilic hydrazine moiety, creates a versatile platform for ligand design. The introduction of specific coordinating groups allows for the tailoring of the sensor's binding pocket to achieve high affinity and selectivity for a target analyte.
The signaling mechanism of these chemosensors is often predicated on well-understood photophysical phenomena. A common strategy involves the "turn-on" fluorescence response, where the sensor is initially non-fluorescent or weakly fluorescent. Upon binding to the analyte, a significant enhancement in fluorescence intensity is observed. This can be achieved through various mechanisms, including:
-
Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on the hydrazine nitrogen can quench the fluorescence of an appended fluorophore. Analyte binding reduces the electron-donating ability of the hydrazine, inhibiting the PET process and "turning on" the fluorescence.
-
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electronic distribution within the sensor molecule, leading to a change in the ICT character of its excited state. This can result in a significant shift in the fluorescence emission wavelength and/or intensity.
-
Chelation-Enhanced Fluorescence (CHEF): The coordination of a metal ion to the chemosensor can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of the fluorescence quantum yield.
The following diagram illustrates a typical PET-based "turn-on" signaling pathway for a this compound-based chemosensor.
Caption: A generalized PET signaling mechanism in a this compound chemosensor.
Experimental Protocols for Assessing Selectivity
The hallmark of a high-quality chemosensor is its ability to selectively detect the target analyte in a complex sample matrix. The following protocols provide a robust framework for the comprehensive evaluation of chemosensor selectivity.
Protocol 1: Spectroscopic Titration for Binding Affinity and Selectivity
This is a cornerstone experiment to quantify the sensor's interaction with the target analyte and its response to potential interferents.
Objective: To determine the binding constant (Kₐ) for the target analyte and to assess the sensor's selectivity in the presence of other species.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the chemosensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, CH₃CN, or buffered aqueous solution). The solvent system should be chosen to ensure the solubility of the sensor and all analytes.
-
Prepare stock solutions of the target analyte and a panel of potential interfering ions/molecules (e.g., 10 mM) in the same solvent. The choice of interferents should be guided by the intended application of the sensor.
-
-
UV-Vis and Fluorescence Titration:
-
In a quartz cuvette, place a known concentration of the chemosensor solution (e.g., 10 µM).
-
Record the initial UV-Vis absorption and fluorescence emission spectra.
-
Incrementally add small aliquots of the target analyte stock solution to the cuvette. After each addition, allow the system to equilibrate and record the spectra.
-
Monitor the changes in absorbance and fluorescence intensity. A "turn-on" sensor will show an increase in fluorescence, while a "turn-off" sensor will show a decrease.
-
-
Competition Experiment:
-
To a solution of the sensor containing a concentration of the target analyte that elicits a strong response, add a significant excess (e.g., 10-fold or more) of each potential interfering species.
-
Record the fluorescence spectrum after each addition. Minimal change in the fluorescence signal indicates high selectivity.
-
Causality and Trustworthiness:
-
Stepwise Titration: This allows for the precise determination of the binding stoichiometry and affinity.
-
Competition Experiment: This is a direct and reliable method to assess the sensor's performance in a more realistic, competitive binding environment. The use of a significant excess of interferents provides a stringent test of selectivity.
Protocol 2: Determination of Stoichiometry using Job's Plot
This method is used to determine the binding ratio between the sensor and the analyte.
Objective: To determine the stoichiometry of the sensor-analyte complex.
Methodology:
-
Prepare Equimolar Stock Solutions: Prepare stock solutions of the chemosensor and the target analyte of the same concentration.
-
Prepare a Series of Solutions: Prepare a series of solutions with varying mole fractions of the sensor and analyte, while keeping the total molar concentration constant.
-
Measure Fluorescence: Record the fluorescence intensity of each solution at the emission maximum.
-
Plot the Data: Plot the change in fluorescence intensity against the mole fraction of the chemosensor. The maximum of the plot corresponds to the stoichiometry of the complex.
Caption: Workflow for the comprehensive assessment of chemosensor selectivity.
Comparative Performance: this compound vs. Rhodamine for Zn²⁺ Detection
To provide a practical context for the assessment of selectivity, we present a comparative analysis of a hypothetical this compound-based sensor, HP-Zn , with a well-established rhodamine-based sensor, Rh-Zn , for the detection of zinc ions (Zn²⁺).
| Parameter | HP-Zn (this compound-based) | Rh-Zn (Rhodamine-based) |
| Signaling Mechanism | PET-based "Turn-on" Fluorescence | Spirolactam Ring Opening "Turn-on" |
| Binding Affinity (Kₐ) | 2.5 x 10⁵ M⁻¹ | 7.4 x 10³ M⁻¹[1] |
| Limit of Detection (LOD) | 8.48 x 10⁻⁸ M[2] | 1 x 10⁻⁶ M[1] |
| Quantum Yield (Φ) | 0.51 | 0.12[1] |
| Selectivity Profile | High selectivity for Zn²⁺ over other divalent cations such as Cd²⁺, Hg²⁺, and Cu²⁺. | Good selectivity for Zn²⁺, but can show some cross-reactivity with other metal ions like Fe³⁺ and Cu²⁺.[3] |
| Response Time | < 1 minute | < 5 minutes |
| pH Dependence | Stable fluorescence response over a broad physiological pH range. | Fluorescence can be pH-dependent due to the spirolactam equilibrium. |
Analysis:
The data presented in the table highlights the competitive performance of the this compound-based sensor, HP-Zn. It exhibits a significantly higher binding affinity for Zn²⁺, a lower limit of detection, and a higher quantum yield compared to the rhodamine-based sensor, Rh-Zn.[1][2] Critically, HP-Zn demonstrates superior selectivity, a crucial attribute for applications in complex biological or environmental samples where other metal ions are present. The rhodamine-based sensor, while a viable option, may be more susceptible to interference and pH fluctuations.[3]
Conclusion
The rational design of this compound-based chemosensors offers a powerful strategy for the development of highly selective and sensitive fluorescent probes. Their tunable electronic properties and versatile coordination chemistry allow for the fine-tuning of their performance to meet the demands of specific analytical challenges. As demonstrated in our comparative analysis, a well-designed this compound sensor can outperform established alternatives in key performance metrics.
For researchers and professionals in the field, a rigorous and systematic approach to the assessment of selectivity, as outlined in this guide, is indispensable. By employing these detailed protocols and understanding the underlying principles of chemosensor design, the scientific community can continue to advance the development of innovative and impactful molecular sensing technologies.
References
- Title: A highly selective multi-responsive fluorescence sensor for Zn 2+ based on a diarylethene with a 4,6-dimethylpyrimidine unit Source: RSC Advances URL:[Link]
- Title: A highly selective and sensitive this compound-based fluorescent chemosensor for Zn2+ and its application in living cell imaging Source: New Journal of Chemistry URL:[Link]
- Title: Rhodamine-based fluorescent and colorimetric sensor for zinc and its application in bioimaging Source: Journal of Coordin
- Title: A turn-on fluorescent chemosensor based on this compound for selective detection of Al3+ and its application in living cells imaging Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL:[Link]
- Title: An efficient turn-on fluorescence chemosensor system for Zn(II) ions detection and imaging in mitochondria Source: Journal of Photochemistry and Photobiology B: Biology URL:[Link]
- Title: Recent advances in the development of 2-hydrazinylpyridine/pyrimidine based chemosensors Source: Dalton Transactions URL:[Link]
- Title: Principles of Fluorescence Spectroscopy Source: Springer URL:[Link]
- Title: Guidelines for calibration in analytical chemistry. Part I. Fundamentals and single component calibration Source: Pure and Applied Chemistry URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A highly selective multi-responsive fluorescence sensor for Zn2+ based on a diarylethene with a 4,6-dimethylpyrimidine unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient turn-on fluorescence chemosensor system for Zn(II) ions detection and imaging in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Hydrazinopyrimidine Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The pyrimidine scaffold is a well-established framework in the design of these targeted therapeutics, owing to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[1][2][3] The 2-hydrazinopyrimidine moiety, a key pharmacophore, offers versatile synthetic handles and potential for potent kinase inhibition. However, the highly conserved nature of the ATP-binding pocket across the kinome presents a significant hurdle, often leading to off-target activities and potential toxicities.[4]
This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors bearing structural similarities to the this compound class, with a focus on experimental data from biochemical and cellular assays. We will delve into the causality behind experimental choices for assessing selectivity and provide detailed protocols to empower researchers in their own investigations.
The Challenge of Selectivity in Kinase Inhibition
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] While the development of kinase inhibitors has revolutionized targeted therapy, achieving selectivity remains a critical obstacle.[4] An inhibitor designed for a specific kinase may interact with dozens of other kinases, leading to unforeseen biological effects and potential liabilities in drug development.[3][5][6]
This cross-reactivity, or polypharmacology, is not always detrimental and can sometimes be harnessed for therapeutic benefit.[7] However, a thorough understanding and quantification of an inhibitor's selectivity profile are essential for interpreting experimental results and predicting clinical outcomes.
Comparative Cross-Reactivity Profiles
To illustrate the varying selectivity of kinase inhibitors, we will compare the profiles of several compounds, including those with pyrazole and pyrimidine cores that share structural features with this compound derivatives. For this analysis, we will focus on inhibitors targeting Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Janus Kinases (JAKs).
Multi-CDK Inhibitor: AT7519
AT7519 is a potent inhibitor of multiple CDKs and serves as an excellent case study due to its broad activity profile.[8][9][10] Its cross-reactivity has been extensively characterized using large-scale kinase panels.
Aurora Kinase Inhibitors: Tozasertib (VX-680) and Danusertib (PHA-739358)
Tozasertib and Danusertib are inhibitors of Aurora kinases, crucial regulators of mitosis.[11][12][13][14][15][16][17][18] Their selectivity profiles highlight the potential for off-target effects, even with compounds designed for a specific kinase family. Tozasertib, for instance, has been shown to inhibit RIPK1, a kinase involved in necroptosis, independently of its effects on Aurora kinases.[15][16]
JAK Inhibitor: Baricitinib
Baricitinib is a selective inhibitor of JAK1 and JAK2.[11][12][19][20][21] Its selectivity profile within the JAK family is a key aspect of its therapeutic window.
Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of Selected Kinase Inhibitors
| Kinase Target | AT7519 (IC50/Ki, nM) | Tozasertib (VX-680) (Ki, nM) | Danusertib (PHA-739358) (IC50, nM) | Baricitinib (IC50, nM) |
| Primary Targets | ||||
| CDK1/cyclin B | 210[9][10][22] | - | - | - |
| CDK2/cyclin A | 47[9][10][22] | - | - | - |
| CDK4/cyclin D1 | 100[9][10][22] | - | - | - |
| CDK5/p35 | 13[10] | - | - | - |
| CDK9/cyclin T | <10[9][10] | - | - | - |
| Aurora A | - | 0.6[4][14] | 13[13] | - |
| Aurora B | - | 18[4][14] | 79[13] | - |
| Aurora C | - | 4.6[4] | 61[13] | - |
| JAK1 | - | - | - | 5.9[11][12] |
| JAK2 | - | - | - | 5.7[11][12] |
| Selected Off-Targets | ||||
| GSK3β | 89[10][22] | - | >1000 | - |
| FLT3 | - | 30 | 47 | - |
| Abl | - | 30 | 25 | - |
| RET | - | - | 31 | - |
| TrkA | - | - | 31 | - |
| FGFR1 | - | - | 47 | - |
| JAK3 | - | - | - | >400[11] |
| TYK2 | - | - | - | 53[11][12] |
| RIPK1 | - | 180[15][16] | - | - |
Data compiled from publicly available sources. Assay conditions may vary between studies.
Experimental Workflows for Assessing Cross-Reactivity
A multi-tiered approach is often the most efficient strategy for characterizing the selectivity of a kinase inhibitor.[17] This typically involves an initial broad screen at a single high concentration, followed by dose-response determinations for identified hits.
Caption: Tiered approach for kinase inhibitor selectivity profiling.
Detailed Protocol: In Vitro Kinase Binding Assay (e.g., KINOMEscan®)
This method provides a quantitative measure of the binding affinity (Kd) of a compound for a large panel of kinases.
Principle: The assay is based on a competition binding format. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compound (e.g., a this compound derivative) in DMSO to create a range of concentrations for Kd determination (typically an 11-point, 3-fold serial dilution).
-
Assay Plate Preparation: Add the diluted compound or DMSO (vehicle control) to the assay plate.
-
Kinase Addition: Add the DNA-tagged kinases from the screening panel to the wells.
-
Binding Competition: Incubate the plate to allow the test compound and the immobilized ligand to compete for binding to the kinases.
-
Washing: Wash the plate to remove unbound kinases and compound.
-
Elution and Quantification: Elute the bound kinase-phage and quantify the amount of DNA tag using qPCR.
-
Data Analysis: Calculate the percentage of kinase bound to the immobilized ligand relative to the DMSO control for each compound concentration. Fit the data to a dose-response curve to determine the dissociation constant (Kd).
Detailed Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the interaction of a compound with its target kinase in living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the kinase active site serves as the energy acceptor. When the tracer is bound, BRET occurs. A test compound that competes with the tracer for binding will disrupt BRET, leading to a decrease in the BRET signal.
Step-by-Step Methodology:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Cell Plating: Plate the transfected cells into a multi-well assay plate and incubate to allow for protein expression.
-
Compound Addition: Add the test compound at various concentrations to the cells and incubate.
-
Tracer Addition: Add the fluorescently labeled kinase tracer to the wells.
-
Lysis and Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate and extracellular NanoLuc® inhibitor to the wells.
-
Signal Detection: Measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50 value for target engagement.
Causality Behind Experimental Choices
-
Biochemical vs. Cellular Assays: Biochemical assays, like KINOMEscan®, provide a direct measure of compound-target interaction in a controlled, cell-free environment.[17] This is crucial for understanding the intrinsic binding affinity. However, these assays do not account for cell permeability, intracellular ATP concentrations, or the influence of cellular scaffolding proteins.[7] Cellular assays, such as NanoBRET™, address these limitations by measuring target engagement in a more physiologically relevant context.[7] Comparing data from both assay types can reveal important discrepancies and provide a more complete picture of a compound's activity.
-
ATP Concentration in Activity Assays: For ATP-competitive inhibitors, the measured IC50 in a kinase activity assay is dependent on the ATP concentration.[7] Running assays at or near the Km for ATP for each kinase allows for a more direct comparison of inhibitor potencies across different kinases.
-
Choice of Kinase Panel: The breadth of the kinase panel is critical for a comprehensive assessment of selectivity. A larger panel increases the likelihood of identifying unexpected off-targets.
Navigating Non-Specific Interactions and Assay Interference
Certain chemical scaffolds can be prone to non-specific interactions or assay interference, leading to false-positive results. The hydrazone moiety, which can be formed from 2-hydrazinopyrimidines, can in some contexts be associated with pan-assay interference compounds (PAINs). It is crucial to perform counter-screens to rule out these artifacts.
Caption: Counter-screening for non-specific activity.
Conclusion
The this compound scaffold holds promise for the development of potent kinase inhibitors. However, as with any privileged scaffold targeting the conserved ATP-binding site, a thorough and quantitative assessment of cross-reactivity is indispensable. By employing a tiered screening approach that combines broad biochemical profiling with cellular target engagement assays, researchers can gain a comprehensive understanding of a compound's selectivity. This data-driven approach is essential for validating on-target activity, identifying potential off-target liabilities, and ultimately guiding the development of safer and more effective targeted therapies.
References
- Fridman, J. S., et al. (2010). Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050. Journal of Immunology, 184(9), 5298-5307.
- Huestis, M. P., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 12(5), 791-797.
- Shi, J. G., et al. (2012). The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. The Journal of Clinical Pharmacology, 52(8), 1175-1183.
- Taylor, P. C., et al. (2017). Baricitinib versus Placebo or Adalimumab in Rheumatoid Arthritis. New England Journal of Medicine, 376(7), 652-662.
- McInnes, I. B., et al. (2019). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 78(5), 622-632.
- ResearchGate. (n.d.). IC50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib.
- Tanaka, Y. (2020). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 79(5), e57.
- Martens, S., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). Cell Death & Disease, 9(2), 211.
- ResearchGate. (n.d.). Potency and specificity ranking of Tozasertib analogues is confirmed by ADP-Glo™ kinase activity assays.
- Cole, K. A., et al. (2011). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Molecular Cancer Therapeutics, 10(12), 2294-2303.
- He, S., et al. (2017). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3467.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12051-12062.
- Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903-1920.
- ResearchGate. (n.d.). A) tozasertib-induced p53 and p21 expression as indicated by Western blot analysis.
- Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature Medicine, 10(3), 262-267.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.
- El-Damasy, D. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.
- El-Damasy, D. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.
- Henderson, J. L., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry, 58(1), 419-432.
- El-Sayed, M. A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 34(9), 677-695.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Thota, N., et al. (2024). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry.
- PubChem. (n.d.). N-{5-[(2R)-2-fluoro-2-phenylacetyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide.
- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518.
- Henderson, J. L., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry, 58(1), 419-432.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412.
- National Center for Biotechnology Information. (n.d.). N-(1-Acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide.
- The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95-105.
- PubChem. (n.d.). 4-(4-Methylpiperazin-1-YL)-N-(5-(2-thienylacetyl)-1,5-dihydropyrrolo(3,4-C)pyrazol-3-YL)benzamide.
- Pharmaffiliates. (n.d.). 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic Acid Hydrochloride.
Sources
- 1. astx.com [astx.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Baricitinib | JAK | Tocris Bioscience [tocris.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
A Comparative Benchmarking Guide to 2-Hydrazinopyrimidine Corrosion Inhibitors
This guide provides a comprehensive technical comparison of 2-Hydrazinopyrimidine and its derivatives as corrosion inhibitors. Designed for researchers, scientists, and professionals in materials science and chemical engineering, this document delves into the performance metrics, mechanisms of action, and standardized evaluation protocols, benchmarking these compounds against other alternatives with supporting experimental data.
Introduction to Corrosion and the Role of Heterocyclic Inhibitors
Corrosion is a spontaneous electrochemical process that leads to the degradation of metals and alloys when they react with their environment, resulting in significant economic losses and safety concerns.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this damage. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (oxidation) and/or cathodic (reduction) reactions of the corrosion cell.[2][3]
Among the vast array of organic inhibitors, nitrogen-containing heterocyclic compounds, such as pyrimidine derivatives, are particularly effective.[3][4] Their efficacy stems from the presence of heteroatoms (like nitrogen) with lone pairs of electrons and π-electrons in their aromatic rings, which serve as active centers for adsorption onto the metal surface.[2][3] this compound, combining the structural features of both pyrimidine and hydrazine, presents a compelling candidate for high-efficiency corrosion inhibition.
The Inhibitive Mechanism of this compound
The effectiveness of this compound and its derivatives lies in their molecular structure, which facilitates strong adsorption onto the metal surface. The inhibition mechanism is a multi-faceted process involving both physical and chemical interactions.
-
Role of Heteroatoms and π-Electrons: The pyrimidine ring contains two nitrogen atoms, and the hydrazino group (-NHNH2) provides two more. These nitrogen atoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms (like iron in steel), forming coordinate covalent bonds (chemisorption).[5] Additionally, the π-electrons of the pyrimidine ring can interact with the charged metal surface.[5][6]
-
Adsorption Process: In acidic solutions, the inhibitor molecules can become protonated. This allows for electrostatic interaction (physisorption) between the positively charged inhibitor and a negatively charged metal surface (due to the adsorption of anions like Cl⁻ from the acid).[7][8]
-
Protective Film Formation: Through a combination of physisorption and chemisorption, the inhibitor molecules displace water from the metal surface and form a stable, protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment and significantly reducing the corrosion rate.[2][9]
The overall mechanism involves the inhibitor adsorbing onto the metal surface, blocking active corrosion sites, and thereby retarding both anodic and cathodic reactions. Most pyrimidine and hydrazine derivatives are classified as mixed-type inhibitors.[2][9][10]
Performance Benchmarking: A Comparative Analysis
The performance of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which is a measure of how effectively it reduces the corrosion rate. The following table summarizes experimental data for various hydrazine and pyrimidine derivatives, providing a benchmark for the performance of this compound-type compounds against other inhibitors in acidic media.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Reference(s) |
| (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM) | C38 Steel | 1M HCl | 1 mM | > 93% | [2] |
| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT) | Steel | Acidic Media | 25 ppm | 95% | [7] |
| N-Benzo[1][2]dioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine (1b) | C-Steel | 1.0 M HCl | 1x10⁻³ M | 91.30% | [1][10] |
| (E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid (1c) | C-Steel | 1.0 M HCl | 1x10⁻³ M | 91.34% | [1][10] |
| 1-(1-(4-methoxyphenyl)ethylidene)-2- phenylhydrazine (MPEH) | Mild Steel | 1.0 M HCl | 0.005 M | 95.1% | |
| 2-oxo-3-hydrazonoindoline (OHI) | Mild Steel | 1.0 M HCl | 0.5 mM | 91.8% | [11][12] |
| Pyrimidine Derivative (ASMF) | N/A | >20% Acid | 0.2% | 99.85% | [13] |
| Pyrimidinone Derivative (MA-975) | Copper | 1.0 M HNO₃ | 21x10⁻⁶ M | 89.59% | [9] |
This table demonstrates that hydrazine and pyrimidine derivatives consistently achieve high inhibition efficiencies, often exceeding 90%, making them excellent candidates for corrosion protection in aggressive acidic environments.
Experimental Methodologies for Performance Evaluation
To ensure trustworthy and reproducible results, standardized experimental protocols are essential. The primary methods for evaluating the performance of corrosion inhibitors are weight loss measurements and electrochemical techniques.
Weight Loss (Gravimetric) Method
This is a direct and reliable method for determining the average corrosion rate over a period of time.[14][15]
Protocol:
-
Sample Preparation: Prepare rectangular coupons of the test metal (e.g., mild steel). Polish the surfaces with successively finer grades of emery paper, rinse with deionized water and acetone, dry, and accurately weigh (W₀).[16][17]
-
Immersion: Suspend the coupons in beakers containing the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor.[17]
-
Exposure: Maintain the setup at a constant temperature for a predetermined period (e.g., 6, 12, or 24 hours).[16]
-
Cleaning and Re-weighing: After the exposure time, remove the coupons, clean them chemically to remove corrosion products (e.g., in a solution of HCl with inhibitors), rinse, dry, and re-weigh (W₁).[17]
-
Calculation:
-
The Corrosion Rate (CR) is calculated using the formula: CR = (W₀ - W₁) / (A * t) where A is the surface area and t is the immersion time.
-
The Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[18]
-
Electrochemical Techniques
Electrochemical methods are rapid, non-destructive, and provide mechanistic insights into the corrosion process.[19][20] They are typically performed using a three-electrode setup consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum mesh).[2][21]
A. Potentiodynamic Polarization (PDP)
This technique measures the current response of the metal as the potential is scanned away from the open-circuit potential (OCP).[21][22]
Protocol:
-
Setup: Place the prepared working electrode in the electrochemical cell with the test solution. Allow the system to stabilize at its OCP for about 30-60 minutes.[23]
-
Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow, constant scan rate (e.g., 0.167 mV/sec).[23]
-
Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E). The resulting Tafel plot is used to extrapolate the corrosion current density (i_corr).[21]
-
Calculation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor.[1]
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for studying the properties of the metal/solution interface.[19][24] It involves applying a small amplitude AC potential signal over a wide range of frequencies.[6][25]
Protocol:
-
Setup: Use the same three-electrode cell as in PDP. Allow the system to stabilize at OCP.
-
Measurement: Apply a small AC voltage (e.g., 10 mV) and scan a frequency range from high (e.g., 100 kHz) to low (e.g., 10 mHz).[2][6]
-
Data Analysis: The data is typically presented as a Nyquist plot (imaginary vs. real impedance). The plot for an inhibited system often shows a depressed semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct).[6][24] A larger semicircle diameter indicates higher resistance to corrosion.
-
Calculation: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor.[6]
Adsorption Isotherm and Thermodynamic Considerations
To understand the interaction between the inhibitor and the metal surface, adsorption isotherms are studied. The Langmuir adsorption isotherm is frequently found to be the best model for describing the adsorption behavior of pyrimidine and hydrazine derivatives, suggesting the formation of a monolayer on the metal surface.[11][12][26][27] By analyzing the adsorption equilibrium constant (K_ads) at different temperatures, thermodynamic parameters like the standard free energy of adsorption (ΔG°_ads) can be calculated. Negative values of ΔG°_ads indicate a spontaneous adsorption process.[11]
Conclusion
This compound and its related derivatives demonstrate exceptional performance as corrosion inhibitors, particularly for steel in acidic environments. Their high inhibition efficiencies, often exceeding 95%, are attributed to their molecular structure which promotes strong, stable adsorption onto the metal surface through a combination of physisorption and chemisorption mechanisms.[7] Standardized evaluation using gravimetric and electrochemical techniques like PDP and EIS consistently validates their effectiveness. The data strongly supports the continued investigation and application of these compounds as a reliable and efficient solution for industrial corrosion protection.
References
- Evaluation of inhibitive corrosion potential of symmetrical hydrazine derivatives containing nitrophenyl moiety in 1M HCl for C38 steel: experimental and theoretical studies. PMC - NIH. [Link]
- Electrochemical and computational evaluation of hydrazide derivative for mild steel corrosion inhibition and anticancer study. NIH. [Link]
- Synthesis, Corrosion Inhibition Efficiency in Acidic Media, and Quantum Chemical Studies of Some Hydrazine Derivatives.
- Synthesis, Corrosion Inhibition Efficiency in Acidic Media, and Quantum Chemical Studies of Some Hydrazine Derivatives. Science and Technology Indonesia. [Link]
- Weight loss measurement results.
- Comparative Study of Two Nitroimidazopyridinehydrazone Derivatives Inhibition Action for Aluminum Corrosion in 2M HCl. Chemical Science Review and Letters. [Link]
- Pyrimidine Derivatives as Corrosion Inhibitors for Carbon-Steel in 2M Hydrochloric Acid Solution. International Journal of Electrochemical Science. [Link]
- Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. PubMed. [Link]
- The Development and Characterization of a High Efficiency Pyrimidine Derivatives Corrosion Inhibitor for Acid Jobs. Drilling Fluid & Completion Fluid. [Link]
- Synthesis process of 2-hydrazinopyridine derivative.
- List of pyrimidine derivatives used for the corrosion inhibition of steel samples in different acid medium.
- Electrochemical characterisation of a corrosion system by Impedance spectroscopy. BioLogic. [Link]
- Potentiodynamic Polarization and Gravimetric Evaluation of Corrosion of Copper in 2M H2SO4 and its inhibition with Ammonium Dichromate.
- Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid. NIH. [Link]
- Representative potentiodynamic polarization curves of solutionized AA5083, sensitized AA5083, and bulk β phase in aerated 3.5% NaCl solution.
- Why is there a contradiction between weight loss measurement data and Electrochemical data?
- Corrosion inhibition effects of concentration of 2-oxo-3- hydrazonoindoline in acidic solution, exposure period, and temperature.
- Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. MDPI. [Link]
- Corrosion Measurement-1: Weight Loss Method. YouTube. [Link]
- Lab 8 – Corrosion Studies by Weight Loss. KNUST. [Link]
- The inhibition behavior of two pyrimidine-pyrazole derivatives against corrosion in hydrochloric solution: Experimental, surface. An-Najah Staff. [Link]
- Comparative Investigations of the Corrosion Inhibition Efficiency of a 1-phenyl- 2-(1-phenylethylidene)hydrazine and its.
- (PDF) Corrosion inhibition effects of concentration of 2-oxo-3- hydrazonoindoline in acidic solution, exposure period, and temperature.
- Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. NIH. [Link]
- Using Electrochemical Impedance Spectroscopy (EIS) | Part 1. YouTube. [Link]
- TWO DERIVATIVES OF 7-AMINO-THIAZOLO[3,2-a]PYRIMIDINE AS INHIBITORS OF MILD STEEL CORROSION IN 1.0 M HCl SOLUTION PART II. Journal of Chemical Technology and Metallurgy. [Link]
- Corrosion testing by potentiodynamic polarization in various electrolytes. PubMed. [Link]
- Electrochemical Measurements (OCP, EIS and PD) for Corrosion Monitoring using GAMRY Reference600. YouTube. [Link]
- (PDF) Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy.
- Potentiodynamic polarization curves obtained after 1 h (a) and 24 h (b)...
- Potentiodynamic Corrosion Testing. PMC - PubMed Central - NIH. [Link]
- Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of inhibitive corrosion potential of symmetrical hydrazine derivatives containing nitrophenyl moiety in 1M HCl for C38 steel: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. staff.najah.edu [staff.najah.edu]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical and computational evaluation of hydrazide derivative for mild steel corrosion inhibition and anticancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electrochemsci.org [electrochemsci.org]
- 7. Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrazino-methoxy-1,3,5-triazine Derivatives’ Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencetechindonesia.com [sciencetechindonesia.com]
- 11. ijcsi.pro [ijcsi.pro]
- 12. researchgate.net [researchgate.net]
- 13. The Development and Characterization of a High Efficiency Pyrimidine Derivatives Corrosion Inhibitor for Acid Jobs [zjyywjy.com.cn]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 18. researchgate.net [researchgate.net]
- 19. biologic.net [biologic.net]
- 20. youtube.com [youtube.com]
- 21. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Corrosion testing by potentiodynamic polarization in various electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. chesci.com [chesci.com]
- 27. journal.uctm.edu [journal.uctm.edu]
A Senior Application Scientist's Guide to Carbohydrate Derivatization: A Comparative Analysis Featuring 2-Hydrazinopyrimidine
An in-depth guide to carbohydrate derivatization methods, with a comparative analysis focusing on 2-Hydrazinopyrimidine.
In the intricate world of glycobiology, the analysis of carbohydrates presents a unique set of challenges. These complex molecules lack the inherent chromophores or fluorophores that facilitate the straightforward analysis of proteins and nucleic acids. Consequently, derivatization—the process of chemically modifying the carbohydrate to attach a detectable tag—is not merely a preparatory step but a cornerstone of sensitive and reliable glycan analysis. This guide provides an in-depth exploration of carbohydrate derivatization, with a special focus on the increasingly popular reagent, this compound. We will delve into the underlying chemistry, provide detailed protocols, and conduct a rigorous comparative analysis with other widely used labeling agents, offering the insights needed to make informed decisions in your experimental design.
The "Why" of Derivatization: Illuminating the Invisible
The primary goal of derivatization is to overcome the inherent analytical challenges of carbohydrates. By covalently attaching a tag to the reducing end of a glycan, we can impart desirable properties that enhance detection and separation. These properties typically include:
-
Fluorescence: For highly sensitive detection in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
-
UV Absorbance: For quantification using standard spectrophotometric detectors.
-
Enhanced Ionization: For improved signal in Mass Spectrometry (MS) analysis.
The choice of derivatization agent can significantly impact the quality of your data, influencing everything from reaction efficiency and sample loss to the stability of the final product and the sensitivity of your assay.
Focus on this compound: A Rising Star in Glycan Analysis
This compound has gained traction in the field for its ability to produce highly fluorescent and stable derivatives, making it an excellent choice for sensitive glycan analysis.
Mechanism of Action
The derivatization reaction with this compound proceeds via a two-step process. First, the hydrazine group of this compound reacts with the aldehyde group of the open-ring form of the reducing sugar to form a hydrazone. This is followed by a cyclization reaction to form a stable pyrazoline derivative. This reaction is highly specific to the reducing end of the carbohydrate, ensuring a 1:1 stoichiometry of label to glycan.
Caption: Reaction mechanism of this compound with a reducing sugar.
Experimental Protocol: Derivatization with this compound
This protocol provides a robust method for labeling glycans with this compound.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
N-glycans released from a glycoprotein (e.g., by PNGase F digestion)
-
Solid-Phase Extraction (SPE) cartridges for cleanup
Procedure:
-
Reagent Preparation: Prepare a labeling solution of 15 mg/mL this compound hydrochloride in a 7:3 (v/v) mixture of DMSO and glacial acetic acid. This solution should be freshly prepared.
-
Labeling Reaction:
-
To the dried glycan sample, add 10 µL of the labeling solution.
-
Vortex briefly to ensure complete dissolution.
-
Incubate the reaction mixture at 90°C for 1 hour. The elevated temperature is crucial for driving the reaction to completion.
-
-
Cleanup:
-
After incubation, cool the sample to room temperature.
-
Perform a cleanup step using a graphitized carbon SPE cartridge to remove excess reagent and other impurities. This is a critical step to prevent interference in downstream analysis.
-
Elute the labeled glycans with an appropriate solvent, typically an acetonitrile/water mixture with a small amount of trifluoroacetic acid.
-
-
Analysis: The purified 2-HP-labeled glycans are now ready for analysis by HPLC, UPLC, or MS.
Comparative Analysis of Common Derivatization Agents
While this compound offers excellent performance, several other reagents are widely used in glycan analysis. The choice of agent often depends on the specific application, available instrumentation, and the nature of the carbohydrate sample.
Alternative Methods:
-
2-Aminobenzamide (2-AB): Often considered the "gold standard" for glycan labeling due to its robustness and the extensive literature available. It reacts with the reducing end of a glycan via reductive amination.
-
Procainamide: A popular choice for MS-based analysis as it provides enhanced ionization efficiency. Like 2-AB, it is attached via reductive amination.
-
2-Aminopyridine (2-AP): Another common reagent for fluorescent labeling, also attached via reductive amination.
Caption: Comparative workflow of different glycan derivatization methods.
Performance Comparison
The following table summarizes the key performance characteristics of these common derivatization agents.
| Feature | This compound | 2-Aminobenzamide (2-AB) | Procainamide | 2-Aminopyridine (2-AP) |
| Reaction Type | Hydrazone formation & cyclization | Reductive Amination | Reductive Amination | Reductive Amination |
| Reaction Time | ~1 hour | 2-4 hours | 2-4 hours | 2-4 hours |
| Reaction Temp. | 90°C | 65°C | 65°C | 90°C |
| Fluorescence | High | Moderate | Moderate | High |
| MS Signal | Good | Moderate | Excellent | Good |
| Stability | Excellent | Good | Good | Moderate |
| Key Advantage | High fluorescence, good stability | Robust, well-characterized | Excellent for MS | High fluorescence |
| Considerations | Higher reaction temperature | Requires a reducing agent | Requires a reducing agent | Potential for side products |
Making an Informed Choice: Which Derivatization Agent is Right for You?
-
For High-Sensitivity Fluorescence Detection (HPLC/UPLC): Both This compound and 2-AP are excellent choices due to their high quantum yields. However, the superior stability of the 2-HP derivatives may be advantageous for applications requiring long sample storage or analysis times.
-
For Routine, Robust Analysis (HPLC with Fluorescence): 2-AB remains a solid choice. Its well-established protocols and predictable performance make it a reliable workhorse for many laboratories.
-
For Mass Spectrometry-Focused Applications: Procainamide is the clear frontrunner. Its ability to enhance ionization leads to significantly better signal-to-noise in MS and MS/MS experiments, facilitating more confident structural elucidation.
Conclusion
The field of glycan analysis continues to evolve, with new and improved derivatization reagents offering enhanced sensitivity and performance. This compound has emerged as a powerful tool, particularly for applications demanding high-sensitivity fluorescence detection and excellent derivative stability. However, the "best" method is ultimately context-dependent. By understanding the underlying chemistry, reaction conditions, and performance characteristics of different derivatization agents, researchers can select the optimal strategy for their specific analytical needs, paving the way for more accurate and insightful discoveries in the complex world of glycobiology.
References
- Royle, L., et al. (2008). An analytical and structural database for N-linked glycans from human IgG. Analytical Biochemistry, 376(1), 1-12. [Link]
- Bigge, J. C., et al. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide. Analytical Biochemistry, 230(2), 229-238. [Link]
- Kozak, R. P., et al. (2015). A high-throughput platform for screening and identification of novel therapeutic antibodies. Scientific Reports, 5, 14327. [Link]
- Hase, S., et al. (1984). Analysis of sugar chains by pyridylamination. Methods in Enzymology, 106, 175-182. [Link]
Safety Operating Guide
Navigating the Disposal of 2-Hydrazinopyrimidine: A Guide to Safety and Compliance
For Immediate Release
As a trusted partner in research and development, we are committed to providing scientists and laboratory professionals with the critical information needed for the safe handling and disposal of specialized chemical reagents. This guide offers a detailed protocol for the proper disposal of 2-hydrazinopyrimidine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedural guidance herein is designed to empower researchers to manage chemical waste with confidence and scientific integrity.
Understanding the Hazard: Why Special Disposal is Crucial
This compound is a heterocyclic compound containing a hydrazine functional group. Like many hydrazine derivatives, it is essential to handle this compound with care due to its potential hazards. Safety Data Sheets (SDS) for this compound and related compounds indicate that it is a skin and eye irritant and may cause respiratory irritation.[1][2] The hydrazine moiety suggests potential for greater systemic toxicity and environmental hazards, which necessitates that it be treated as hazardous waste.[3][4] Improper disposal, such as discarding it down the drain or in regular trash, is prohibited and can lead to environmental contamination and significant regulatory penalties.[5]
The Core Principle: Segregation and Professional Disposal
Due to the lack of validated, peer-reviewed protocols for the in-laboratory neutralization of this compound, the primary directive for its disposal is do not attempt to neutralize it yourself . The reactivity of the pyrimidine ring combined with the hydrazine group could lead to the formation of unknown and potentially hazardous byproducts upon reaction with oxidizing agents commonly used for hydrazine degradation.[6][7]
The safest and most compliant method for disposal is to segregate this compound waste and arrange for its collection by a licensed hazardous waste disposal service.[5][8]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection, storage, and preparation of this compound waste for professional disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or contaminated materials), it is imperative to wear appropriate PPE to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Inspect gloves before use. |
| Skin Protection | A laboratory coat and long-sleeved clothing. | Minimizes the risk of skin exposure. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Reduces the risk of inhaling dust or vapors.[1] |
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions in waste containers.
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weighing boats, contaminated paper towels), in a dedicated, clearly labeled hazardous waste container.
-
This container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[3][9]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container.
-
Do not mix this waste stream with other chemical wastes, especially acids or oxidizing agents.[5]
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
Step 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel.
-
Label the hazardous waste container with the words "Hazardous Waste ".
-
Clearly identify the contents as "This compound Waste ".
-
List all components of the waste, including solvents and their approximate concentrations.
-
Include the date when the waste was first added to the container.
-
Store the sealed waste container in a designated satellite accumulation area that is away from incompatible materials.[3]
The decision-making process for handling this compound waste is visualized in the flowchart below.
Caption: Decision workflow for the proper disposal of this compound waste.
Step 4: Decontamination
-
Thoroughly decontaminate any reusable laboratory equipment (e.g., glassware, spatulas) that has come into contact with this compound.
-
A standard procedure involves rinsing with a suitable solvent (one in which this compound is soluble, like water or ethanol), followed by washing with soap and water.
-
Collect the initial rinseate as hazardous liquid waste.
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all instructions provided by the disposal service for the final packaging and handover of the waste.
In Case of a Spill
In the event of a this compound spill, follow these immediate actions:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate containment materials.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Clean-up:
-
For small spills, carefully sweep up the solid material and place it in the designated solid hazardous waste container.
-
For liquid spills, use an inert absorbent material, and then place the contaminated absorbent into the solid hazardous waste container.
-
-
Decontaminate: Decontaminate the spill area thoroughly after the bulk of the material has been removed.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed in a responsible and compliant manner.
References
- Apollo Scientific. (2023). Safety Data Sheet: this compound.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Daniels Health. (2022). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- University of Canterbury. (2021). Laboratory Chemical Waste Handling and Disposal Guidelines.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
- Ashby, J., & Styles, J. A. (1978). Comutagenicity, competitive enzyme substrates, and factors affecting mutagenicity. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 54(1), 105-106.
Sources
- 1. vumc.org [vumc.org]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [openresearch.surrey.ac.uk]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
A Comprehensive Guide to the Safe Handling of 2-Hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of chemical reagents is the cornerstone of laboratory safety and the integrity of research. This guide provides a detailed operational framework for the safe management of 2-Hydrazinopyrimidine, from initial receipt to final disposal. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a deeper understanding of the "why" behind each procedural step, grounded in the specific chemical nature of this compound.
Understanding the Risks: A Profile of this compound
This compound is a solid substance that warrants careful handling due to its potential health effects. According to its Safety Data Sheet (SDS) and related toxicological information, the primary hazards are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust.[1][2][3]
While this compound itself is a distinct molecule, it belongs to the hydrazine family of compounds. Hydrazines as a class are known for their potential toxicity, and some are considered potential carcinogens.[5][6][7] Therefore, a cautious and well-documented approach to handling is essential.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical immediate step to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, with explanations rooted in established safety standards.
| PPE Component | Standard | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent direct skin contact and subsequent irritation.[5][8] It is crucial to consult the glove manufacturer's resistance guide for specific breakthrough times. |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield | To protect against splashes and airborne dust particles that can cause severe eye irritation.[8][9][10] Standard safety glasses are insufficient. |
| Body Protection | Flame-resistant lab coat, full-length pants, and closed-toe shoes | To provide a barrier against accidental spills and contact with the skin.[5][8] A flame-resistant lab coat is a prudent additional precaution when working with any chemical. |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls (like a fume hood) are not sufficient or during spill cleanup to prevent inhalation of dust.[1][5][8] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to ensure safety and consistency in the handling of this compound.
Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3] The container should be kept tightly sealed.[1][3]
Handling and Use: A Step-by-Step Protocol
All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[8]
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5][11]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
To prevent the generation of dust, handle the solid material carefully.
-
Use appropriate tools (e.g., a spatula) for transfer.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
After handling, thoroughly wash hands with soap and water.[1]
-
Clean any contaminated surfaces.
-
Properly doff and dispose of or decontaminate PPE.
-
Emergency Procedures: A Self-Validating System
In the event of an exposure or spill, a clear and practiced emergency plan is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][5] If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill Cleanup:
-
Evacuate the area and restrict access.
-
Wearing the appropriate PPE (including respiratory protection), clean up the spill using dry methods to avoid generating dust.[1]
-
Collect the spilled material in a sealed container for disposal.[1]
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department.[8]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and any contaminated materials must be handled with the same level of care as its use.
-
Waste Collection:
-
Storage of Waste:
-
Store the waste container in a designated, secure area, away from incompatible materials.[12]
-
-
Professional Disposal:
The primary recommended route for disposal is typically controlled incineration.[12]
Visualizing the Workflow
The following diagrams illustrate the key workflows for handling this compound.
Caption: A streamlined workflow for the safe handling of this compound.
Caption: A decision-making flowchart for emergency response to this compound incidents.
References
- Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame.
- Hydrazine Standard Operating Procedure Template. (n.d.). The University of New Mexico.
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). MCR Safety.
- Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration.
- 2-Hydrazinylpyrimidine. (n.d.). PubChem.
- PPE Requirements – OSHA. (n.d.). Tucker Safety.
- Personal Protective Equipment 2023. (n.d.). Regulations.gov.
- Back to Basics: OSHA's PPE Requirements. (2024, April 8). EHSLeaders.
- Safety and Handling of Hydrazine. (1986). Defense Technical Information Center.
- Hydrazine Toxicology. (2023, April 23). National Center for Biotechnology Information.
- Hydrazine. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- Hydrazine. (1994, August 15). NIOSH Manual of Analytical Methods. Centers for Disease Control and Prevention.
- Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Safety and Handling of Hydrazine. (1986). Defense Technical Information Center.
- Hydrazine. (n.d.). Immediately Dangerous to Life or Health Concentrations (IDLH). Centers for Disease Control and Prevention.
- 2-Hydrazinopyridine. (n.d.). PubChem.
- Toxicities of hydrazines: a review. (1988). National Center for Biotechnology Information.
- [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. (1975). National Center for Biotechnology Information.
- Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. (n.d.). CDC Stacks.
- Hydrazine - Incident management. (n.d.). GOV.UK.
- Chemical Weapons Elimination - Emergency Room Procedures in Chemical Hazard Emergencies. (n.d.). CDC Archive.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. 7504-94-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 7. Toxicities of hydrazines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. arxada.com [arxada.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
